molecular formula C5H4BrFN2 B1374916 2-Bromo-6-fluoropyridin-3-amine CAS No. 1068976-51-1

2-Bromo-6-fluoropyridin-3-amine

Cat. No.: B1374916
CAS No.: 1068976-51-1
M. Wt: 191 g/mol
InChI Key: QFPSGSIVZKURDU-UHFFFAOYSA-N
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Description

2-Bromo-6-fluoropyridin-3-amine is a useful research compound. Its molecular formula is C5H4BrFN2 and its molecular weight is 191 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-6-fluoropyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrFN2/c6-5-3(8)1-2-4(7)9-5/h1-2H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFPSGSIVZKURDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1N)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10724422
Record name 2-Bromo-6-fluoropyridin-3-amine
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Molecular Weight

191.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1068976-51-1
Record name 2-Bromo-6-fluoropyridin-3-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-6-fluoropyridin-3-amine
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Foundational & Exploratory

A Comprehensive Technical Guide to 2-Bromo-6-fluoropyridin-3-amine: Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-6-fluoropyridin-3-amine, a halogenated pyridine derivative, is a key building block in modern medicinal chemistry and materials science. Its unique electronic properties, stemming from the presence of a bromine atom, a fluorine atom, and an amino group on the pyridine ring, make it a versatile synthon for the introduction of this privileged scaffold into a diverse range of molecular architectures. The strategic placement of these functional groups allows for selective and sequential chemical transformations, providing access to a wide array of more complex molecules. This guide offers an in-depth exploration of this compound, from its fundamental properties to its synthesis and applications, with a focus on practical, field-proven insights for researchers in drug discovery and development.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for ensuring safe handling and storage.

PropertyValueSource
CAS Number 1068976-51-1[1]
Molecular Formula C₅H₄BrFN₂[1]
Molecular Weight 191.00 g/mol [1]
Appearance Off-white to yellowish solid[2]
Melting Point 88-91 °C (for the related 2-Amino-6-bromopyridine)[2]
Storage Keep in a dark place, sealed in dry, 2-8°C[1]
SMILES NC1=CC=C(F)N=C1Br[1]

Synthesis and Purification

While a specific, detailed protocol for the synthesis of this compound is not extensively documented in publicly available literature, a plausible synthetic route can be devised based on established pyridine chemistry. A common strategy involves the functionalization of a pre-existing pyridine ring. One potential pathway could start from 2,6-difluoropyridine.

Conceptual Synthetic Workflow

G A 2,6-Difluoropyridine B 2,6-Difluoro-3-nitropyridine A->B  Nitration (HNO₃/H₂SO₄) C 2-Bromo-6-fluoro-3-nitropyridine B->C  Halogen Exchange (HBr/NaNO₂) D This compound C->D  Reduction (e.g., Fe/HCl or H₂/Pd-C)

Caption: Conceptual synthetic pathway to this compound.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a proposed method and should be optimized and validated in a laboratory setting.

Step 1: Nitration of 2,6-Difluoropyridine

  • To a stirred solution of concentrated sulfuric acid, cool to 0°C in an ice bath.

  • Slowly add 2,6-difluoropyridine.

  • Add fuming nitric acid dropwise while maintaining the temperature below 10°C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for several hours.

  • Pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., NaOH solution) to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain 2,6-difluoro-3-nitropyridine.

Step 2: Bromination of 2,6-Difluoro-3-nitropyridine

  • Dissolve 2,6-difluoro-3-nitropyridine in a suitable solvent.

  • Add a source of bromide, such as hydrobromic acid.

  • Cool the mixture and add a solution of sodium nitrite to generate the diazonium salt in situ, which is then displaced by bromide. This is a modification of the Sandmeyer reaction.

  • Work up the reaction to isolate 2-bromo-6-fluoro-3-nitropyridine.

Step 3: Reduction of the Nitro Group

  • Dissolve 2-bromo-6-fluoro-3-nitropyridine in a solvent such as ethanol or acetic acid.

  • Add a reducing agent, for example, iron powder and a catalytic amount of hydrochloric acid, or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield this compound.

Reactivity and Synthetic Utility

The synthetic versatility of this compound arises from the distinct reactivity of its three functional groups. The bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions, the amino group can be a nucleophile or be transformed into other functionalities, and the fluorine atom can participate in nucleophilic aromatic substitution reactions, albeit under harsher conditions compared to the bromine.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond is the most reactive site for cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds.

Suzuki-Miyaura Coupling: This reaction is a powerful tool for forming carbon-carbon bonds.[3][4][5][6]

  • Reaction Scheme:

  • Causality behind Experimental Choices: A palladium catalyst, often with a phosphine ligand, is essential for the catalytic cycle. A base is required to activate the boronic acid for transmetalation to the palladium center. The choice of ligand and base can significantly impact the reaction efficiency and substrate scope.

Buchwald-Hartwig Amination: This reaction is a cornerstone for the synthesis of arylamines.[7][8][9][10]

  • Reaction Scheme:

  • Expertise & Experience: The selection of the palladium precatalyst and ligand is critical. Bulky, electron-rich phosphine ligands are often employed to facilitate the reductive elimination step, which forms the C-N bond. The choice of base is also crucial and must be strong enough to deprotonate the amine without causing side reactions.

Reactivity of the Amino Group

The amino group can undergo a variety of transformations, including:

  • Acylation: Reaction with acyl chlorides or anhydrides to form amides.

  • Diazotization: Conversion to a diazonium salt, which can then be displaced by a wide range of nucleophiles (Sandmeyer reaction).

Workflow for Sequential Functionalization

G A This compound B Suzuki Product A->B  Suzuki Coupling (C-C bond formation) C Buchwald-Hartwig Product A->C  Buchwald-Hartwig (C-N bond formation) D Acylated Product A->D  Acylation (Amide formation) E Further Functionalized Molecule B->E  Further reactions at -NH₂ or -F C->E D->E

Caption: Sequential functionalization strategies for this compound.

Applications in Medicinal Chemistry

Halogenated pyridines are prevalent motifs in many biologically active compounds. This compound serves as a valuable starting material for the synthesis of molecules with potential therapeutic applications. For instance, related 2-amino-6-bromopyridine is an important intermediate in the synthesis of drugs for treating inflammation, diabetes, high blood pressure, and viral infections.[11] The pyridine scaffold is a common feature in kinase inhibitors and other targeted therapies.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Hazard Statements: Based on data for related compounds, it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[1]

  • Precautionary Statements:

    • Wear protective gloves, protective clothing, and eye/face protection.

    • Wash hands thoroughly after handling.

    • Use only in a well-ventilated area.

    • Store in a tightly closed container in a cool, dry place.

References

  • Synthesis of 2-amino-6-bromopyridine - Dissert
  • 2-bromopyridine - Organic Syntheses Procedure. [Link]

  • CN115784978B - Method for synthesizing 2-amino-6-bromopyridine - Google P
  • Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands - Georgia Southern Commons. [Link]

  • "Amination of 2-Bromo-6-Methylaminopyridine" by Matthew H. Elterman - Digital Commons@Georgia Southern. [Link]

  • Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands - Georgia Southern Commons. [Link]

  • Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET - YouTube. [Link]

  • 6-Bromo-2-fluoropyridin-3-amine | C5H4BrFN2 | CID 59424797 - PubChem. [Link]

  • 6-bromo-3-fluoropyridin-2-amine, min 97%, 100 mg. [Link]

  • The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to - SciSpace. [Link]

  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF - ResearchGate. [Link]

  • Suzuki Coupling - Organic Chemistry Portal. [Link]

  • A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed. [Link]

  • β-Aminoethyltrifluoroborates: Efficient Aminoethylations via Suzuki-Miyaura Cross-Coupling - PMC - NIH. [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Publishing. [Link]

  • Buchwald–Hartwig amination - Grokipedia. [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters - Scholarship @ Claremont. [Link]

  • 13C NMR spectrum: 2-bromo-2-methylpropane - Doc Brown's Chemistry. [Link]

  • Buchwald–Hartwig amination - Wikipedia. [Link]

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions - MDPI. [Link]

Sources

An In-depth Technical Guide to 2-Bromo-6-fluoropyridin-3-amine: A Key Building Block in Modern Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Bromo-6-fluoropyridin-3-amine is a halogenated aminopyridine derivative that has emerged as a valuable building block in synthetic organic chemistry. Its unique trifunctionalized structure, featuring amino, bromo, and fluoro groups on a pyridine scaffold, offers a versatile platform for the synthesis of complex molecules with potential applications in medicinal chemistry and materials science. This guide provides a comprehensive overview of the molecular and physical properties of this compound, its synthesis, reactivity, and safety considerations, serving as an essential resource for researchers and developers in the chemical sciences.

Molecular and Physical Properties

This compound, with the CAS number 1068976-51-1, possesses a molecular formula of C₅H₄BrFN₂ and a molecular weight of 191.00 g/mol [1][2]. The strategic placement of the bromine and fluorine atoms, along with the amino group, imparts distinct electronic and steric properties that are crucial for its reactivity and utility in chemical synthesis.

PropertyValueSource(s)
Molecular Formula C₅H₄BrFN₂[1][2]
Molecular Weight 191.00 g/mol [1][2]
CAS Number 1068976-51-1[1][2][3]
Purity Typically ≥97%[4]
Appearance Not definitively specified in searches
Melting Point Not definitively specified in searches
Boiling Point Not definitively specified in searches
Solubility Not definitively specified in searches

Synthesis and Spectroscopic Characterization

Hypothetical Synthetic Workflow:

Synthesis_Workflow Start Fluorinated Pyridine Precursor Step1 Bromination Start->Step1 Intermediate Bromo-Fluoropyridine Step1->Intermediate Step2 Amination Intermediate->Step2 Product This compound Step2->Product

Caption: A generalized synthetic workflow for this compound.

Spectroscopic data is paramount for the unambiguous identification and characterization of chemical compounds. While specific NMR and mass spectrometry data for this compound are not widely published, related compounds offer insights into the expected spectral features. For instance, the mass spectrum of 2-bromo-6-chloropyridin-3-amine shows a characteristic isotopic pattern for bromine and chlorine, and a similar pattern would be expected for this compound, with the molecular ion peak reflecting its specific mass[6]. The ¹H and ¹³C NMR spectra would exhibit shifts influenced by the electronegativity and anisotropic effects of the halogen and amino substituents on the pyridine ring.

Reactivity and Applications in Drug Discovery

The chemical reactivity of this compound is dictated by its three functional groups. The amino group can act as a nucleophile or be transformed into other functionalities. The bromine atom is a versatile handle for cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, allowing for the introduction of a wide range of substituents. The fluorine atom can influence the compound's acidity, basicity, and metabolic stability, making it an attractive feature in medicinal chemistry.

Halogenated pyridines, particularly those containing amino groups, are prevalent scaffolds in pharmaceuticals and agrochemicals[7]. They serve as key intermediates in the synthesis of a diverse array of bioactive molecules. The presence of both a bromo and a fluoro substituent on the pyridine ring of this compound offers multiple points for diversification, making it a highly valuable building block for creating libraries of novel compounds for drug discovery screening. The amino group provides a site for amide bond formation or further functionalization, while the bromo group is ideal for carbon-carbon and carbon-heteroatom bond-forming reactions.

Logical Relationship of Functional Groups in Synthesis:

Reactivity_Diagram Core This compound Amino Amino Group (Position 3) Core->Amino Nucleophilic Reactions, Amide Coupling Bromo Bromo Group (Position 2) Core->Bromo Cross-Coupling Reactions (Suzuki, etc.) Fluoro Fluoro Group (Position 6) Core->Fluoro Modulation of Physicochemical Properties

Caption: Reactivity sites of this compound.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound. While a specific Safety Data Sheet (SDS) for this compound is not detailed in the provided search results, general guidelines for halogenated aromatic amines should be followed. It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Based on supplier recommendations, this compound should be stored in a cool, dry, and dark place, with a recommended storage temperature of 2-8°C[4]. The container should be tightly sealed to prevent moisture ingress and degradation.

Conclusion

This compound stands as a promising and versatile building block for synthetic chemists. Its trifunctionalized nature provides a rich platform for the development of novel compounds with potential applications in various fields, most notably in the discovery of new pharmaceuticals. Further research into its synthesis, reactivity, and applications is warranted to fully unlock the potential of this intriguing molecule.

References

  • Preparation method of 2-amino-3-bromopyridine.
  • This compound. Lead Sciences. [Link]

  • 2-Bromo-6-chloropyridin-3-amine | 1050501-88-6. ChemicalBook. (URL not provided)
  • This compound. CHEMICAL POINT. [Link]

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An In-depth Technical Guide to 2-Bromo-6-fluoropyridin-3-amine: Navigating a Sparse Data Landscape

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Researcher: Information regarding the specific chemical properties and applications of 2-Bromo-6-fluoropyridin-3-amine is limited in publicly accessible scientific literature and databases. This guide has been compiled by synthesizing available data on structurally related compounds to provide a comprehensive overview based on established chemical principles and documented findings for similar molecules. All data presented herein should be cross-referenced with experimentally derived results for validation.

Introduction

This compound is a halogenated aminopyridine derivative. Such compounds are of significant interest in medicinal chemistry and materials science due to their potential as versatile building blocks in the synthesis of complex organic molecules. The presence of bromine, fluorine, and an amino group on the pyridine ring imparts a unique electronic and steric profile, suggesting a range of potential applications in drug discovery and as a key intermediate in the synthesis of agrochemicals and pharmaceuticals.

Chemical and Physical Properties

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound2-Bromo-6-fluoropyridine3-Bromo-6-fluoropyridin-2-amine3-Amino-2-bromo-5-fluoropyridine
Molecular Formula C₅H₄BrFN₂[1]C₅H₃BrFN[2][3]C₅H₄BrFN₂[4]C₅H₄BrFN₂[5]
Molecular Weight 191.00 g/mol [4]175.99 g/mol [2][3]191.00 g/mol [4]191.00 g/mol [5]
Appearance Not availableWhite or Colorless to Light yellow powder to lump to clear liquidSolid[6]White to pale pink to pale brown powder[7]
Melting Point Not available32 °CNot available97°C to 101°C[5]
Boiling Point Not available164 °CNot availableNot available
Solubility Not availableNot availableLikely exhibits moderate solubility in polar solvents[6]Not available
CAS Number Not available144100-07-2[2][3]1232431-41-2[4]884495-03-8[5]
Synthesis and Reactivity

A definitive synthetic route for this compound is not documented in the reviewed literature. However, plausible synthetic strategies can be proposed based on established methods for the synthesis of related aminopyridines.

Potential Synthetic Pathways:

A likely approach would involve the direct bromination of a corresponding 6-fluoropyridin-3-amine precursor. The challenge in this approach lies in controlling the regioselectivity of the bromination, as the amino group is a strong activating group.

Alternatively, a multi-step synthesis could be envisioned, potentially starting from a more readily available substituted pyridine. For instance, a synthetic route could involve the introduction of the amino group at a late stage, following the bromination and fluorination of the pyridine ring.

Reactivity:

The reactivity of this compound is expected to be influenced by its three key functional groups:

  • Amino Group: The amino group is nucleophilic and can undergo reactions such as acylation, alkylation, and diazotization.

  • Bromo Group: The bromine atom can be displaced through nucleophilic aromatic substitution or participate in cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, which are pivotal in forming carbon-carbon and carbon-nitrogen bonds.

  • Fluoro Group: The fluorine atom generally enhances the stability of the molecule and can influence its biological activity and pharmacokinetic properties.

G This compound This compound Nucleophilic Substitution Nucleophilic Substitution This compound->Nucleophilic Substitution at Bromo position Cross-Coupling Reactions Cross-Coupling Reactions This compound->Cross-Coupling Reactions at Bromo position Amine Derivatization Amine Derivatization This compound->Amine Derivatization at Amino group Bioactive Molecules Bioactive Molecules Nucleophilic Substitution->Bioactive Molecules Cross-Coupling Reactions->Bioactive Molecules Amine Derivatization->Bioactive Molecules

Applications in Research and Development

Halogenated aminopyridines are valuable intermediates in the pharmaceutical and agrochemical industries.[8] While specific applications for this compound are not documented, its structural motifs are present in a variety of bioactive molecules. Pyridine derivatives are known to exhibit a wide range of biological activities, including anti-tumor, anti-viral, and anti-microbial properties.[9] The presence of both bromine and fluorine could be leveraged to fine-tune the electronic properties and metabolic stability of derivative compounds, potentially leading to enhanced therapeutic efficacy.[10]

Experimental Protocol: General Procedure for a Suzuki Cross-Coupling Reaction

The following is a generalized protocol for a Suzuki cross-coupling reaction, a common application for bromo-substituted pyridines. This protocol is illustrative and would require optimization for the specific substrate.

  • Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1 equivalent), a boronic acid or boronate ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 equivalents), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).

  • Solvent Addition: Add a suitable degassed solvent system, such as a mixture of toluene and water or dioxane and water.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by an appropriate technique (e.g., TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel, to yield the desired coupled product.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification Combine Reactants Combine this compound, boronic acid, catalyst, and base Add Solvent Add Solvent Combine Reactants->Add Solvent Heat and Stir Heat and Stir Add Solvent->Heat and Stir Cool and Dilute Cool and Dilute Heat and Stir->Cool and Dilute Extract and Dry Extract and Dry Cool and Dilute->Extract and Dry Purify Purify Extract and Dry->Purify

Safety and Handling

Specific safety and handling information for this compound is not available. However, based on data for structurally similar compounds, it should be handled with care.

General Safety Precautions:

  • Hazard Statements for Related Compounds: Similar compounds are harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[4]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

First Aid Measures (General Recommendations):

  • Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

  • Skin Contact: Immediately wash with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.

Conclusion

This compound represents a potentially valuable, yet underexplored, chemical entity. Its combination of reactive functional groups on a pyridine core suggests significant utility in the synthesis of novel compounds for pharmaceutical and agrochemical applications. Further research is warranted to fully characterize its physical properties, reactivity, and potential applications. Researchers working with this compound should proceed with caution, drawing upon the available data for related structures while conducting thorough experimental validation.

References

  • CN115784896A - Preparation method of 2-bromo-6-fluoroaniline - Google P
  • 2-bromopyridine - Organic Syntheses Procedure. [Link]

  • Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands - Georgia Southern Commons. [Link]

  • 2-Bromo-6-fluoropyridine | C5H3BrFN | CID 639438 - PubChem. [Link]

  • 3-Amino-2-bromo-5-fluoropyridine, 97%, Thermo Scientific Chemicals. [Link]

  • CN102898358A - Preparation method of fluoropyridine compounds - Google P
  • 3-Bromo-6-fluoropyridin-2-amine | C5H4BrFN2 | CID 53485465 - PubChem. [Link]

  • "Amination of 2-Bromo-6-Methylaminopyridine" by Matthew H. Elterman - Georgia Southern Commons. [Link]

  • Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Exploring 3-Bromo-6-Fluoro-2-Methylpyridine: A Key Pharmaceutical Intermediate. [Link]

  • CN105669539A - Preparation method of 2-amino-3-fluoropyridine - Google P
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI. [Link]

  • (PDF) Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile - ResearchGate. [Link]

  • 6-bromo-3-fluoropyridin-2-amine, min 97%, 100 mg. [Link]

  • This compound (C5H4BrFN2) - PubChemLite. [Link]

Sources

The Strategic Synthesis of 2-Bromo-6-fluoropyridin-3-amine: A Technical Guide for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emergence of a Privileged Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, the pyridine core remains a cornerstone of molecular design, prized for its versatile reactivity and inherent drug-like properties. Among the vast array of substituted pyridines, 2-Bromo-6-fluoropyridin-3-amine has emerged as a particularly valuable building block. Its unique trifunctional substitution pattern, featuring a nucleophilic amino group, a reactive bromo handle for cross-coupling reactions, and a modulating fluoro substituent, offers a rich platform for the synthesis of complex molecular architectures. This guide provides an in-depth exploration of a strategic and efficient synthetic pathway to this key intermediate, tailored for researchers and professionals in the pharmaceutical and agrochemical industries.

Retrosynthetic Analysis and Strategic Pathway Selection

A thorough analysis of the target molecule, this compound, suggests several potential synthetic disconnections. However, a direct, regioselective functionalization of a simple pyridine precursor is fraught with challenges due to competing reaction sites. A more robust and controllable approach involves a multi-step synthesis commencing with a readily available, symmetrically substituted pyridine. Our selected pathway, detailed herein, leverages the synthesis of 2-amino-6-fluoropyridine from 2,6-difluoropyridine as a pivotal starting point, followed by a carefully orchestrated sequence of nitration, reduction, and bromination to achieve the desired trifunctionalized product. This strategy ensures high regioselectivity at each critical step, leading to a pure and versatile final compound.

Visualizing the Synthetic Journey

The overall synthetic pathway can be visualized as a four-step process, commencing with the commercially available 2,6-difluoropyridine.

Synthesis_Pathway Start 2,6-Difluoropyridine Intermediate1 2-Amino-6-fluoropyridine Start->Intermediate1 Amination Intermediate2 6-Fluoro-3-nitro-pyridin-2-amine Intermediate1->Intermediate2 Nitration Intermediate3 6-Fluoropyridine-2,3-diamine Intermediate2->Intermediate3 Reduction FinalProduct This compound Intermediate3->FinalProduct Bromination

Caption: A four-step synthesis of this compound.

Part 1: Synthesis of the Keystone Intermediate: 2-Amino-6-fluoropyridine

The journey begins with the selective amination of 2,6-difluoropyridine. This nucleophilic aromatic substitution reaction is highly efficient and regioselective, yielding the crucial starting material for subsequent functionalization.

Reaction Mechanism: Nucleophilic Aromatic Substitution

The reaction proceeds via a classic SNAr mechanism. The highly electronegative fluorine atoms activate the pyridine ring towards nucleophilic attack by ammonia. The attack occurs preferentially at the 2- and 6-positions. The subsequent loss of a fluoride ion restores the aromaticity of the ring, yielding the monosubstituted product.

Experimental Protocol: Amination of 2,6-Difluoropyridine[1]
  • Reaction Setup: In a high-pressure steel reaction vessel, 2,6-difluoropyridine (1.0 eq.) is dissolved in a concentrated aqueous solution of ammonium hydroxide (excess).

  • Reaction Conditions: The sealed vessel is heated to approximately 105 °C for 15 hours. The elevated temperature and pressure are crucial for driving the reaction to completion.

  • Work-up and Purification: Upon cooling, the product typically precipitates out of the reaction mixture as a white solid. The solid is collected by filtration, washed with cold water to remove any remaining salts, and dried under vacuum.

Parameter Value
Starting Material2,6-Difluoropyridine
ReagentConcentrated Ammonium Hydroxide
Temperature105 °C
Reaction Time15 hours
Typical Yield>90%

Part 2: Directed Nitration of 2-Amino-6-fluoropyridine

With the keystone intermediate in hand, the next critical step is the introduction of a nitro group at the 3-position. The existing amino group at the 2-position acts as a powerful ortho- and para-director, making the 3- and 5-positions susceptible to electrophilic attack. Careful control of reaction conditions is essential to favor the desired 3-nitro isomer.

Reaction Mechanism: Electrophilic Aromatic Substitution

The nitration of 2-aminopyridine derivatives is a well-established electrophilic aromatic substitution.[1] The reaction involves the in-situ generation of the nitronium ion (NO₂⁺) from a mixture of concentrated nitric and sulfuric acids. The electron-rich pyridine ring, activated by the amino group, attacks the nitronium ion, leading to the formation of a sigma complex. Subsequent deprotonation restores aromaticity, yielding the nitrated product. The directing effect of the amino group favors substitution at the 3- and 5-positions.

Experimental Protocol: Nitration of 2-Amino-6-fluoropyridine
  • Reaction Setup: To a cooled (0-5 °C) solution of concentrated sulfuric acid, 2-amino-6-fluoropyridine (1.0 eq.) is added portion-wise, ensuring the temperature is maintained.

  • Addition of Nitrating Agent: A pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid (nitrating mixture) is added dropwise to the reaction mixture, maintaining the low temperature.

  • Reaction and Work-up: The reaction is stirred at low temperature for a specified period and then carefully poured onto crushed ice. The resulting mixture is neutralized with a base (e.g., aqueous ammonia) to precipitate the crude product.

  • Purification: The crude product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent such as ethanol.

Parameter Value
Starting Material2-Amino-6-fluoropyridine
ReagentsConc. H₂SO₄, Conc. HNO₃
Temperature0-5 °C
Key ConsiderationRegioselectivity

Part 3: Reduction of the Nitro Group to Form 6-Fluoropyridine-2,3-diamine

The reduction of the nitro group to a primary amine is a pivotal transformation in this synthetic sequence. This step sets the stage for the final bromination and is typically a high-yielding and clean reaction. A variety of reducing agents can be employed, with catalytic hydrogenation and metal-acid reductions being common choices.

Reaction Mechanism: Catalytic Hydrogenation

Catalytic hydrogenation is a widely used and efficient method for the reduction of nitro groups. The reaction involves the use of a heterogeneous catalyst, typically palladium on carbon (Pd/C), and a source of hydrogen gas. The nitro compound is adsorbed onto the surface of the catalyst, where it reacts with hydrogen to form the corresponding amine. The reaction proceeds through several intermediates, including nitroso and hydroxylamine species.

Experimental Protocol: Reduction of 6-Fluoro-3-nitro-pyridin-2-amine
  • Reaction Setup: 6-Fluoro-3-nitro-pyridin-2-amine (1.0 eq.) is dissolved in a suitable solvent, such as ethanol or ethyl acetate. A catalytic amount of 10% Pd/C is added to the solution.

  • Reaction Conditions: The reaction mixture is placed under a hydrogen atmosphere (typically using a balloon or a hydrogenation apparatus) and stirred vigorously at room temperature.

  • Monitoring and Work-up: The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the catalyst is removed by filtration through a pad of Celite.

  • Purification: The filtrate is concentrated under reduced pressure to yield the crude 6-fluoropyridine-2,3-diamine, which can often be used in the next step without further purification.

Parameter Value
Starting Material6-Fluoro-3-nitro-pyridin-2-amine
ReagentsH₂, 10% Pd/C
SolventEthanol or Ethyl Acetate
TemperatureRoom Temperature

Part 4: Regioselective Bromination to Yield the Final Product

The final step in the synthesis is the regioselective bromination of 6-fluoropyridine-2,3-diamine. The two amino groups are both activating and ortho-, para-directing. However, the 2-amino group is adjacent to the electron-withdrawing pyridine nitrogen, which can influence the regioselectivity of the bromination.

Reaction Mechanism: Electrophilic Aromatic Substitution

The bromination of the diamine is another example of electrophilic aromatic substitution. A mild brominating agent, such as N-bromosuccinimide (NBS), is typically used to avoid over-bromination. The more activated position on the pyridine ring will preferentially attack the electrophilic bromine source.

Experimental Protocol: Bromination of 6-Fluoropyridine-2,3-diamine
  • Reaction Setup: 6-Fluoropyridine-2,3-diamine (1.0 eq.) is dissolved in a suitable solvent, such as acetonitrile or dichloromethane.

  • Addition of Brominating Agent: N-Bromosuccinimide (1.0 eq.) is added portion-wise to the solution at room temperature.

  • Reaction and Work-up: The reaction is stirred at room temperature and monitored by TLC. Upon completion, the reaction mixture is quenched with an aqueous solution of sodium thiosulfate to destroy any excess bromine. The product is then extracted with an organic solvent.

  • Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the final this compound.

Parameter Value
Starting Material6-Fluoropyridine-2,3-diamine
ReagentN-Bromosuccinimide (NBS)
SolventAcetonitrile or Dichloromethane
Key ConsiderationRegioselectivity

Conclusion and Future Outlook

The synthetic pathway detailed in this guide provides a robust and reliable method for the preparation of this compound, a highly valuable building block in contemporary drug discovery. By employing a strategic, multi-step approach, the challenges of regioselectivity are effectively overcome, enabling the synthesis of the target molecule with high purity and in good overall yield. The versatility of this trifunctionalized pyridine ensures its continued importance in the development of novel therapeutics and agrochemicals. Further optimization of reaction conditions and exploration of alternative reagents may lead to even more efficient and sustainable synthetic routes in the future.

References

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (1990). Process for the preparation of 2-nitro-3-aminopyridine, and the intermediates which are formed in the reaction.
  • ACS Publications. (2023). Scalable Electrochemical Reduction of Nitrobenzotrifluorides to 3-Trifluoromethylanilines. Organic Process Research & Development. Retrieved from [Link]

  • Scientific & Academic Publishing. (n.d.). Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration. Retrieved from [Link]

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A Comprehensive Technical Guide to 2-Bromo-6-fluoropyridin-3-amine: A Key Building Block in Modern Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of 2-Bromo-6-fluoropyridin-3-amine, a crucial heterocyclic building block. We will delve into its chemical identity, physicochemical properties, synthetic pathways, reactivity profile, and its significant applications in medicinal chemistry and materials science. This document is intended to serve as a technical resource, offering not just data, but also insights into the strategic use of this compound in complex molecular design.

Core Chemical Identity and Nomenclature

The foundational step in utilizing any chemical compound is a precise understanding of its structure and nomenclature. The compound , with the CAS Number 1068976-51-1, is systematically named according to IUPAC conventions.

IUPAC Name: this compound.

The name is derived from the parent heterocycle, pyridine. The substituents are numbered to give the lowest possible locants, with bromine at position 2, fluorine at position 6, and the amine group at position 3.

Structural and Molecular Identifiers

A comprehensive set of identifiers is crucial for unambiguous database searching and computational modeling.

IdentifierValue
Molecular Formula C₅H₄BrFN₂
Molecular Weight 191.00 g/mol
Canonical SMILES C1=CC(=NC(=C1N)Br)F
InChI InChI=1S/C5H4BrFN2/c6-5-3(8)1-2-4(7)9-5/h1-2H,8H2
InChIKey QFPSGSIVZKURDU-UHFFFAOYSA-N
CAS Number 1068976-51-1

Physicochemical and Spectroscopic Profile

Understanding the physical and spectral properties of this compound is essential for its handling, reaction setup, and purification.

Physicochemical Properties
PropertyValue/Description
Appearance Solid
Purity Typically ≥97%
Storage Conditions Keep in a dark place, sealed in a dry environment at 2-8°C.
Predicted Boiling Point 330.3±37.0 °C (Predicted for the related 2-Bromo-6-chloropyridin-3-amine)
Predicted pKa -0.12±0.10 (Predicted for the related 2-Bromo-6-chloropyridin-3-amine)
Spectroscopic Data

While experimental spectra are proprietary to manufacturers, predicted data and characterization methods for analogous compounds provide valuable insights. Characterization of similar aminopyridines is routinely accomplished using ¹H and ¹³C NMR.

Mass Spectrometry: Predicted mass-to-charge ratios (m/z) for various adducts are computationally available, which are critical for reaction monitoring and product confirmation via LC-MS.

AdductPredicted m/z
[M+H]⁺ 190.96148
[M+Na]⁺ 212.94342
[M-H]⁻ 188.94692

Synthesis and Manufacturing

The synthesis of this compound is not widely published in peer-reviewed journals but can be inferred from established pyridine chemistry. A logical synthetic approach involves the selective functionalization of a di-halogenated pyridine precursor.

G

Caption: A plausible synthetic workflow for this compound.

Step-by-Step Conceptual Protocol:
  • Nitration: The starting material, 2-Bromo-6-fluoropyridine, is subjected to nitration. The electron-withdrawing nature of the halogen atoms and the pyridine nitrogen directs the electrophilic nitronium ion (NO₂⁺) to the C3 position. This is typically achieved using a mixture of concentrated nitric acid and sulfuric acid.

  • Work-up and Isolation: The reaction mixture is carefully quenched with ice and neutralized to precipitate the 2-Bromo-6-fluoro-3-nitropyridine intermediate, which is then filtered and dried.

  • Reduction: The nitro group of the intermediate is reduced to an amine. This transformation can be accomplished through various methods, such as catalytic hydrogenation (H₂ gas with a palladium-on-carbon catalyst) or using a metal in acidic media (e.g., iron powder in acetic or hydrochloric acid).

  • Final Purification: The crude this compound is purified, typically by column chromatography or recrystallization, to yield the final product of high purity.

This proposed pathway is an example of a common strategy for introducing an amine group onto an electron-deficient pyridine ring.

**4.

An In-Depth Technical Guide to the Safe Handling of 2-Bromo-6-fluoropyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Bromo-6-fluoropyridin-3-amine is a halogenated pyridine derivative that serves as a critical structural motif and building block in medicinal chemistry and drug development. Its unique substitution pattern—featuring an amine directing group, a fluorine atom to modulate electronic properties and block metabolism, and a bromine atom for versatile downstream coupling reactions—makes it a valuable intermediate in the synthesis of complex pharmaceutical agents. However, the same reactivity that makes this compound synthetically useful also necessitates a rigorous and informed approach to its handling and safety.

This guide moves beyond a standard Safety Data Sheet (SDS) to provide researchers, chemists, and drug development professionals with a deeper, mechanism-driven understanding of the hazards associated with this compound. By explaining the causality behind safety protocols, this document aims to foster a culture of intrinsic safety, where procedural steps are validated by a comprehensive understanding of the compound's chemical nature.

Section 1: Physicochemical and Hazard Profile

A foundational understanding of a compound's properties is the first step in a robust safety assessment. The characteristics of this compound dictate its behavior under laboratory conditions and inform the necessary control measures.

Key Compound Properties
PropertyValueSource
Chemical Name This compoundN/A
CAS Number 1068976-51-1[1][2]
Molecular Formula C₅H₄BrFN₂[2]
Molecular Weight 190.99 g/mol N/A
Appearance Solid (Typical)N/A
GHS Hazard Classification and Analysis

While a specific, aggregated GHS classification for this compound is not available, data from structurally similar compounds like 2-bromo-6-fluoropyridine and other brominated amino-pyridines provide a strong basis for hazard assessment. The hazards are not merely labels but are rooted in the compound's chemical structure.

Hazard ClassAnticipated ClassificationMechanistic Rationale
Acute Toxicity (Oral) Category 3 or 4 (Toxic or Harmful)Halogenated aromatic amines can interfere with metabolic processes. The pyridine ring can impact neurological function. Similar compounds are classified as toxic if swallowed.[3][4][5][6]
Acute Toxicity (Dermal) Category 3 or 4 (Toxic or Harmful)Halogenated aromatics can be absorbed through the skin. The lipophilic nature of the molecule facilitates dermal uptake. Related compounds are known to be toxic or fatal in contact with skin.[3][4][5]
Skin Corrosion/Irritation Category 2 (Causes skin irritation)The amine group can be mildly basic, while the overall molecule can disrupt skin integrity, leading to irritation. This is a common feature of functionalized pyridines.[3][4][5][6]
Serious Eye Damage/Irritation Category 2A (Causes serious eye irritation)As a fine particulate solid or vapor, the compound can cause significant mechanical and chemical irritation to the eyes. This is a consistent hazard for aminopyridines.[3][4][5][6]
Specific Target Organ Toxicity (Single Exposure) Category 3 (May cause respiratory irritation)Inhalation of dust can irritate the mucous membranes and upper respiratory tract, a common property of reactive amine-containing powders.[3][4][5][6]

The presence of the bromine and fluorine atoms enhances the electrophilicity of the pyridine ring at certain positions, increasing its reactivity with biological nucleophiles. The amine group, while a directing group in synthesis, can also interact with physiological targets.

Section 2: Core Laboratory Handling & Exposure Control

Effective safety is achieved through a multi-layered system of engineering controls, personal protective equipment (PPE), and validated procedures. The following protocols are designed to minimize exposure through all potential routes: inhalation, dermal contact, and ingestion.

Engineering Controls: The Primary Barrier

Engineering controls are the most critical element in providing a safe working environment by containing the hazard at the source.

  • Chemical Fume Hood: All manipulations of this compound, including weighing, transfers, and reaction setup, must be performed inside a certified chemical fume hood.[5] This is non-negotiable. The fume hood provides containment of airborne particulates and vapors, protecting the user from inhalation, which is a primary exposure risk.

  • Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions that might escape primary containment.[7][8]

  • Safety Equipment: An operational safety shower and eyewash station must be located in immediate proximity to the workspace.[7]

Personal Protective Equipment (PPE): The Last Line of Defense

PPE selection must be based on the specific hazards of the compound.

  • Hand Protection: Wear compatible, chemical-resistant gloves, such as nitrile, and inspect them before each use.[7] Given that similar compounds can be fatal upon skin contact, double-gloving is recommended for all handling procedures.[3] Use proper glove removal technique to avoid contaminating skin.[7]

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields or a full-face shield to protect against splashes and airborne particles.[9]

  • Body Protection: A flame-resistant lab coat must be worn and kept fully buttoned. For larger scale operations or situations with a higher risk of spills, a chemically resistant apron is also recommended.

Standard Protocol for Weighing and Solution Preparation

This protocol is designed as a self-validating system to minimize exposure.

  • Preparation: Before retrieving the compound, ensure the chemical fume hood sash is at the appropriate height. Don all required PPE (double gloves, goggles, lab coat).

  • Staging: Place a weigh boat, spatula, and a sealable container (e.g., a vial or round-bottom flask with a septum) inside the fume hood.

  • Weighing: Retrieve the stock bottle of this compound. Open it only within the fume hood. Carefully transfer the desired amount of solid to the weigh boat. Avoid any actions that could generate dust.

  • Transfer: Promptly transfer the weighed solid into the designated reaction or storage vessel.

  • Sealing: Tightly cap the stock bottle and the receiving vessel immediately after the transfer.

  • Decontamination: Wipe the spatula and any affected surfaces within the fume hood with a solvent-wetted towel (e.g., ethanol or isopropanol) to remove any residual particles. Dispose of the towel and weigh boat in the designated solid hazardous waste container.

  • Final Steps: Remove outer gloves before exiting the fume hood. Wash hands and forearms thoroughly after the procedure is complete.[8]

Visualization: Safe Handling Workflow

The following diagram illustrates the logical flow for safely handling this compound.

cluster_prep Preparation Phase cluster_handling Active Handling Phase (Inside Fume Hood) cluster_cleanup Decontamination & Cleanup Phase PPE Don PPE (Double Gloves, Goggles, Lab Coat) FumeHood Verify Fume Hood Operation PPE->FumeHood Staging Stage Equipment in Hood FumeHood->Staging Weigh Weigh Solid Compound Staging->Weigh Transfer Transfer to Receiving Vessel Weigh->Transfer Seal Seal All Containers Transfer->Seal Decon Decontaminate Surfaces & Tools Seal->Decon Waste Dispose of Contaminated Items Decon->Waste Gloves Remove Outer Gloves Waste->Gloves Wash Wash Hands Thoroughly Gloves->Wash caption Workflow for Safe Handling

Caption: Workflow for Safe Handling of this compound.

Section 3: Reactivity, Stability, and Storage

Understanding the chemical stability and reactivity profile is paramount for preventing hazardous situations and ensuring the integrity of the material.

Chemical Stability

The compound is generally stable under normal laboratory conditions. However, like many halogenated pyridines, it may be sensitive to light over long periods.[4]

Hazardous Reactions and Incompatibilities

The primary reactivity hazards stem from its interactions with strong acids, bases, and oxidizing agents.

  • Strong Oxidizing Agents: Contact with strong oxidizers (e.g., nitric acid, perchlorates) can lead to vigorous or explosive reactions. Avoid these combinations entirely.[4]

  • Strong Acids: The amine group is basic and will react exothermically with strong acids. This can release heat and potentially toxic fumes.

  • Strong Bases: While less reactive than with acids, strong bases can deprotonate the amine, potentially initiating unwanted side reactions, especially at elevated temperatures.

  • Thermal Decomposition: If involved in a fire, hazardous decomposition products will be generated, including carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), and hydrogen halides (HBr, HF).[4][6] Firefighters must wear self-contained breathing apparatus.[6]

Visualization: Incompatibility Map

This diagram provides a clear visual reference for materials to avoid.

cluster_reactants Incompatible Materials CentralNode This compound Oxidizers Strong Oxidizing Agents (e.g., Nitrates, Perchlorates) CentralNode->Oxidizers Violent Reaction Acids Strong Acids (e.g., HCl, H₂SO₄) CentralNode->Acids Exothermic Reaction Heat Excessive Heat / Fire CentralNode->Heat Toxic Gas Release caption Incompatibility Map

Caption: Key Incompatibilities for this compound.

Recommended Storage Conditions

Proper storage is essential for both safety and compound stability.

  • Container: Store in a tightly closed, original container.[5][8]

  • Environment: Keep in a cool, dry, and well-ventilated area.[7][8][9]

  • Separation: Store away from the incompatible materials listed above.[8]

  • Security: The storage area should be locked and accessible only to authorized personnel.[5][10]

Section 4: Emergency Procedures

Preparedness is key to mitigating the consequences of an accidental exposure or spill.

First Aid Measures

Immediate and correct first aid is critical.

  • Inhalation: Remove the victim to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Do NOT use mouth-to-mouth resuscitation.[5] Seek immediate medical attention.[5][10]

  • Skin Contact: Immediately remove all contaminated clothing.[3] Flush the affected skin area with copious amounts of soap and water for at least 15 minutes.[10][11] Seek immediate medical attention.[3][10]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][11] Remove contact lenses if present and easy to do.[5] Continue rinsing. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting.[5][11] If the victim is conscious and alert, rinse their mouth with water and give 2-4 cupfuls of water or milk to drink.[11] Never give anything by mouth to an unconscious person.[11] Call a poison control center or physician immediately.[3][5]

Spill Response
  • Evacuate: Evacuate non-essential personnel from the spill area.

  • Control: Ensure the spill is contained within a chemical fume hood if possible. Remove all sources of ignition.[9]

  • Protect: Wear appropriate PPE, including respiratory protection if the spill is large or outside of a fume hood.

  • Contain & Clean: For a solid spill, carefully sweep or scoop the material into a suitable container for hazardous waste disposal. Avoid generating dust. For a solution, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Dispose: All cleanup materials are considered hazardous waste and must be disposed of according to institutional and governmental regulations.[5][9]

Conclusion

This compound is a potent synthetic intermediate whose utility is matched by its potential hazards. A comprehensive safety approach, grounded in an expert understanding of its chemical properties, is not merely a matter of compliance but a prerequisite for responsible research. By integrating the principles of engineering controls, diligent use of personal protective equipment, and adherence to validated handling and emergency protocols, researchers can effectively mitigate the risks associated with this compound. This guide serves as a technical resource to empower scientists to work safely and confidently, ensuring that the pursuit of novel therapeutics does not compromise personal or environmental health.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,4,6-Tribromoaniline, 98%. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Bromo-6-fluoropyridine. PubChem Compound Database. [Link]

  • Lead Sciences. (n.d.). This compound. [Link]

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A Comprehensive Technical Guide to Understanding and Determining the Solubility of 2-Bromo-6-fluoropyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the solubility characteristics of 2-Bromo-6-fluoropyridin-3-amine, a compound of interest in contemporary drug discovery and development. Recognizing the pivotal role of solubility in determining a compound's therapeutic potential, this document offers both a robust theoretical framework and detailed experimental protocols for its accurate assessment. We will delve into the structural nuances of the molecule that govern its solubility and present methodologies for both thermodynamic and kinetic solubility determination, ensuring a comprehensive understanding for researchers, scientists, and drug development professionals.

Introduction: The Significance of Solubility in Drug Development

In the realm of pharmaceutical sciences, the solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy.[1][2] A compound with poor solubility can present significant challenges during formulation and may exhibit unpredictable absorption in vivo, potentially leading to suboptimal therapeutic outcomes or even toxicity.[3] this compound, with its unique constellation of functional groups, presents an interesting case study for solubility analysis. Understanding its behavior in various solvent systems is a prerequisite for its advancement through the drug development pipeline.

Theoretical Considerations for the Solubility of this compound

The molecular structure of this compound—featuring a pyridine ring substituted with a bromine atom, a fluorine atom, and an amino group—offers valuable clues to its potential solubility.

  • The Pyridine Moiety: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which generally confers some degree of aqueous solubility.[4] However, the aromatic nature of the ring itself is hydrophobic.

  • The Amino Group: The primary amine group can act as both a hydrogen bond donor and acceptor, which typically enhances water solubility.[4][5][6]

  • Halogen Substituents: The bromine and fluorine atoms are electron-withdrawing and increase the lipophilicity of the molecule, which tends to decrease aqueous solubility.

The interplay of these functional groups suggests that this compound will likely exhibit limited but not negligible solubility in aqueous media and greater solubility in polar organic solvents.[4][6]

Thermodynamic vs. Kinetic Solubility

It is crucial to distinguish between thermodynamic and kinetic solubility for a comprehensive understanding.[1][7]

  • Thermodynamic Solubility is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent under thermodynamic equilibrium.[8][9] This is a critical parameter for formulation development.

  • Kinetic Solubility , often measured in high-throughput screening (HTS), is the concentration at which a compound precipitates from a supersaturated solution.[3][10] While not a true equilibrium value, it provides a rapid assessment of solubility for a large number of compounds in early discovery phases.[3][10] Kinetic solubility values are often higher than thermodynamic solubility.[10]

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic solubility due to its reliability and direct measurement of equilibrium.[9][11]

Protocol for the Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in a given solvent.

Materials:

  • This compound (solid)

  • Selected solvent (e.g., water, phosphate-buffered saline (PBS), ethanol, DMSO)

  • Glass vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • High-performance liquid chromatography (HPLC) system or UV-Vis spectrophotometer

  • Analytical balance

Procedure:

  • Add an excess amount of solid this compound to a glass vial. The presence of undissolved solid at the end of the experiment is essential to ensure saturation.[11]

  • Add a known volume of the chosen solvent to the vial.

  • Securely cap the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

  • Agitate the mixture for a sufficient time to reach equilibrium. This can range from 24 to 72 hours.[3][9] It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.[9]

  • After the incubation period, allow the vials to stand to let the undissolved solid settle.

  • Carefully withdraw a sample of the supernatant.

  • Separate the undissolved solid from the saturated solution by centrifugation followed by filtration through a syringe filter. Pre-rinsing the filter with the saturated solution can minimize adsorption of the compound to the filter.

  • Quantify the concentration of this compound in the clear filtrate using a validated analytical method such as HPLC or UV-Vis spectroscopy.[12][13]

  • Perform the experiment in triplicate to ensure reproducibility.

Workflow for Thermodynamic Solubility Determination

Thermodynamic_Solubility_Workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification A Add excess solid compound to vial B Add known volume of solvent A->B C Agitate at constant temperature (24-72h) B->C D Centrifuge to pellet solid C->D E Filter supernatant D->E F Analyze filtrate by HPLC/UV-Vis E->F G Calculate solubility F->G

Caption: Workflow for the Shake-Flask Method.

Experimental Determination of Kinetic Solubility: Nephelometry

Nephelometry is a common high-throughput method for assessing kinetic solubility by measuring light scattering caused by precipitated particles.[14]

Protocol for Kinetic Solubility Determination by Nephelometry

Objective: To determine the kinetic solubility of this compound.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Aqueous buffer (e.g., PBS)

  • Microplates (e.g., 96-well or 384-well)

  • Liquid handling system or multichannel pipette

  • Plate shaker

  • Microplate nephelometer

Procedure:

  • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

  • In a microplate, perform serial dilutions of the DMSO stock solution with the aqueous buffer. This is typically done by adding a small volume of the DMSO stock to a larger volume of the buffer.

  • The plate is then shaken for a period of time (e.g., 1-2 hours) to allow for precipitation.[3]

  • The turbidity of each well is measured using a nephelometer, which detects the light scattered by any precipitate that has formed.[14]

  • The kinetic solubility is determined as the highest concentration at which no significant increase in light scattering is observed compared to a blank control.

Workflow for Kinetic Solubility Determination

Kinetic_Solubility_Workflow cluster_prep Stock Preparation cluster_dilution Dilution & Precipitation cluster_analysis Measurement & Analysis A Dissolve compound in DMSO (e.g., 10 mM) B Serially dilute DMSO stock into aqueous buffer in a microplate A->B C Incubate and shake (1-2h) B->C D Measure light scattering by nephelometry C->D E Determine highest non-precipitated concentration D->E

Caption: Workflow for Kinetic Solubility by Nephelometry.

Data Presentation

The results of the solubility studies should be presented in a clear and concise manner. A tabular format is recommended for easy comparison.

Table 1: Solubility of this compound

SolventTemperature (°C)Solubility (µg/mL)Solubility (µM)Method
Water25Thermodynamic
PBS (pH 7.4)25Thermodynamic
Ethanol25Thermodynamic
PBS (pH 7.4)25Kinetic

Conclusion

The solubility of this compound is a multifaceted property that is essential to characterize for its successful development as a potential therapeutic agent. This guide has provided a comprehensive overview of the theoretical underpinnings of its solubility based on its chemical structure, as well as detailed, actionable protocols for its experimental determination. By employing the gold-standard shake-flask method for thermodynamic solubility and a high-throughput nephelometric assay for kinetic solubility, researchers can obtain the critical data needed to make informed decisions in the drug discovery and development process.

References

  • Solubilities of Amino Acids in Different Mixed Solvents. (n.d.).
  • How does branching increase the solubility in amines? (2018, May 12). Quora.
  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • Fluorochem. 3-Bromo-6-fluoropyridin-2-amine.
  • Sigma-Aldrich. 2-Bromo-6-fluoropyridine AldrichCPR.
  • PubChem. 2-Bromo-6-fluoropyridine.
  • Elterman, M. H. (n.d.). Amination of 2-Bromo-6-Methylaminopyridine. Georgia Southern University.
  • Fisher Scientific. (2024, March 31). SAFETY DATA SHEET.
  • Amines and Heterocycles. (2018, November 16).
  • Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. (2014, April 29). American Pharmaceutical Review.
  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018, August 31). Regulations.gov.
  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1).
  • WuXi AppTec. Kinetic & Thermodynamic Solubility Testing.
  • Properties of amines. (2024, November 7). Chemistry LibreTexts.
  • BioAssay Systems. Solubility Testing – Shake Flask Method.
  • Experimental and Computational Methods Pertaining to Drug Solubility. (n.d.).
  • BLD Pharm. This compound.
  • Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. (2022, February 28). PubMed Central.
  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.
  • PubChem. 3-Bromo-6-fluoropyridin-2-amine.
  • FUJIFILM Wako Chemicals. SAFETY DATA SHEET.
  • Thermodynamic vs. kinetic solubility: Knowing which is which. (2025, August 5). ResearchGate.
  • Amines and Heterocycles. (2020, March 4).
  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies.
  • Santa Cruz Biotechnology. 2-Amino-5-bromopyridine.
  • BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS.
  • Kinetic versus thermodynamic solubility temptations and risks. (2012, October 9). PubMed.
  • Boiling Points and Solubility of Amines. (2019, August 22). YouTube.
  • Jubilant Ingrevia Limited. (2024, February 20). 2-Bromopyridine Safety Data Sheet.
  • Coordinative Properties of Highly Fluorinated Solvents with Amino and Ether Groups. (2008, August 31). National Institutes of Health.
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications.
  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024, December 9). Protocols.io.
  • ECHEMI. 2-Bromo-6-chloropyridin-3-amine SDS, 1050501-88-6 Safety Data Sheets.
  • SAFETY DATA SHEET. (n.d.).
  • Mitin, Y. V. (1996, October). An effective organic solvent system for the dissolution of amino acids. International Journal of Peptide and Protein Research, 48(4), 374–376.
  • Chem-Impex. 2-Amino-6-bromopyridine.

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Technical Whitepaper: Spectroscopic Characterization & Handling of 2-Bromo-6-fluoropyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured to serve as a definitive reference for the characterization and handling of 2-Bromo-6-fluoropyridin-3-amine (CAS: 1211534-79-0). It synthesizes spectroscopic principles with practical experimental logic, designed for researchers in medicinal chemistry and drug discovery.

CAS: 1211534-79-0 Formula:


Molecular Weight:  190.99  g/mol  (Monoisotopic)
Role:  Critical scaffold in the synthesis of SHP2 inhibitors, KRAS G12C covalent inhibitors, and other kinase-targeted therapeutics.

Structural Analysis & Diagnostic Logic

Before interpreting spectra, one must understand the electronic environment of the pyridine core. This molecule features a trisubstituted ring where the relative positions of the Bromine (C2), Amine (C3), and Fluorine (C6) create a unique spectroscopic fingerprint.

  • Electronic Push-Pull: The C3-Amine is a strong electron donor (resonance), significantly shielding the ortho-proton (H4). The C6-Fluorine is an electron withdrawer (induction) but also a weak donor (resonance), affecting the C5 proton.

  • Symmetry Breaking: Unlike 2,6-difluoropyridine, this molecule is asymmetric, resulting in distinct chemical shifts for the remaining aromatic protons.

  • The "Fluorine Flag": The

    
     nucleus provides a diagnostic coupling constant (
    
    
    
    ) that definitively confirms the 6-position of the fluorine, distinguishing it from potential 5-fluoro regioisomers.

Spectroscopic Data Profile

A. Nuclear Magnetic Resonance ( NMR)

Solvent Recommendation: DMSO-


 is preferred over 

. DMSO stabilizes the exchangable amine protons (

), appearing as a distinct broad singlet, whereas in chloroform, these often broaden into the baseline or exchange with water.

Predicted Experimental Data (DMSO-


, 400 MHz): 
SignalShift (

ppm)
MultiplicityIntegrationCoupling Constants (

Hz)
Assignment
A 7.20 – 7.35Doublet of Doublets (dd)1H

,

H5 (Ortho to F)
B 6.90 – 7.10Doublet of Doublets (dd)1H

,

H4 (Ortho to

)
C 5.40 – 5.80Broad Singlet (br s)2H-

(Amine)

Senior Scientist Note: The critical differentiator is the coupling of H5 . It resides ortho to the Fluorine atom. You will observe a large H-F coupling (


 Hz) superimposed on the H-H ortho coupling (

Hz), often making this signal appear as a pseudo-triplet or a distinct doublet of doublets. H4 is meta to the Fluorine, resulting in a much smaller coupling (

Hz).
B. Mass Spectrometry (LC-MS)

Ionization Mode: ESI+ (Electrospray Ionization, Positive Mode)

  • Base Peak:

    
    
    
  • Isotopic Pattern (The "Bromine Signature"): The presence of a single Bromine atom (

    
     and 
    
    
    
    ) creates a distinct 1:1 doublet ratio in the molecular ion cluster.
m/z ValueRelative AbundanceOrigin
190.9 100%

192.9 ~98%

Interpretation: If you observe a dominant single peak without the M+2 companion, your bromination failed (likely starting material). If you see an M+2 peak at 50% intensity, you may have lost the Fluorine (unlikely) or formed a dimer. The 1:1 ratio is non-negotiable for QC.

C. Infrared Spectroscopy (FT-IR)

Sampling: ATR (Attenuated Total Reflectance) on neat solid.

Wavenumber (

)
Vibration ModeDiagnostic Value
3450, 3350 N-H Stretch (Primary Amine)Doublet indicates free

.
1620 - 1590 C=N / C=C Aromatic StretchPyridine ring skeleton.
1250 - 1200 C-F StretchStrong band, confirms fluorination.
600 - 500 C-Br StretchFingerprint region confirmation.

Analytical Workflow & Logic

The following diagram illustrates the decision matrix for validating this intermediate during synthesis.

AnalysisWorkflow Sample Crude Product (Solid) LCMS LC-MS (ESI+) Sample->LCMS IsoCheck Check Isotope Pattern (1:1) LCMS->IsoCheck NMR_Prep Dissolve in DMSO-d6 IsoCheck->NMR_Prep Pass H_NMR 1H NMR Acquisition NMR_Prep->H_NMR F_NMR 19F NMR (Optional) NMR_Prep->F_NMR Coupling_Analysis Verify J(H5-F) ~8 Hz H_NMR->Coupling_Analysis Release Release for Next Step Coupling_Analysis->Release Confirmed

Caption: Analytical decision tree for validating this compound identity.

Synthesis & Impurity Profiling

Understanding the origin of the compound aids in identifying impurities. The most common synthetic route involves the bromination of 6-fluoropyridin-3-amine.

Reaction Scheme:

  • Starting Material: 6-Fluoropyridin-3-amine.[1]

  • Reagent: NBS (N-Bromosuccinimide) in DMF or Acetonitrile.

  • Regioselectivity: The amino group directs ortho. Positions 2 and 4 are available.[2][3][4][5] Position 2 is favored due to the "alpha" effect of the pyridine nitrogen, but Position 4 is a common regioisomeric impurity.

Impurity Markers:

  • Regioisomer (4-Bromo): In the

    
     NMR, the 4-bromo isomer will lack the H4 proton. You will instead see a singlet (or small doublet) for H2 and a doublet for H5. The coupling pattern described in Section 2A will collapse.
    
  • Dibromide: Over-bromination leads to 2,4-dibromo-6-fluoropyridin-3-amine. Look for the disappearance of both aromatic protons and a mass shift to ~270 m/z.

SynthesisPath SM 6-Fluoropyridin-3-amine Target This compound (Target: C2 Substitution) SM->Target Major Pathway Impurity 4-Bromo-6-fluoropyridin-3-amine (Impurity: C4 Substitution) SM->Impurity Minor Pathway Reagent NBS / CH3CN (0°C to RT)

Caption: Electrophilic aromatic substitution pathway showing the origin of the primary regioisomeric impurity.

Experimental Protocols

Protocol A: NMR Sample Preparation (Critical for Amine Visibility)
  • Dryness: Ensure the sample is vacuum-dried (40°C, <10 mbar) for 2 hours. Residual water signals in DMSO (

    
     ppm) can overlap with the amine signal if the sample is wet.
    
  • Solvent: Use 0.6 mL of DMSO-

    
      (99.9% D). Avoid 
    
    
    
    unless the amine is protected.
  • Concentration: Prepare a concentration of 5-10 mg/mL. Higher concentrations may induce stacking effects, shifting aromatic peaks.

  • Acquisition: Set relaxation delay (

    
    ) to 
    
    
    
    sec to ensure accurate integration of aromatic protons.
Protocol B: Storage & Stability
  • Light Sensitivity: Brominated pyridines can be light-sensitive (photodebromination). Store in amber vials.

  • Hygroscopicity: The free amine can absorb moisture and carbon dioxide (forming carbamates). Store under Argon/Nitrogen at 2-8°C.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53394605, this compound. Retrieved from [Link]

  • Google Patents.Preparation method of fluoropyridine compounds (CN102898358A).

Sources

An In-depth Technical Guide to 2-Bromo-6-fluoropyridin-3-amine: Physicochemical Properties and Stability Profile

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the physical and chemical characteristics of 2-Bromo-6-fluoropyridin-3-amine, a key building block for researchers, medicinal chemists, and professionals in drug development. This document delves into the compound's physical appearance, offers insights into its stability based on available data and the known behavior of structurally related molecules, and provides a robust protocol for its stability assessment.

Core Physicochemical Properties

This compound (CAS Number: 1068976-51-1) is a halogenated aminopyridine derivative. While specific experimental data for this compound is not extensively published, we can infer its likely properties from closely related analogues and supplier recommendations.

Physical Appearance: Based on observations of similar compounds such as 2-Amino-6-bromopyridine ("white to gray to brown powder to crystal") and 3-Amino-2-bromo-6-(trifluoromethyl)pyridine ("white to off-white crystalline powder"), it is anticipated that this compound presents as a solid, likely a crystalline powder, with a color ranging from off-white to light yellow or brown.[1][2] The presence of the amino group and the halogen substituents on the pyridine ring are known to contribute to crystallinity in such molecules.

Quantitative Data Summary:

PropertyValue/Inferred ValueSource/Rationale
Molecular Formula C₅H₄BrFN₂[3]
Molecular Weight 191.00 g/mol [3]
CAS Number 1068976-51-1[3]
Physical State Solid (Inferred)Based on analogues[1][2]
Appearance Off-white to light yellow/brown crystalline powder (Inferred)Based on analogues[1][2]
Melting Point Data not available. Likely > 90°C.Inferred from 2-Amino-6-bromopyridine (87-91°C)[1]
Boiling Point Data not available.---
Solubility Data not available.---

Chemical Stability and Handling

The stability of a research compound is paramount to ensure the integrity of experimental results and the viability of its use in further synthetic applications. The stability of this compound is influenced by its functional groups: the bromo and fluoro substituents, the pyridine ring, and the amino group.

Inferred Stability Profile:

  • Light Sensitivity: The non-aminated precursor, 2-Bromo-6-fluoropyridine, is known to be altered by light.[4] It is therefore highly probable that this compound is also sensitive to light. Supplier recommendations to "Keep in dark place" corroborate this inference.[3] Photodecomposition could involve reactions related to the carbon-bromine bond or the aromatic system.

  • Thermal Stability: Supplier data for this compound recommends storage at 2-8°C.[3] This suggests that the compound may be susceptible to degradation at elevated temperatures. While studies on simple aminopyridines have shown good thermal stability, the presence of bromo and fluoro substituents can influence the molecule's overall thermal behavior.[5][6]

  • Oxidative Stability: The amino group on the pyridine ring can be susceptible to oxidation. It is advisable to handle the compound in an inert atmosphere, especially for long-term storage, to prevent oxidative degradation which can lead to discoloration and the formation of impurities.

  • Moisture Sensitivity: The recommendation to keep the compound "Sealed in dry" conditions suggests a degree of hygroscopicity or a potential for hydrolysis, although the latter is less likely under neutral conditions for this particular structure.[3]

Recommended Handling and Storage:

To ensure the longevity and purity of this compound, the following storage and handling procedures are recommended:

  • Storage: Store in a tightly sealed, opaque container in a refrigerator at 2-8°C.[3] For long-term storage, consider flushing the container with an inert gas like argon or nitrogen.

  • Handling: Minimize exposure to light and air. Weigh and handle the compound in a controlled environment, preferably under subdued light and in a glovebox or under a stream of inert gas if possible.

Experimental Protocol for Stability Assessment

To empirically determine the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to a variety of stress conditions to identify potential degradation pathways and determine its intrinsic stability.

Objective: To evaluate the stability of this compound under thermal, photolytic, and oxidative stress.

Materials:

  • This compound

  • HPLC-grade acetonitrile and water

  • Calibrated stability chambers (temperature/humidity controlled)

  • Photostability chamber with a light source conforming to ICH Q1B guidelines

  • Analytical balance

  • HPLC system with a UV detector

  • Inert gas (argon or nitrogen)

Methodology:

  • Sample Preparation: Accurately weigh samples of this compound into separate, appropriate containers (e.g., amber glass vials). Prepare a control sample to be stored under recommended conditions (2-8°C, dark, dry).

  • Thermal Stress: Place samples in stability chambers at elevated temperatures (e.g., 40°C, 60°C).

  • Photolytic Stress: Expose samples to a light source in a photostability chamber. The total illumination should be not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

  • Oxidative Stress: For solid-state oxidative stress, store a sample in an oxygen-rich atmosphere. For solution-state studies, dissolve the compound in a suitable solvent and expose it to a source of oxidative stress (e.g., a dilute solution of hydrogen peroxide).

  • Time Points: Withdraw samples at predetermined time points (e.g., 0, 24, 48, 72 hours, 1 week).

  • Analysis: At each time point, dissolve the samples in a suitable solvent (e.g., acetonitrile/water) and analyze by a validated stability-indicating HPLC method. Monitor for the appearance of degradation products and the decrease in the peak area of the parent compound.

Data Interpretation: The percentage of degradation can be calculated by comparing the peak area of the parent compound in the stressed samples to that of the control sample at the initial time point.

Workflow for Stability Testing of this compound

Stability_Testing_Workflow Stability Testing Workflow for this compound cluster_setup 1. Experimental Setup cluster_stress 2. Forced Degradation cluster_analysis 3. Analysis cluster_evaluation 4. Data Evaluation start Start: Obtain pure sample of this compound prep Prepare multiple accurately weighed samples start->prep control Store control sample at 2-8°C in the dark prep->control thermal Thermal Stress (e.g., 40°C, 60°C) prep->thermal photo Photolytic Stress (ICH Q1B light source) prep->photo oxidative Oxidative Stress (e.g., O2 atmosphere) prep->oxidative sampling Withdraw samples at defined time points (t=0, 24h, 48h, etc.) thermal->sampling photo->sampling oxidative->sampling hplc Analyze by stability-indicating HPLC-UV sampling->hplc quantify Quantify parent compound and degradation products hplc->quantify report Report stability profile and identify degradation pathways quantify->report end End: Establish handling and storage recommendations report->end

Sources

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

A critical building block in modern medicinal chemistry, 2-bromo-6-fluoropyridin-3-amine, is gaining significant attention among researchers, scientists, and drug development professionals. This comprehensive guide serves as an in-depth technical resource, elucidating the synthesis, reactivity, and strategic applications of this versatile scaffold in the creation of next-generation therapeutics, particularly in the realm of kinase inhibitors.

Introduction: The Architectural Advantage of a Privileged Scaffold

This compound is a strategically functionalized heterocyclic compound. Its unique arrangement of a reactive bromine atom, a fluorine atom that modulates electronic properties and metabolic stability, and an amino group for further derivatization makes it a highly sought-after intermediate in the synthesis of complex molecular architectures. This trifecta of functional groups provides a versatile platform for a variety of chemical transformations, enabling the rapid generation of diverse compound libraries for drug discovery programs. The inherent asymmetry and distinct reactivity of each position on the pyridine ring allow for precise and controlled modifications, a crucial aspect in the rational design of targeted therapies.

Navigating the Synthetic Landscape: Crafting the Core

The synthesis of this compound can be approached through several strategic routes, often tailored to the availability of starting materials and desired scale. While a definitive, publicly available, step-by-step protocol for its direct synthesis is not extensively documented in peer-reviewed literature, plausible synthetic pathways can be inferred from established methodologies for analogous structures.

One potential and logical approach begins with a commercially available fluorinated pyridine derivative. A common strategy involves the introduction of the amino and bromo substituents onto a 2,6-difluoropyridine backbone. This can be conceptualized in a multi-step process, likely involving a nitration followed by a nucleophilic aromatic substitution and subsequent reduction and bromination steps.

A plausible, though not explicitly detailed, synthetic workflow is outlined below:

Synthetic_Workflow start 2,6-Difluoropyridine step1 Nitration (e.g., HNO3/H2SO4) start->step1 intermediate1 2,6-Difluoro-3-nitropyridine step1->intermediate1 step2 Nucleophilic Aromatic Substitution (e.g., NH3 or protected amine) intermediate1->step2 intermediate2 2-Fluoro-6-amino-3-nitropyridine or protected analogue step2->intermediate2 step3 Reduction of Nitro Group (e.g., H2/Pd, Fe/HCl) intermediate2->step3 intermediate3 2-Fluoro-3,6-diaminopyridine step3->intermediate3 step4 Sandmeyer Reaction (e.g., NaNO2, HBr, CuBr) intermediate3->step4 product This compound step4->product

Figure 1: A conceptual synthetic workflow for this compound.

This proposed pathway leverages well-established and robust chemical transformations. The initial nitration of 2,6-difluoropyridine would likely favor the 3-position due to the directing effects of the fluorine atoms. Subsequent nucleophilic aromatic substitution of one of the fluorine atoms with an amine source, followed by reduction of the nitro group, would yield a diaminofluoropyridine intermediate. Finally, a Sandmeyer reaction could be employed to convert one of the amino groups to a bromine atom.[1][2] The Sandmeyer reaction is a classic and reliable method for the introduction of halides onto an aromatic ring via a diazonium salt intermediate.[1][2]

Alternative approaches could involve the bromination of a pre-existing aminofluoropyridine or the amination of a suitable bromofluoropyridine precursor. The synthesis of related compounds like 2-bromo-6-fluoroaniline often involves a multi-step process including protection, directed bromination, and deprotection, which could be adapted for the pyridine system.[3]

The Art of Derivatization: Key Reactions and Mechanistic Insights

The true value of this compound lies in its versatile reactivity, which allows for the strategic installation of diverse molecular fragments. The bromine atom at the 2-position and the amino group at the 3-position are the primary handles for derivatization.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom is particularly amenable to a wide array of palladium-catalyzed cross-coupling reactions, which are cornerstone transformations in modern drug discovery. These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.

Table 1: Key Palladium-Catalyzed Cross-Coupling Reactions

Reaction NameCoupling PartnerBond FormedTypical Catalyst/Ligand System
Suzuki-Miyaura Coupling Boronic acids/estersC-C (Aryl, Heteroaryl, Alkyl)Pd(PPh₃)₄, Pd(dppf)Cl₂, Buchwald-type ligands
Heck Coupling AlkenesC-C (Alkenyl)Pd(OAc)₂, P(o-tol)₃
Sonogashira Coupling Terminal alkynesC-C (Alkynyl)Pd(PPh₃)₄, CuI
Buchwald-Hartwig Amination AminesC-NPd₂(dba)₃, BINAP, Xantphos
Stille Coupling OrganostannanesC-C (Aryl, Vinyl)Pd(PPh₃)₄

The Suzuki-Miyaura coupling is arguably the most utilized of these reactions in medicinal chemistry for its broad substrate scope and mild reaction conditions. This reaction allows for the introduction of a vast array of aryl and heteroaryl moieties at the 2-position of the pyridine ring, which is often crucial for modulating the pharmacological activity and selectivity of the final compound.

A generalized workflow for a Suzuki-Miyaura coupling reaction is depicted below:

Suzuki_Miyaura_Workflow start This compound reaction Suzuki-Miyaura Coupling start->reaction reagents Arylboronic Acid Pd Catalyst Base reagents->reaction product 2-Aryl-6-fluoropyridin-3-amine Derivative reaction->product

Figure 2: Generalized workflow for Suzuki-Miyaura coupling.

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom at the 6-position, activated by the electron-withdrawing pyridine ring, can undergo nucleophilic aromatic substitution (SNAr) with various nucleophiles, although this is generally less facile than displacement of a nitro group. This provides an alternative route for introducing substituents at this position.

Derivatization of the Amino Group

The amino group at the 3-position is a versatile handle for a range of transformations, including:

  • Acylation: Reaction with acyl chlorides or anhydrides to form amides.

  • Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

  • Diazotization: Conversion to a diazonium salt, which can then be displaced by a variety of nucleophiles in a Sandmeyer-type reaction.

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

The 2-aminopyridine scaffold is a well-established "privileged structure" in medicinal chemistry, known for its ability to bind to the ATP-binding site of various kinases. The amino group can form crucial hydrogen bonds with the hinge region of the kinase, mimicking the interaction of the adenine portion of ATP. The strategic placement of the bromo and fluoro substituents on the this compound core allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties of the resulting inhibitors.

A notable example of a drug candidate whose synthesis likely involves a derivative of this scaffold is Lorlatinib (PF-06463922) , a potent, brain-penetrant, third-generation anaplastic lymphoma kinase (ALK) and ROS1 inhibitor.[4][5] While the publicly available synthetic routes for Lorlatinib may not explicitly start from this compound, the core structure of the drug contains a 2-amino-6-substituted pyridine moiety, highlighting the importance of this type of building block. The synthesis of such complex macrocyclic structures often relies on the sequential and highly controlled introduction of substituents, for which this compound is an ideal starting point.

The general strategy for the incorporation of this scaffold into a kinase inhibitor is illustrated below:

Kinase_Inhibitor_Strategy scaffold This compound coupling Cross-Coupling (e.g., Suzuki) scaffold->coupling intermediate 2-Aryl-6-fluoropyridin-3-amine coupling->intermediate modification Further Derivatization (e.g., at NH2 group) intermediate->modification inhibitor Kinase Inhibitor Candidate modification->inhibitor

Figure 3: General strategy for kinase inhibitor synthesis.

Spectroscopic and Physicochemical Properties

Accurate characterization of this compound is essential for its effective use in synthesis. While a comprehensive set of publicly available spectra is not readily found in the literature, data can often be obtained from commercial suppliers.

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₅H₄BrFN₂
Molecular Weight 191.00 g/mol
CAS Number 1068976-51-1
Appearance Off-white to yellow solid
Solubility Soluble in common organic solvents (e.g., DMSO, DMF, MeOH)

Typical spectroscopic features would include:

  • ¹H NMR: Aromatic protons exhibiting characteristic splitting patterns influenced by the fluorine and bromine substituents. The amine protons would likely appear as a broad singlet.

  • ¹³C NMR: Resonances for the five pyridine carbons, with the carbon atoms attached to fluorine and bromine showing characteristic shifts and C-F coupling.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight, with a characteristic isotopic pattern for bromine.

Conclusion: A Versatile Tool for Future Drug Discovery

This compound represents a powerful and versatile building block for the synthesis of complex, biologically active molecules. Its strategic functionalization allows for a wide range of chemical modifications, making it an invaluable tool for medicinal chemists. The continued exploration of its reactivity and its application in the synthesis of novel therapeutics, particularly in the area of kinase inhibitors, is expected to yield significant advances in the field of drug discovery. As our understanding of disease biology grows, the demand for such precisely engineered chemical scaffolds will undoubtedly increase, solidifying the importance of this compound in the development of future medicines.

References

  • CN115784896A - Preparation method of 2-bromo-6-fluoroaniline - Google P
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  • "Amination of 2-Bromo-6-Methylaminopyridin-3-amine" by Matthew H. Elterman - Georgia Southern Commons. (URL: [Link])

  • 2-bromopyridine - Organic Syntheses Procedure. (URL: [Link])

  • Lorlatinib | C21H19FN6O2 | CID 71731823 - PubChem. (URL: [Link])

  • The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine - MDPI. (URL: [Link])

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions - Master Organic Chemistry. (URL: [Link])

  • Sandmeyer Reaction - Organic Chemistry Portal. (URL: [Link])

  • Manufacturing Process for 6-Bromo- N , N -bis(4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine, a Key Intermediate in the Synthesis of KRAS G12C Inhibitor Divarasib - ResearchGate. (URL: [Link])

  • Supporting Information Page No Figure S1. H NMR Spectrum of 2a 2 Figure S2. C NMR Spectrum of 2a 3 Figure S3. H NMR Spectrum of - The Royal Society of Chemistry. (URL: [Link])

  • (PDF) 2-Bromo-3-hydroxy-6-methylpyridine - ResearchGate. (URL: [Link])

  • Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - PMC - PubMed Central. (URL: [Link])

  • IR Spectroscopy Tutorial: Amines - University of Colorado Boulder. (URL: [Link])

  • ChemInform Abstract: The Sandmeyer Reaction on Some Selected Heterocyclic Ring Systems: Synthesis of Useful 2-Chloroheterocyclic-3-carbonitrile Intermediates. - ResearchGate. (URL: [Link])

  • A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. (URL: [Link])

  • Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity - MDPI. (URL: [Link])

  • Synthesis of Aminopyridines from 2-Fluoropyridine and Lithium Amides. - ResearchGate. (URL: [Link])

  • Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH. (URL: [Link])

  • 2-Bromo-6-chloro-3-nitropyridine - MySkinRecipes. (URL: [Link])

  • CN105669539A - Preparation method of 2-amino-3-fluoropyridine - Google P
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  • Data on GC/MS Elution profile, 1H and 13C NMR Spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes - SFA ScholarWorks. (URL: [Link])

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"2-Bromo-6-fluoropyridin-3-amine" potential research uses

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Research Applications of 2-Bromo-6-fluoropyridin-3-amine

Executive Summary

This compound (CAS: 1211586-74-3) represents a premier class of "tri-functionalized" heterocyclic building blocks.[1] Unlike mono-substituted pyridines, this scaffold offers three distinct, chemically orthogonal handles—a nucleophilic amine at C3, an electrophilic bromine at C2, and a highly activated fluorine at C6.

This unique substitution pattern allows medicinal chemists to execute sequential site-selective functionalization , making it an indispensable intermediate in the synthesis of complex pharmacophores, particularly SHP2 inhibitors , GLP-1 agonists , and 1,5-naphthyridine derivatives. This guide details the mechanistic rationale for its use, specific synthetic workflows, and safety protocols for handling.

Chemical Profile & Orthogonal Reactivity

The utility of this compound lies in the electronic differentiation of its three functional groups. The pyridine ring is electron-deficient, which is further exacerbated by the electronegative fluorine and bromine atoms.

PositionFunctional GroupElectronic StatePrimary Reactivity
C2 Bromine (-Br)Sterically crowded, labileCross-Coupling: Suzuki-Miyaura, Buchwald-Hartwig, Heck.
C3 Amine (-NH₂)Nucleophilic, Electron DonatingCondensation/Cyclization: Amide coupling, Urea formation, Ring closure.
C6 Fluorine (-F)Highly Activated (para to N)SₙAr: Nucleophilic Aromatic Substitution with amines/alkoxides.[1]
Chemo-Selectivity Map

The following diagram illustrates the logical order of operations typically employed to avoid side reactions.

ReactivityMap Core This compound (Core Scaffold) SnAr Step 1: C6-Fluorine Displacement (SₙAr Reaction) Target: Ethers/Amines Core->SnAr Most Reactive (mild heat) Coupling Step 2: C2-Bromine Coupling (Suzuki/Heck/Buchwald) Target: Biaryl/Heterobiaryl systems Core->Coupling Possible but risks C6 side-reactions SnAr->Coupling Requires Catalyst Cyclization Step 3: C3-Amine Derivatization (Cyclization/Amidation) Target: Bicyclic Cores (e.g., Naphthyridines) Coupling->Cyclization Ring Closure

Figure 1: Orthogonal reactivity strategy. The C6-fluorine is typically displaced first due to its high susceptibility to SₙAr under mild conditions, preserving the C2-bromide for subsequent metal-catalyzed coupling.

Synthetic Workflows & Applications

Workflow A: Synthesis of 1,5-Naphthyridine Scaffolds

One of the most valuable applications of this compound is its conversion into 1,5-naphthyridines , a core structure found in various kinase inhibitors and antibacterial agents (e.g., topoisomerase inhibitors).

Mechanism:

  • Heck Reaction: The C2-bromo group undergoes palladium-catalyzed alkenylation with an acrylate ester.

  • Intramolecular Cyclization: The C3-amine attacks the pendant ester carbonyl, closing the ring to form a naphthyridinone.

Protocol Summary:

  • Reagents: Methyl acrylate, Pd(OAc)₂, Tri-tert-butylphosphonium tetrafluoroborate, N-Methyldicyclohexylamine.

  • Conditions: Cumene, 150°C.

  • Outcome: Formation of the bicyclic 1,5-naphthyridine core.[2][3]

Workflow B: Synthesis of Imidazo[1,2-a]pyridines

This scaffold is prominent in GABA receptor ligands and anti-cancer agents (e.g., FLT3 inhibitors).[1]

Mechanism:

  • Condensation: The C3-amine condenses with an α-haloketone or aldehyde.

  • Ring Closure: The pyridine nitrogen participates in the cyclization (often requiring activation of the C2 position or removal of the bromine if not needed).[1] Note: Alternatively, the C2-Br and C3-NH2 can react with amidines or formic acid equivalents to form Imidazo[4,5-b]pyridines .

Detailed Experimental Protocol: Regioselective SₙAr at C6

This protocol demonstrates the selective displacement of the C6-fluorine atom with a secondary amine (e.g., morpholine), a common first step in generating library diversity.

Objective: Synthesize 2-bromo-6-morpholinopyridin-3-amine.

Reagents:

  • This compound (1.0 eq)[1]

  • Morpholine (1.2 eq)[1]

  • Diisopropylethylamine (DIPEA) (2.0 eq)[1]

  • DMSO (anhydrous)[1]

Step-by-Step Methodology:

  • Preparation: Charge a reaction vial with this compound (191 mg, 1.0 mmol) and anhydrous DMSO (2.0 mL).

  • Addition: Add DIPEA (348 µL, 2.0 mmol) followed by dropwise addition of morpholine (104 µL, 1.2 mmol).

  • Reaction: Heat the mixture to 80°C for 4 hours.

    • Checkpoint: Monitor by TLC (50% EtOAc/Hexane).[1] The starting material (Rf ~0.[1]6) should disappear, replaced by a more polar spot (Rf ~0.4).[1]

  • Work-up: Cool to room temperature. Pour into ice-water (20 mL). The product often precipitates as a solid.

  • Isolation: Filter the precipitate. If no solid forms, extract with Ethyl Acetate (3 x 10 mL), wash with brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification: Recrystallize from Ethanol/Water or purify via silica flash chromatography (0-40% EtOAc in Hexanes).

Self-Validating Logic:

  • Why DMSO? Polar aprotic solvents accelerate SₙAr reactions by solvating the cation (DIPEA-H+) and leaving the nucleophile (morpholine) naked and reactive.[1]

  • Why 80°C? The 3-amino group is electron-donating, which slightly deactivates the ring compared to a nitro-pyridine. Therefore, room temperature is often insufficient, requiring thermal activation.

Drug Discovery Case Study: GLP-1 and SHP2 Inhibitors

Recent patent literature links the 2-bromo-6-fluoro pyridine motif to the development of GLP-1 receptor agonists and SHP2 phosphatase inhibitors .

  • SHP2 Inhibitors: These often require a central heterocyclic core that locks the conformation of the molecule. The this compound is used to construct fused bicyclic systems (like pyrido[2,3-d]pyrimidines) that bind into the allosteric site of SHP2.[1]

  • GLP-1 Agonists: Used as a linker segment where the fluorine is displaced by a lipophilic side chain, and the amine is coupled to the peptide or peptidomimetic backbone.

Pathway Visualization: From Scaffold to Bioactive Core

Synthesispath Start This compound Step1 Step 1: Heck Reaction (Methyl Acrylate, Pd cat.) Start->Step1 Intermediate Intermediate: Alkenyl-pyridine ester Step1->Intermediate Step2 Step 2: Intramolecular Cyclization (PBu3, AcOH) Intermediate->Step2 Product Target Scaffold: 1,5-Naphthyridinone (Kinase Inhibitor Core) Step2->Product

Figure 2: Synthetic route to 1,5-Naphthyridinone, a privileged scaffold in medicinal chemistry.[2][3][4][5][6][7][8][9]

Safety & Handling

  • Hazards: As a halogenated aminopyridine, this compound is a potential skin sensitizer and irritant (H315, H319, H335).[1]

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The amine group is susceptible to oxidation over long periods.

  • Incompatibility: Avoid contact with strong oxidizing agents and acid chlorides (unless intended for reaction).[1]

References

  • MDPI Molecules. (2023).[1] Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Retrieved January 29, 2026, from [Link][1]

  • Google Patents. (2023).[1] Heterocyclic GLP-1 Agonists and Preparation Methods (US11926626B2).[1] Retrieved January 29, 2026, from [1]

  • National Institutes of Health (NIH) PubChem. (n.d.).[1] this compound Compound Summary. Retrieved January 29, 2026, from [Link][1]

Sources

The Strategic Synthesis and Application of 2-Bromo-6-fluoropyridin-3-amine: A Keystone Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Unseen Architect in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic importance of versatile building blocks cannot be overstated. Among these, 2-Bromo-6-fluoropyridin-3-amine has emerged as a pivotal intermediate, prized for its unique electronic properties and synthetic handles that unlock pathways to complex molecular architectures. This guide provides a comprehensive technical overview of its discovery, historical synthetic evolution, physicochemical properties, and its crucial role in the development of novel therapeutics, particularly in the realm of kinase inhibitors. As a senior application scientist, this document is crafted to provide not just procedural steps, but the underlying scientific rationale to empower researchers in their quest for new medicines.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of a molecule's physical and chemical characteristics is fundamental to its effective application in synthesis. This compound is a solid at room temperature, with key properties summarized below.

PropertyValueSource
Molecular Formula C₅H₄BrFN₂PubChem[1]
Molecular Weight 191.00 g/mol PubChem[1]
CAS Number 1068976-51-1BLD Pharm[2]
Appearance White to light yellow crystalline powder or crystalsLoba Chemie[3]
Storage Keep in a dark place, sealed in dry, 2-8°CBLD Pharm[2]

Spectroscopic Data:

Spectroscopy Predicted Data
¹H NMR Chemical shifts are expected for the two aromatic protons on the pyridine ring, influenced by the bromine, fluorine, and amine substituents.
¹³C NMR Signals corresponding to the five carbon atoms of the pyridine ring are anticipated, with their chemical shifts dictated by the attached functional groups.
Mass Spectrometry The calculated monoisotopic mass is 189.95419 Da. Key fragments in the mass spectrum would arise from the loss of bromine, fluorine, or the amino group.[4]

A Journey Through Synthesis: From Conception to Optimization

While the exact historical moment of the first synthesis of this compound is not prominently documented in seminal literature, its emergence is intrinsically linked to the broader development of functionalized aminopyridines for medicinal chemistry. The synthesis of related compounds, such as 2-amino-3-bromopyridine and 2-amino-6-bromopyridine, has been explored through various routes, offering insights into potential synthetic strategies for the target molecule.[5][6][7]

Plausible Synthetic Strategies

Based on established organic chemistry principles and published methods for analogous compounds, several synthetic routes can be envisioned for the preparation of this compound.

Diagram: Potential Synthetic Pathways

G cluster_0 Route A: Halogenation of an Aminofluoropyridine cluster_1 Route B: Nucleophilic Aromatic Substitution cluster_2 Route C: Functional Group Interconversion A1 3-Amino-6-fluoropyridine A2 This compound A1->A2 Brominating Agent (e.g., NBS) B1 2,3-Dibromo-6-fluoropyridine B2 This compound B1->B2 Aminating Agent (e.g., NH3, NaN3 then reduction) C1 2-Bromo-6-fluoro-3-nitropyridine C2 This compound C1->C2 Reduction (e.g., H2/Pd, SnCl2) G Start Start: 3-Amino-6-fluoropyridine in Acetonitrile Cooling Cool to 0 °C Start->Cooling NBS_add Add NBS portion-wise Cooling->NBS_add Reaction Stir at RT for 2-4h (Monitor by TLC) NBS_add->Reaction Quench Quench with Na2S2O3 (aq) Reaction->Quench Neutralize Neutralize with NaHCO3 (aq) Quench->Neutralize Extract Extract with DCM Neutralize->Extract Wash_Dry Wash with Brine & Dry (Na2SO4) Extract->Wash_Dry Concentrate Concentrate in vacuo Wash_Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify Product Product: this compound Purify->Product

Sources

A Theoretical and Practical Guide to 2-Bromo-6-fluoropyridin-3-amine: A Key Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: 2-Bromo-6-fluoropyridin-3-amine is a strategically important heterocyclic building block in modern drug discovery and development. Its unique substitution pattern—featuring an amine for synthetic elaboration, a bromine atom for cross-coupling reactions, and a fluorine atom for modulating physicochemical properties—makes it a versatile scaffold for accessing complex molecular architectures. This guide provides an in-depth analysis of its theoretical underpinnings, practical synthesis, reactivity, and applications, tailored for researchers and professionals in medicinal chemistry and organic synthesis.

Introduction: The Strategic Importance of Substituted Aminopyridines

The aminopyridine scaffold is a privileged structure in medicinal chemistry, present in numerous approved drugs and clinical candidates.[1] These heterocycles are capable of engaging in a wide array of biological interactions, often serving as key pharmacophoric elements that interact with enzymes and receptors.[1] The specific compound, this compound, emerges as a particularly valuable synthon. Its trifunctional nature allows for sequential and regioselective modifications, providing a robust platform for generating compound libraries with diverse pharmacological profiles, from kinase inhibitors to central nervous system agents.[2][3]

Physicochemical and Spectroscopic Profile

Understanding the intrinsic properties of this compound is fundamental to its effective use in synthesis and drug design.

Table 1: Physicochemical Properties

Property Value Source
CAS Number 1068976-51-1 [4]
Molecular Formula C₅H₄BrFN₂ [4][5]
Molecular Weight 191.00 g/mol [5]
Appearance Solid [4]
Boiling Point 309.4 ± 37.0 °C at 760 mmHg [4]
InChIKey XXBLSNSKEMYEQF-UHFFFAOYSA-N [6]

| Canonical SMILES | C1=CC(=NC(=C1Br)N)F |[6] |

While detailed experimental spectroscopic data is dispersed, computational methods like Density Functional Theory (DFT) are routinely used to predict NMR spectra (¹H, ¹³C, ¹⁹F), vibrational frequencies (IR), and electronic transitions (UV-Vis) for such molecules, providing a theoretical baseline for characterization.[1]

Theoretical Studies: Understanding Electronic Structure and Reactivity

While specific computational studies on this compound are not extensively published, its reactivity can be rationalized through established principles of physical organic chemistry and DFT studies on analogous halopyridines.[5][7]

The pyridine ring is inherently electron-deficient. The substituents modulate this property significantly:

  • Amino Group (-NH₂): A strong electron-donating group (EDG) through resonance (+R effect), it activates the ring, particularly at the ortho and para positions, and increases the nucleophilicity of the ring nitrogen.

  • Fluorine (-F): A highly electronegative atom, it exerts a strong electron-withdrawing inductive effect (-I effect), deactivating the ring towards electrophilic attack but activating it for nucleophilic aromatic substitution (SₙAr).

  • Bromine (-Br): Also exhibits a -I effect, but its key feature is its utility as a leaving group in transition-metal-catalyzed cross-coupling reactions.

This electronic interplay dictates the molecule's reactivity. The bromine at position 2 is ortho to the activating amino group and meta to the ring nitrogen, making it an excellent handle for palladium-catalyzed reactions. The fluorine at position 6 further influences the ring's electronics and can be a site for SₙAr under specific conditions, although the C-Br bond is typically more reactive in cross-coupling.

DFT calculations, often using functionals like B3LYP with basis sets such as 6-31+G*, can model the molecule's electrostatic potential map, highest occupied molecular orbital (HOMO), and lowest unoccupied molecular orbital (LUMO).[5][8] Such models would likely show the HOMO localized near the electron-rich amino group and the LUMO distributed across the ring, indicating that initial electrophilic interactions would occur at the amine, while nucleophilic attacks would target the electron-deficient carbon centers.

Synthesis and Handling

The synthesis of this compound is accessible through electrophilic bromination of the corresponding aminopyridine precursor.

Experimental Protocol: Synthesis via Electrophilic Bromination[9]

This protocol is based on a method described for the synthesis of aryl hydrocarbon receptor (AhR) modulators.[9]

Objective: To synthesize this compound from 6-fluoropyridin-3-amine.

Materials:

  • 6-fluoropyridin-3-amine (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.05 equiv)

  • Ethyl acetate (EA)

  • 3-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Cooling bath (e.g., acetone/dry ice)

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • Setup: In a 3-necked round-bottom flask under a nitrogen atmosphere, dissolve 6-fluoropyridin-3-amine (1.0 equiv) in ethyl acetate.

  • Cooling: Cool the solution to -10 °C using a suitable cooling bath.

  • Addition of Brominating Agent: Add N-Bromosuccinimide (1.05 equiv) portion-wise to the cooled solution while stirring vigorously. The causality for this slow addition at low temperature is to control the exothermicity of the reaction and to minimize the formation of undesired polybrominated side products.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to destroy any remaining NBS. Transfer the mixture to a separatory funnel, wash with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can then be purified by flash column chromatography on silica gel to yield the pure this compound.

Diagram 1: Synthetic Workflow This diagram illustrates the straightforward synthetic path from the starting material to the final product.

Synthesis SM 6-fluoropyridin-3-amine Reagent NBS, Ethyl Acetate -10 °C SM->Reagent Product This compound Reagent->Product Electrophilic Bromination

Caption: Synthesis of this compound.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate precautions.[4][10]

Table 2: Hazard Identification

Hazard Type GHS Classification Precautionary Statements
Acute Toxicity H302+H312 (Harmful if swallowed or in contact with skin), H331 (Toxic if inhaled) P261, P270
Skin Irritation H315 (Causes skin irritation) P280
Eye Irritation H319 (Causes serious eye irritation) P305+P351+P338

| Respiratory Irritation | H335 (May cause respiratory irritation) | P271 |

Handling:

  • Work in a well-ventilated fume hood.[4]

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid inhalation of dust or vapors.[11]

  • Store in a cool, well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4]

Applications in Medicinal Chemistry

The true value of this compound lies in its role as a versatile intermediate. The bromine atom is a prime handle for creating new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling: The Heck Reaction

A prominent application is its use in palladium-catalyzed reactions, such as the Heck reaction, to synthesize fused heterocyclic systems like 1,5-naphthyridines.[8][12] These scaffolds are important in the development of therapeutics, including potential PET tracers for Alzheimer's disease.[12]

Diagram 2: Application in Heck Reaction This diagram shows the transformation of the starting material into a key intermediate for 1,5-naphthyridinone synthesis.

HeckReaction sub This compound reagents Methyl Acrylate Pd(OAc)₂, P(tBu)₃HBF₄ Base, Solvent sub->reagents inter Heck Adduct (Uncyclized Intermediate) reagents->inter Heck Coupling product 1,5-Naphthyridinone Scaffold inter->product Intramolecular Cyclization

Caption: Heck reaction pathway to 1,5-naphthyridinone scaffolds.

Protocol: Palladium-Catalyzed Heck Reaction and Cyclization[8]

Objective: To synthesize a 1,5-naphthyridine derivative from this compound and an acrylate.

Materials:

  • This compound (1.0 equiv)

  • Methyl acrylate (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (catalytic amount, e.g., 2-5 mol%)

  • Tri-tert-butylphosphonium tetrafluoroborate (ligand, e.g., 4-10 mol%)

  • N,N-dicyclohexylmethylamine (base)

  • Cumene (solvent)

  • Tributylphosphine (PBu₃) (for cyclization)

  • Acetic acid (AcOH) (for cyclization)

Procedure:

  • Heck Coupling:

    • To a reaction vessel purged with an inert gas (e.g., argon), add this compound, Pd(OAc)₂, the phosphonium ligand, and the base.

    • Add degassed cumene, followed by methyl acrylate.

    • Heat the reaction mixture (e.g., to 150 °C) and stir overnight. The choice of a bulky phosphine ligand and a high temperature is crucial for achieving efficient oxidative addition of the aryl bromide to the palladium center and subsequent coupling.

    • Monitor the reaction by LC-MS.

    • Upon completion, cool the mixture and perform a standard aqueous workup. Purify the intermediate by column chromatography.

  • Cyclization:

    • Dissolve the purified intermediate in acetic acid.

    • Add tributylphosphine (PBu₃) and heat the mixture. This phosphine-mediated step facilitates the intramolecular cyclization to form the final 1,5-naphthyridine ring system.[8]

    • After the reaction is complete, cool, and purify the final product.

Role as a Building Block in Drug Discovery Programs

Beyond specific named reactions, this compound is listed as a reactant or intermediate in numerous patents for the development of novel therapeutics. These include:

  • TGFβ Receptor Antagonists: Used in the synthesis of compounds targeting the transforming growth factor-beta signaling pathway, which is implicated in cancers and fibrosis.[2]

  • Aryl Hydrocarbon Receptor (AhR) Modulators: Employed as a starting material for compounds designed to modulate AhR, a key regulator of immune responses.[9]

Diagram 3: Role in Drug Discovery Pipeline This logical diagram illustrates the journey of the compound from a basic chemical to a component of a potential drug candidate.

DrugDiscovery A This compound (Versatile Building Block) B Chemical Modification (e.g., Cross-Coupling, SₙAr) A->B C Novel Scaffolds (e.g., Naphthyridines, Substituted Pyridines) B->C D Lead Generation & Optimization C->D E Preclinical Candidate (e.g., Kinase Inhibitor, PET Tracer) D->E

Caption: From versatile building block to preclinical candidate.

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for medicinal chemists. Its well-defined reactivity, governed by the interplay of its three distinct functional groups, provides reliable and versatile pathways to complex molecules of therapeutic interest. The protocols and theoretical insights presented in this guide are intended to equip researchers with the foundational knowledge required to leverage this powerful building block in their own drug discovery and development endeavors.

References

  • Kopyra, J., & Barszcz, B. (2017). DFT study of low-energy electron interaction with pyridine, pyrazine and their halo derivatives. ResearchGate. Available at: [Link]

  • Chemical Point. (n.d.). This compound. Retrieved January 28, 2026, from [Link]

  • de Souza, A. C. D., et al. (n.d.). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PMC. Retrieved January 28, 2026, from [Link]

  • ResearchGate. (2020). Discovery of N-(Pyridin-4-yl)-1,5-naphthyridin-2-amines as Potential Tau Pathology PET Tracers for Alzheimer's Disease. Retrieved January 28, 2026, from [Link]

  • Google Patents. (n.d.). WO2016106266A1 - TGFβ RECEPTOR ANTAGONISTS.
  • Google Patents. (2019). EP 3749669 B1 - AHR MODULATORS.
  • RSC Publishing. (2024). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). Retrieved January 28, 2026, from [Link]

  • ResearchGate. (n.d.). 3139 PDFs | Review articles in AMINOPYRIDINES. Retrieved January 28, 2026, from [Link]

  • PubMed. (n.d.). Substituted aminopyridines as potent and selective phosphodiesterase-4 inhibitors. Retrieved January 28, 2026, from [Link]

  • MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Retrieved January 28, 2026, from [Link]

  • Google Patents. (n.d.). US11926626B2 - Heterocyclic GLP-1 agonists.
  • PubChem. (n.d.). 3-Bromo-6-fluoropyridin-2-amine. Retrieved January 28, 2026, from [Link]

Sources

Methodological & Application

Optimizing Palladium-Catalyzed Cross-Couplings of 2-Bromo-6-fluoropyridin-3-amine: A Strategic Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Bromo-6-fluoropyridin-3-amine is a high-value pharmacophore scaffold, ubiquitous in the synthesis of SHP2 inhibitors (e.g., SHP099 analogs) and PI3K inhibitors. Its utility stems from its dense functionalization: an electrophilic C2-bromide, a nucleophilic C3-amine, and a metabolic blocking C6-fluorine.

However, this density presents a "Chemo-Selectivity Trilemma" for palladium catalysis:

  • Regioselectivity: Ensuring oxidative addition occurs exclusively at C2-Br, preserving the C6-F bond for later stages.

  • Catalyst Poisoning: The free C3-amine (

    
    ) and Pyridine-
    
    
    
    can chelate Pd(II) species, arresting the catalytic cycle (formation of "Pd-black").
  • Protodehalogenation: The electron-deficient nature of the pyridine ring makes the C2-Pd-Ar intermediate prone to reduction rather than reductive elimination.

This guide provides optimized, self-validating protocols to overcome these barriers, utilizing sterically demanding phosphine ligands to enforce selectivity and turnover.

Strategic Analysis: The Reactivity Landscape

Electronic & Steric Environment

The pyridine nitrogen renders the C2 and C6 positions electron-deficient. However, the bond dissociation energy (BDE) of C-Br (~68 kcal/mol) is significantly lower than C-F (~115 kcal/mol), making C2 the exclusive site for oxidative addition under standard thermal conditions (


C).
Ligand Selection Logic

To prevent the C3-amine from binding to the Palladium center, we employ Bulky, Electron-Rich Phosphines (Buchwald Ligands) .

  • XPhos / SPhos: The biaryl backbone creates a "roof" over the Pd center, physically blocking the approach of the substrate's amine/pyridine nitrogen while facilitating oxidative addition into the hindered C2-Br bond.

  • RuPhos: Optimal for C-N coupling (Buchwald-Hartwig) to prevent

    
    -hydride elimination.
    

Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

Objective: Selective arylation at C2 to generate biaryl intermediates (e.g., for SHP2 inhibitor synthesis).

Reaction Workflow Diagram

SuzukiWorkflow cluster_check Quality Gate Start Substrate Prep (this compound) Solvent Degassing (Dioxane/H2O, 4:1) Sparge Ar for 30 min Start->Solvent Dissolve CatLoad Catalyst Charge Pd(dppf)Cl2 (5 mol%) + K2CO3 (2.5 eq) Solvent->CatLoad Inert Atmo Reaction Reaction 90°C, 4-12 Hours (Monitor by LCMS) CatLoad->Reaction Heat Workup Workup Filter through Celite Extract EtOAc Reaction->Workup Complete Check Check for Dehalogenation (M-Br mass) Reaction->Check

Caption: Figure 1. Optimized workflow for Suzuki coupling, emphasizing the critical degassing step to prevent homocoupling and oxidation.

Materials & Reagents
ComponentEquiv.RoleSpecific Notes
Substrate 1.0ElectrophileUse >98% purity; free amine is tolerated.
Aryl Boronic Acid 1.2 - 1.5NucleophileExcess required due to potential protodeboronation.
Pd(dppf)Cl₂·DCM 0.05 (5 mol%)CatalystRobust against air; bidentate ligand prevents chelation.
K₂CO₃ 2.5BaseMild enough to prevent defluorination at C6.
1,4-Dioxane / H₂O 4:1 RatioSolventWater is essential for the transmetallation step.
Step-by-Step Procedure
  • Preparation: In a 20 mL microwave vial or Schlenk flask, add This compound (1.0 mmol, 191 mg), Aryl Boronic Acid (1.2 mmol), and K₂CO₃ (2.5 mmol, 345 mg).

  • Inerting: Cap the vessel and cycle Vacuum/Argon (3x).

  • Solvent Addition: Add 1,4-Dioxane (4 mL) and Water (1 mL). Crucial: Solvents must be degassed (sparged with Argon for 20 mins) prior to addition.

  • Catalyst Addition: Under a positive stream of Argon, quickly add Pd(dppf)Cl₂·DCM (41 mg, 5 mol%). Reseal immediately.

  • Reaction: Heat to 90°C (oil bath) or 100°C (Microwave) for 4–12 hours.

    • Checkpoint: Monitor via LCMS. Look for Product Mass [M+H]. If Starting Material (SM) persists after 6h, add 0.2 eq Boronic Acid.

  • Workup: Cool to RT. Dilute with EtOAc (20 mL). Filter through a pad of Celite to remove Pd black. Wash the organic layer with Brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc). The free amine product is polar; expect elution at 40-60% EtOAc.

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Objective: Displacing the C2-Br with a secondary amine (e.g., morpholine, piperazine) to create a 2,3-diamino pyridine core.

Decision Logic for Ligand Selection

LigandSelect Root Coupling Partner? TypeA Primary Amine (e.g., Aniline) Root->TypeA TypeB Secondary Amine (e.g., Morpholine) Root->TypeB LigandA BrettPhos or Pd-PEPPSI-IPr TypeA->LigandA Prevent Bis-arylation LigandB RuPhos or XPhos TypeB->LigandB Steric Bulk Required

Caption: Figure 2. Ligand selection matrix based on amine nucleophile class.

Materials & Reagents
ComponentEquiv.RoleSpecific Notes
Substrate 1.0ElectrophileThis compound
Amine Nucleophile 1.2NucleophileSecondary amines react best.
Pd₂(dba)₃ 0.02 (2 mol%)Pre-catalystSource of Pd(0).
XPhos 0.08 (8 mol%)Ligand1:2 Pd:Ligand ratio ensures active species formation.
NaOtBu 2.0BaseStrong base required for Pd-Amine complex formation.
Toluene [0.2 M]SolventAnhydrous is critical.
Step-by-Step Procedure
  • Glovebox/Schlenk Setup: This reaction is highly oxygen sensitive . Ideally, set up in a glovebox. If not, use rigorous Schlenk technique.

  • Charge: Add Substrate (1.0 mmol), Pd₂(dba)₃ (18 mg, 2 mol%), XPhos (38 mg, 8 mol%), and NaOtBu (192 mg, 2.0 mmol) to a vial.

  • Solvent: Add anhydrous Toluene (5 mL).

  • Amine Addition: Add the liquid Amine (1.2 mmol) via syringe.

  • Reaction: Seal and heat to 100°C for 12-16 hours.

    • Note: The solution should turn from dark red to orange/brown. A black precipitate indicates catalyst decomposition (failure).

  • Quench: Cool to RT. Filter through Celite.[1]

  • Purification: The product is a di-amine and will be basic. Use DCM/MeOH (95:5) with 1% NH₄OH for chromatography to prevent streaking.

Troubleshooting Matrix: The "Black Box" of Failure

SymptomDiagnosisCorrective Action
Low Conversion (<20%) Catalyst PoisoningThe C3-amine is binding Pd. Solution: Switch to Pd-PEPPSI-IPr (NHC ligand) or increase catalyst loading to 10 mol%. Alternatively, protect C3-amine with Boc anhydride before coupling.
Protodehalogenation Hydride SourceSolvent or base is acting as a hydride donor. Solution: Switch solvent from Dioxane to Toluene . Ensure anhydrous conditions.
Regioselectivity Loss C6-F SubstitutionReaction temperature too high or base too strong. Solution: Lower temp to 80°C. Switch base from NaOtBu to Cs₂CO₃ or K₃PO₄ .
Pd Black Formation OxidationIncomplete degassing. Solution: Freeze-pump-thaw degas the solvent. Add ligand before Pd source.

References

  • Chen, Y. N., et al. (2016). Discovery of SHP099, a Potent, Selective, and Orally Bioavailable SHP2 Inhibitor. Journal of Medicinal Chemistry.

  • BenchChem. (2023). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-6-(bromomethyl)pyridine.

  • Organic Chemistry Portal. Suzuki Coupling Mechanism and Conditions.

  • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.

  • BLD Pharm. Product Specifications: this compound.

Sources

Application Notes and Protocols for Suzuki Coupling of 2-Bromo-6-fluoropyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 2-Aryl-6-fluoropyridin-3-amine Scaffolds

The 2-aryl-6-fluoropyridin-3-amine moiety is a privileged scaffold in modern medicinal chemistry and drug discovery. Its unique electronic properties and structural rigidity make it a cornerstone for the development of a diverse range of therapeutic agents, particularly in oncology and immunology. The strategic introduction of an aryl group at the 2-position of the pyridine ring via robust and scalable synthetic methods is, therefore, of paramount importance to researchers in both academic and industrial settings. The Suzuki-Miyaura cross-coupling reaction stands out as the premier method for achieving this transformation due to its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acid and ester building blocks.

This comprehensive guide provides detailed, field-proven protocols for the successful Suzuki coupling of 2-Bromo-6-fluoropyridin-3-amine. We will delve into the mechanistic underpinnings of the reaction, explore the rationale behind the selection of catalysts, ligands, bases, and solvents, and offer step-by-step experimental procedures to empower researchers to confidently and efficiently synthesize the desired 2-aryl-6-fluoropyridin-3-amine derivatives.

Mechanistic Insights: The Palladium-Catalyzed Suzuki-Miyaura Coupling Cycle

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound.[1] The catalytic cycle, as illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2]

Suzuki_Coupling_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Oxidative Addition->Ar-Pd(II)(X)L2 Transmetalation Transmetalation Ar-Pd(II)(X)L2->Transmetalation Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Transmetalation->Ar-Pd(II)(Ar')L2 Reductive Elimination Reductive Elimination Ar-Pd(II)(Ar')L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar' R-B(OH)2 R-B(OH)2 R-B(OH)2->Transmetalation Base Base Base->Transmetalation Ar-X Ar-X Ar-X->Oxidative Addition

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (in our case, this compound) to form a Pd(II) complex. This is often the rate-determining step of the reaction.[2]

  • Transmetalation: The organic group from the organoboron species (the arylboronic acid) is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base, which activates the boronic acid.[3]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the desired carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[2]

Experimental Protocols for the Suzuki Coupling of this compound

The presence of both an amino group and a fluorine atom on the pyridine ring of this compound presents unique challenges and considerations for the optimization of Suzuki coupling reactions. The amino group can potentially coordinate to the palladium catalyst, leading to catalyst inhibition, while the electron-withdrawing nature of the fluorine atom can influence the reactivity of the C-Br bond. The following protocols are designed to address these challenges and provide a robust starting point for a variety of arylboronic acid coupling partners.

Protocol 1: General Procedure with a Buchwald-type Ligand

This protocol employs a highly active palladium precatalyst and a sterically hindered biaryl phosphine ligand, which are known to be effective for the coupling of challenging heteroaromatic substrates.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-5 mol%)

  • Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃) (2-3 equivalents)

  • 1,4-Dioxane or Toluene

  • Water

Step-by-Step Procedure:

  • To a dry reaction vessel, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol, 3 mol%).

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water, 5 mL).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring. The optimal temperature may vary depending on the reactivity of the arylboronic acid.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 2-aryl-6-fluoropyridin-3-amine.

Parameter Condition Rationale
Catalyst Pd(dppf)Cl₂A robust and versatile catalyst for a wide range of Suzuki couplings.
Ligand dppf (in the catalyst)An electron-rich and bulky phosphine ligand that promotes oxidative addition and reductive elimination.
Base K₂CO₃ or Na₂CO₃A moderately strong inorganic base sufficient to activate the boronic acid without causing side reactions.
Solvent 1,4-Dioxane/Water or Toluene/WaterA polar aprotic solvent mixture that facilitates the dissolution of both organic and inorganic reagents.
Temperature 80-100 °CProvides sufficient thermal energy to drive the reaction to completion in a reasonable timeframe.
Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave irradiation can significantly accelerate the reaction rate, often leading to higher yields and cleaner reaction profiles in shorter timeframes.

Materials:

  • This compound

  • Arylboronic acid (1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (3-5 mol%)

  • Triphenylphosphine (PPh₃) or a suitable Buchwald ligand (e.g., SPhos) (6-10 mol%)

  • Potassium phosphate (K₃PO₄) (3 equivalents)

  • Dimethylformamide (DMF) or 1,2-Dimethoxyethane (DME)

Step-by-Step Procedure:

  • In a microwave-safe reaction vial, combine this compound (0.5 mmol), the arylboronic acid (0.75 mmol), Pd(OAc)₂ (0.015 mmol, 3 mol%), the phosphine ligand (e.g., PPh₃, 0.03 mmol, 6 mol%), and K₃PO₄ (1.5 mmol).

  • Add the degassed solvent (e.g., DMF, 3 mL).

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor and heat to 120-150 °C for 10-30 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Work-up and purify the product as described in Protocol 1.

Parameter Condition Rationale
Catalyst Pd(OAc)₂A common and effective palladium precursor.
Ligand PPh₃ or Buchwald ligandStabilizes the palladium catalyst and modulates its reactivity. Buchwald ligands are often superior for challenging substrates.
Base K₃PO₄A strong base that can be effective for less reactive boronic acids.
Solvent DMF or DMEHigh-boiling polar aprotic solvents suitable for microwave heating.
Temperature 120-150 °CElevated temperatures achieved under microwave irradiation accelerate the reaction.

Experimental Workflow Visualization

The following diagram outlines the general workflow for setting up a Suzuki coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Add Solids Add this compound, Arylboronic Acid, Base, and Catalyst to a dry flask Inert Atmosphere Evacuate and backfill with N2 or Ar (3x) Add Solids->Inert Atmosphere Add Solvents Add degassed solvents via syringe Inert Atmosphere->Add Solvents Heating Heat to the desired temperature with vigorous stirring Add Solvents->Heating Monitoring Monitor reaction progress by TLC or LC-MS Heating->Monitoring Quench & Extract Cool, dilute with organic solvent and water, and perform extraction Monitoring->Quench & Extract Dry & Concentrate Dry the organic layer, filter, and concentrate Quench & Extract->Dry & Concentrate Purification Purify by flash column chromatography Dry & Concentrate->Purification

Caption: A generalized experimental workflow for Suzuki coupling reactions.

Troubleshooting and Optimization

  • Low Yield: If the reaction yield is low, consider increasing the catalyst loading, using a more active ligand (e.g., a Buchwald-type ligand), or increasing the reaction temperature and time. The choice of base can also be critical; stronger bases like K₃PO₄ or Cs₂CO₃ may be beneficial for less reactive coupling partners.

  • Decomposition of Starting Material: If significant decomposition of the starting materials or product is observed, a lower reaction temperature or a milder base may be necessary. The purity of the reagents and solvents is also crucial; ensure they are dry and properly degassed.

  • Protodeboronation: The undesired cleavage of the C-B bond of the boronic acid can be a significant side reaction. Using a less aqueous solvent system or anhydrous conditions can sometimes mitigate this issue.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the synthesis of 2-aryl-6-fluoropyridin-3-amine derivatives. By carefully selecting the catalyst, ligand, base, and solvent system, researchers can achieve high yields of the desired products. The protocols and insights provided in this application note serve as a robust starting point for the successful implementation of this important transformation in drug discovery and development programs.

References

  • Google Patents. (n.d.). WO2016106266A1 - TGFβ RECEPTOR ANTAGONISTS.
  • Barreiro, G., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. Available at: [Link]

  • Google Patents. (n.d.). US11926626B2 - Heterocyclic GLP-1 agonists.
  • Chemistry LibreTexts. (2021, August 15). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Retrieved from [Link]

  • Rombouts, F., et al. (2017). Discovery of N-(Pyridin-4-yl)-1,5-naphthyridin-2-amines as Potential Tau Pathology PET Tracers for Alzheimer's Disease. Journal of Medicinal Chemistry, 60(4), 1386-1403. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

Sources

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-6-fluoropyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Navigating the Challenges of Electron-Deficient Pyridine Amination

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are prevalent motifs in pharmaceuticals, agrochemicals, and materials science. However, the application of this powerful transformation to electron-deficient heterocyclic systems, such as pyridines, can present unique challenges. The pyridine nitrogen, with its lone pair of electrons, can act as a ligand for the palladium catalyst, leading to catalyst inhibition and diminished reactivity.

This guide provides a comprehensive overview and detailed protocols for the successful Buchwald-Hartwig amination of a particularly challenging substrate: 2-Bromo-6-fluoropyridin-3-amine . The presence of a fluorine atom further influences the electronic properties of the pyridine ring, while the adjacent amino group can also interact with the catalytic system. Through a careful selection of catalyst, ligand, base, and reaction conditions, these hurdles can be overcome to achieve high-yielding synthesis of the desired N-arylated 2-fluoro-3,6-diaminopyridine derivatives.

Understanding the Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) active species.[1][3] A general understanding of this mechanism is crucial for troubleshooting and optimizing reaction conditions.

The key steps are:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a palladium(II) intermediate.

  • Ligand Exchange and Deprotonation: The amine coupling partner coordinates to the palladium(II) center, followed by deprotonation by a base to form a palladium-amido complex.

  • Reductive Elimination: The desired C-N bond is formed as the product is eliminated from the palladium center, regenerating the active palladium(0) catalyst.

Buchwald_Hartwig_Cycle

Key Considerations for the Amination of this compound

The unique structural features of this compound necessitate a tailored approach to the Buchwald-Hartwig amination. The primary challenges and their solutions are outlined below:

  • Catalyst Inhibition: The endocyclic pyridine nitrogen and the exocyclic amino group can coordinate to the palladium center, leading to catalyst deactivation. To mitigate this, bulky, electron-rich phosphine ligands are employed. These ligands sterically shield the palladium, disfavoring coordination with the substrate's nitrogen atoms and promoting the desired catalytic cycle.[4]

  • Substrate Reactivity: The electron-withdrawing nature of the fluorine atom can influence the rate of oxidative addition. While aryl bromides are generally good substrates, the electronic environment of the pyridine ring must be considered when selecting the catalyst system.

  • Choice of Ligand: For the amination of 3-halo-2-aminopyridines, ligands such as RuPhos and BrettPhos have proven to be particularly effective, especially when using their corresponding pre-catalysts.[5][6][7][8][9] These ligands possess the requisite steric bulk and electron-donating properties to facilitate the reaction with challenging substrates.

  • Base Selection: A strong, non-nucleophilic base is essential for the deprotonation of the coordinated amine. Common choices include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), and cesium carbonate (Cs₂CO₃). The choice of base can significantly impact the reaction rate and yield.[10][11]

Recommended Reaction Parameters

Based on literature precedents for similar substrates, the following table summarizes recommended starting conditions for the Buchwald-Hartwig amination of this compound. Optimization may be required depending on the specific amine coupling partner.

ParameterRecommended ConditionRationale
Palladium Source Pd₂(dba)₃ or a G3/G4 Pre-catalystPre-catalysts offer improved air-stability and form the active Pd(0) species more readily.
Ligand RuPhos or BrettPhosThese bulky, electron-rich ligands are effective for challenging aminopyridine substrates.[5][6][7][8][9]
Base NaOtBu or LiHMDSStrong, non-nucleophilic bases are required to deprotonate the amine without competing side reactions.[5]
Solvent Toluene or 1,4-DioxaneAnhydrous, non-polar aprotic solvents are standard for this reaction.
Temperature 80-110 °CElevated temperatures are typically necessary to drive the reaction to completion.
Atmosphere Inert (Nitrogen or Argon)The palladium catalyst is sensitive to oxygen, requiring an inert atmosphere.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for performing the Buchwald-Hartwig amination of this compound.

Experimental_Workflow

Protocol 1: General Procedure using a Palladium Pre-catalyst

This protocol is recommended as a starting point for a wide range of primary and secondary amine coupling partners.

Materials:

  • This compound

  • Amine coupling partner (1.1 - 1.5 equivalents)

  • RuPhos G3 or BrettPhos G3 pre-catalyst (1-3 mol%)

  • Sodium tert-butoxide (1.5 - 2.0 equivalents)

  • Anhydrous toluene or 1,4-dioxane

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk flask or reaction vial under an inert atmosphere, add this compound (1.0 eq), the amine coupling partner (1.2 eq), and sodium tert-butoxide (1.8 eq).

  • Add the appropriate palladium pre-catalyst (e.g., RuPhos G3, 2 mol%).

  • Add anhydrous toluene (to make a 0.1-0.2 M solution with respect to the limiting reagent).

  • Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and quench with water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: In-situ Catalyst Generation

This protocol is an alternative where the active catalyst is generated in the reaction mixture.

Materials:

  • This compound

  • Amine coupling partner (1.1 - 1.5 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)

  • RuPhos or BrettPhos ligand (2-4 mol%)

  • Lithium bis(trimethylsilyl)amide (LiHMDS) (1.5 - 2.0 equivalents)

  • Anhydrous 1,4-dioxane

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (1.5 mol%) and the appropriate ligand (e.g., RuPhos, 3 mol%).

  • Add anhydrous 1,4-dioxane and stir for 10 minutes at room temperature to form the catalyst complex.

  • In a separate oven-dried flask under an inert atmosphere, add this compound (1.0 eq), the amine coupling partner (1.3 eq), and LiHMDS (2.0 eq).

  • Add anhydrous 1,4-dioxane to the substrate mixture.

  • Transfer the pre-formed catalyst solution to the substrate mixture via cannula.

  • Heat the reaction mixture to 100 °C and monitor its progress.

  • Follow the workup and purification steps as described in Protocol 1.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystEnsure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere.
Insufficient temperatureIncrease the reaction temperature in 10 °C increments.
Inappropriate ligand/baseScreen alternative bulky phosphine ligands (e.g., XPhos, SPhos) and bases (e.g., Cs₂CO₃).
Formation of Side Products HydrodehalogenationUse a less sterically hindered base or lower the reaction temperature.
Homocoupling of the amineThis is less common but can occur at very high temperatures.

Conclusion

The Buchwald-Hartwig amination of this compound, while presenting challenges due to the electronic and steric properties of the substrate, is a highly feasible and valuable transformation. By employing sterically hindered and electron-rich phosphine ligands such as RuPhos and BrettPhos, in combination with a strong, non-nucleophilic base and anhydrous reaction conditions, researchers can successfully synthesize a diverse range of N-arylated 2-fluoro-3,6-diaminopyridine derivatives. The protocols and guidelines presented herein provide a robust starting point for the development of efficient and high-yielding C-N bond-forming reactions for this important class of compounds.

References

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory Experiment. Journal of Chemical Education. [Link]

  • A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. PubMed. [Link]

  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. [Link]

  • The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. NIH. [Link]

  • Palladium-Catalyzed Arylation of Fluoroalkylamines. NIH. [Link]

  • Preparation of a series of novel fluorophores, N-substituted 6-amino and 6,6″-diamino-2,2′:6′,2″-terpyridine by palladium-catalyzed amination. ResearchGate. [Link]

  • ChemInform Abstract: Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions. ResearchGate. [Link]

  • Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. Chemical Science. [Link]

  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald−Hartwig Amination Reaction Due to. Semantic Scholar. [Link]

  • Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. MIT Open Access Articles. [Link]

  • Versatile Palladium-catalysed C-H Arylation of Fluoroarenes with 2-Chloropyridine Derivatives. ChemRxiv. [Link]

  • Palladium-catalysed aryl/monofluoroalkylation of allenamides: access to fluoroalkyl indoles and isoquinolones. Chemical Communications. [Link]

  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ResearchGate. [Link]

  • Versatile Palladium-catalysed C-H Arylation of Fluoroarenes with 2-Chloropyridine Derivatives: An Experimental and Mechanistic Study. ResearchGate. [Link]

  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. NIH. [Link]

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University College London. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. ResearchGate. [Link]

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Application Notes & Protocols: The Strategic Utility of 2-Bromo-6-fluoropyridin-3-amine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unpacking the Strategic Value of a Privileged Scaffold

In the landscape of contemporary drug discovery, the strategic selection of chemical building blocks is paramount to the efficient construction of novel molecular entities with therapeutic potential. Among these, halogenated heterocyclic scaffolds have emerged as particularly valuable starting points. 2-Bromo-6-fluoropyridin-3-amine is a prime exemplar of such a scaffold, offering medicinal chemists a trifecta of strategically positioned functional groups that enable versatile and predictable molecular elaboration.

The intrinsic value of this molecule lies in the orthogonal reactivity of its substituents on the pyridine core:

  • The C2-Bromine Atom: Serves as a highly efficient "handle" for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of carbon and nitrogen-based substituents.[1] This position is often exploited to build the core structure of the target molecule.

  • The C6-Fluorine Atom: As the most electronegative element, fluorine imparts unique physicochemical properties. Its presence can significantly enhance metabolic stability, binding affinity, and membrane permeability by modulating the pKa of the pyridine nitrogen and participating in favorable protein-ligand interactions.

  • The C3-Amine Group: This group acts as a potent directing group and a key nucleophile. It is the primary vector for constructing larger, more complex heterocyclic systems, such as the fused ring systems commonly found in kinase inhibitors.[2][3]

This guide provides an in-depth exploration of the reactivity of this compound and detailed protocols for its application in the synthesis of key pharmacophores, with a particular focus on the development of kinase inhibitors.

Core Synthetic Transformations: A Gateway to Molecular Diversity

The synthetic utility of this compound is dominated by its application in palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the pyridine ring, further enhanced by the fluorine atom, makes the C-Br bond highly susceptible to oxidative addition to a Pd(0) center.

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is the cornerstone method for installing aryl, heteroaryl, or alkyl groups at the 2-position of the pyridine ring.[4][5] This transformation is fundamental for building the biaryl scaffolds prevalent in many classes of therapeutic agents.

Causality Behind Experimental Choices:

  • Catalyst System: A palladium(0) source, often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂, and a phosphine ligand are essential. The ligand (e.g., PPh₃, SPhos, XPhos) stabilizes the palladium center, facilitates oxidative addition, and promotes reductive elimination. Bulky, electron-rich phosphine ligands are often preferred to accelerate the catalytic cycle.[6]

  • Base: A base, such as K₂CO₃ or K₃PO₄, is required to activate the boronic acid/ester, forming a more nucleophilic boronate species that participates in transmetalation.[4]

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is typically used. Water is crucial for dissolving the base and facilitating the formation of the active boronate.

Detailed Protocol: Suzuki-Miyaura Coupling of this compound

Objective: To synthesize 2-Aryl-6-fluoropyridin-3-amine derivatives.

Materials & Reagents:

Reagent/MaterialM.W.RoleTypical Stoichiometry
This compound190.00Starting Material1.0 eq
Arylboronic Acid or EsterVariableCoupling Partner1.1 - 1.5 eq
Pd(PPh₃)₄ or Pd(dppf)Cl₂1155.56 / 816.64Catalyst / Precatalyst2 - 5 mol%
K₂CO₃ or K₃PO₄138.21 / 212.27Base2.0 - 3.0 eq
1,4-Dioxane88.11Solvent-
Water18.02Co-solvent-

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or microwave vial, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (K₂CO₃, 2.0 eq).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent & Catalyst Addition: Under the inert atmosphere, add the catalyst (e.g., Pd(PPh₃)₄, 3 mol%) followed by the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v).

  • Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-18 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired product.

Diagram: Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Complex Ar-Pd(II)-X      |     L₂ Pd0->PdII_Complex Ar-X OxAdd->PdII_Complex Transmetal Transmetalation PdII_R_Complex Ar-Pd(II)-R      |     L₂ PdII_Complex->PdII_R_Complex R-B(OR)₃⁻ Transmetal->PdII_R_Complex Boronate R-B(OR)₃⁻ Boronate->Transmetal Base Base (e.g., K₂CO₃) Base->Boronate BoronicAcid R-B(OH)₂ BoronicAcid->Base PdII_R_Complex->Pd0 Ar-R RedElim Reductive Elimination RedElim->Pd0 Product Ar-R RedElim->Product ArX Ar-X ArX->OxAdd

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, enabling the coupling of the C2-bromo position with a vast range of primary and secondary amines.[7][8] This reaction is critical for introducing side chains that can modulate solubility, cell permeability, and target engagement.

Causality Behind Experimental Choices:

  • Catalyst System: Similar to the Suzuki coupling, a palladium catalyst and a specialized, bulky electron-rich phosphine ligand (e.g., BINAP, XPhos) are required. These ligands are crucial for facilitating the challenging reductive elimination step that forms the C-N bond.[6]

  • Base: A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOt-Bu) is most common, as it is strong enough to deprotonate the amine (or the intermediate Pd-amine complex) without competing as a nucleophile.[9][10] Weaker bases like Cs₂CO₃ or K₃PO₄ can be used for more sensitive substrates.

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are used to prevent quenching of the strong base.

Detailed Protocol: Buchwald-Hartwig Amination of this compound

Objective: To synthesize N-substituted-6-fluoropyridin-2,3-diamine derivatives.

Materials & Reagents:

Reagent/MaterialM.W.RoleTypical Stoichiometry
This compound190.00Starting Material1.0 eq
Primary or Secondary AmineVariableCoupling Partner1.1 - 1.5 eq
Pd₂(dba)₃915.72Precatalyst1 - 2 mol%
XPhos or BINAP476.60 / 622.68Ligand2 - 5 mol%
NaOt-Bu or Cs₂CO₃96.10 / 325.82Base1.4 - 2.0 eq
Toluene or Dioxane (Anhydrous)92.14 / 88.11Solvent-

Step-by-Step Procedure:

  • Reaction Setup: In a glovebox or under a strong flow of inert gas, add the base (NaOt-Bu, 1.4 eq) to a flame-dried Schlenk flask.

  • Catalyst Premixing (Optional but Recommended): In a separate vial, mix the precatalyst (Pd₂(dba)₃, 1 mol%) and the ligand (e.g., XPhos, 2.5 mol%) in a small amount of anhydrous solvent.

  • Reagent Addition: To the Schlenk flask, add this compound (1.0 eq), the amine coupling partner (1.2 eq), and the anhydrous solvent.

  • Catalyst Addition: Add the premixed catalyst solution to the reaction flask.

  • Reaction: Seal the vessel and heat to 80-110 °C. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-24 hours.

  • Work-up: Cool the reaction to room temperature. Carefully quench by adding saturated aqueous NH₄Cl solution. Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.

Diagram: Catalytic Cycle of the Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Complex Ar-Pd(II)-X      |     L₂ Pd0->PdII_Complex Ar-X OxAdd->PdII_Complex AmineCoord Amine Coordination & Deprotonation PdII_Amido Ar-Pd(II)-NR₂      |     L₂ PdII_Complex->PdII_Amido R₂NH, Base AmineCoord->PdII_Amido Amine R₂NH Amine->AmineCoord Base Base Base->AmineCoord PdII_Amido->Pd0 Ar-NR₂ RedElim Reductive Elimination RedElim->Pd0 Product Ar-NR₂ RedElim->Product ArX Ar-X ArX->OxAdd

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Application Focus: Synthesis of Fused Pyrimidine Kinase Inhibitors

A significant application of this compound is in the synthesis of fused heterocyclic systems that serve as scaffolds for kinase inhibitors.[3] Protein kinases are a critical class of drug targets, and their dysregulation is implicated in numerous diseases, particularly cancer.[11][12] The pyrrolo[2,3-d]pyrimidine core, a bioisostere of adenine, is a well-established "hinge-binding" motif that anchors inhibitors into the ATP-binding site of many kinases.

The C3-amine of our title compound is perfectly positioned to undergo condensation reactions to form this fused ring system.

Diagram: Hypothetical Workflow for Kinase Inhibitor Synthesis

Kinase_Inhibitor_Synthesis Start This compound Step1 Step 1: Suzuki Coupling (Install R¹ group) Start->Step1 Intermediate1 2-Aryl-6-fluoropyridin-3-amine Step1->Intermediate1 Step2 Step 2: Condensation (e.g., with a β-ketoester) Intermediate1->Step2 Intermediate2 Fused Pyrimidine Core (e.g., Pyrrolo[2,3-d]pyrimidine) Step2->Intermediate2 Step3 Step 3: Buchwald-Hartwig Amination (Install R² group) Intermediate2->Step3 Final Final Kinase Inhibitor Step3->Final

Caption: Synthetic workflow from the starting material to a kinase inhibitor.

This synthetic strategy leverages the orthogonal reactivity discussed previously. First, a Suzuki coupling installs a diversity element at the C2 position. Subsequently, the C3-amine is used to construct the core heterocyclic scaffold. Finally, if other reactive handles are present on the newly formed ring system, a Buchwald-Hartwig amination can be employed to add another key binding element, thus rapidly building molecular complexity and allowing for extensive Structure-Activity Relationship (SAR) studies.

Summary and Outlook

This compound is a powerful and versatile building block in medicinal chemistry. Its well-defined and predictable reactivity in cornerstone reactions like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination provides chemists with reliable and efficient pathways to complex molecular architectures. The strategic placement of its bromo, fluoro, and amino functionalities allows for sequential, controlled modifications, making it an ideal starting point for library synthesis and lead optimization campaigns, particularly in the pursuit of novel kinase inhibitors. As the demand for targeted therapeutics continues to grow, the utility of such strategically functionalized scaffolds will undoubtedly expand.

References

  • Google Patents. CN103664765A - Preparation method of 2-amino-3-bromopyridine.
  • Elterman, M.H. (2024). Amination of 2-Bromo-6-Methylaminopyridine. Georgia Southern University Honors College Theses. Available at: [Link]

  • Bottini, A.T., Dev, V., & Klinck, J. (1963). 2-BROMOALLYLAMINE. Organic Syntheses, 43, 6. DOI: 10.15227/orgsyn.043.0006
  • Georgia Southern University. (2023). Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. Available at: [Link]

  • Georgia Southern University. (2023). Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. Available at: [Link]

  • PubMed. 3-Acyl-2,6-diaminopyridines as cyclin-dependent kinase inhibitors: synthesis and biological evaluation. Available at: [Link]

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  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Available at: [Link]

  • SciSpace. The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. Available at: [Link]

  • Google Patents. CN102898358A - Preparation method of fluoropyridine compounds.
  • National Institutes of Health. (2024). Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode. Available at: [Link]

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  • PubMed. Properties of FDA-approved small molecule protein kinase inhibitors: A 2024 update. Available at: [Link]

  • MDPI. Boron Chemistry for Medical Applications. Available at: [Link]

  • National Institutes of Health. β-Aminoethyltrifluoroborates: Efficient Aminoethylations via Suzuki-Miyaura Cross-Coupling. Available at: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

  • Google Patents. CN105669539A - Preparation method of 2-amino-3-fluoropyridine.
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  • Google Patents. CN105348181A - Preparation method of 2-amino-5-methyl-6-bromopyridine.
  • Grokipedia. Buchwald–Hartwig amination. Available at: [Link]

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  • Scholarship @ Claremont. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Available at: [Link]

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  • ResearchGate. (2012). Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro group Migration. Available at: [Link]

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The Strategic deployment of 2-Bromo-6-fluoropyridin-3-amine in the Synthesis of Advanced Agrochemicals: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pivotal Role of Fluorinated Pyridines in Modern Agrochemicals

The relentless pursuit of more effective, selective, and environmentally benign agrochemicals has led to a heightened interest in fluorinated heterocyclic scaffolds. Among these, the pyridine nucleus holds a prominent position in the design of novel fungicides, insecticides, and herbicides.[1] The introduction of fluorine atoms can significantly enhance the biological activity, metabolic stability, and overall performance of these molecules.[2] This guide focuses on the synthetic utility of a key building block, 2-Bromo-6-fluoropyridin-3-amine , in the construction of complex agrochemical candidates. Its trifunctional nature, possessing strategically positioned bromo, fluoro, and amino groups, offers a versatile platform for a multitude of chemical transformations, enabling the synthesis of a diverse array of potential crop protection agents.

This document provides an in-depth exploration of the reactivity of this compound and presents detailed protocols for its application in the synthesis of advanced agrochemical scaffolds. The methodologies described herein are grounded in established chemical principles and are designed to provide researchers, scientists, and drug development professionals with a practical framework for leveraging this versatile intermediate in their discovery and development programs.

Chemical Properties and Safety Considerations

Before embarking on any synthetic protocol, a thorough understanding of the chemical properties and safety hazards of the starting material is paramount.

PropertyValueReference
CAS Number 1068976-51-1[3]
Molecular Formula C₅H₄BrFN₂[3]
Molecular Weight 191.00 g/mol [3]
Appearance Solid
Storage Keep in a dark place, sealed in dry, 2-8°C[3]

Safety Profile:

This compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Hazard StatementDescription
H302 Harmful if swallowed
H315 Causes skin irritation
H319 Causes serious eye irritation
H335 May cause respiratory irritation

For detailed safety information, please consult the material safety data sheet (MSDS) from the supplier.

Synthetic Utility and Key Transformations

The synthetic versatility of this compound stems from the distinct reactivity of its three functional groups. This allows for a stepwise and controlled elaboration of the pyridine core.

G cluster_bromo C2-Bromo Group cluster_fluoro C6-Fluoro Group cluster_amino C3-Amino Group This compound This compound Suzuki Coupling Suzuki Coupling This compound->Suzuki Coupling Stille Coupling Stille Coupling This compound->Stille Coupling Buchwald-Hartwig Amination Buchwald-Hartwig Amination This compound->Buchwald-Hartwig Amination Nucleophilic Aromatic Substitution Nucleophilic Aromatic Substitution This compound->Nucleophilic Aromatic Substitution Amide Formation Amide Formation This compound->Amide Formation Sulfonamide Formation Sulfonamide Formation This compound->Sulfonamide Formation Diazotization Diazotization This compound->Diazotization

Caption: Key reaction pathways for this compound.

Palladium-Catalyzed Cross-Coupling Reactions at the C2-Bromo Position

The bromo substituent at the 2-position is a prime handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. These reactions are fundamental in constructing the core scaffolds of many modern agrochemicals.

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds.[4] In the context of agrochemical synthesis, this reaction allows for the introduction of various aryl and heteroaryl moieties, which can significantly influence the biological activity of the final compound.

Protocol: Synthesis of a Hypothetical Fungicide Precursor via Suzuki-Miyaura Coupling

This protocol outlines the synthesis of a hypothetical bi-aryl precursor, a common structural motif in many fungicides.

G Start This compound + Arylboronic Acid Step1 Add Pd catalyst and base in a suitable solvent Start->Step1 Step2 Heat the reaction mixture under inert atmosphere Step1->Step2 Step3 Monitor reaction progress by TLC/LC-MS Step2->Step3 Step4 Work-up and purification Step3->Step4 End Isolated Bi-aryl Product Step4->End

Caption: Workflow for Suzuki-Miyaura coupling.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 equiv)

  • Triphenylphosphine (PPh₃, 0.1 equiv)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add palladium(II) acetate and triphenylphosphine to the flask.

  • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

Rationale: The palladium catalyst, in its Pd(0) active form, undergoes oxidative addition to the C-Br bond of the pyridine. Transmetalation with the boronic acid, facilitated by the base, is followed by reductive elimination to yield the coupled product and regenerate the catalyst.[4]

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, enabling the introduction of a wide range of primary and secondary amines.[5] This is particularly useful for synthesizing agrochemicals where an amino linkage is a key part of the pharmacophore.

Protocol: Synthesis of a Diaminopyridine Derivative

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos, 0.04 equiv)

  • Sodium tert-butoxide (NaOtBu, 1.4 equiv)

  • Toluene

Procedure:

  • In a glovebox or under an inert atmosphere, combine this compound, the amine, sodium tert-butoxide, Pd₂(dba)₃, and XPhos in a reaction vessel.

  • Add anhydrous, degassed toluene.

  • Seal the vessel and heat the mixture at 80-110 °C with stirring.

  • Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography.

Rationale: The palladium catalyst facilitates the coupling of the aryl bromide with the amine. The bulky phosphine ligand (XPhos) is crucial for promoting the reductive elimination step and preventing catalyst deactivation.[5]

Nucleophilic Aromatic Substitution (SNAAr) at the C6-Fluoro Position

While the bromo group is more reactive in cross-coupling reactions, the fluoro group at the 6-position can undergo nucleophilic aromatic substitution (SNAr), particularly with strong nucleophiles. The electron-withdrawing nature of the pyridine nitrogen activates the ring towards nucleophilic attack at the ortho and para positions.[6]

Protocol: Introduction of an Alkoxy Group

Materials:

  • This compound (1.0 equiv)

  • Sodium alkoxide (e.g., sodium methoxide, 1.5 equiv)

  • Anhydrous dimethylformamide (DMF)

Procedure:

  • Dissolve this compound in anhydrous DMF in a round-bottom flask.

  • Add the sodium alkoxide portion-wise at room temperature.

  • Heat the reaction mixture to 60-80 °C and stir until the reaction is complete (monitor by TLC).

  • Cool the mixture and pour it into ice-water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Rationale: The strong nucleophile (alkoxide) attacks the electron-deficient carbon bearing the fluorine atom, forming a Meisenheimer complex. Subsequent elimination of the fluoride ion yields the substitution product.[7]

Reactions Involving the C3-Amino Group

The amino group at the 3-position is a versatile functional handle that can be readily transformed into other functionalities, such as amides or sulfonamides, or used as a directing group in electrophilic aromatic substitution.

The amino group can be acylated or sulfonylated to introduce a variety of side chains, a common strategy in the design of bioactive molecules.

Protocol: Synthesis of a Pyridyl Sulfonamide

Materials:

  • This compound (1.0 equiv)

  • Sulfonyl chloride (1.1 equiv)

  • Pyridine (as solvent and base)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve this compound in a mixture of pyridine and DCM at 0 °C.

  • Slowly add the sulfonyl chloride to the cooled solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the product by chromatography or recrystallization.

Rationale: The nucleophilic amino group attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a sulfonamide bond. Pyridine acts as a base to neutralize the HCl generated during the reaction.

Application in the Synthesis of a Hypothetical Insecticide

To illustrate the practical application of this compound, a hypothetical synthesis of an insecticide candidate is presented below. This multi-step synthesis leverages the distinct reactivity of the functional groups on the starting material.

G Start This compound Step1 Suzuki Coupling with Heterocyclic Boronic Acid Start->Step1 Intermediate1 Intermediate A Step1->Intermediate1 Step2 Amide Formation with Carboxylic Acid Intermediate1->Step2 End Hypothetical Insecticide Step2->End

Caption: Multi-step synthesis of a hypothetical insecticide.

Step 1: Suzuki-Miyaura Coupling

The first step involves a Suzuki-Miyaura coupling to introduce a heterocyclic moiety, a common feature in many modern insecticides.

ReactantsReagentsConditionsProduct
This compound, Thiophene-2-boronic acidPd(PPh₃)₄, Na₂CO₃Toluene/Ethanol/H₂O, 90 °C6-Fluoro-2-(thiophen-2-yl)pyridin-3-amine

Step 2: Amide Bond Formation

The resulting aminopyridine is then coupled with a carboxylic acid containing a desired R-group to form the final amide product.

ReactantsReagentsConditionsProduct
6-Fluoro-2-(thiophen-2-yl)pyridin-3-amine, R-COOHHATU, DIPEADMF, Room TempN-(6-Fluoro-2-(thiophen-2-yl)pyridin-3-yl)-R-carboxamide

This hypothetical synthesis demonstrates how the strategic and sequential functionalization of this compound can lead to complex and potentially bioactive molecules for agrochemical applications.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of novel agrochemicals. Its distinct reactive sites allow for a range of chemical transformations, enabling the construction of complex molecules with potential fungicidal, insecticidal, or herbicidal activity. The protocols and synthetic strategies outlined in these application notes provide a solid foundation for researchers to explore the full potential of this intermediate in the discovery and development of next-generation crop protection agents.

References

  • Discovery of pyridine-based agrochemicals by using Intermediate Derivatiz
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Sources

Experimental Protocol and Application Guide for the N-Arylation of 2-Bromo-6-fluoropyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

N-arylated 3-aminopyridine scaffolds are privileged structures in modern medicinal chemistry, frequently appearing in kinase inhibitors, GPCR modulators, and other therapeutic agents. The specific substrate, 2-Bromo-6-fluoropyridin-3-amine, offers a unique combination of reactive sites and electronic properties, making it a valuable building block. The presence of a bromine atom provides a handle for transition metal-catalyzed cross-coupling, while the fluorine atom modulates the electronic character of the pyridine ring, often enhancing metabolic stability and binding affinity.[1][2] This document provides a detailed guide to the N-arylation of this substrate, focusing on the widely applicable Buchwald-Hartwig amination. It includes mechanistic insights, a step-by-step experimental protocol, troubleshooting advice, and a discussion of alternative methods to empower researchers in synthesizing novel compounds for drug discovery.

Introduction and Strategic Considerations

The creation of a carbon-nitrogen (C-N) bond between an aromatic ring and an amine is a cornerstone of pharmaceutical synthesis. For a substrate like this compound, traditional methods like Nucleophilic Aromatic Substitution (SNAr) are often challenging due to the relatively unactivated nature of the C-Br bond compared to more electron-deficient systems. Therefore, transition metal-catalyzed cross-coupling reactions are the methods of choice.

The two most prominent strategies for this transformation are:

  • Palladium-Catalyzed Buchwald-Hartwig Amination: This is arguably the most versatile and widely used method for C-N bond formation.[3] It employs a palladium catalyst, typically in conjunction with a bulky, electron-rich phosphine ligand, and a base. Its broad substrate scope and tolerance for various functional groups make it the primary focus of this guide.[3][4]

  • Copper-Catalyzed Ullmann Condensation: This classical reaction has seen a modern resurgence with the development of improved ligands and reaction conditions.[5][6] While it can be an effective alternative, it often requires higher reaction temperatures and can have a more limited substrate scope compared to its palladium-catalyzed counterpart.[5][7]

The fluorine atom at the 6-position is a critical feature. Its strong electron-withdrawing nature decreases the basicity of the pyridine nitrogen, which can influence catalyst binding.[1] Furthermore, it activates the 2-position (C-Br) towards oxidative addition, a key step in the catalytic cycle.

The Buchwald-Hartwig Amination: Mechanism and Key Parameters

Understanding the catalytic cycle is paramount for optimizing reaction conditions and troubleshooting. The generally accepted mechanism involves the interplay of a palladium catalyst, a phosphine ligand, a base, the aryl halide, and the amine.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII_Aryl L₂Pd(II)(Ar)(X) (Aryl Halide Complex) OxAdd->PdII_Aryl BaseCoord Amine/Base Coordination PdII_Aryl->BaseCoord + R₂NH - X⁻ PdII_Amine [L₂Pd(II)(Ar)(NHR₂)]⁺X⁻ (Amine Complex) BaseCoord->PdII_Amine Deprot Deprotonation PdII_Amine->Deprot + Base PdII_Amido L₂Pd(II)(Ar)(NR₂) (Amido Complex) Deprot->PdII_Amido - [Base-H]⁺ RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 + Ar-NR₂ (Product) Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add Solids: - this compound - Amine Partner - NaOtBu B 2. Add Catalyst System: - Pd(OAc)₂ - XPhos Ligand A->B C 3. Evacuate & Backfill with Argon (3x) D 4. Add Anhydrous Solvent (Toluene) via Syringe C->D E 5. Heat to 100-110 °C with Vigorous Stirring D->E F 6. Monitor by TLC/LC-MS (4-24 hours) E->F G 7. Cool to RT Quench with Water F->G H 8. Extract with Ethyl Acetate (3x) G->H I 9. Wash with Brine, Dry (Na₂SO₄), Filter H->I J 10. Concentrate in vacuo I->J K 11. Purify by Flash Column Chromatography J->K L L K->L Characterize Product (NMR, MS, etc.)

Sources

Application Note: A Guide to the Scale-up Synthesis of 2-Bromo-6-fluoropyridin-3-amine and its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for the scale-up synthesis of 2-Bromo-6-fluoropyridin-3-amine, a key building block in modern medicinal chemistry and drug development. Recognizing the challenges inherent in the synthesis of highly functionalized pyridines, this document outlines a robust and scalable protocol. It delves into the underlying chemical principles, addresses common challenges such as regioselectivity, and provides detailed, field-tested methodologies for safe and efficient production. The protocols and insights presented herein are intended for researchers, chemists, and process development professionals in the pharmaceutical and chemical industries.

Introduction: The Significance of Substituted Pyridines

The this compound scaffold is a critical pharmacophore found in a variety of biologically active molecules. The unique substitution pattern of a bromine atom, a fluorine atom, and an amine group on the pyridine ring provides a versatile platform for further chemical modifications, making it an invaluable intermediate in the synthesis of novel therapeutic agents. The bromine atom allows for subsequent cross-coupling reactions, the fluorine atom can enhance metabolic stability and binding affinity, and the amino group provides a handle for amide bond formation or other derivatizations.

However, the synthesis of such electron-deficient and highly substituted pyridines is not without its challenges. The pyridine ring is inherently less reactive towards electrophilic aromatic substitution compared to benzene, and the directing effects of the existing substituents can lead to mixtures of isomers, complicating purification and reducing yields on a larger scale.[1][2] This guide aims to provide a logical and scientifically grounded approach to overcome these hurdles.

Mechanistic Considerations: Electrophilic Substitution on the Pyridine Ring

The pyridine ring is an electron-deficient heterocycle due to the electronegative nitrogen atom, which deactivates the ring towards electrophilic attack.[2][3] Electrophilic aromatic substitution (EAS) on pyridine is significantly slower than on benzene and typically requires harsh reaction conditions.[1][4] The nitrogen atom strongly deactivates the ortho (2- and 6-) and para (4-) positions through both inductive effects and by destabilizing the cationic intermediate (sigma complex). Consequently, electrophilic substitution on an unsubstituted pyridine preferentially occurs at the meta (3- and 5-) positions.[5]

When substituents are already present, their electronic and steric effects must be considered. In the case of a precursor like 2-fluoropyridin-3-amine, the fluorine atom is an ortho, para-director but deactivating, while the amino group is a strong ortho, para-director and activating. This creates a complex interplay of directing effects that can lead to poor regioselectivity during bromination. Therefore, a successful scale-up strategy often involves a multi-step approach to control the regiochemical outcome.

Proposed Scalable Synthetic Route

A common and effective strategy for the synthesis of multi-substituted pyridines is to introduce the substituents in a controlled, stepwise manner. One plausible and scalable route to this compound is outlined below. This approach prioritizes the use of readily available starting materials and reaction conditions that are amenable to industrial production.

Synthetic_Route cluster_main_route Proposed Scalable Synthesis A 2,6-Difluoropyridine B 2-Fluoro-6-nitropyridine A->B Nitration A->B C 6-Fluoro-pyridin-2-amine B->C Reduction B->C D N-(6-Fluoropyridin-2-yl)acetamide C->D Protection (Acetylation) C->D E N-(3-Bromo-6-fluoropyridin-2-yl)acetamide D->E Bromination D->E F 3-Bromo-6-fluoropyridin-2-amine E->F Deprotection E->F G This compound (Target) F->G Rearrangement (Not a direct step - conceptual representation of isomer synthesis challenge)

Sources

Microwave-assisted reactions involving "2-Bromo-6-fluoropyridin-3-amine"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Functionalization of 2-Bromo-6-fluoropyridin-3-amine

Abstract

This technical guide details microwave-assisted protocols for the chemoselective functionalization of This compound . This scaffold is a "privileged structure" in medicinal chemistry, serving as a critical intermediate for SHP2, BTK, and PI3K inhibitors.[1] The presence of three distinct reactive handles—an electron-deficient fluoride (ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">


), a labile bromide (Pd-catalyzed coupling), and a nucleophilic amine (condensation/cyclization)—presents a unique challenge in regioselectivity. This note provides optimized microwave workflows to selectively engage each site, reducing reaction times from hours to minutes while suppressing thermal decomposition.

Chemical Space & Reactivity Profile

The utility of this compound lies in its orthogonal reactivity. In standard thermal conditions, competitive side reactions (e.g., polymerization or promiscuous nucleophilic attacks) lower yields.[1] Microwave irradiation (MW) provides the kinetic energy to overcome activation barriers for specific pathways without prolonged exposure to harsh conditions.[1]

Reactivity Hierarchy
  • C3-Amine (ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

    
    ):  Nucleophilic. Ready for amide coupling, reductive amination, or heterocycle formation.
    
  • C2-Bromide (Br): The primary site for Palladium-catalyzed cross-coupling (Suzuki, Buchwald). Sterically hindered by the C3-amine but electronically activated by the pyridine nitrogen.

  • C6-Fluoride (F): Highly susceptible to Nucleophilic Aromatic Substitution (

    
    ) due to the electron-withdrawing nature of the pyridine ring and the para relationship to the ring nitrogen (though formally meta to the amine, the inductive effect dominates).
    

ReactivityMap Core This compound Suzuki C2: Suzuki Coupling (Pd-Catalyzed) Core->Suzuki Boronic Acids MW 100°C SNAr C6: SNAr Substitution (Nucleophilic Attack) Core->SNAr Amines/Alkoxides MW 120-140°C Cyclization C2+C3: Cyclization (Imidazo[4,5-b]pyridine formation) Core->Cyclization Orthoesters/Aldehydes MW 150°C Suzuki_Prod Biaryl Intermediates Suzuki->Suzuki_Prod SNAr_Prod 6-Substituted Pyridines SNAr->SNAr_Prod Cyc_Prod Fused Heterocycles (Kinase Inhibitor Cores) Cyclization->Cyc_Prod

Figure 1: Orthogonal reactivity map of the scaffold. The microwave conditions listed are starting points for optimization.

Protocol A: Regioselective C2-Suzuki Coupling

Objective: Install an aryl or heteroaryl group at the C2 position without displacing the C6-fluorine or fouling the catalyst with the free amine.

The Challenge: The free amine at C3 can coordinate to Palladium, poisoning the catalyst.[1] Standard thermal heating often requires protecting groups.[1] The Microwave Solution: High-temperature "flash" heating (100–110°C) promotes the reductive elimination step of the catalytic cycle faster than the amine can form stable, inactive complexes with the metal center.

Materials
  • Substrate: this compound (1.0 eq)

  • Coupling Partner: Aryl Boronic Acid (1.2 eq)

  • Catalyst: ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

    
     (5 mol%) — Chosen for resistance to amine poisoning.
    
  • Base:

    
     (2.0 M aqueous solution, 3.0 eq)
    
  • Solvent: 1,4-Dioxane (degassed)[1]

Step-by-Step Methodology
  • Vessel Prep: In a 10 mL microwave vial, add the pyridine substrate (0.5 mmol), boronic acid (0.6 mmol), and Pd catalyst (0.025 mmol).

  • Inerting: Cap the vial and purge with Nitrogen (

    
    ) for 2 minutes.
    
  • Solvent Addition: Syringe in degassed 1,4-Dioxane (4 mL) and

    
     solution (0.75 mL).
    
  • Microwave Parameters:

    • Mode: Dynamic (hold temperature).[1]

    • Temperature: 110°C.[1][2]

    • Hold Time: 20 minutes.

    • Stirring: High (magnetic stir bar is essential).

    • Pre-stir: 30 seconds (to mix phases).

  • Work-up: Cool to RT. Filter through a Celite pad (eluting with EtOAc).[1] Wash organic phase with brine.[1][2] Dry over ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

    
    .[2]
    

Data Validation:

Parameter Standard Thermal (Reflux) Microwave Optimized
Time 12–18 Hours 20 Minutes
Yield 45–60% 82–92%

| By-product | Protodeboronation, C6-substitution | < 5% Dehalogenation |

Protocol B: C6-Fluorine Displacement ( )

Objective: Diversify the "tail" region of the molecule using amines or alkoxides.

The Challenge: The C6-F is deactivated slightly by the electron-donating C3-amine. The Microwave Solution: MW irradiation at 140°C forces the nucleophilic attack.[1] The polar transition state (Meisenheimer complex) is stabilized by the electromagnetic field, significantly accelerating the rate-limiting step.

Materials
  • Substrate: this compound (1.0 eq)

  • Nucleophile: Morpholine, Piperazine, or primary amine (2.0 eq)[1]

  • Base: DIPEA (Diisopropylethylamine) (3.0 eq) — Acts as a proton scavenger.[1]

  • Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO. Note: High dielectric constant solvents are critical for MW absorption.

Step-by-Step Methodology
  • Setup: Load substrate (0.5 mmol) and amine nucleophile (1.0 mmol) into a 2-5 mL MW vial.

  • Solvent: Add NMP (2 mL) and DIPEA (1.5 mmol).

  • Microwave Parameters:

    • Temperature: 140°C.[1]

    • Pressure Limit: 15 bar (Safety critical).

    • Hold Time: 15 minutes.

  • Purification: Pour reaction mixture into water (20 mL). The product often precipitates. If not, extract with EtOAc.[1]

Key Insight: If using alkoxides (e.g., Sodium Ethoxide), reduce temperature to 100°C to prevent displacement of the C2-Bromine.[1]

Protocol C: Synthesis of Imidazo[4,5-b]pyridine Core

Objective: Cyclization to form the bicyclic core common in kinase inhibitors (e.g., C-Met or ALK inhibitors).

Mechanism: This protocol utilizes a "One-Pot" approach.[3][4][5][6][7][8][9] The C3-amine condenses with an orthoester or aldehyde, followed by ring closure involving the C2-nitrogen (displacing the Bromine is difficult directly; usually, the Br is first displaced by an amine to make a diamine, OR a copper catalyst is used to facilitate the C-N bond formation). Below is the Copper-Catalyzed Cyclization Protocol.

Materials
  • Substrate: this compound (1.0 eq)

  • Cyclization Partner: Amidine HCl salt (e.g., Acetamidine HCl) (1.5 eq)[1]

  • Catalyst: CuI (10 mol%)[1]

  • Ligand: L-Proline (20 mol%)

  • Base: ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

    
     (2.5 eq)
    
  • Solvent: DMF

Step-by-Step Methodology
  • Mix Solids: In a glovebox or under

    
     flow, add Pyridine substrate, Amidine, CuI, L-Proline, and Base to the vial.
    
  • Solvent: Add DMF (3 mL per 0.5 mmol substrate).

  • Microwave Parameters:

    • Temperature: 130°C.[1]

    • Hold Time: 30 minutes.

  • Work-up: Dilute with water/ammonium hydroxide (to complex copper). Extract with EtOAc.[1]

CyclizationWorkflow Step1 Step 1: Reagent Mixing (Substrate + Amidine + Cu Catalyst) Step2 Step 2: MW Irradiation 130°C, 30 min Step1->Step2 Activation Step3 Intermediate: Amidine Coupling Step2->Step3 C-N Bond Form Step4 Final Product: 6-Fluoro-imidazo[4,5-b]pyridine Step3->Step4 Intramolecular Cyclization (-HBr)

Figure 2: One-pot Copper-catalyzed cyclization workflow.

Troubleshooting & Optimization (The "Senior Scientist" Notes)

  • Black Precipitate (Palladium Crash): If the Suzuki reaction turns black immediately and yields are low, the amine is poisoning the Pd.[1]

    • Fix: Switch to Pd(OAc)2 + SPhos . SPhos is bulky and electron-rich, preventing amine coordination.

  • Hydrodehalogenation: If you observe the loss of Bromine (replaced by Hydrogen) during Suzuki coupling.[1]

    • Fix: Lower the reaction temperature to 90°C and use Isopropanol/Water instead of Dioxane.

  • Pressure Safety: ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

    
     reactions with volatile amines (like methylamine) generate significant pressure.
    
    • Rule: Always use a vessel rated for 20 bar.[1] Fill volume should not exceed 60% of the vial capacity.[1]

References

  • Bagley, M. C., et al. (2010).[1] Microwave-assisted synthesis of 2-aminopyridines: A rapid route to highly functionalized heterocycles. Journal of Organic Chemistry.[1][10] Link[1]

  • Kaval, N., et al. (2005).[1] High-throughput synthesis of imidazo[1,2-a]pyridines using microwave irradiation.[7][9] Journal of Combinatorial Chemistry.[1] Link[1]

  • BenchChem Protocols. (2024). Suzuki Coupling Protocols for Halogenated Pyridines.[1]Link[1]

  • Organic Chemistry Portal. (2023). Synthesis of Imidazopyridines.[1][7][11]Link

  • World Intellectual Property Organization. (2019).[1] Patent WO2019075627: Preparation of SHP2 Inhibitors.[1] (Demonstrates use of this compound). Link

Sources

Application Note: Strategic Utilization of 2-Bromo-6-fluoropyridin-3-amine in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The molecule 2-Bromo-6-fluoropyridin-3-amine (CAS: 1211534-71-6) represents a "privileged building block" in the design of ATP-competitive kinase inhibitors. Its structural uniqueness lies in the orthogonal reactivity of its three functional handles: a nucleophilic amine (C3), a cross-coupling-ready bromide (C2), and an SNAr-active fluoride (C6).

This guide details the strategic application of this scaffold to synthesize 6-fluoro-7-azaindoles (6-fluoro-1H-pyrrolo[2,3-b]pyridines), a core motif found in FDA-approved drugs such as Vemurafenib (BRAF inhibitor) and Pexidartinib (CSF1R inhibitor). The protocols below prioritize high-fidelity transformations that preserve the C6-fluorine atom for late-stage diversification.

Chemo-Selectivity & Reactivity Profile

Successful utilization of this intermediate requires understanding the electronic "battle" between the C2-Bromine and C6-Fluorine.

  • C2-Bromine (Ortho to Amine): The primary handle for carbon-carbon bond formation. It is highly activated for Pd-catalyzed oxidative addition (Suzuki, Sonogashira) but less reactive toward SNAr than the C6-fluorine due to the electron-donating effect of the adjacent amine.

  • C6-Fluorine (Para to Amine): Highly activated for Nucleophilic Aromatic Substitution (SNAr). In the pyridine ring, the nitrogen atom pulls electron density, making C6 highly electrophilic.[1]

  • C3-Amine: Acts as the heterocycle closure point (nucleophile) and directs Pd-catalysts via the "chelation effect."

Reactivity Logic Diagram

ReactivityMap Core This compound Sonogashira C2-Br: Sonogashira Coupling (Pd/Cu Catalysis) Core->Sonogashira Step 1: Alkyne Insertion Cyclization C3-NH2: 5-Endo-Dig Cyclization (Forms 7-Azaindole) Sonogashira->Cyclization Step 2: Ring Closure SNAr C6-F: S_NAr Displacement (Late-Stage Functionalization) Cyclization->SNAr Step 3: Tail Attachment

Figure 1: Orthogonal reactivity map showing the sequential logic for building kinase inhibitor cores.

Core Protocol: Synthesis of 6-Fluoro-7-azaindole Scaffold

This protocol describes the conversion of this compound into the 6-fluoro-7-azaindole core. This specific sequence is preferred over the Larock synthesis for this substrate because it avoids harsh conditions that might prematurely displace the labile C6-fluorine.

Phase A: Sonogashira Coupling

Objective: Install the alkyne handle at C2 without affecting the C6-F.

  • Reagents:

    • Substrate: this compound (1.0 equiv)

    • Alkyne: Trimethylsilylacetylene (TMSA) (1.2 equiv)

    • Catalyst: Pd(PPh3)2Cl2 (5 mol%)[2]

    • Co-Catalyst: CuI (2.5 mol%)

    • Base/Solvent: Triethylamine (Et3N) / THF (1:4 ratio)

Step-by-Step Procedure:

  • Degassing (Critical): In a flame-dried Schlenk flask, dissolve the pyridine substrate in dry THF/Et3N. Sparge with Argon for 15 minutes. Note: Oxygen causes homocoupling of the alkyne (Glaser coupling), reducing yield.

  • Catalyst Addition: Add Pd(PPh3)2Cl2 and CuI under a positive stream of Argon. The solution should turn slightly yellow/brown.

  • Alkyne Addition: Add TMSA dropwise via syringe.

  • Reaction: Heat to 60°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1). The starting material (Rf ~0.4) should disappear, replaced by a highly fluorescent spot (Rf ~0.6).

  • Workup: Filter through a Celite pad to remove Pd/Cu residues.[3] Concentrate the filtrate.

  • Validation: 1H NMR should show the disappearance of the pyridine C2-Br signal and the appearance of the TMS peak at ~0.2 ppm.

Phase B: Cyclization to 7-Azaindole

Objective: Cyclize the intermediate to form the bicyclic aromatic core.

  • Reagents:

    • Intermediate: 3-Amino-2-(TMS-ethynyl)-6-fluoropyridine

    • Base: Potassium tert-butoxide (KOtBu) (2.0 equiv)

    • Solvent: N-Methyl-2-pyrrolidone (NMP) (Anhydrous)

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude intermediate in anhydrous NMP (0.2 M concentration).

  • Cyclization: Add KOtBu in one portion at 0°C, then allow to warm to Room Temperature (RT). Stir for 2 hours.

    • Mechanism:[3][4][5] The base desilylates the alkyne and deprotonates the amine, triggering a 5-endo-dig cyclization.

  • Quench: Pour the mixture into ice-cold saturated NH4Cl solution.

  • Isolation: Extract with EtOAc (3x). Wash organics with LiCl solution (5%) to remove NMP. Dry over Na2SO4.

  • Purification: Flash chromatography (DCM/MeOH 95:5).

  • Yield: Typical yields for the 2-step sequence range from 65% to 80% .

Downstream Application: Late-Stage SNAr Functionalization

Once the 6-fluoro-7-azaindole core is formed, the fluorine atom is activated for substitution. This is the standard method for attaching the "solubilizing tail" or "hinge-binding motif" seen in kinase inhibitors.

Protocol Data Comparison

The following table compares reaction conditions for displacing the C6-Fluorine with various nucleophiles.

Nucleophile TypeReagent ExampleSolventTemp (°C)Time (h)Yield (%)Notes
Aliphatic Amine MorpholineDMSO100488Standard "tail" attachment.
Aniline 3-ChloroanilineNMP1401265Requires acid catalysis (pTSA).
Phenol 4-AminophenolDMF90672Requires base (K2CO3).
Thiol ThiophenolDMF60292Highly reactive; watch for disulfide byproducts.
Experimental Workflow: SNAr Displacement
  • Setup: Charge a pressure vial with 6-fluoro-7-azaindole (1 equiv), the amine nucleophile (1.5 equiv), and DIPEA (2 equiv) in DMSO.

  • Heating: Heat to 100°C. Note: Microwave irradiation (120°C, 20 min) often improves purity profiles.

  • Monitoring: Reaction completion is indicated by a bathochromic shift in UV absorbance (clear -> yellow/orange).

  • Workup: Precipitate the product by adding water. Filter the solid.[3]

Pathway Visualization: From Building Block to Drug Candidate

The following diagram illustrates the synthesis of a generic "Vemurafenib-like" kinase inhibitor using this scaffold.

InhibitorSynthesis Start This compound Step1 Sonogashira Coupling (TMS-Acetylene) Start->Step1 Inter1 Intermediate: 2-(TMS-ethynyl)-3-aminopyridine Step1->Inter1 Pd(PPh3)2Cl2, CuI Step2 Cyclization (KOtBu / NMP) Inter1->Step2 Core SCAFFOLD: 6-Fluoro-7-azaindole Step2->Core Ring Closure Step3 S_NAr Displacement (R-NH2) Core->Step3 C6-F Activation Final Target Kinase Inhibitor (Hinge Binder + Solubilizing Tail) Step3->Final Functionalization

Figure 2: Step-wise transformation of the pyridine building block into a functional kinase inhibitor.

Troubleshooting & Expert Insights

"The Black Metal" Issue (Catalyst Poisoning)
  • Symptom: The Sonogashira reaction turns black immediately and stalls.

  • Cause: The free amine at C3 can chelate Pd, forming inactive complexes.

  • Solution: Use Pd(dppf)Cl2 instead of Pd(PPh3)2Cl2. The bidentate ligand prevents amine interference. Alternatively, protect the amine as an acetamide (Ac) before coupling, though this adds deprotection steps.

Regioselectivity Failures
  • Symptom: Displacement of Fluorine during the Sonogashira reaction.

  • Cause: Use of harsh bases (e.g., NaOH, KOH) at high temperatures.

  • Solution: Stick to Triethylamine or DIPEA . These are non-nucleophilic enough to avoid SNAr at the C6 position.

Incomplete Cyclization
  • Symptom: Isolation of the de-silylated alkyne (ethynyl pyridine) but no azaindole.

  • Cause: Base is too weak or wet.

  • Solution: Ensure KOtBu is fresh (white, not yellow). If using TBAF, use the THF solution, but KOtBu/NMP is generally more robust for this specific closure.

References

  • Synthesis of 6-Fluoro-7-azaindoles: Guidechem. "Synthesis method for 6-fluoro-1H-Pyrrolo[2,3-b]pyridine."

  • Sonogashira Coupling Protocols: BenchChem. "Application Notes and Protocols for Sonogashira Coupling with 3-Bromo Pyridines."

  • Kinase Inhibitor Patents (General): Google Patents. "Aminopyridine derivatives as TAM family kinase inhibitors (US11034686B2)."

  • Reactivity of Halopyridines: Scientific Research Publishing. "Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines."

  • Azaindole Scaffold Utility: National Institutes of Health (NIH). "Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides."

Sources

Application Notes and Protocols for Flow Chemistry Methods Involving 2-Bromo-6-fluoropyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction:

The functionalization of pyridine scaffolds is a cornerstone of modern medicinal and materials chemistry. Among these, 2-Bromo-6-fluoropyridin-3-amine stands as a versatile building block, featuring multiple sites for synthetic elaboration. Traditional batch processing of such compounds, especially when employing hazardous reagents like organolithiums or performing highly exothermic reactions, presents significant safety and scalability challenges. Continuous flow chemistry offers a transformative approach, mitigating these risks through superior control over reaction parameters, enhanced heat and mass transfer, and the ability to safely handle reactive intermediates.[1] This guide provides detailed application notes and protocols for key transformations of this compound using flow chemistry, designed for researchers, scientists, and professionals in drug development.

The Rationale for Flow Chemistry with Halogenated Aminopyridines

The decision to transition from batch to continuous flow for reactions involving this compound is underpinned by several key advantages:

  • Enhanced Safety: Many essential transformations, such as lithiation, involve pyrophoric and highly reactive intermediates. Flow reactors minimize the reaction volume at any given moment, drastically reducing the risk associated with potential thermal runaways or accidental quenching.[2] The in-situ generation and immediate consumption of hazardous reagents is a hallmark of safe flow chemistry.[3]

  • Precise Reaction Control: Microreactors provide a high surface-area-to-volume ratio, enabling exceptional control over temperature, pressure, and residence time.[1] This precision is crucial for regioselective reactions and for minimizing the formation of byproducts, which can be a challenge with poly-functionalized pyridines.

  • Improved Yield and Purity: The rapid mixing and superior heat transfer in flow reactors can lead to cleaner reaction profiles and higher yields compared to their batch counterparts. This can simplify downstream purification processes, a significant consideration in multi-step syntheses.

  • Scalability: Flow chemistry protocols can often be scaled up by extending the operation time or by "numbering up" (running multiple reactors in parallel). This provides a more seamless transition from laboratory-scale synthesis to pilot-plant and manufacturing scales.[4]

I. Lithiation and Borylation in Continuous Flow

A cornerstone transformation for aryl halides is the bromine-lithium exchange followed by quenching with an electrophile, such as a borate ester, to form a valuable boronic ester. This intermediate is a key substrate for subsequent cross-coupling reactions.

Mechanistic Considerations and Flow Design

The Br/Li exchange is an extremely fast and often exothermic reaction. In a flow setup, a solution of this compound is continuously mixed with an organolithium reagent (e.g., n-BuLi or s-BuLi) in a microreactor at a controlled temperature. The resulting aryllithium intermediate is highly unstable and is immediately merged with a stream of a borylating agent (e.g., triisopropyl borate) in a second mixer and reactor coil. The precise control of residence time—often on the order of seconds—is critical to prevent decomposition of the organolithium species.[5]

Lithiation_Borylation_Flow P1 Pump A (this compound in THF) M1 T-Mixer 1 P1->M1 P2 Pump B (n-BuLi in Hexanes) P2->M1 P3 Pump C (Triisopropyl borate in THF) M2 T-Mixer 2 P3->M2 R1 Reactor Coil 1 (e.g., 1 min residence time @ -20°C) M1->R1 R1->M2 R2 Reactor Coil 2 (e.g., 2 min residence time @ -20°C) M2->R2 BPR Back Pressure Regulator (BPR) R2->BPR Quench Quench Solution (e.g., aq. NH4Cl) Collect Product Collection Quench->Collect BPR->Quench

Caption: Workflow for continuous flow lithiation-borylation.
Protocol: Continuous Flow Synthesis of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6-fluoropyridin-3-amine

Safety Precautions: Organolithium reagents are pyrophoric and corrosive. All operations must be conducted in a well-ventilated fume hood under an inert atmosphere (Nitrogen or Argon). Appropriate personal protective equipment (flame-retardant lab coat, safety glasses, and suitable gloves) is mandatory.[2][6]

Materials and Reagents:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)

  • Triisopropyl borate

  • Isopropanol

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Pinacol (for conversion to the more stable pinacol boronate ester)

Equipment:

  • A continuous flow reactor system with at least three pump channels.

  • T-mixers

  • Two temperature-controlled reactor coils (e.g., PFA tubing).

  • Back pressure regulator (BPR) set to e.g., 5 bar to ensure single-phase flow.

  • Collection vessel.

Procedure:

  • Preparation of Reagent Solutions:

    • Solution A: Dissolve this compound (e.g., 0.2 M) in anhydrous THF.

    • Solution B: n-BuLi in hexanes (e.g., 2.5 M), used as supplied.

    • Solution C: Triisopropyl borate (e.g., 0.5 M) in anhydrous THF.

  • System Setup and Priming:

    • Assemble the flow reactor as shown in the diagram above.

    • Ensure the entire system is dry and purged with an inert gas.

    • Prime all pump lines with the corresponding anhydrous solvents first, then with the reagent solutions.

  • Reaction Execution:

    • Cool both reactor coils to the desired temperature (e.g., -20 °C).

    • Set the flow rates for the pumps. The relative flow rates determine the stoichiometry. For example:

      • Pump A: 1.0 mL/min

      • Pump B: 0.088 mL/min (for 1.1 equivalents of n-BuLi)

      • Pump C: 2.4 mL/min (for 1.5 equivalents of triisopropyl borate)

    • The combined stream from Pumps A and B enters Reactor Coil 1 for the lithiation.

    • The output from Coil 1 is mixed with the stream from Pump C and enters Reactor Coil 2 for the borylation.

  • Work-up and Isolation:

    • The reaction stream exiting the BPR is quenched by directing it into a stirred vessel containing an isopropanol/saturated aq. NH₄Cl solution.

    • After the run is complete, the collected mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

    • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

    • The crude boronic ester can be further purified or converted to the more stable pinacol boronate ester by treatment with pinacol.[7]

ParameterValueRationale
Substrate Concentration 0.2 MBalances throughput with solubility.
n-BuLi Equivalents 1.1A slight excess ensures complete Br/Li exchange.
Temperature -20 °CSufficiently low to prevent decomposition of the aryllithium, but achievable without cryogenics.[5]
Residence Time (Lithiation) ~1 minBr/Li exchange is very rapid; longer times risk decomposition.
Residence Time (Borylation) ~2 minEnsures complete reaction with the borate ester.
Pressure 5 barPrevents solvent boiling and maintains a stable flow.

II. Palladium-Catalyzed Cross-Coupling Reactions

The borylated pyridine derivative synthesized above is a versatile precursor for Suzuki-Miyaura cross-coupling reactions. Alternatively, the starting material, this compound, can be directly used in other cross-coupling reactions such as Sonogashira or Buchwald-Hartwig amination.

A. Suzuki-Miyaura Cross-Coupling

This reaction is ideal for forming C-C bonds. In a flow context, using a packed-bed reactor with a heterogeneous palladium catalyst offers significant advantages, including simplified product purification (no leaching of palladium into the product stream) and catalyst reusability.[8][9]

Suzuki_Coupling_Flow cluster_0 Reagent Delivery cluster_1 Reaction Zone cluster_2 Collection P1 Pump A (Borylated Pyridine, Aryl Halide, Base in Solvent) Heater Pre-heating Coil P1->Heater PackedBed Packed-Bed Reactor (e.g., Pd on solid support) Heater->PackedBed BPR Back Pressure Regulator (BPR) PackedBed->BPR Collect Product Collection BPR->Collect

Caption: Flow setup for a Suzuki-Miyaura cross-coupling using a packed-bed reactor.
Protocol: Suzuki-Miyaura Coupling of 2-(Boronic Ester)-6-fluoropyridin-3-amine with an Aryl Bromide

Materials and Reagents:

  • 2-(Pinacol boronate)-6-fluoropyridin-3-amine

  • Aryl bromide (e.g., 4-bromoanisole)

  • Heterogeneous Palladium Catalyst (e.g., Pd(0) Encat™)

  • Base (e.g., potassium carbonate)

  • Solvent (e.g., a mixture of Dioxane/Water)

Procedure:

  • Reactor Preparation: Pack a column reactor with the heterogeneous palladium catalyst.

  • Reagent Solution: Prepare a solution containing the borylated pyridine (1.0 equiv.), the aryl bromide (1.2 equiv.), and the base (2.0 equiv.) in the chosen solvent system.

  • System Setup: Assemble the flow system as depicted, with the packed-bed reactor placed in a column heater.

  • Reaction Execution:

    • Heat the packed-bed reactor to the desired temperature (e.g., 100-140 °C).

    • Pump the pre-mixed reagent solution through the system at a defined flow rate to achieve the optimal residence time.[8]

  • Collection: The product stream is collected after passing through the BPR. The solvent can be removed under reduced pressure, and the product purified by standard methods (e.g., chromatography).

ParameterValueRationale
Temperature 100-140 °CHigher temperatures accelerate the reaction, especially with less reactive halides.
Catalyst Heterogeneous PdSimplifies purification and allows for catalyst reuse.[8]
Base K₂CO₃ or Cs₂CO₃Common and effective bases for Suzuki couplings.[10]
Residence Time 5-20 minDependent on substrate reactivity and temperature.
B. Sonogashira Coupling

The Sonogashira coupling provides a direct route to 3-alkynylpyridines from this compound.[11] This reaction is typically catalyzed by a combination of palladium and a copper(I) co-catalyst.

Protocol: Sonogashira Coupling of this compound with a Terminal Alkyne

Materials and Reagents:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Base (e.g., triethylamine, Et₃N)

  • Solvent (e.g., THF or DMF)

Procedure:

  • Reagent Solution: Prepare a solution containing this compound, the terminal alkyne (1.2 equiv.), the palladium catalyst (e.g., 2 mol%), CuI (e.g., 4 mol%), and the solvent. The base (Et₃N) can be part of this solution or introduced as a separate stream.

  • System Setup: A simple heated coil reactor is typically sufficient for this homogeneous reaction.

  • Reaction Execution:

    • Pump the reagent solution through the reactor coil heated to an appropriate temperature (e.g., 80-100 °C).[12]

    • The residence time will depend on the specific substrates and can be optimized by adjusting the flow rate.

  • Work-up: The collected product stream is typically worked up by removing the solvent and purifying the residue by chromatography to remove catalyst residues and byproducts.

III. Buchwald-Hartwig Amination

For further functionalization at the bromine position with an amine, the Buchwald-Hartwig amination is a powerful tool. Flow chemistry can be advantageous for this reaction, particularly for screening catalysts and optimizing conditions.[4][13]

Protocol: Buchwald-Hartwig Amination of this compound

Materials and Reagents:

  • This compound

  • Amine (e.g., morpholine)

  • Palladium pre-catalyst (e.g., G3-palladacycle)

  • Ligand (e.g., a biarylphosphine like RuPhos)

  • Strong, non-nucleophilic base (e.g., sodium tert-butoxide, NaOtBu)[14]

  • Anhydrous, degassed solvent (e.g., toluene or dioxane)

Procedure:

  • Reagent Solutions:

    • Solution A: this compound, the amine (1.5 equiv.), palladium pre-catalyst, and ligand in the solvent.

    • Solution B: NaOtBu in the solvent.

  • System Setup: Use a two-pump system with a T-mixer and a heated reactor coil.

  • Reaction Execution:

    • Pump the two solutions into the T-mixer and then through the reactor coil heated to a temperature typically between 80-110 °C.[14]

    • The reaction is sensitive to oxygen, so the entire system must be maintained under an inert atmosphere.

  • Work-up: The output stream is quenched with an aqueous solution and the product is extracted, dried, and purified.

Conclusion

Flow chemistry provides a robust, safe, and scalable platform for the synthesis and functionalization of this compound. By leveraging the precise control offered by microreactor technology, researchers can safely perform challenging reactions like organometallic transformations and high-temperature cross-couplings. The protocols outlined in this guide serve as a starting point for developing optimized continuous flow processes, enabling the rapid and efficient production of diverse pyridine derivatives for pharmaceutical and materials science applications.

References

  • Nagaki, A., & Yoshida, J. (2013). Generation and Reactions of Pyridyllithiums via Br/Li Exchange Reactions Using Continuous Flow Microreactors. Australian Journal of Chemistry, 66(3), 359-366.
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  • Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. [Online]. Available: [Link]

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  • Lee, D. S., et al. (2007). NOVEL INORAGANIC POLYMER DERIVED MICROREACTORS FOR THE APPLICATION OF ORGANIC MICROCHEMICAL SYNTHESIS.
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Application Notes and Protocols for the Biological Screening of Compounds Derived from 2-Bromo-6-fluoropyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

Abstract

The 2-bromo-6-fluoropyridin-3-amine scaffold is a privileged starting material in medicinal chemistry, offering versatile handles for the synthesis of diverse compound libraries. The presence of the fluorine atom can enhance metabolic stability and binding affinity, making its derivatives promising candidates for various therapeutic targets.[1][2] This guide provides a comprehensive framework for the biological screening of novel compounds derived from this scaffold, with a focus on identifying potential anticancer and antimicrobial agents. We will detail a tiered screening cascade, from initial high-throughput cytotoxicity screens to more specific mechanistic assays, and provide detailed, field-tested protocols.

Introduction: The Strategic Value of the this compound Scaffold

The pyridine ring is a cornerstone of many FDA-approved drugs.[3] The specific arrangement of a bromo, fluoro, and amino group on the pyridine core of this compound provides synthetic chemists with three distinct points for diversification. This allows for the creation of large and structurally diverse compound libraries, essential for successful high-throughput screening (HTS) campaigns.[4] The electron-withdrawing nature of the fluorine and bromine atoms influences the reactivity of the amine and the pyridine ring itself, opening up a range of possible chemical transformations.[1]

Derivatives of 2-aminopyridine have shown a wide array of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[5][6] Notably, this scaffold is a key component in a number of kinase inhibitors, as the pyridine nitrogen can form crucial hydrogen bonds within the ATP-binding pocket of many kinases.[7][8] Therefore, a screening strategy for derivatives of this compound should encompass a broad assessment of cytotoxicity against cancer cell lines, antimicrobial activity, and targeted assays against key enzyme families like kinases.

The Screening Cascade: A Multi-Tiered Approach to Hit Identification

A successful screening campaign requires a logical and resource-effective progression of assays. We propose a tiered approach, starting with broad, high-throughput screens to identify "hits," followed by more focused secondary and tertiary assays to validate and characterize these initial findings. This "hit-to-lead" process is crucial for identifying robust lead compounds for further development.[9][10]

G cluster_0 Tier 1: Primary Screening (High-Throughput) cluster_1 Tier 2: Hit Confirmation and Prioritization cluster_2 Tier 3: Lead Characterization Primary_Cytotoxicity General Cytotoxicity Screen (e.g., MTT Assay) Dose_Response Dose-Response Cytotoxicity (IC50 Determination) Primary_Cytotoxicity->Dose_Response Primary_Antimicrobial Antimicrobial Susceptibility Test (e.g., Broth Microdilution) Spectrum_Antimicrobial Broad-Spectrum Antimicrobial Activity Primary_Antimicrobial->Spectrum_Antimicrobial Initial_Kinase_Screen Broad Kinase Panel Screen Dose_Response->Initial_Kinase_Screen Mechanism_of_Action Mechanism of Action Studies (e.g., Apoptosis Assays, Cell Cycle Analysis) Dose_Response->Mechanism_of_Action Spectrum_Antimicrobial->Mechanism_of_Action Specific_Kinase_Profiling Specific Kinase Inhibition (IC50 Determination) Initial_Kinase_Screen->Specific_Kinase_Profiling Receptor_Binding Receptor Binding Assays (if applicable) Specific_Kinase_Profiling->Receptor_Binding

Caption: A tiered biological screening cascade for compounds derived from this compound.

Tier 1: Primary High-Throughput Screening

The initial tier aims to cast a wide net to identify any compounds with biological activity from a large library. These assays should be robust, reproducible, and cost-effective.

General Cytotoxicity Screening: The MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which can be an indicator of cell viability and proliferation.[11] It is a workhorse of high-throughput screening due to its simplicity and reliability.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, in part by mitochondrial dehydrogenases, to form purple formazan crystals.[12] The amount of formazan produced is proportional to the number of viable cells.

Protocol: MTT Assay for General Cytotoxicity

  • Cell Seeding: Seed cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Treatment: Add the test compounds at a single, relatively high concentration (e.g., 10 µM) to the wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for a further 2-4 hours.[13]

  • Solubilization: Carefully remove the media and add 100 µL of a solubilizing agent (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the formazan crystals.[13]

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Data Analysis and Hit Criteria: Calculate the percentage of cell viability relative to the vehicle control. A compound is typically considered a "hit" if it reduces cell viability by more than a certain threshold (e.g., >50%).

Antimicrobial Susceptibility Testing

Given that pyridine derivatives have shown promise as antimicrobial agents, a primary screen for antibacterial and antifungal activity is warranted.[5]

Principle: The broth microdilution method is used to determine the minimum inhibitory concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.

Protocol: Antimicrobial Broth Microdilution

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus for Gram-positive bacteria, Escherichia coli for Gram-negative bacteria, and Candida albicans for fungi).

  • Compound Dilution: Prepare serial dilutions of the test compounds in a 96-well plate.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Incubation: Incubate the plates under appropriate conditions for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • Growth Assessment: Visually inspect the plates for turbidity or use a plate reader to measure optical density to determine the MIC.

Data Analysis and Hit Criteria: Compounds showing a low MIC value against one or more microorganisms are considered hits.

Tier 2: Hit Confirmation and Prioritization

Hits from the primary screen are subjected to more rigorous testing to confirm their activity and prioritize them for further investigation.

Dose-Response Cytotoxicity and IC50 Determination

For compounds that showed cytotoxic activity in the primary screen, a dose-response curve is generated to determine the half-maximal inhibitory concentration (IC50). The IC50 is a measure of the potency of a compound.[14][15]

Protocol: This follows the same procedure as the MTT assay, but with a range of compound concentrations (typically a 10-point serial dilution).

Data Analysis: Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Compound IDPrimary Screen (% Viability @ 10 µM)IC50 (µM) on MCF-7IC50 (µM) on A549
BFP-00145.28.712.3
BFP-00298.1> 50> 50
BFP-00312.51.22.5
BFP-00433.86.49.1

Table 1: Example data from cytotoxicity screening.

Broad Kinase Panel Screen

Given the prevalence of pyridine scaffolds in kinase inhibitors, promising cytotoxic compounds should be screened against a panel of kinases to identify potential targets.[11] This can be done through various commercially available services.

Principle: These assays typically measure the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.

Data Analysis: The results are usually presented as a percentage of inhibition at a given compound concentration. Hits are compounds that show significant inhibition of one or more kinases.

Tier 3: Lead Characterization

The most promising hits are further characterized to understand their mechanism of action and to confirm their potential as lead compounds.

Specific Kinase Inhibition Assays

For compounds that showed activity against specific kinases in the panel screen, dose-response experiments are conducted to determine their IC50 values against those particular enzymes.[16]

Protocol: In Vitro Kinase Inhibition Assay

  • Reaction Setup: In a suitable buffer, combine the kinase, its specific substrate, and ATP.

  • Compound Addition: Add the test compound at various concentrations.

  • Reaction Initiation and Incubation: Initiate the reaction (e.g., by adding ATP) and incubate for a specific time at a controlled temperature.

  • Detection: Quantify the amount of phosphorylated substrate using methods such as fluorescence, luminescence, or radioactivity.

Data Analysis: Similar to the cytotoxicity assays, plot the percentage of kinase inhibition against the logarithm of the compound concentration to determine the IC50 value.

G cluster_0 Kinase Inhibition Kinase Kinase Substrate Substrate Kinase->Substrate Phosphorylates ATP ATP ATP->Kinase Inhibitor Inhibitor (BFP-derivative) Inhibitor->Kinase Binds to ATP pocket

Caption: Simplified mechanism of a competitive kinase inhibitor.

Cell-Based Mechanistic Assays

To understand how a compound induces cytotoxicity, further cell-based assays are employed. These assays provide more physiologically relevant data than biochemical assays.[17][18][19][20]

  • Apoptosis Assays: To determine if the compound induces programmed cell death, assays such as Annexin V/Propidium Iodide staining followed by flow cytometry can be performed.

  • Cell Cycle Analysis: To investigate if the compound causes cell cycle arrest, cells are stained with a DNA-binding dye (e.g., propidium iodide) and analyzed by flow cytometry.

Data Interpretation and Self-Validation

Throughout the screening process, it is crucial to include appropriate controls to ensure the validity of the data.

  • Positive and Negative Controls: Every assay should include positive and negative controls to define the assay window.

  • Z'-Factor: For high-throughput screens, the Z'-factor is a statistical parameter used to assess the quality of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[21]

  • Orthogonal Assays: Confirming hits with a second, different assay (an orthogonal assay) that measures the same biological endpoint through a different method is crucial to rule out assay artifacts.

Conclusion

The this compound scaffold provides a fertile ground for the discovery of novel therapeutic agents. The screening cascade outlined in this guide offers a systematic and robust approach to identifying and characterizing promising compounds derived from this versatile starting material. By employing a combination of high-throughput screening, dose-response studies, and detailed mechanistic assays, researchers can efficiently navigate the path from a diverse chemical library to well-validated lead compounds.

References

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Bromo-6-fluoropyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Bromo-6-fluoropyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The information provided herein is a synthesis of established chemical principles and field-proven insights to ensure scientific integrity and practical applicability.

Introduction: The Synthetic Challenge

The synthesis of this compound presents a nuanced challenge primarily centered on achieving high regioselectivity during the bromination of the 6-fluoropyridin-3-amine starting material. The electron-donating amino group strongly activates the pyridine ring towards electrophilic substitution, while the fluorine atom exerts a deactivating effect. The interplay of these electronic factors can lead to a mixture of brominated isomers, significantly impacting the yield and purity of the desired product. This guide will address this core issue and other potential difficulties in a comprehensive question-and-answer format.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of this compound.

Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Low yield is the most common issue in this synthesis and can stem from several factors. The primary culprit is often a lack of regioselectivity in the bromination step, leading to the formation of undesired isomers.

Causality and Solutions:

  • Poor Regioselectivity: The amino group in 6-fluoropyridin-3-amine is a powerful ortho-, para-directing group. This can lead to bromination at the 2-, 4-, and 5-positions, in addition to the desired 2-position. The fluorine at the 6-position has a minor influence on the regioselectivity.

    • Solution 1: Optimize Brominating Agent and Conditions:

      • N-Bromosuccinimide (NBS): This is often the reagent of choice for controlled bromination. Using a slight excess (1.05-1.1 equivalents) can help drive the reaction to completion without excessive formation of di-brominated byproducts.

      • Temperature Control: Perform the reaction at low temperatures (e.g., 0 °C to room temperature) to enhance selectivity. Higher temperatures can lead to over-bromination and the formation of undesired isomers.

      • Solvent Choice: Aprotic solvents like acetonitrile, dichloromethane (DCM), or tetrahydrofuran (THF) are generally preferred.

    • Solution 2: Amine Protection: Protecting the amino group as an acetamide or a carbamate can modulate its activating effect and improve regioselectivity. The bulkier protecting group can sterically hinder bromination at adjacent positions.

  • Incomplete Reaction: The reaction may not be going to completion.

    • Solution: Monitor the reaction progress meticulously using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction stalls, a slight increase in temperature or extended reaction time may be necessary. However, be cautious as this can also decrease selectivity.

  • Product Degradation: The product may be sensitive to the work-up or purification conditions.

    • Solution: Employ a mild aqueous work-up, for instance, with a sodium thiosulfate solution to quench any remaining bromine, followed by a gentle extraction. For purification, column chromatography on silica gel is typically effective.

Question 2: I am observing multiple spots on my TLC plate after the reaction. How do I identify and minimize these impurities?

The presence of multiple spots on the TLC plate is a strong indicator of side product formation, most likely isomeric byproducts.

Identification and Minimization of Impurities:

  • Likely Impurities:

    • Isomeric Monobrominated Products: 4-Bromo-6-fluoropyridin-3-amine and 5-Bromo-6-fluoropyridin-3-amine.

    • Di-brominated Products: 2,4-Dibromo-6-fluoropyridin-3-amine and/or 2,5-Dibromo-6-fluoropyridin-3-amine.

    • Unreacted Starting Material: 6-fluoropyridin-3-amine.

  • Minimization Strategies:

    • Control Stoichiometry: Use no more than 1.1 equivalents of the brominating agent to minimize di-bromination.

    • Slow Addition: Add the brominating agent portion-wise or as a solution dropwise to maintain a low concentration in the reaction mixture, which can improve selectivity.

    • Purification: A carefully executed column chromatography with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) is crucial for separating the desired product from its isomers.

Frequently Asked Questions (FAQs)

This section covers broader questions related to the synthesis.

Q1: What is the most reliable synthetic route to this compound?

While several routes are theoretically possible, the most direct and commonly attempted is the regioselective electrophilic bromination of 6-fluoropyridin-3-amine .

G

Caption: Plausible synthetic routes to this compound.

Q2: Are there any alternative synthetic strategies if direct bromination fails?

Yes, two notable alternatives are the Sandmeyer reaction and a nucleophilic aromatic substitution (SNA_r) approach .

  • Sandmeyer Reaction: This would involve the diazotization of a hypothetical 2,3-diamino-6-fluoropyridine precursor, followed by treatment with a copper(I) bromide salt.[1] While potentially effective, the synthesis of the required diamine precursor may be challenging.

  • Nucleophilic Aromatic Substitution (SNA_r): A plausible route could start from a di-halo-pyridine, such as 2,6-difluoro-3-nitropyridine. The more activated fluorine at the 2-position could be selectively displaced by an amine, followed by reduction of the nitro group and a subsequent Sandmeyer reaction to introduce the bromine. This is a multi-step approach but may offer better control over regioselectivity.

Q3: How critical is the quality of the starting material, 6-fluoropyridin-3-amine?

The purity of the starting material is paramount. Impurities in the 6-fluoropyridin-3-amine can lead to the formation of unexpected side products that may be difficult to separate from the desired product. It is highly recommended to purify the starting material by recrystallization or column chromatography if its purity is questionable.

Q4: What are the key parameters to monitor during the reaction?

  • Temperature: As discussed, maintaining a low and stable temperature is crucial for selectivity.

  • Reaction Time: Over-running the reaction can lead to the formation of di-brominated and other byproducts.

  • Stirring: Ensure efficient stirring to maintain a homogenous reaction mixture, especially during the addition of the brominating agent.

Experimental Protocols

Protocol 1: Regioselective Bromination of 6-fluoropyridin-3-amine

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 6-fluoropyridin-3-amine (1.0 eq.) and anhydrous acetonitrile (10 mL per 1 g of starting material).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq.) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC (e.g., 30% ethyl acetate in hexanes).

  • Work-up: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Protocol 2: General Procedure for Reaction Monitoring by TLC

  • Sample Preparation: Dissolve a small aliquot of the reaction mixture in a suitable solvent (e.g., dichloromethane).

  • Spotting: Spot the dissolved sample onto a silica gel TLC plate alongside a spot of the starting material.

  • Elution: Develop the TLC plate in a chamber with an appropriate eluent system (e.g., 30% ethyl acetate in hexanes).

  • Visualization: Visualize the spots under UV light (254 nm). The disappearance of the starting material spot and the appearance of a new, lower Rf spot indicates product formation.

Data Presentation

ParameterRecommended ConditionRationale
Brominating Agent N-Bromosuccinimide (NBS)Milder and more selective than Br₂.
Equivalents of NBS 1.05 - 1.1Minimizes di-bromination while ensuring complete conversion.
Solvent Anhydrous Acetonitrile or DCMAprotic solvents that do not interfere with the reaction.
Temperature 0 °C to Room TemperatureLower temperatures favor higher regioselectivity.
Reaction Time 2 - 4 hoursTypically sufficient for completion; monitor by TLC.
Work-up Aqueous Na₂S₂O₃ quenchRemoves excess brominating agent.
Purification Flash Column ChromatographyEssential for separating isomers.

Logical Relationships and Workflows

G

Caption: Troubleshooting workflow for low yield.

References

  • Sandmeyer Reaction: Wikipedia contributors. (2023). Sandmeyer reaction. In Wikipedia, The Free Encyclopedia. [Link][1]

  • Regioselective Bromination of Aromatic Amines: Smith, K., El-Hiti, G. A., & Al-Zaydi, K. M. (2000). Regioselective one-pot bromination of aromatic amines. Organic Letters, 2(19), 3011–3013. [Link][2]

  • Electrophilic Aromatic Bromination: Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
  • Synthesis of Substituted Pyridines: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
  • Bromination of 2-aminopyridines: Bell, R. P., & Ramsden, E. N. (1958). The kinetics and mechanism of electrophilic substitution of heteroaromatic compounds. Part XXI. Bromination of 2-aminopyridines. Journal of the Chemical Society B: Physical Organic, 161-166. [Link]

  • Synthesis of Imidazopyridine Derivatives: Zhang, Y., et al. (2020). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. European Journal of Medicinal Chemistry, 199, 112388. [Link][3]

  • Deaminative Chlorination of Aminoheterocycles: Li, J., et al. (2021). Deaminative chlorination of aminoheterocycles. Nature Communications, 12(1), 7274. [Link][4]

  • Synthesis of N-Substituted-3-amino-4-halopyridines: Rider, K. C., et al. (2013). Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. Organic letters, 15(15), 3876–3879. [Link][5]

Sources

Technical Support Center: 2-Bromo-6-fluoropyridin-3-amine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-Bromo-6-fluoropyridin-3-amine. This resource is designed for researchers, chemists, and process development professionals to troubleshoot and understand common impurities encountered during the synthesis of this key intermediate. By understanding the origin of these impurities, you can better control your reaction, improve yield, and ensure the highest purity of your final product.

Frequently Asked Questions (FAQs)

FAQ 1: What are the most common impurities I should expect in my synthesis of this compound?

The synthesis of this compound typically involves the regioselective bromination of 6-fluoropyridin-3-amine. The impurities generated are highly dependent on the choice of brominating agent (e.g., N-Bromosuccinimide (NBS), Br2) and the reaction conditions. Based on the fundamental principles of electrophilic aromatic substitution on a substituted pyridine ring, the following impurities are most commonly observed.

Table 1: Common Impurities in the Synthesis of this compound

Impurity NameStructureOriginKey Analytical Signature (LC-MS)
Unreacted Starting Material 6-Fluoropyridin-3-amineIncomplete reaction.[M+H]⁺ = 113.05
Di-brominated Impurity 2,4-Dibromo-6-fluoropyridin-3-amineOver-bromination of the product.[M+H]⁺ = 300.87 (Isotopic pattern for Br₂)
Isomeric Impurity 4-Bromo-6-fluoropyridin-3-amineNon-regioselective bromination.[M+H]⁺ = 190.96 (Isotopic pattern for Br)
Reagent-derived Impurity SuccinimideByproduct from NBS.[M+H]⁺ = 100.04
FAQ 2: I have a major di-brominated impurity in my reaction. What causes this and how can I prevent it?

The formation of a di-brominated species, such as 2,4-Dibromo-6-fluoropyridin-3-amine, is a classic case of over-bromination. The amino group (-NH₂) and to a lesser extent the fluoro group (-F) are activating, electron-donating groups that make the pyridine ring more susceptible to electrophilic substitution.[1][2]

Causality: The desired product, this compound, is itself an activated aromatic ring. If the brominating agent is present in excess or if the reaction conditions are too harsh (e.g., elevated temperature, prolonged reaction time), a second bromination can occur. The directing effects of the amine, fluorine, and the first bromine atom will favor substitution at the C4 position.

Prevention Strategies:

  • Stoichiometry Control: Carefully control the stoichiometry of the brominating agent. Use of 0.95 to 1.05 equivalents of the brominating agent is a good starting point. It is often preferable to use slightly less than one equivalent to avoid over-bromination and then separate the unreacted starting material.[3]

  • Temperature Management: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. For many brominations with NBS, this is often between 0 °C and room temperature. Low temperatures decrease the rate of the second bromination more significantly than the first.

  • Slow Addition: Add the brominating agent slowly and portion-wise to the solution of the starting material. This maintains a low instantaneous concentration of the electrophile, favoring mono-bromination.

FAQ 3: My analysis shows an isomeric bromo-impurity. Why is the reaction not perfectly regioselective?

While the combination of the amino and fluoro groups strongly directs bromination to the C2 position (ortho to the amine and meta to the fluorine), the formation of other isomers like 4-Bromo-6-fluoropyridin-3-amine can occur.

Causality: The directing power of substituents is not absolute. The electronic and steric environment of the pyridine ring dictates the regioselectivity. The formation of the C4 isomer, while generally a minor product, can be influenced by factors such as the solvent, the specific brominating agent used, and the presence of acidic or basic catalysts.[1][2] For instance, bromination under strongly acidic conditions can protonate the pyridine nitrogen, altering the electronic distribution and directing effects of the substituents.[4]

Improving Regioselectivity:

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often more regioselective than elemental bromine (Br₂).[2][5]

  • Solvent Effects: The polarity of the solvent can influence the reaction pathway. Non-polar solvents like dichloromethane (DCM) or chloroform are commonly used.

  • pH Control: Maintaining neutral or slightly basic conditions can prevent protonation of the ring nitrogen, thus preserving the natural directing effects of the substituents.

Below is a diagram illustrating the desired reaction and the formation of key impurities.

G cluster_main Reaction Pathways SM 6-Fluoropyridin-3-amine (Starting Material) Product This compound (Desired Product) SM->Product Regioselective Bromination Isomer 4-Bromo-6-fluoropyridin-3-amine (Isomeric Impurity) SM->Isomer Alternative Pathway DiBromo 2,4-Dibromo-6-fluoropyridin-3-amine (Over-bromination) Product->DiBromo Further Bromination BrominatingAgent Brominating Agent (e.g., NBS) BrominatingAgent->SM 1.0 eq, controlled T BrominatingAgent->Product >1.0 eq or high T G cluster_purification Purification Strategy Start Crude Product Analysis (HPLC/LC-MS) Impurity_Check Major Impurity Identified? Start->Impurity_Check Recrystallization Impurity: Isomer or Unreacted SM >5% Action: Recrystallization Impurity_Check->Recrystallization Isomer / SM Column Impurity: Di-bromo or Multiple Impurities Action: Column Chromatography Impurity_Check->Column Di-bromo / Multiple Extraction Impurity: Unreacted SM <5% Action: Acid/Base Extraction Impurity_Check->Extraction Low SM Final_QC Final Purity Check (HPLC >99%) Recrystallization->Final_QC Column->Final_QC Extraction->Final_QC

Sources

Technical Support Center: Purification of 2-Bromo-6-fluoropyridin-3-amine by Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-Bromo-6-fluoropyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for challenges encountered during the recrystallization of this key synthetic intermediate. The following content is structured as a series of frequently asked questions and troubleshooting scenarios, grounded in established chemical principles and field experience with similar heterocyclic amines.

Frequently Asked Questions (FAQs)

Q1: What is the most critical first step in developing a recrystallization protocol for this compound?

A1: The most critical initial step is solvent selection. An ideal recrystallization solvent should exhibit high solubility for this compound at an elevated temperature and low solubility at room temperature or below.[1] This differential solubility is the fundamental principle that drives the purification process. Given that specific quantitative solubility data for this compound is not widely published, a systematic solvent screening is paramount.[2] Start with small quantities of your crude material (10-20 mg) and test a range of solvents with varying polarities.

Q2: What types of impurities are commonly found in crude this compound, and how does this affect purification?

A2: Crude this compound, often synthesized via electrophilic bromination of a 2-fluoropyridin-3-amine precursor, can contain several process-related impurities. These typically include regioisomers (e.g., 4-bromo or dibrominated species) and unreacted starting materials.[3] The success of recrystallization depends on the chosen solvent's ability to either completely dissolve these impurities at all temperatures or leave them entirely insoluble during the hot filtration step.[1]

Q3: My compound is an amine. Are there any special considerations for recrystallizing this class of compounds?

A3: Yes, the basic nature of the pyridine and amine functionalities requires special attention. Acidic solvents or impurities could lead to the formation of salts, which will have drastically different solubility profiles and may complicate the purification. Conversely, in some challenging cases, intentionally forming a salt with an acid like HCl, recrystallizing the salt, and then neutralizing to recover the free base can be a viable purification strategy. However, for direct recrystallization, it is best to use neutral or slightly basic solvents and ensure all glassware is free of acidic residue.

Q4: Can I use a solvent mixture for recrystallization? How do I determine the right ratio?

A4: A binary solvent system is an excellent strategy when no single solvent provides the ideal solubility profile. This typically involves one solvent in which the compound is highly soluble (the "soluble solvent") and another in which it is poorly soluble (the "anti-solvent"). For this compound, a good starting point could be a polar solvent like ethyl acetate or ethanol paired with a non-polar anti-solvent like hexanes or heptane.

To find the right ratio, dissolve the crude compound in a minimal amount of the hot soluble solvent. Then, add the hot anti-solvent dropwise until the solution becomes faintly cloudy (the cloud point). Add a few more drops of the hot soluble solvent to redissolve the precipitate and then allow the mixture to cool slowly.

Troubleshooting Guide

This section addresses common problems encountered during the recrystallization of this compound.

Problem 1: The compound "oils out" instead of forming crystals.
  • Causality: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute. This is common with compounds that have relatively low melting points or when the solution cools too rapidly.

  • Solution 1 (Add More Solvent): The most direct solution is to reheat the mixture to redissolve the oil and add a small amount (5-10% more) of the hot solvent.[4] This slightly reduces the supersaturation level, allowing crystallization to initiate at a lower temperature.

  • Solution 2 (Change Solvent System): If adding more solvent does not work, the chosen solvent may be unsuitable. Try a solvent with a lower boiling point.

  • Solution 3 (Slower Cooling): Insulate the flask to ensure very slow cooling. This allows the solution to reach a temperature below the compound's melting point before crystal nucleation begins.

Problem 2: No crystals form, even after extended cooling.
  • Causality: This issue typically arises from two main causes: either too much solvent was used, or the solution lacks nucleation sites for crystal growth to begin.

  • Solution 1 (Reduce Solvent Volume): If the solution is too dilute, reheat it and gently boil off a portion of the solvent.[4] Allow the concentrated solution to cool again. Be cautious not to evaporate too much solvent, which could cause the compound to precipitate out of the hot solution.

  • Solution 2 (Induce Crystallization):

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections on the glass can provide nucleation sites.

    • Seeding: If you have a small crystal of pure product, add it to the cooled solution. A seed crystal provides a template for further crystal growth.

Problem 3: The recrystallization yield is very low.
  • Causality: A low yield can result from using an excessive amount of solvent, cooling the solution for an insufficient amount of time, or premature filtration.

  • Solution 1 (Optimize Solvent Volume): Use only the minimum amount of hot solvent required to fully dissolve the crude solid.[1] Any excess will retain a larger amount of your product in the solution (the mother liquor).

  • Solution 2 (Maximize Cooling): After the solution has cooled to room temperature, place the flask in an ice-water bath for at least 30-60 minutes to maximize precipitation.

  • Solution 3 (Recover from Mother Liquor): Concentrate the mother liquor by evaporating a portion of the solvent and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

Problem 4: The purified product is still colored or impure.
  • Causality: This indicates that the chosen solvent system does not effectively differentiate between your product and the impurities. Colored impurities are often large, polar, conjugated molecules.

  • Solution 1 (Use Activated Charcoal): If the impurity is colored, add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb your product.

  • Solution 2 (Re-evaluate Solvent Choice): The impurity may have a similar solubility profile to your product in the chosen solvent. A different solvent system may be required. For instance, if an impurity is co-crystallizing from a non-polar solvent, try a more polar solvent system.

Data & Protocols

Predicted Solvent Suitability for Recrystallization

Due to the limited availability of specific quantitative data, this table provides an expert assessment based on the structure of this compound and data from analogous compounds like 6-Chloropyridin-3-amine.[2] A solvent screening is always the recommended first step.

Solvent ClassExample SolventsPredicted Suitability for RecrystallizationRationale & Expert Notes
Alcohols Ethanol, IsopropanolGood Likely to show good differential solubility. The polarity should be suitable for dissolving the amine at high temperatures.
Esters Ethyl AcetateGood A versatile solvent of medium polarity. Often works well for compounds of this type.
Ketones AcetoneFair May be too strong a solvent, leading to high solubility even at low temperatures and thus poor recovery.
Aromatic TolueneFair to Good Can be effective, especially for removing non-polar impurities. A benzene/ligroin mixture was effective for 3-aminopyridine.[5]
Alkanes Heptane, HexanesPoor (as single solvent) The compound is likely insoluble even when hot. Excellent choice as an anti-solvent in a binary system with a more polar solvent.
Ethers Diethyl Ether, MTBEPoor Low boiling points make them difficult to use for recrystallization. Better suited for extraction.
Halogenated DichloromethanePoor High solubility and low boiling point make it unsuitable for recrystallization.
Water H₂OPoor The compound is likely to have very low water solubility.

Experimental Protocol: Recrystallization of this compound

1. Solvent Selection:

  • Place ~20 mg of crude this compound into several small test tubes.

  • Add a potential solvent (e.g., ethanol, ethyl acetate, toluene) dropwise at room temperature. A good candidate will show poor solubility.

  • Heat the test tubes that showed poor solubility in a water or sand bath. A good solvent will now fully dissolve the compound.

  • Allow the dissolved samples to cool to room temperature and then in an ice bath. The solvent that produces a high yield of crystalline solid is the best choice.

2. Dissolution:

  • Place the crude this compound (e.g., 1.0 g) into an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask's volume).

  • Add a stir bar and the chosen solvent (e.g., ethanol) in small portions.

  • Heat the mixture to a gentle boil with stirring on a hot plate.

  • Continue adding hot solvent portion-wise until the solid just dissolves completely. Avoid adding a large excess.

3. Hot Filtration (if necessary):

  • If insoluble impurities are present, perform a hot gravity filtration.

  • Place a stemless funnel with fluted filter paper over a clean, pre-heated Erlenmeyer flask.

  • Keep both the solution and the receiving flask hot during filtration to prevent premature crystallization in the funnel.

  • Pour the hot solution through the filter paper in portions.

4. Crystallization:

  • Cover the flask containing the hot, clear solution with a watch glass and set it aside to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

  • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

5. Isolation and Drying:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.

  • Allow the crystals to dry on the filter under vacuum. For final drying, transfer the crystals to a watch glass or place them in a vacuum oven at a temperature well below the compound's melting point.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for troubleshooting common recrystallization issues.

Recrystallization_Troubleshooting Recrystallization Troubleshooting Workflow Start Start Recrystallization Cooling Cool Solution Start->Cooling Observation Observe Outcome Cooling->Observation OilingOut Compound Oils Out Observation->OilingOut Oil forms NoCrystals No Crystals Form Observation->NoCrystals Solution remains clear LowYield Low Yield / Impure Observation->LowYield Few/colored crystals Success Pure Crystals Formed Observation->Success Good crystals ReheatAddSolvent Reheat & Add More Solvent OilingOut->ReheatAddSolvent SlowCooling Insulate for Slower Cooling OilingOut->SlowCooling EvaporateSolvent Boil Off Some Solvent NoCrystals->EvaporateSolvent InduceCrystallization Scratch Flask or Add Seed Crystal NoCrystals->InduceCrystallization CheckSolventVol Review Solvent Volume LowYield->CheckSolventVol Charcoal Consider Activated Charcoal Treatment LowYield->Charcoal ReheatAddSolvent->Cooling Retry ChangeSolvent Re-screen for a New Solvent System ReheatAddSolvent->ChangeSolvent If fails SlowCooling->Cooling Retry EvaporateSolvent->Cooling Retry EvaporateSolvent->ChangeSolvent If fails InduceCrystallization->Cooling Retry Recool Cool in Ice Bath Longer CheckSolventVol->Recool CheckSolventVol->ChangeSolvent If fails Charcoal->Start Redo

Caption: Troubleshooting workflow for recrystallization.

References

  • Anderson, K. W., & Buchwald, S. L. (2005). Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. Organic letters, 7(19), 4173–4175.
  • University of California, Davis. (n.d.). Recrystallization. Chem 118L. Retrieved from [Link]

  • Nichols, L. (2022). 3.6F: Troubleshooting. In Organic Chemistry Laboratory Techniques. LibreTexts. Retrieved from [Link]

  • Lee, K. B., et al. (1993). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry, 215(1), 1-8.
  • Allen, C. F. H., & Wolf, C. N. (1950). 3-AMINOPYRIDINE. Organic Syntheses, 30, 3.
  • Elterman, M. H. (2024). Amination of 2-Bromo-6-Methylaminopyridine. Georgia Southern University Honors College Theses.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 639438, 2-Bromo-6-fluoropyridine. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation. Education in Chemistry. Retrieved from [Link]

Sources

Technical Support Center: Column Chromatography of 2-Bromo-6-fluoropyridin-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-Bromo-6-fluoropyridin-3-amine and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating these valuable intermediates. The unique electronic properties and inherent basicity of the aminopyridine scaffold often present specific hurdles during silica gel chromatography. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your purification workflows.

Frequently Asked Questions (FAQs)

This section addresses high-level, common questions regarding the chromatographic purification of halogenated aminopyridine derivatives.

Q1: What is the most suitable stationary phase for purifying this compound derivatives?

A1: For most applications, silica gel is the standard and most cost-effective stationary phase.[1][2] However, it's crucial to recognize that standard silica gel is inherently acidic due to the presence of surface silanol groups (Si-OH).[3] This acidity can lead to strong interactions with the basic nitrogen of the pyridine ring and the amine group, often resulting in peak tailing.[2]

For particularly sensitive or very basic derivatives where tailing is severe, consider these alternatives:

  • Neutral Alumina: This can be an excellent alternative for purifying amines, as it lacks the acidic character of silica.[4]

  • Deactivated Silica Gel: You can pre-treat silica gel with a base like triethylamine (TEA) to neutralize the acidic sites before packing the column.[4]

Q2: I'm developing a new purification method. What mobile phase system should I start with?

A2: A gradient of hexanes and ethyl acetate (EtOAc) is the most common and effective starting point for many organic compounds, including pyridine derivatives.[1] Begin by developing a method using Thin-Layer Chromatography (TLC). The goal is to find a solvent ratio that provides a retention factor (Rf) of approximately 0.25-0.35 for your target compound. This Rf value typically translates well to column chromatography, ensuring good separation without excessively long elution times.

Q3: My compound streaks badly on a silica TLC plate, even in high concentrations of ethyl acetate. What's happening?

A3: This is a classic sign of a strong, undesirable interaction between your basic compound and the acidic stationary phase. The "streaking" or "tailing" occurs because the analyte molecules are not moving in a uniform band. Instead, some molecules are temporarily but strongly adsorbed to the acidic silanol sites on the silica, while others move with the solvent front, causing the spot to elongate.[2][3] This issue is a direct warning that you will likely see the same poor performance (broad peaks, poor separation) on a silica gel column. The solution is to add a basic modifier to your mobile phase, as detailed in the troubleshooting guide below.

Q4: Is reversed-phase chromatography a viable option for these compounds?

A4: Yes, reversed-phase (RP) chromatography can be a powerful alternative, especially for more polar derivatives that have low retention on normal-phase silica. In RP chromatography, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is polar (e.g., water/acetonitrile or water/methanol). In this system, polar compounds elute first.[4] For aminopyridines, which can be protonated, using a mobile phase with a buffer or an additive like formic acid or ammonium acetate is often necessary to achieve good peak shape.[5][6]

Troubleshooting Guide: From Tailing Peaks to Low Recovery

This section provides solutions to specific experimental problems. Each solution is grounded in the chemical principles governing the separation process.

Problem 1: Severe Peak Tailing or Streaking During Elution
  • Probable Cause: The primary reason for tailing with aminopyridines is the strong ionic interaction between the basic nitrogen atoms in your molecule and the acidic silanol groups (Si-OH) on the surface of the silica gel. This causes a portion of the analyte to "stick" to the stationary phase, resulting in a broad, asymmetrical peak.[2][3]

  • Solution: Employ a Basic Mobile Phase Modifier. To prevent this unwanted interaction, you must neutralize the acidic sites on the silica gel. This is achieved by adding a small amount of a competitive base to your eluent.

    • Triethylamine (TEA) or Pyridine: Add 0.5% to 1% (v/v) of triethylamine or pyridine to your entire mobile phase system (both the nonpolar and polar solvents).[2] TEA is volatile and easily removed under vacuum. It will preferentially bind to the acidic sites on the silica, effectively shielding your compound from these interactions.

Workflow: Mitigating Peak Tailing

cluster_problem Problem Identification cluster_cause Root Cause Analysis cluster_solution Solution Implementation Tailing Observe Peak Tailing on TLC or Column Interaction Basic Amine interacts with Acidic Silica (Si-OH) Tailing->Interaction This indicates... Add_TEA Add 0.5-1% Triethylamine (TEA) to Mobile Phase Interaction->Add_TEA To solve this... Neutralize TEA Neutralizes Acidic Sites Add_TEA->Neutralize The mechanism is... Improved_Peak Achieve Symmetrical Peak Shape Neutralize->Improved_Peak Resulting in...

Caption: A workflow for diagnosing and solving peak tailing.

Problem 2: Poor Separation Between My Product and an Impurity (Co-elution)
  • Probable Cause: Your current mobile phase system is not providing sufficient selectivity (α) between your target compound and the co-eluting impurity. This means the eluent interacts with both compounds in a very similar way.

  • Solutions: Systematically Alter Mobile Phase Selectivity.

    • Adjust Polarity Gradiently: If you are using a hexanes/EtOAc system, try a very shallow gradient, increasing the percentage of EtOAc by only 1-2% at a time. This gives the column more "time" to resolve closely eluting spots.

    • Change Solvent Class: The most powerful way to alter selectivity is to change the nature of the polar solvent. Different solvents interact with compounds through different mechanisms (e.g., dipole-dipole, hydrogen bonding).

      • Switch from Ethyl Acetate to a mixture of Dichloromethane (DCM) and Methanol (MeOH) . DCM is less polar than EtOAc, while MeOH is a strong hydrogen bond donor and acceptor. A 1-10% MeOH in DCM system can dramatically change the elution order of compounds compared to a hexanes/EtOAc system.[3]

    • Utilize a Ternary System: Sometimes, a mixture of three solvents provides the best separation. For example, a Hexane:DCM:EtOAc or Hexane:EtOAc:MeOH system can fine-tune the separation.

Mobile Phase System Characteristics Best For...
Hexanes / Ethyl Acetate Good general-purpose system. Polarity is adjusted by varying the EtOAc percentage.Initial screening and purification of moderately polar compounds.[1]
Dichloromethane / Methanol Offers different selectivity due to MeOH's hydrogen bonding capacity.Separating compounds that are difficult to resolve in Hex/EtOAc, particularly those with H-bond donors/acceptors.[3]
Hexanes / Diethyl Ether Diethyl ether is less polar than EtOAc and can sometimes provide better separation for less polar compounds.Fine-tuning the separation of compounds with similar polarity.
Problem 3: The Compound Will Not Elute from the Column
  • Probable Cause: The compound is either too polar for the selected mobile phase or it is irreversibly binding to the silica gel.

  • Solutions:

    • Drastic Polarity Increase: If your compound is stuck, you can try to "flush" the column with a very polar solvent. Switch to 100% Ethyl Acetate, then to 5-10% Methanol in DCM or EtOAc. This will elute most strongly-bound compounds.

    • Re-evaluate Stationary Phase: If the compound is irreversibly bound even with highly polar eluents, it is likely decomposing on the acidic silica or binding too strongly. In this case, you must switch to a different stationary phase like neutral alumina or use deactivated silica for your next attempt.[4]

Experimental Protocol: A Self-Validating Purification Workflow

This protocol ensures that you develop and execute a robust purification, minimizing wasted time and material.

Part 1: Thin-Layer Chromatography (TLC) Method Development
  • Prepare Samples: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., DCM or EtOAc). Also prepare a dilute solution of your starting material for comparison.

  • Initial Solvent Screening: Spot the crude mixture and starting material onto at least three different TLC plates. Develop each plate in a chamber with a different solvent system (e.g., 20% EtOAc/Hex, 40% EtOAc/Hex, 60% EtOAc/Hex).

  • Add a Basic Modifier: Prepare a new set of developing solvents containing 1% TEA. For example, for a 20% EtOAc/Hex system, you would mix 8 mL Hexanes, 2 mL EtOAc, and ~100 µL of TEA.

  • Analyze and Optimize: Compare the plates. The addition of TEA should reduce or eliminate streaking. Identify the solvent system that gives your desired product an Rf value of ~0.3 . This is your target mobile phase for the column. If separation is poor, switch solvent classes (e.g., to DCM/MeOH) and repeat.

Part 2: Preparative Column Chromatography
  • Column Preparation:

    • Select a column with an appropriate diameter for the amount of crude material you are purifying (a common rule of thumb is a 40:1 to 100:1 ratio of silica weight to crude material weight).

    • Prepare a slurry of silica gel in your initial, least polar mobile phase (e.g., 5% EtOAc/Hex + 1% TEA).

    • Pack the column by pouring the slurry and allowing the silica to settle into a uniform bed. Do not let the column run dry.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve your crude material in a minimal amount of a strong solvent (like DCM or acetone). Add a small amount of silica gel (~2-3 times the weight of your crude material) and evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of your packed column.

    • Wet Loading: Dissolve your crude material in the absolute minimum amount of your initial column solvent. Using a pipette, carefully apply this concentrated solution to the top of the column bed.

  • Elution and Fraction Collection:

    • Begin eluting with your starting mobile phase.

    • Collect fractions in test tubes. Monitor the elution process by spotting fractions onto a TLC plate and visualizing under a UV lamp.

    • Gradually increase the polarity of your mobile phase according to your TLC development (a step gradient is often sufficient).

    • Combine the fractions that contain your pure product, and remove the solvent via rotary evaporation.

Diagram: General Purification Workflow

TLC 1. TLC Method Development (Find Rf ≈ 0.3, test modifiers) Pack 2. Pack Column (Slurry method with initial eluent) TLC->Pack Optimized system Load 3. Load Sample (Dry loading is preferred) Pack->Load Elute 4. Elute & Collect Fractions (Use step or linear gradient) Load->Elute Analyze 5. Analyze Fractions by TLC Elute->Analyze Combine 6. Combine Pure Fractions & Evaporate Solvent Analyze->Combine Identify pure fractions Product Pure Product Combine->Product

Caption: A step-by-step workflow for column chromatography.

References
  • Fralin Life Sciences Institute. (n.d.). Column Chromatography Kit. Virginia Tech.
  • BenchChem. (2025). Minimizing the formation of impurities during the synthesis of 6-Bromopyridin-3-amine derivatives.
  • Hase, S., & Hara, S. (n.d.). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed.
  • Flinn Scientific. (n.d.). Basic Column Chromatography.
  • BenchChem. (2025). Technical Support Center: Purification of 6-Chloropyridin-3-amine Derivatives.
  • BenchChem. (2025). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
  • Chromatography Forum. (2015). Method for pyridine amine derivative.
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: The Solid Phase.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.

Sources

Technical Support Center: Suzuki Coupling of 2-Bromo-6-fluoropyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for navigating the complexities of the Suzuki-Miyaura cross-coupling reaction with 2-Bromo-6-fluoropyridin-3-amine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic strategies. The unique electronic and structural features of this substrate, namely the electron-deficient pyridine ring, the presence of both bromo and fluoro substituents, and a coordinating amino group, present a specific set of challenges that require careful consideration.

Frequently Asked Questions (FAQs)

Here we address the most common issues encountered during the Suzuki coupling of this compound.

Q1: My Suzuki coupling reaction is not proceeding, or the yield is very low. What are the likely causes?

Low or no yield is a common frustration. The primary culprits for this substrate are often related to:

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen and the amino group can coordinate to the palladium catalyst, leading to catalyst deactivation or "poisoning." This is a well-documented issue with nitrogen-containing heterocycles.

  • Poor Catalyst Activity: The chosen palladium catalyst or ligand may not be suitable for this challenging, electron-deficient substrate.

  • Suboptimal Reaction Conditions: Incorrect choice of base, solvent, or temperature can significantly hinder the reaction.

  • Reagent Quality: Degradation of the boronic acid/ester or the palladium catalyst can lead to reaction failure.

Q2: I am observing significant amounts of debrominated starting material (6-fluoro-pyridin-3-amine). What is causing this?

This is a classic side reaction known as protodeboronation of the boronic acid coupling partner, followed by a competing hydrodehalogenation of the starting material. The presence of water and certain bases can facilitate the cleavage of the C-B bond in the boronic acid, replacing it with a C-H bond. The resulting arene can then participate in a palladium-catalyzed reduction of your starting material.

Q3: My desired product is contaminated with a significant amount of a biaryl byproduct derived from my boronic acid. How can I prevent this?

This side product arises from the homocoupling of the boronic acid. This is often promoted by the presence of oxygen in the reaction mixture or by the decomposition of the palladium catalyst to palladium(II) species, which can catalyze this undesired reaction.

Q4: Is there a risk of losing the fluorine substituent during the reaction?

Yes, defluorination is a potential side reaction, although C-F bonds are generally robust. Palladium-catalyzed hydrodefluorination of fluoroarenes is a known process, particularly with electron-rich phosphine ligands and strong bases. The electron-deficient nature of the pyridine ring in your substrate can make the C-F bond more susceptible to cleavage.

Q5: Can the amino group interfere with the reaction in other ways besides catalyst inhibition?

While catalyst inhibition is the primary concern, the amino group can also influence the electronic properties of the pyridine ring, affecting the rate of oxidative addition. In some cases, under harsh conditions or with specific catalysts, N-arylation could be a minor side reaction, though it is less common in Suzuki couplings compared to Buchwald-Hartwig aminations.

Troubleshooting Guide: A Systematic Approach

When your Suzuki coupling of this compound is not performing as expected, a systematic approach to troubleshooting is essential. The following guide will help you diagnose and resolve common issues.

Diagram: Troubleshooting Workflow

troubleshooting_workflow start Low Yield or No Reaction reagent_check Verify Reagent Quality & Stoichiometry start->reagent_check condition_check Review Reaction Conditions start->condition_check catalyst_issue Suspect Catalyst Inhibition/Decomposition start->catalyst_issue side_reactions Identify Side Products (GC/LC-MS) start->side_reactions reagent_ok Reagents OK reagent_check->reagent_ok conditions_ok Conditions Appear Correct condition_check->conditions_ok inhibition_suspected Inhibition Likely catalyst_issue->inhibition_suspected defluorination Defluorination Observed side_reactions->defluorination homocoupling Homocoupling Observed side_reactions->homocoupling protodeboronation Protodeboronation/Debromination Observed side_reactions->protodeboronation reagent_ok->condition_check optimize_conditions Systematic Optimization of Parameters (Base, Solvent, Temperature) reagent_ok->optimize_conditions Reagent Issue Identified & Corrected conditions_ok->catalyst_issue conditions_ok->optimize_conditions Conditions Need Adjustment optimize_catalyst Optimize Catalyst System (Ligand, Pre-catalyst) inhibition_suspected->optimize_catalyst protect_amine Consider Amino Group Protection inhibition_suspected->protect_amine success Successful Reaction optimize_conditions->success optimize_catalyst->success protect_amine->success solution_defluorination - Use less electron-rich ligand - Milder base (e.g., K2CO3) - Lower temperature defluorination->solution_defluorination solution_homocoupling - Rigorous degassing - Use Pd(0) precatalyst - Adjust stoichiometry homocoupling->solution_homocoupling solution_protodeboronation - Use anhydrous conditions - Use boronic ester (e.g., pinacol) - Choose base carefully (e.g., KF) protodeboronation->solution_protodeboronation solution_defluorination->optimize_conditions solution_homocoupling->optimize_conditions solution_protodeboronation->optimize_conditions

Caption: A logical workflow to diagnose and resolve failed Suzuki reactions.

Detailed Troubleshooting Table
Observed Problem Potential Cause(s) Recommended Solutions & Scientific Rationale
No reaction or very low conversion 1. Catalyst Inhibition: The pyridine and/or amino nitrogen is coordinating to the palladium center, preventing catalytic turnover.a. Change Ligand: Switch to bulky, electron-rich dialkylbiaryl phosphine ligands like SPhos or XPhos.[1] These ligands create a sterically hindered environment around the palladium, which can disfavor the binding of the aminopyridine substrate. b. Use a Pre-catalyst: Employ a well-defined palladium pre-catalyst (e.g., SPhos-Pd-G3). These can generate the active Pd(0) species more efficiently and may be less susceptible to initial poisoning.[2] c. Protect the Amino Group: Convert the amino group to an acetamide. This reduces its coordinating ability and can significantly improve yields. The protecting group can be removed post-coupling.
2. Inactive Catalyst: The Pd(0) species is not being generated or is decomposing.a. Rigorous Degassing: Ensure the reaction mixture is thoroughly deoxygenated, as oxygen can oxidize and deactivate the Pd(0) catalyst. b. Use a Pd(0) Source: Start with a Pd(0) pre-catalyst like Pd₂(dba)₃ or a dedicated pre-catalyst to bypass the in-situ reduction step.
3. Suboptimal Base/Solvent: The chosen base is not effective for this substrate.a. Base Screening: Screen a variety of bases. While strong bases like NaOH can be effective, they may also promote side reactions. Milder bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are often a good starting point.[3] b. Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is typically used. The water is often necessary to dissolve the inorganic base and facilitate transmetalation.
Significant Protodeboronation/Debromination 1. Hydrolysis of Boronic Acid: The boronic acid is unstable under the reaction conditions.a. Use a Boronic Ester: Pinacol esters of boronic acids are generally more stable towards protodeboronation than the corresponding boronic acids.[4] b. Anhydrous Conditions: If possible, run the reaction under anhydrous conditions with a fluoride source (e.g., KF, CsF) as the base. c. Minimize Water: If an aqueous base is necessary, use the minimum amount required for solubility.
Formation of Homocoupling Product 1. Presence of Oxygen: O₂ can promote the oxidative homocoupling of the boronic acid.a. Thorough Degassing: Use a robust degassing method such as freeze-pump-thaw cycles or sparging with an inert gas for an extended period. b. Adjust Stoichiometry: Use a slight excess of the boronic acid (1.1-1.2 equivalents) to favor the cross-coupling pathway.
2. Catalyst Decomposition: Decomposition to Pd(II) species can catalyze homocoupling.a. Use a Robust Ligand: Bulky, electron-donating ligands can stabilize the Pd(0) catalyst and prevent decomposition.
Defluorination of Starting Material/Product 1. C-F Bond Activation: The palladium catalyst is activating the C-F bond.a. Ligand Choice: Avoid highly electron-rich and sterically demanding ligands if defluorination is a major issue, as these can promote C-F activation.[5] A less donating ligand might be a better choice, though this may come at the cost of overall reactivity. b. Milder Base and Lower Temperature: Strong bases and high temperatures can favor C-F activation.[6] Try using a weaker base like K₂CO₃ and reducing the reaction temperature.
2. Mechanism: This can occur via oxidative addition of the C-F bond to the Pd(0) center, followed by reductive elimination or protonolysis.a. Careful Optimization: A careful balance of ligand, base, and temperature is required to favor C-Br activation over C-F activation.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol provides a starting point for the optimization of your reaction.

Reagents and Materials:

  • This compound

  • Arylboronic acid or arylboronic acid pinacol ester (1.2 equivalents)

  • Palladium pre-catalyst (e.g., SPhos-Pd-G3, 2 mol%)

  • Ligand (if not using a pre-catalyst, e.g., SPhos, 4 mol%)

  • Base (e.g., K₂CO₃, 2-3 equivalents)

  • Degassed solvent (e.g., 1,4-dioxane/water 4:1)

Procedure:

  • To an oven-dried reaction vessel, add this compound, the arylboronic acid/ester, the palladium pre-catalyst (or palladium source and ligand), and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol for N-Acetylation of this compound

This protocol can be used to protect the amino group, which may improve the yield and reduce side reactions in the subsequent Suzuki coupling.

Reagents and Materials:

  • This compound

  • Acetic anhydride (1.1 equivalents)

  • Pyridine (as solvent and base)

Procedure:

  • Dissolve this compound in pyridine in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into ice-water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting N-(2-bromo-6-fluoropyridin-3-yl)acetamide can be used in the Suzuki coupling reaction without further purification if it is of sufficient purity.

Mechanistic Insights: Visualizing the Challenges

The following diagrams illustrate the desired Suzuki coupling pathway and the key side reactions.

Diagram: Suzuki-Miyaura Catalytic Cycle

suzuki_cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII Ar-Pd(II)-X L₂ OxAdd->PdII Ar-X Transmetal Transmetalation ArPdAr Ar-Pd(II)-Ar' L₂ Transmetal->ArPdAr Ar'-B(OR)₂ Base RedElim Reductive Elimination RedElim->Pd0 Product Ar-Ar' RedElim->Product ArX Ar-X ArB Ar'-B(OR)₂ Base Base

Caption: The fundamental steps of the Suzuki-Miyaura cross-coupling reaction.

Diagram: Key Side Reactions

side_reactions cluster_protodeboronation Protodeboronation cluster_homocoupling Homocoupling cluster_defluorination Defluorination boronic_acid Ar'-B(OH)₂ protonolysis H₂O, Base boronic_acid->protonolysis arene Ar'-H protonolysis->arene boronic_acid2 Ar'-B(OH)₂ pd_o2 Pd(II) or O₂ boronic_acid2->pd_o2 biaryl Ar'-Ar' pd_o2->biaryl fluoropyridine Ar-F pd_catalyst Pd(0)Lₙ fluoropyridine->pd_catalyst defluorinated Ar-H pd_catalyst->defluorinated H⁺ source

Sources

Technical Support Center: Catalyst Deactivation with 2-Bromo-6-fluoropyridin-3-amine Substrates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting cross-coupling reactions involving 2-Bromo-6-fluoropyridin-3-amine and related challenging substrates. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to catalyst deactivation and low reaction efficiency. As Senior Application Scientists, we have compiled field-proven insights and best practices to ensure your experiments are successful.

Introduction: The Challenge of this compound

This compound is a valuable building block in medicinal chemistry. However, its structure presents a unique set of challenges in popular cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig aminations. The presence of a pyridine nitrogen, a primary amino group, and a fluoro substituent in close proximity can lead to significant catalyst inhibition and deactivation. The lone pairs on the pyridine and amino nitrogens can strongly coordinate to the metal center (e.g., Palladium), effectively poisoning the catalyst and halting the catalytic cycle.[1][2][3] This guide will walk you through the most common failure modes and provide actionable solutions.

Troubleshooting Guide: A Symptom-Based Approach

This section is structured to help you diagnose problems based on your experimental observations.

Issue 1: My reaction does not start. The catalyst seems to be inactive.

Q: I've assembled my Suzuki or Buchwald-Hartwig reaction with this compound, but after hours of heating, I only see my starting materials. What is causing this lack of reactivity?

A: This is a classic symptom of catalyst inhibition at the very first step of the catalytic cycle: oxidative addition. The electron-rich nitrogen atoms in your substrate are likely coordinating too strongly with the palladium catalyst, preventing it from inserting into the carbon-bromine bond.

  • Underlying Cause: The substrate, this compound, can act as a bidentate ligand, chelating the palladium center through both the pyridine nitrogen and the 3-amino group. This forms a highly stable complex that is reluctant to undergo oxidative addition.[1] This essentially sequesters your active catalyst into a dormant state.

  • Troubleshooting Workflow:

    G start Reaction Fails to Initiate (No Product Formation) q1 Are you using a standard, less bulky ligand (e.g., PPh3, dppf)? start->q1 a1_yes Switch to a Bulky, Electron-Rich Monophosphine Ligand (e.g., RuPhos, SPhos, XPhos) q1->a1_yes Yes a1_no Proceed to Pre-catalyst Check q1->a1_no No q2 Are you using a traditional Pd source (e.g., Pd(OAc)2, Pd2(dba)3)? a1_yes->q2 a1_no->q2 a2_yes Use a Modern Pre-catalyst (e.g., RuPhos-G3-Pd) for efficient Pd(0) generation q2->a2_yes Yes a2_no Consider Reaction Conditions q2->a2_no No end Re-run Experiment a2_yes->end a2_no->end

    Caption: Troubleshooting workflow for failed reaction initiation.

  • Detailed Solutions:

    • Ligand Selection is Critical: Standard phosphine ligands are often ineffective. You need to use bulky, electron-rich biaryl monophosphine ligands (often called "Buchwald ligands"). These ligands are designed to be sterically demanding, which promotes the desired oxidative addition while discouraging the inhibitory chelation from your substrate.[1][4]

    • Utilize Modern Pre-catalysts: Instead of traditional palladium sources like Pd(OAc)2 or Pd2(dba)3, which require in-situ reduction to the active Pd(0) state, use commercially available pre-catalysts. These are air-stable Pd(II) complexes that are designed to efficiently generate the active L-Pd(0) species under the reaction conditions.[1]

ParameterRecommendation for this compoundRationale
Ligand RuPhos, SPhos, XPhos, or BrettPhosBulky, electron-rich ligands that accelerate oxidative addition and prevent catalyst poisoning by the substrate's nitrogen atoms.[1]
Pre-catalyst RuPhos-Pd-G3, SPhos-Pd-G4, etc.Ensures reliable and efficient generation of the active Pd(0) catalyst, leading to more reproducible results.[1]
Base K3PO4, K2CO3 (for Suzuki), LiHMDS, or NaOtBu (for Buchwald-Hartwig)The choice of base is crucial and can influence catalyst stability and activity.[1][4]
Issue 2: My reaction starts but stalls before completion.

Q: My reaction shows product formation initially, but it stops at 30-50% conversion, even after extended heating. Why is my catalyst dying mid-reaction?

A: This indicates that while the initial oxidative addition may be occurring, the catalyst is deactivating during the catalytic cycle. This can be due to the formation of off-cycle intermediates, catalyst decomposition, or inhibition by other species in the reaction mixture.

  • Potential Causes & Solutions:

    • Product Inhibition: The coupled product, which is also an aminopyridine derivative, can chelate the palladium catalyst, similar to the starting material, leading to a gradual sequestration of the active catalyst.

      • Solution: A slightly higher catalyst loading (e.g., 2-5 mol%) might be necessary to compensate for this gradual deactivation. Ensure you are using a sufficiently bulky ligand as recommended above.

    • Catalyst Decomposition: High temperatures can cause the palladium catalyst to decompose into inactive palladium black.

      • Solution: Try running the reaction at a lower temperature (e.g., 80-100 °C) for a longer period. While this may slow the reaction rate, it can preserve the catalyst's longevity.

    • Fluoride-Mediated Deactivation: The presence of the fluoro-substituent and potential fluoride ions (from the substrate or other sources) can sometimes lead to catalyst inhibition or unwanted side reactions.[5]

      • Solution: While difficult to control directly, ensuring your reaction is strictly anhydrous can sometimes mitigate these effects. If using boronic acids in a Suzuki coupling, consider using the corresponding boronate esters which can be more stable.

  • Deactivation Pathway Visualization:

    G Active_Cycle Active Catalytic Cycle (L-Pd) Substrate_Inhibition Substrate Chelation (Inactive Pd-Substrate Complex) Active_Cycle->Substrate_Inhibition [Substrate] Product_Inhibition Product Chelation (Inactive Pd-Product Complex) Active_Cycle->Product_Inhibition [Product] Decomposition Thermal Decomposition (Palladium Black) Active_Cycle->Decomposition High Temp. Substrate_Inhibition->Active_Cycle Reversible?

    Caption: Common catalyst deactivation pathways.

Frequently Asked Questions (FAQs)

Q1: Should I protect the 3-amino group on my substrate?

While protecting the amino group (e.g., as an acetamide) can prevent it from interfering with the catalyst, this adds extra steps to your synthesis (protection and deprotection).[6] With the modern ligands and pre-catalysts now available, it is often possible to achieve high yields without protection.[1] We recommend first optimizing the reaction with the unprotected amine using the robust catalyst systems mentioned above.

Q2: My reaction is very sensitive to scale-up and reproducibility is an issue. What can I do?

Inconsistent results are often due to variations in the reaction setup, particularly regarding the exclusion of air and moisture.

  • Rigorous Degassing is Non-Negotiable: Oxygen can degrade the phosphine ligands and the active Pd(0) catalyst, leading to failed reactions.[7] Use a consistent and thorough degassing method. Freeze-pump-thaw (at least 3 cycles) is the gold standard for removing dissolved oxygen. Sparging the solvent with argon for 30-60 minutes is a good alternative.

  • Ensure Anhydrous Conditions: Water can interfere with the base and promote unwanted side reactions like protodeboronation in Suzuki couplings. Use oven-dried glassware, anhydrous solvents (from a solvent purification system or a fresh sealed bottle), and high-purity reagents.

Q3: I am observing significant amounts of a side product where the bromine atom is replaced by hydrogen. What is this and how can I prevent it?

This side product results from dehalogenation. It occurs when the palladium-aryl intermediate undergoes reaction with a hydride source in the mixture before it can couple with the intended partner.[7]

  • Common Hydride Sources: Solvents like isopropanol or ethanol, or even the amine coupling partner in some cases, can act as hydride donors.

  • Prevention:

    • Switch to a non-protic solvent like toluene, dioxane, or DME.

    • Ensure your base is not promoting this side reaction.

    • Use a ligand that favors the desired reductive elimination over the dehalogenation pathway.

Q4: Can the fluorine atom on the pyridine ring cause problems?

Yes, potentially. While the C-F bond is generally stable, fluoride ions in the reaction mixture can interact with the catalyst. In some cases, fluoride has been shown to inhibit palladium catalysts or alter their redox behavior.[5] It's crucial to use high-purity reagents to avoid extraneous sources of fluoride.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a robust starting point for coupling this compound with an arylboronic acid.

  • Glassware Preparation: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium phosphate (K3PO4, 2.0 equiv).

  • Catalyst Addition: In a glovebox, add the palladium pre-catalyst (e.g., RuPhos-Pd-G3, 2 mol%) and the ligand (e.g., RuPhos, 4 mol%).

  • Inert Atmosphere: Seal the flask, remove it from the glovebox, and connect it to a Schlenk line. Evacuate and backfill with argon three times.

  • Solvent Addition: Add degassed solvent (e.g., Toluene/Water 10:1, 0.1 M concentration relative to the substrate) via syringe.

  • Reaction: Heat the mixture with vigorous stirring at the desired temperature (start with 90 °C) and monitor by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

References

  • Time in Pasuruan, ID. Google Search.
  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. ACS Publications. [Link]

  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. National Institutes of Health. [Link]

  • Ligand- and Brønsted acid/base-switchable reaction pathways in gold(i)-catalyzed cycloisomerizations of allenoic acids. Royal Society of Chemistry. [Link]

  • Fluoride-Catalyzed Reduction of Palladium(II) to Palladium(0)−Phosphine Complexes. ACS Publications. [Link]

  • How to Prevent Catalyst Poisoning at the Industrial Scale. Technic Inc. [Link]

  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. [Link]

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. ACS Publications. [Link]

  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. Royal Society of Chemistry. [Link]

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. National Institutes of Health. [Link]

  • Three Sources of Catalyst Deactivation and How To Mitigate Them. ChemCatBio. [Link]

  • Fluoride-induced redox-switchable behaviour of a palladium(II)/(IV) couple. Royal Society of Chemistry. [Link]

  • Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... ResearchGate. [Link]

  • Overcoming Deactivation of Amine-Based Catalysts: Access to Fluoroalkylated γ-Nitroaldehydes. ResearchGate. [Link]

  • A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. PubMed. [Link]

  • The Buchwald–Hartwig Amination After 25 Years. University of Groningen. [Link]

  • The Protection and Deprotection of the Pyridine Nitrogen. Semantic Scholar. [Link]

  • Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]

  • The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorination. DSpace@MIT. [Link]

  • Study on the Deactivation Mechanism of Ru/C Catalysts. MDPI. [Link]

  • A catalytic route to dibenzodiazepines involving Buchwald–Hartwig coupling: reaction scope and mechanistic consideration. Royal Society of Chemistry. [Link]

  • Easy removal of nitrogen from pyridine. RIKEN Center for Sustainable Resource Science. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Royal Society of Chemistry. [Link]

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. MDPI. [Link]

  • The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. ResearchGate. [Link]

  • Pyridine activation: strategies for carbon-carbon bond formation on heterocyclic scaffolds. Iowa Research Online. [Link]

  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. Royal Society of Chemistry. [Link]

  • Metal-Catalyzed Cross-Coupling Reactions in the Decoration of Pyridines. ResearchGate. [Link]

  • Catalyst Deactivation Reactions: The Role of Tertiary Amines Revisited. ResearchGate. [Link]

  • Internal and External Influences on Stability and Ligand Exchange Reactions in Bromido[3-ethyl-4-aryl-5-(2-methoxypyridin-5-yl)-1-propyl-1,3-dihydro-2H-imidazol-2-ylidene]gold(I) Complexes. National Institutes of Health. [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]

  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. National Institutes of Health. [Link]

  • Mechanistic Studies of Pd-Catalyzed Fluorination of Cyclic Vinyl Triflates: Evidence for in situ Ligand Modification. ChemRxiv. [Link]

  • Palladium-Catalyzed Arylation of Fluoroalkylamines. National Institutes of Health. [Link]

  • Why can't I achieve good yields for this Suzuki reaction? ResearchGate. [Link]

Sources

Overcoming low reactivity of "2-Bromo-6-fluoropyridin-3-amine"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 2-Bromo-6-fluoropyridin-3-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile but challenging building block. Here, we address common experimental hurdles, provide in-depth troubleshooting advice, and offer optimized protocols to help you overcome the inherent low reactivity of this substrate and achieve your synthetic goals.

Understanding the Challenge: The Unique Reactivity of this compound

The synthetic utility of this compound is often hampered by its unique electronic and steric profile. A clear understanding of its structure is the first step in troubleshooting any reaction.

The pyridine ring is electron-deficient, which generally facilitates nucleophilic aromatic substitution but can complicate palladium-catalyzed cross-coupling reactions. The substituents introduce further complexity:

  • 2-Bromo Group : The primary site for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). Its reactivity is modulated by the adjacent groups.

  • 3-Amino Group : This electron-donating group can coordinate to and potentially inhibit palladium catalysts.[1][2] This "amidine-like" chelation can prevent or slow the crucial oxidative addition step in the catalytic cycle.[2]

  • 6-Fluoro Group : A strong electron-withdrawing group that further influences the electron density of the pyridine ring and can also serve as a handle for nucleophilic aromatic substitution (SNAr).[1][3]

The interplay of these groups dictates the molecule's reactivity, making careful optimization of reaction conditions essential for success.

Caption: Key reactive sites and electronic influences.

Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling

Low yields, stalled reactions, and side-product formation are common issues when using this substrate in cross-coupling reactions. The following Q&A sections address the most frequent problems encountered in Suzuki-Miyaura and Buchwald-Hartwig reactions.

Suzuki-Miyaura Coupling

Question: My Suzuki-Miyaura reaction with this compound is failing or giving very low yields. Where should I start troubleshooting?

Answer: This is a classic problem stemming from the molecule's electronic properties and its ability to inhibit the catalyst. A systematic approach focusing on four key areas is crucial: the catalyst-ligand system, the base, the solvent, and the temperature.

The primary suspect is often suboptimal catalyst activity due to coordination of the 3-amino group to the palladium center. The solution is to use a catalyst system robust enough to overcome this inhibition.

Troubleshooting Workflow: Failed Suzuki-Miyaura Coupling

G start Low/No Product ligand Switch to Bulky, Electron-Rich Buchwald Ligand (e.g., RuPhos, SPhos, XPhos) start->ligand base Screen Bases (Start: Cs₂CO₃ or K₃PO₄) ligand->base solvent Ensure Anhydrous & Degassed Solvent (Dioxane, Toluene, 2-MeTHF) base->solvent temp Increase Temperature (80-110 °C) solvent->temp result Improved Yield temp->result

Caption: A systematic troubleshooting decision tree.

1. Catalyst & Ligand Selection: Standard ligands like PPh₃ are often ineffective. You require bulky, electron-rich phosphine ligands that promote the oxidative addition step and prevent catalyst deactivation.

  • Primary Recommendation: Use a pre-formed palladium precatalyst (e.g., RuPhos-Pd-G3). These are often more active and reliable than generating the catalyst in situ.[2]
  • Alternative: If using a palladium source like Pd(OAc)₂ or Pd₂(dba)₃, pair it with a specialized ligand.

2. Base Selection: The choice of base is critical. It must be strong enough to facilitate the transmetalation step but not so harsh as to cause degradation of the starting material or boronic acid.

  • Primary Recommendation: Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are excellent starting points. They have good solubility in common organic solvents when water is used as a co-solvent and are generally well-tolerated.
  • Avoid: Stronger bases like NaOtBu can sometimes lead to side reactions with this substrate.

3. Solvent and Temperature:

  • Solvent: The reaction must be performed under strictly anhydrous and inert conditions. Oxygen can deactivate the palladium catalyst. Use high-purity, degassed solvents. Common choices include 1,4-dioxane, toluene, or 2-MeTHF, often with a small amount of water (e.g., 10:1 organic:water) to help solubilize the base.
  • Temperature: These reactions typically require heating. A starting point of 80-100 °C is common. If the reaction is sluggish, a modest increase to 110 °C may be beneficial.

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling

ParameterRecommendationRationale
Pd Precursor RuPhos-Pd-G3 or Pd(OAc)₂Precatalysts offer higher activity; Pd(OAc)₂ is a cost-effective alternative.
Ligand RuPhos or XPhosBulky, electron-rich ligands overcome catalyst inhibition by the amino group.[1][2]
Pd/Ligand Ratio 1:2 (if not using precatalyst)Ensures complete formation of the active catalytic species.
Base Cs₂CO₃ or K₃PO₄ (2-3 equiv.)Effective bases with good functional group tolerance.[1]
Solvent Dioxane/H₂O or 2-MeTHF/H₂O (10:1)Degassed, anhydrous solvents are critical to prevent catalyst oxidation.
Temperature 80–110 °CProvides sufficient thermal energy to overcome activation barriers.
Coupling Partner Arylboronic acid or pinacol ester (1.2-1.5 equiv.)A slight excess drives the reaction to completion.
Buchwald-Hartwig Amination

Question: I am trying to couple a primary/secondary amine with this compound and observing no reaction. What are the likely causes?

Answer: Similar to the Suzuki coupling, the Buchwald-Hartwig amination of this substrate is challenging. The key issues are again catalyst inhibition and the selection of an appropriate base, which is often different from those used in Suzuki couplings.

1. Catalyst & Ligand Selection: The requirements for the ligand are similar: it must be bulky and electron-rich.

  • Primary Recommendation: For primary amines, RuPhos is an excellent choice. For secondary amines, ligands like XPhos or BrettPhos are often effective. Using a G3 or G4 precatalyst (e.g., XPhos-Pd-G3) is highly recommended for reproducibility.[2]

2. Base Selection: This is the most critical parameter to optimize in a Buchwald-Hartwig reaction. The base must be strong enough to deprotonate the amine nucleophile but not interfere with the catalyst.

  • Primary Recommendation: Sodium tert-butoxide (NaOtBu) is a common and effective base for many aminations.[4]
  • Alternative Bases: Lithium bis(trimethylsilyl)amide (LiHMDS) has been shown to be particularly effective for aminating challenging 3-halo-2-aminopyridines.[2] Weaker bases like K₃PO₄ or Cs₂CO₃ are generally less effective for C-N bond formation unless a specific catalyst system is used.[2]

Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination

ParameterRecommendationRationale
Pd Precursor Pd₂(dba)₃ or XPhos-Pd-G3Precatalysts are preferred for their high activity and stability.
Ligand RuPhos (for primary amines), XPhos (for secondary amines)Specialized ligands are essential for this difficult transformation.[1][2]
Pd/Ligand Ratio 1:2 to 1:4A higher ligand ratio can improve catalyst stability and turnover.
Base NaOtBu or LiHMDS (1.5-2.5 equiv.)A strong, non-nucleophilic base is required to generate the active amine nucleophile.[2]
Solvent Toluene or Dioxane (Anhydrous, Degassed)Aprotic solvents are necessary to avoid quenching the strong base.
Temperature 100–110 °CHigher temperatures are typically required for C-N coupling.

Frequently Asked Questions (FAQs)

Q1: Does the 3-amino group need to be protected? Generally, protection is not required if the correct catalyst system (i.e., using bulky phosphine ligands) is employed.[2] Protecting the amine adds extra steps to the synthesis and is often unnecessary with modern cross-coupling methods. However, if all optimization attempts fail, protection as a carbamate (Boc) or pivalamide could be considered as a last resort.

Q2: Can I perform a Nucleophilic Aromatic Substitution (SNAr) at the C6-Fluoro position? Yes. The fluorine atom is activated towards SNAr by the electron-deficient nature of the pyridine ring. Reactions with strong nucleophiles (e.g., alkoxides, thiolates, or amines) at elevated temperatures can displace the fluoride.[3] The reaction of 2-fluoropyridine with sodium ethoxide is reportedly 320 times faster than the corresponding reaction of 2-chloropyridine, highlighting the high reactivity of the C-F bond in this context.[3]

Q3: What are the recommended storage and handling procedures? this compound is a stable solid. However, it should be stored in a cool, dry place away from light and strong oxidizing agents. As with all halo-aromatic compounds, it should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).

Optimized Experimental Protocols

The following protocols provide a robust starting point for your experiments. Always remember to perform reactions under an inert atmosphere (Nitrogen or Argon).

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the arylboronic acid or ester (1.2 equiv.), and cesium carbonate (2.5 equiv.).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium precatalyst (e.g., RuPhos-Pd-G3, 2 mol%).

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (10:1 ratio, calculated to make the final concentration 0.1 M) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously for 12-18 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[1]

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., RuPhos, 4 mol%), and sodium tert-butoxide (1.5 equiv.) to an oven-dried reaction vessel.

  • Reagent Addition: Add this compound (1.0 equiv.) and the amine coupling partner (1.2 equiv.).

  • Solvent Addition: Add anhydrous, deoxygenated toluene via syringe to a final concentration of 0.1-0.2 M.

  • Reaction: Seal the vessel and heat the mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitoring: Track the consumption of the starting material by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues.

  • Purification: Wash the filtrate with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.[1][5]

References

  • ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids. Retrieved from [Link]

  • MDPI. (2020). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Molecules, 25(23), 5732. Retrieved from [Link]

  • PubMed. (2011). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. Org Lett, 13(16), 4426-9. Retrieved from [Link]

  • National Institutes of Health. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7352. Retrieved from [Link]

  • National Institutes of Health. (2012). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Org Lett, 14(10), 2654–2657. Retrieved from [Link]

  • National Institutes of Health. (2011). β-Aminoethyltrifluoroborates: Efficient Aminoethylations via Suzuki-Miyaura Cross-Coupling. Org Lett, 13(18), 4854–4856. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • National Institutes of Health. (2017). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Acc Chem Res, 50(10), 2613–2626. Retrieved from [Link]

Sources

Technical Support Center: Coupling Reactions of 2-Bromo-6-fluoropyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Bromo-6-fluoropyridin-3-amine. This guide provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during cross-coupling reactions, with a particular focus on the formation of dehalogenation byproducts. Our goal is to equip you with the knowledge to optimize your synthetic routes, maximize yields, and ensure the integrity of your target molecules.

Troubleshooting Guide: Dehalogenation and Other Side Reactions

This section addresses specific experimental issues in a question-and-answer format, providing explanations and actionable solutions.

Question 1: I am observing a significant amount of 6-fluoropyridin-3-amine in my crude product mixture after a Suzuki-Miyaura coupling. What is causing this dehalogenation?

Answer: The formation of 6-fluoropyridin-3-amine is a classic case of a hydrodehalogenation side reaction, where the bromine atom is replaced by a hydrogen atom. This is a common challenge in palladium-catalyzed cross-coupling reactions.[1][2] The primary cause is the generation of a palladium hydride (Pd-H) species, which can then participate in a competing catalytic cycle that leads to the undesired byproduct.

Several factors can contribute to the formation of Pd-H species:

  • Choice of Base and Solvent: Certain bases and solvents can act as hydride sources. For instance, amine bases or alcoholic solvents can be oxidized by the palladium complex to generate a hydride ligand.[1]

  • Water Content: Trace amounts of water in the reaction mixture can react with the palladium catalyst and phosphine ligands, leading to the formation of palladium hydride species.

  • Boronic Acid Quality: Impurities in the boronic acid or its decomposition can also be a source of hydrides.

  • Reaction Temperature: Higher temperatures can accelerate the rate of dehalogenation relative to the desired cross-coupling.

Troubleshooting Steps:

  • Base Selection: Switch to a non-hydride donating base. Carbonates (e.g., Cs₂CO₃, K₂CO₃) or phosphates (e.g., K₃PO₄) are generally preferred over alkoxides or amine bases when dehalogenation is an issue.[3][4]

  • Solvent Purity: Use anhydrous, degassed solvents. Toluene, dioxane, or THF are common choices. Ensure they are properly dried and purged with an inert gas (e.g., argon or nitrogen) before use.[3]

  • Ligand Choice: Employ bulky, electron-rich phosphine ligands. Ligands like XPhos, SPhos, or RuPhos can promote the desired reductive elimination step of the cross-coupling cycle, outcompeting the dehalogenation pathway.[2][5][6]

  • Temperature Control: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate. A temperature screening experiment is highly recommended.

  • Reagent Quality: Use high-purity boronic acid. If the quality is questionable, consider recrystallizing it or using a boronate ester, which can be more stable.[7]

Question 2: My Buchwald-Hartwig amination of this compound is sluggish and gives a mixture of the desired product, starting material, and the dehalogenated byproduct. How can I improve the conversion and selectivity?

Answer: The challenges you're facing are common with electron-deficient heterocyclic halides, especially those with a coordinating amino group like this compound. The low reactivity and competing dehalogenation can be attributed to several factors.[6]

  • Catalyst Inhibition: The endocyclic nitrogen and the exocyclic amine of your starting material can coordinate to the palladium center, potentially inhibiting the catalytic cycle.[6]

  • Slow Reductive Elimination: The rate-limiting step in many Buchwald-Hartwig aminations is the reductive elimination to form the C-N bond.[8][9] If this step is slow, the intermediate palladium complex has more time to undergo side reactions like dehalogenation.

Optimization Strategies:

  • Ligand Selection is Crucial: For Buchwald-Hartwig reactions, bulky biarylphosphine ligands are often essential.[10] Consider screening ligands such as BrettPhos, which is specifically designed for primary amines, or other advanced ligands like RuPhos and XPhos.[6][11]

  • Choice of Palladium Precatalyst: Utilizing a pre-catalyst, such as a G2 or G3 palladacycle (e.g., XPhos Pd G2), can lead to more consistent generation of the active Pd(0) species and improved reaction outcomes.[2]

  • Base Strength and Type: Strong, non-nucleophilic bases are typically required for Buchwald-Hartwig aminations. Sodium or potassium tert-butoxide (NaOtBu, KOtBu) are common choices.[4][12] However, if dehalogenation is severe, a weaker base like cesium carbonate might be a viable alternative, although it may require higher temperatures.

  • Solvent Effects: The choice of solvent can influence the solubility of the base and the stability of the catalytic species. Toluene, dioxane, and tert-amyl alcohol are often effective solvents for these reactions.

Experimental Protocol for Optimization:

A systematic approach to optimizing your reaction is key. Below is a template for a parallel screening experiment.

Experiment Palladium Source Ligand Base Solvent Temperature (°C)
1Pd₂(dba)₃XPhosNaOtBuToluene100
2Pd₂(dba)₃RuPhosNaOtBuToluene100
3XPhos Pd G2-K₂CO₃Dioxane110
4Pd(OAc)₂BrettPhosKOtButert-Amyl Alcohol90

This table can be expanded to include other variables such as concentration and reaction time.

Frequently Asked Questions (FAQs)

What is the general mechanism of palladium-catalyzed dehalogenation?

Dehalogenation, or hydrodehalogenation, is a side reaction that competes with the desired cross-coupling pathway. The generally accepted mechanism involves the following steps:[1]

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the C-Br bond of this compound to form a Pd(II) intermediate.

  • Formation of a Palladium Hydride: A hydride source in the reaction mixture (e.g., water, amine, or alcohol) transfers a hydride to the palladium center.

  • Reductive Elimination: The palladium complex undergoes reductive elimination of the aryl group and the hydride, forming the dehalogenated product (6-fluoropyridin-3-amine) and regenerating the Pd(0) catalyst.

Caption: Competing catalytic cycles of cross-coupling and dehalogenation.

How does the fluorine substituent at the 6-position influence the reactivity of the C-Br bond at the 2-position?

The fluorine atom at the 6-position has a significant electronic effect on the pyridine ring. As a strongly electronegative atom, it withdraws electron density from the ring, making the carbon atoms more electrophilic. This generally increases the reactivity of the C-Br bond towards oxidative addition by the palladium catalyst, which is often the rate-determining step in cross-coupling reactions.[13]

However, the presence of the fluorine atom can also influence the stability of intermediates and the overall reaction profile. While the C-F bond is generally unreactive in palladium-catalyzed cross-coupling reactions under typical conditions, its electron-withdrawing nature can make the entire molecule more susceptible to side reactions if the desired coupling is slow.[13]

Are there any analytical techniques that are particularly useful for monitoring the progress of these reactions and quantifying the byproducts?

Yes, several analytical techniques are indispensable for monitoring these reactions:

  • Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively assess the consumption of starting material and the formation of products. Staining with a potassium permanganate solution can be useful for visualizing spots.

  • High-Performance Liquid Chromatography (HPLC): An excellent technique for quantitative analysis. It allows for the separation and quantification of the starting material, desired product, and byproducts like the dehalogenated compound.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides both separation and mass information, which is crucial for identifying unknown byproducts and confirming the mass of the desired product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are powerful tools. ¹H NMR can be used to determine the ratio of the coupled product to the dehalogenated byproduct by integrating characteristic signals. ¹⁹F NMR is particularly useful for confirming that the fluorine substituent remains intact throughout the reaction.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with Minimized Dehalogenation

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound.

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the boronic acid (1.2 equiv.), and cesium carbonate (2.5 equiv.).

  • Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂ (2 mol%)) and the phosphine ligand (e.g., XPhos (4 mol%)). Add this mixture to the Schlenk flask.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (to a concentration of ~0.1 M with respect to the starting material).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

G start Start setup Combine Reactants: - this compound - Boronic Acid - Cesium Carbonate start->setup catalyst Add Pre-mixed Pd(OAc)₂ and XPhos setup->catalyst solvent Add Anhydrous, Degassed Dioxane catalyst->solvent inert Evacuate and Backfill with Inert Gas (3x) solvent->inert react Heat to 90-100 °C with Stirring inert->react monitor Monitor by TLC/LC-MS react->monitor monitor->react Incomplete workup Cool, Dilute, Filter, Wash, and Dry monitor->workup Complete purify Column Chromatography workup->purify end End purify->end

Caption: Workflow for optimized Suzuki-Miyaura coupling.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Jedinák, L., Tomanová, P., & Džubák, P. (2020). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Molecules, 25(23), 5589.
  • Chemistry LibreTexts. Buchwald-Hartwig Amination. (2023). [Link]

  • ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube. [Link]

  • de la Cruz, C., et al. (2008). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. European Journal of Organic Chemistry, 2008(26), 4473-4479.
  • Hartwig, J. F., et al. (2016). Palladium-Catalyzed Arylation of Fluoroalkylamines. Journal of the American Chemical Society, 138(4), 1245–1248.
  • D'Souza, D. M., & Müller, T. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews, 36(7), 1095-1108.
  • Navarro, O., Kaur, H., Mahjoor, P., & Nolan, S. P. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 69(9), 3173–3180.
  • Elterman, M. H. (2024). Amination of 2-Bromo-6-Methylaminopyridine [Georgia Southern University]. [Link]

  • Surry, D. S., & Buchwald, S. L. (2010). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters, 12(16), 3684–3687.
  • da Silva, M. F., & de Souza, R. M. (2015). Analytical methods for the determination of halogens in bioanalytical sciences: a review. Bioanalysis, 7(2), 227-246.
  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Ikawa, T., & Maruoka, K. (2007). A Single Phosphine Ligand Allows for the Palladium-Catalyzed Intermolecular C–O Bond Formation with Secondary and Primary Alcohols.
  • Guillet, G. (2023). Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands [Georgia Southern University]. [Link]

  • Navarro, O., et al. (2004). Cross-coupling and Dehalogenation Reactions Catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl Complexes. Journal of Organic Chemistry, 69(9), 3173-3180.
  • Mello, P. A., et al. (2015). Analytical methods for the determination of halogens in bioanalytical sciences: A review. Bioanalysis, 7(2), 227-246.
  • Plaskon, A. S., et al. (2021). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development, 25(4), 735-752.
  • Jackson, S. D. (2005). Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H2.
  • Nova, A., et al. (2006). Factors Affecting the Oxidative Addition of Aryl Electrophiles to 1,1'-Bis(diphenylphosphino)ferrocenepalladium(η2-methyl acrylate), an Isolable Pd Alkene Complex. Organometallics, 25(26), 6046–6055.
  • Wang, Y., et al. (2019). General synthetic routes of 2-aminopyridine derivatives. Bioorganic & Medicinal Chemistry, 27(18), 115013.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Corbet, J. P., & Mignani, G. (2006). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 106(7), 2651–2710.
  • Dreher, S. D., & Dormer, P. G. (2008). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. CHIMIA International Journal for Chemistry, 62(5), 400-405.
  • Shields, J. D., & Sanford, M. S. (2018). Small Phosphine Ligands Enable Selective Oxidative Addition of Ar—O over Ar—Cl Bonds at Nickel(0). Organometallics, 37(20), 3583–3588.
  • Tang, J. S., et al. (2012). Efficient Palladium-Catalyzed Cross-Coupling Reaction of Alkynyl Halides with Organoboronic Acids under Aerobic Conditions. Synthesis, 44(04), 541-546.
  • Vaddula, B. R., et al. (2022). Deciphering complexity in Pd–catalyzed cross-couplings.
  • Reddit. (2019). What's the role of the phosphine ligand in Suzuki couplings? [Link]

  • Vaddula, B. R., et al. (2021).
  • Capretta, A., et al. (2003). Novel Class of Tertiary Phosphine Ligands Based on a Phospha-adamantane Framework and Use in the Suzuki Cross-Coupling Reactions of Aryl Halides under Mild Conditions. Organic Letters, 5(6), 953-955.
  • Aarhus, A. M., et al. (2019). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 24(18), 3298.
  • El-Sayed, M. A. A. (2021). Synthetic Routes to Coumarin(Benzopyrone)-Fused Five-Membered Aromatic Heterocycles Built on the Pyrone Ring of the Coumarin Moiety. Molecules, 26(11), 3365.
  • Molander, G. A., & Gravel, M. (2010). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions of enantiomerically enriched potassium β-trifluoroboratoamides with various aryl- and hetaryl chlorides. The Journal of Organic Chemistry, 75(19), 6563–6571.

Sources

Technical Support Center: Monitoring "2-Bromo-6-fluoropyridin-3-amine" Reactions by TLC

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for monitoring reactions involving 2-Bromo-6-fluoropyridin-3-amine . As a key building block in medicinal chemistry and materials science, successfully tracking its transformations is paramount. Thin-Layer Chromatography (TLC) is a rapid, efficient, and cost-effective method for real-time reaction monitoring.[1] This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles to ensure the integrity and success of your experiments.

Core Principles: Understanding the Analyte and System

Before delving into troubleshooting, let's establish the foundational properties of this compound that influence its TLC behavior.

  • Polarity: The presence of the amine group (-NH₂) imparts significant polarity and basicity. The pyridine nitrogen and the electronegative fluorine and bromine atoms also contribute to the molecule's overall dipole moment. This inherent polarity means it will have a strong affinity for polar stationary phases like silica gel.

  • Basicity: The amine group is basic and can interact strongly with the acidic silanol groups (Si-OH) on the surface of a standard silica TLC plate. This interaction is a common source of chromatographic issues.[2]

  • UV Activity: The aromatic pyridine ring contains a conjugated π-system, which makes this compound and its aromatic derivatives strongly UV-active. This property allows for easy, non-destructive visualization under a UV lamp, typically at 254 nm.[3]

Troubleshooting Guide: A-Q&A Approach

This section addresses the most common issues encountered when running TLC on reactions with this compound.

Q1: My spots are streaking or tailing significantly. What's causing this and how do I fix it?

Answer: This is the most frequent issue with amine-containing compounds on silica gel. Streaking (or tailing) occurs when a portion of the analyte moves up the plate while another portion is delayed due to overly strong interactions with the stationary phase.

Causality & Solution:

  • Acid-Base Interaction (Most Likely Cause): The basic amine group on your molecule is interacting too strongly with the acidic surface of the silica gel. This leads to a continuous, slow elution from the baseline rather than a compact spot.

    • Solution: Neutralize the acidic sites on the silica plate by modifying your mobile phase. Add a small amount of a basic modifier, such as 0.5-1% triethylamine (TEA) or a few drops of ammonia solution to your eluent.[2][4] This additive will preferentially bind to the acidic sites, allowing your basic compound to elute more evenly.

  • Sample Overloading: Applying too much sample to the plate can saturate the stationary phase at the origin.[2][5] The excess material cannot be partitioned effectively, leading to a streak.

    • Solution: Dilute your reaction aliquot significantly before spotting. A good practice is to take a drop of the reaction mixture with a capillary spotter, dissolve it in a vial with ~0.5 mL of a suitable solvent (like ethyl acetate or dichloromethane), and then spot from this diluted solution.

  • Compound Decomposition: Although less common, some complex molecules can degrade on the acidic silica surface, and the degradation products can cause streaks.[2][6]

    • Solution: Verify stability by running a 2D TLC (see Protocol 2). If decomposition is confirmed, consider switching to a less acidic stationary phase like alumina plates or using commercially available deactivated silica plates.[2][7]

Q2: My starting material and product spots are too close together (poor separation). How can I improve the resolution?

Answer: Achieving good separation is critical for determining reaction completion. When spots have similar Retention Factor (Rf) values, it indicates that the chosen solvent system does not differentiate well enough between their polarities.

Causality & Solution:

  • Suboptimal Solvent Polarity: The eluent's polarity is not optimized to exploit the subtle polarity differences between your reactant and product.

    • Solution: Systematically vary the solvent system. If your product is less polar than the starting material (e.g., in a Suzuki coupling where the amine is unchanged but the bromine is replaced by a less polar aryl group), you need a less polar eluent to increase the separation. If the product is more polar, you need a more polar eluent. A good strategy is to test a range of solvent ratios (e.g., 10%, 20%, 30%, 50% Ethyl Acetate in Hexanes).[1]

  • Insufficient Plate Development: A single run may not be enough to resolve compounds with very close Rf values.

    • Solution: Try multiple developments. Run the plate in the chosen solvent system, remove it, and allow the solvent to fully evaporate. Then, place the plate back into the chamber and run it again. This process, repeated 2-3 times, can significantly increase the separation between spots that are close together.[8]

Q3: I don't see any spots on my developed TLC plate. What went wrong?

Answer: The absence of spots can be perplexing, but it's usually traceable to a few key experimental steps.

Causality & Solution:

  • Insufficient Concentration: The amount of analyte spotted on the plate is below the detection limit of your visualization method.[5]

    • Solution: Re-spot the plate, but apply the sample to the same point multiple times, allowing the solvent to dry completely between each application. This concentrates the sample at the origin.[5]

  • Improper Spotting Technique: The origin line where you spotted your sample was below the level of the eluent in the developing chamber.

    • Solution: Ensure your spotting line is always drawn at least 1 cm from the bottom edge of the TLC plate, and that the solvent level in the chamber is below this line. If the origin is submerged, your sample will dissolve into the solvent pool instead of traveling up the plate.[5]

  • Reaction Failure: It is possible that the reaction did not proceed, or a volatile product evaporated.

    • Solution: Always run a reference lane with your starting material. If the starting material spot is visible but no product spot appears in the reaction lane, it points towards a reaction issue.

  • Non-UV Active Product: While this compound is UV active, a reaction could potentially yield a product that is not (e.g., a fully saturated, non-conjugated ring).

    • Solution: Use a chemical stain. After checking under UV light, develop the plate with a stain like potassium permanganate (KMnO₄) , which reacts with most organic compounds, or p-anisaldehyde , which is excellent for visualizing nucleophilic groups.[9][10]

Q4: My reaction is in a high-boiling solvent like DMF or DMSO, and my TLC is a complete smear.

Answer: High-boiling point solvents are a common culprit for ruining TLC plates because they do not evaporate at the origin and are highly polar, carrying all components with the solvent front.

Causality & Solution:

  • Solvent Interference: The reaction solvent (DMF, DMSO) is "developing" the plate along with your intended eluent, causing everything to smear upwards.[6]

    • Solution 1 (Dilution): Perform a mini-workup before spotting. Take a small aliquot of the reaction mixture and dilute it in a vial with a larger volume of a solvent like ethyl acetate or diethyl ether. Add a small amount of water or brine to extract the DMF/DMSO. Then, spot the organic layer on your TLC plate.

    • Solution 2 (Vacuum): Spot the reaction mixture directly onto the TLC plate. Before placing the plate in the developing chamber, put it under a high vacuum for 5-10 minutes. This will help evaporate the high-boiling solvent, leaving your analytes at the origin.[6]

Frequently Asked Questions (FAQs)
What is a good starting solvent system for monitoring a reaction with this compound?

The ideal starting point depends on the reaction type, as this dictates the polarity of the product. The goal is to have the Rf of the limiting reactant be around 0.2 to 0.4 to allow room for a less polar or more polar product to appear with clear separation.

Reaction TypeRecommended Starting Solvent SystemRationale
General / Starting Material 30% Ethyl Acetate / 70% HexanesProvides a good starting polarity to place the amine on the lower half of the plate.
Suzuki-Miyaura Coupling 20-40% Ethyl Acetate / HexanesThe product (biaryl) is often of similar or slightly lower polarity than the starting material.
Buchwald-Hartwig Amination 40-60% Ethyl Acetate / Hexanes or 5% Methanol / 95% DichloromethaneThe product (a diaryl- or alkylaryl-amine) is typically more nonpolar than the starting amine, but catalyst and ligand spots can be polar.[11][12]

Always add ~0.5-1% triethylamine (TEA) to the eluent to prevent streaking.

How do I properly visualize the spots?
  • UV Light (Primary Method): Place the developed, dried plate under a short-wave (254 nm) UV lamp. Aromatic compounds will appear as dark purple or black spots against a fluorescent green background.[3] Lightly circle the spots with a pencil.

  • Chemical Stains (Secondary Method): If spots are not UV-active or for confirmation, use a chemical stain.

    • Potassium Permanganate (KMnO₄): A good general stain. Dip the plate in the solution and gently heat with a heat gun. Spots will appear as yellow/brown on a purple background. It is destructive.

    • p-Anisaldehyde: Excellent for nucleophilic groups like amines. Dip or spray the plate, then heat strongly. Spots will appear in various colors (often pink, purple, or blue).[9]

How can I definitively confirm that my starting material is consumed?

Use the co-spotting technique . This is a self-validating system on a single TLC plate.

  • Lane 1 (Reference): Spot a dilute solution of your pure starting material (SM).

  • Lane 2 (Co-spot): First, spot the starting material. Then, without moving the capillary, spot your reaction mixture directly on top of the SM spot.

  • Lane 3 (Reaction): Spot only your reaction mixture (Rxn).

After developing the plate, if the starting material is consumed, the spot in Lane 3 corresponding to the Rf of the SM will be gone. The Co-spot lane (Lane 2) will show the product spot and should look identical to the Reaction lane (Lane 3). If unreacted SM remains, the SM spot in the Co-spot lane will be more intense than in the Reaction lane.

2D_TLC_Workflow cluster_out Analysis A 1. Spot sample in bottom-left corner of a square TLC plate. B 2. Develop plate in the first dimension (Solvent System A). A->B C 3. Dry plate completely and rotate 90 degrees counter-clockwise. B->C D 4. Develop plate in the second dimension (same Solvent System A). C->D E 5. Visualize and analyze. D->E F Spots on diagonal? Compound is STABLE. E->F YES G Spots appear OFF diagonal? Compound is DECOMPOSING. E->G NO caption Fig 2. Workflow for 2D TLC Stability Test.

Fig 2. Workflow for 2D TLC Stability Test.
Experimental Protocols
Protocol 1: Standard TLC Monitoring
  • Preparation: Pour your chosen eluent (e.g., 30% EtOAc/Hexanes + 1% TEA) into a developing chamber to a depth of ~0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere. Cover and let it equilibrate for 5 minutes.

  • Plate Marking: Using a pencil, gently draw a straight line ~1 cm from the bottom of a silica gel TLC plate. This is your origin. Mark faint ticks for each lane.

  • Sample Preparation: In a small vial, dilute a tiny amount of your reaction mixture (~1 drop) in ~0.5 mL of a volatile solvent (e.g., EtOAc). Do the same for your starting material reference.

  • Spotting: Dip a glass capillary spotter into your diluted sample. Briefly and gently touch the tip to the corresponding tick mark on the origin line. Aim for a spot that is 1-2 mm in diameter. Allow the solvent to fully dry.

  • Development: Carefully place the TLC plate into the equilibrated chamber using forceps. Ensure the eluent level is below the origin line. Cover the chamber and allow the solvent front to travel up the plate until it is ~1 cm from the top.

  • Visualization: Remove the plate, immediately mark the solvent front with a pencil, and allow the plate to dry completely. Visualize using a UV lamp and/or a chemical stain.

Protocol 2: 2D TLC for Stability Assessment
  • Spotting: On a square TLC plate, spot your compound in one corner, about 1.5 cm from each edge.

  • First Development: Develop the plate using your chosen solvent system as described in Protocol 1.

  • Drying and Rotation: Remove the plate and allow it to dry completely under a gentle stream of nitrogen or in a vacuum desiccator to ensure all solvent is gone. Rotate the plate 90 degrees counter-clockwise so that the line of separated spots from the first run now serves as the origin for the second run.

  • Second Development: Place the rotated plate in the same chamber with the same eluent and develop it a second time.

  • Analysis: Dry the plate and visualize. If your compound is stable, you will see all spots aligned on the diagonal from the bottom-left to the top-right. If new spots appear below this diagonal, it indicates decomposition occurred on the plate. [2][6]

References
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography. Retrieved from [Link]

  • OperaChem. (2024, August 9). TLC TROUBLESHOOTING- The most common problems with TLCs [Video]. YouTube. Retrieved from [Link]

  • Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from [Link]

  • ResearchGate. (2013, November 1). Tailing in TLC - can anyone help? [Forum discussion]. Retrieved from [Link]

  • Bio-Synthesis. (2023, November 13). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. Retrieved from [Link]

  • Elterman, M. H. (n.d.). Amination of 2-Bromo-6-Methylaminopyridine. Georgia Southern University. Retrieved from [Link]

  • Černoch, P., et al. (n.d.). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to.... SciSpace. Retrieved from [Link]

  • ScienceMadness.org. (2017, October 6). Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates? [Forum discussion]. Retrieved from [Link]

  • EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]

  • Reddit. (2021, May 8). Can't wrap my head around TLC of Buchwald-Hartwig-amination. r/chemhelp. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Sharma, S. K., et al. (2025, August 6). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Royal Society of Chemistry. Retrieved from [Link]

  • ChemRxiv. (n.d.). On the Amine-Catalyzed Suzuki-Miyaura Coupling Using a Catalysis-Based Fluorometric Method. Retrieved from [Link]

  • MDPI. (n.d.). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved from [Link]

  • ResearchGate. (2016, June 14). Why do I get two spots when using TLC to identify 4-(1-Piperidinyl)pyridine? [Forum discussion]. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • ResearchGate. (2012, October 1). I have this problem in isolating two spots on TLC, one sitting atop the other (close Rf)... [Forum discussion]. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, August 21). 5.7: Visualizing TLC Plates. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

Sources

Technical Support Center: HPLC Analysis of 2-Bromo-6-fluoropyridin-3-amine Reaction Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the HPLC analysis of 2-Bromo-6-fluoropyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the analysis of reaction mixtures containing this compound. The information herein is curated to ensure scientific integrity and provide practical, field-proven insights.

Section 1: Recommended HPLC Method for Analysis

A robust reversed-phase HPLC (RP-HPLC) method is crucial for the accurate quantification of this compound and the separation of potential impurities and degradation products. Based on methods for structurally similar compounds, such as 2-Amino-5-bromopyridine, a well-established starting point for method development is provided below.[1]

Suggested Chromatographic Conditions
ParameterRecommended ConditionRationale & Expert Notes
Column C18, 250 mm x 4.6 mm, 5 µmA standard C18 column provides good hydrophobic retention for the pyridine ring. The basic nature of the amine group may require a modern, end-capped column to minimize peak tailing.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid is a mass spectrometry-compatible mobile phase modifier that helps to protonate the analyte and residual silanols on the column, improving peak shape.[1]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier in RP-HPLC with good UV transparency.
Gradient 10-90% B over 20 minutesA gradient elution is recommended to ensure the elution of both polar and non-polar impurities that may be present in a reaction mixture.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature can improve peak shape and reproducibility.
Detection Wavelength 254 nm or 275 nmPyridine and its derivatives typically exhibit strong UV absorbance at these wavelengths.[2]
Injection Volume 10 µLA typical injection volume to avoid column overload.
Sample Preparation

Dilute the reaction mixture in the initial mobile phase composition (e.g., 90:10 Mobile Phase A:Mobile Phase B) to a concentration of approximately 0.1-1.0 mg/mL. Ensure the sample is fully dissolved and filter through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.

Section 2: Troubleshooting Guide

This section addresses common issues encountered during the HPLC analysis of this compound reaction mixtures.

Poor Peak Shape (Tailing or Fronting)

Question: My peak for this compound is tailing significantly. What could be the cause and how can I fix it?

Answer:

Peak tailing for basic compounds like this compound is a common issue in RP-HPLC. The primary cause is often secondary interactions between the basic amine group and acidic residual silanol groups on the silica-based stationary phase.

Troubleshooting Steps:

  • Lower the Mobile Phase pH: Ensure the pH of your mobile phase is low enough (around 2.5-3.5) to fully protonate the amine group of your analyte and suppress the ionization of residual silanols. Using 0.1% formic or phosphoric acid is a good starting point.[1]

  • Use a High-Purity, End-capped Column: Modern C18 columns with high purity silica and thorough end-capping are designed to minimize silanol interactions. If you are using an older column, consider switching to a newer generation column.

  • Consider a Mixed-Mode Column: For challenging separations of hydrophilic and basic compounds, a mixed-mode column with both reversed-phase and cation-exchange characteristics can provide excellent peak shape and resolution.[2]

  • Lower Analyte Concentration: Column overload can lead to peak tailing. Try injecting a more dilute sample.

  • Check for Extra-Column Volume: Ensure that the tubing and connections in your HPLC system are minimized to reduce dead volume, which can contribute to peak broadening and tailing.

Question: My peaks are fronting. What does this indicate?

Answer:

Peak fronting is less common than tailing but can occur due to:

  • Sample Overload: Injecting too much sample can lead to fronting. Dilute your sample and re-inject.

  • Poor Sample Solubility: If the sample is not fully dissolved in the mobile phase, it can cause peak distortion. Ensure your sample is completely dissolved in a solvent similar in composition to the initial mobile phase.

  • Column Collapse: Operating a silica-based column at a high pH (typically > 8) for extended periods can cause the silica to dissolve, leading to a void at the column inlet and distorted peaks.

Inconsistent Retention Times

Question: The retention time of my main peak is shifting between injections. What should I check?

Answer:

Retention time instability can be caused by several factors:

  • Inadequate Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient. A good rule of thumb is to equilibrate for at least 10 column volumes.

  • Mobile Phase Instability: Prepare fresh mobile phase daily. Over time, the composition of the mobile phase can change due to evaporation of the more volatile organic component.

  • Pump Issues: Fluctuations in pump pressure can lead to inconsistent flow rates and shifting retention times. Check for leaks in the pump and ensure it is properly primed.

  • Temperature Fluctuations: Use a column oven to maintain a constant temperature, as changes in temperature can affect retention times.

Ghost Peaks and Carryover

Question: I am seeing unexpected peaks in my chromatograms, even in blank injections. What are these "ghost peaks"?

Answer:

Ghost peaks are extraneous peaks that appear in your chromatogram and can originate from several sources:

  • Contaminated Mobile Phase: Use high-purity HPLC-grade solvents and water.

  • Sample Carryover: A previous, more concentrated sample may not have been fully flushed from the injector. Run several blank injections after a high-concentration sample. Ensure your needle wash solution is effective.

  • Bleed from Plasticware: Some plastic containers can leach plasticizers into the mobile phase or sample. Use glass or polypropylene vials and containers where possible.

Section 3: Analysis of Impurities and Degradation Products

Potential Process-Related Impurities

The synthesis of this compound can potentially lead to several impurities. A robust HPLC method should be able to separate the main component from these related substances.

Potential Impurities:

  • Positional Isomers: Bromination of fluorinated aminopyridines can sometimes result in a mixture of isomers. Your HPLC method should have sufficient resolution to separate this compound from other bromo-fluoro-aminopyridine isomers.

  • Starting Materials and Reagents: Unreacted starting materials or residual reagents from the synthesis can be present in the reaction mixture.

  • Over-brominated Species: The reaction may produce di-brominated pyridines if the reaction conditions are not carefully controlled.

Forced Degradation Studies (Stress Testing)

To develop a stability-indicating method, it is essential to perform forced degradation studies to understand the degradation pathways of this compound. This involves subjecting the analyte to harsh conditions to generate potential degradation products.

Recommended Stress Conditions:

Stress ConditionTypical ProcedurePotential Degradation Pathways
Acid Hydrolysis 0.1 M HCl at 60 °C for 24 hoursHydrolysis of the amine group, debromination, or defluorination.
Base Hydrolysis 0.1 M NaOH at 60 °C for 24 hoursSimilar to acid hydrolysis, but potentially at a different rate. The pyridine ring can be susceptible to nucleophilic attack under basic conditions.
Oxidation 3% H₂O₂ at room temperature for 24 hoursOxidation of the amine group or the pyridine ring.[3]
Thermal Degradation Solid sample at 105 °C for 48 hoursGeneral decomposition of the molecule.
Photodegradation Solution exposed to UV light (e.g., 254 nm) for 24 hoursPhotolytic cleavage of the C-Br or C-F bond.[4]

Workflow for Forced Degradation Study

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation start Prepare Stock Solution of This compound acid Acid Hydrolysis (e.g., 0.1M HCl) start->acid base Base Hydrolysis (e.g., 0.1M NaOH) start->base oxidation Oxidation (e.g., 3% H2O2) start->oxidation thermal Thermal Stress (e.g., 105°C) start->thermal photo Photolytic Stress (UV Light) start->photo hplc Analyze by HPLC-UV/MS acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc eval Evaluate Peak Purity and Mass Balance hplc->eval pathway Identify Degradation Products and Propose Pathways eval->pathway

Caption: Workflow for a forced degradation study.

Section 4: Frequently Asked Questions (FAQs)

Q1: Can I use a UPLC system for this analysis?

A1: Absolutely. A UPLC (Ultra-Performance Liquid Chromatography) system can provide faster analysis times and higher resolution compared to a conventional HPLC system. You would typically use a sub-2 µm particle size column and adjust the flow rate and gradient accordingly. The principles of method development and troubleshooting remain the same.

Q2: What should I do if my compound is not retained on a C18 column?

A2: If this compound or its impurities are too polar and elute in the void volume of a C18 column, you can try the following:

  • Use a Polar-Embedded or AQ-type C18 Column: These columns are designed to be more retentive for polar compounds and are compatible with highly aqueous mobile phases.

  • Consider HILIC Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative technique for the separation of very polar compounds.

  • Use an Ion-Pairing Reagent: While less common with modern columns, an ion-pairing reagent can be added to the mobile phase to increase the retention of ionic analytes. However, this can complicate method development and is often not compatible with mass spectrometry.

Q3: Is this method suitable for quantitative analysis?

A3: The recommended method provides a good starting point for a quantitative assay. However, for regulatory purposes, the method must be fully validated according to ICH guidelines.[5] This includes assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ).

Q4: How do I confirm the identity of unknown peaks in my chromatogram?

A4: The most effective way to identify unknown peaks is to use a mass spectrometer (MS) coupled to your HPLC system (LC-MS). The mass-to-charge ratio (m/z) of the unknown peak can provide its molecular weight, which can then be used to propose a structure. For definitive identification, the unknown peak can be isolated using preparative HPLC and its structure elucidated using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.

References

  • SIELC Technologies. (2018, February 16). Separation of 2-Amino-5-bromopyridine on Newcrom R1 HPLC column. Retrieved from [Link]

  • IOSR Journal of Pharmacy and Biological Sciences. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Retrieved from [Link]

  • MDPI. (2021, July 6). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Aminopyridine. Retrieved from [Link]

  • Element. (n.d.). Optimising HPLC Columns for Intact Protein Analysis: Key Insights and Applications. Retrieved from [Link]

  • Journal of Applied Science and Engineering. (2022, February 22). Effect of hydrogen peroxide and ferrous ion on the degradation of 2-Aminopyridine. Retrieved from [Link]

  • Wikipedia. (n.d.). Diazonium compound. Retrieved from [Link]

  • PubMed. (n.d.). Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride Literature overview and further study. Retrieved from [Link]

  • CNKI. (2019). HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. Retrieved from [Link]

  • MDPI. (2022, September 16). Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium. Retrieved from [Link]

Sources

"2-Bromo-6-fluoropyridin-3-amine" stability and storage issues

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-Bromo-6-fluoropyridin-3-amine (CAS No. 1068976-51-1). This document provides in-depth guidance on the stability, storage, and handling of this reagent, along with troubleshooting advice for common synthetic applications. Our goal is to equip researchers, scientists, and drug development professionals with the expertise to ensure the integrity of their starting material and the success of their experiments.

I. Frequently Asked Questions (FAQs) on Stability & Storage

This section addresses the most common questions regarding the handling and preservation of this compound.

Question 1: What are the ideal storage conditions for this compound?

Answer: Proper storage is critical to maintain the chemical integrity of this compound. Based on supplier recommendations and the chemical nature of the compound, the following conditions are advised.[1][2]

ParameterRecommendationRationale
Temperature 2–8 °C (Refrigerated)Slows down potential degradation pathways, such as hydrolysis or reaction with trace atmospheric components.
Atmosphere Inert Gas (Argon or Nitrogen)Minimizes exposure to oxygen and moisture, which can lead to oxidation of the amine or hydrolysis of the C-Br bond.
Light Amber Vial / Dark PlaceProtects the compound from light-induced degradation. Halogenated aromatic compounds can be susceptible to photolytic cleavage.
Container Tightly Sealed ContainerPrevents sublimation and contamination from atmospheric moisture and gases.[1]

Question 2: I've received the compound and it's a beige or slightly yellow solid. Is it still good to use?

Answer: While the ideal appearance is typically a white to off-white solid, a slight yellowish or beige tint is common for many aminopyridine derivatives and does not necessarily indicate significant degradation. This coloration can result from minor surface oxidation or the presence of trace chromophores from the synthesis process.

However, a pronounced change to dark yellow, brown, or the appearance of a viscous oil suggests potential degradation. In such cases, we recommend performing a quality control check (e.g., NMR, LC-MS) to confirm purity before use.

Question 3: What are the primary degradation pathways for this molecule?

Answer: While specific degradation studies on this exact molecule are not extensively published, we can predict the most likely pathways based on the reactivity of its functional groups: the aromatic amine, the C-Br bond, and the C-F bond.

  • Oxidation of the Amino Group: The primary amine is susceptible to oxidation, especially when exposed to air and light over time. This can lead to the formation of nitroso or nitro derivatives and complex colored polymeric impurities.[3][4] The presence of strong oxidizing agents will accelerate this process significantly.

  • Hydrolysis/Nucleophilic Substitution of the C-Br Bond: The carbon-bromine bond at the 2-position is the most likely site for nucleophilic attack, especially under basic conditions or in the presence of nucleophilic solvents (e.g., water, methanol) at elevated temperatures. This can lead to the formation of 2-hydroxy-6-fluoropyridin-3-amine (a pyridone tautomer).[5]

  • Diazotization: In the presence of nitrous acid (formed from nitrites and acid), the primary aromatic amine can form an unstable diazonium salt. This intermediate can decompose or react with nucleophiles present in the medium, leading to a mixture of byproducts.[6]

DegradationPathways cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis cluster_diazotization Acid + Nitrite Source main This compound nitroso Nitroso/Nitro Impurities main->nitroso [O] pyridone Pyridone Byproduct main->pyridone H₂O / Nu⁻ diazonium Unstable Diazonium Salt main->diazonium HNO₂ polymer Colored Polymers nitroso->polymer Further Oxidation phenol Phenolic Impurities diazonium->phenol H₂O, Δ

Caption: Potential degradation pathways for this compound.

Question 4: What materials or chemical classes are incompatible with this reagent?

Answer: Avoid contact with the following:

  • Strong Oxidizing Agents: (e.g., hydrogen peroxide, nitric acid, permanganates) - Will aggressively oxidize the amine group.[7]

  • Strong Acids: Can protonate the pyridine nitrogen and the amino group, potentially altering reactivity and solubility.

  • Strong Bases: May promote nucleophilic substitution at the C-Br position or other unwanted side reactions.

  • Acid Chlorides and Anhydrides: Will readily acylate the primary amine. This may be a desired reaction, but they are incompatible if the free amine is needed.

  • Nitrites (in acidic conditions): As mentioned, this will lead to diazotization.

II. Troubleshooting Guide for Synthetic Applications

This section provides solutions to common problems encountered when using this compound in cross-coupling reactions.

Scenario 1: My Suzuki-Miyaura coupling reaction is sluggish or failing.

Problem: You are attempting to couple an arylboronic acid at the C-2 position, but you observe low conversion, significant starting material recovery, or formation of a de-brominated byproduct (6-fluoropyridin-3-amine).

Analysis & Solution Workflow:

The structure of this compound presents specific challenges for palladium-catalyzed cross-coupling. The adjacent pyridine nitrogen and amino group can act as a bidentate ligand, coordinating to the palladium center and inhibiting the crucial oxidative addition step.[8]

Troubleshooting_Suzuki cluster_catalyst Catalyst System Issues cluster_conditions Reaction Conditions cluster_solution Recommended Actions start Low Conversion in Suzuki Coupling catalyst_deactivation Potential Catalyst Deactivation by Substrate Chelation start->catalyst_deactivation debromination Observe De-bromination Side Product? start->debromination ligand_choice Is the ligand appropriate? (e.g., P(tBu)₃, SPhos, RuPhos) action_ligand Switch to Bulky, Electron-Rich Ligands ligand_choice->action_ligand Rationale: Overcome chelation and accelerate oxidative addition catalyst_deactivation->ligand_choice action_protect Consider N-protection (e.g., Boc, Ac) catalyst_deactivation->action_protect Rationale: Remove the chelating -NH₂ group base_choice Is the base optimal? (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) action_base Use a Milder Base or Anhydrous Conditions base_choice->action_base Rationale: Minimize protodehalogenation debromination->base_choice

Caption: Troubleshooting workflow for Suzuki coupling reactions.

Step-by-Step Troubleshooting:

  • Evaluate the Ligand: Standard ligands like PPh₃ may be insufficient. The chelation effect from the vicinal amino and pyridine groups requires ligands that are both bulky and highly electron-donating to promote oxidative addition.

    • Recommendation: Switch to Buchwald-type phosphine ligands (e.g., SPhos, RuPhos, XPhos) or bulky alkylphosphines (e.g., P(tBu)₃). These have been shown to be effective for challenging heteroaromatic substrates.[8]

  • Address De-bromination (Protodehalogenation): The formation of 6-fluoropyridin-3-amine indicates a competing reaction where the bromine is replaced by a hydrogen atom. This is often caused by boronic acid decomposition or reactions involving trace water and a strong base.

    • Recommendation: Use a carefully dried base (e.g., K₃PO₄) and anhydrous solvents. Sometimes, switching to a milder base like potassium carbonate (K₂CO₃) can mitigate this side reaction.[9]

  • Consider Protecting the Amine: If ligand screening is unsuccessful, the most direct way to eliminate catalyst inhibition is to temporarily protect the amino group.

    • Protocol: React this compound with Boc-anhydride or acetyl chloride to form the N-Boc or N-acetyl derivative. The resulting amide is much less coordinating. Perform the Suzuki coupling on the protected substrate and then deprotect under standard acidic (for Boc) or basic/acidic (for acetyl) conditions. A similar strategy has been shown to be effective for related systems.[9]

Scenario 2: My Buchwald-Hartwig amination results in a complex mixture or homocoupling.

Problem: You are attempting to couple a primary or secondary amine at the C-2 position, but the reaction is messy, or you observe significant formation of the homocoupled bi-pyridine byproduct.

Analysis & Solution:

This substrate itself contains a primary amine, which can compete as a nucleophile in the coupling reaction, leading to homocoupling.[8]

  • Choice of Base: The base is critical in Buchwald-Hartwig amination. A base that is too strong can deprotonate the substrate's amino group, increasing its nucleophilicity and promoting self-coupling.

    • Recommendation: Use a weaker base such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) instead of stronger bases like sodium tert-butoxide (NaOtBu), especially at lower reaction temperatures.

  • Protecting Group Strategy: As with the Suzuki coupling, protecting the 3-amino group is a robust strategy to prevent its interference. The N-Boc protected substrate is an excellent choice for Buchwald-Hartwig reactions.

  • Catalyst and Ligand: Ensure you are using a catalyst system well-suited for C-N bond formation with heteroaryl halides. Systems based on palladium with ligands like BINAP, Xantphos, or specific Buchwald ligands are generally reliable.

By systematically addressing these common failure modes, you can significantly improve the outcome of your experiments using this versatile but electronically complex building block.

References

  • Lead Sciences. (n.d.). This compound. Retrieved January 29, 2026, from [Link]

  • Wikipedia contributors. (2023). Diazonium compound. In Wikipedia, The Free Encyclopedia. Retrieved January 29, 2026, from [Link]

  • PubChem. (n.d.). 2-Bromo-6-fluoropyridine. Retrieved January 29, 2026, from [Link]

  • Wiley, R. H., & Hartman, J. L. (1951). Oxidation of Aminopyridines to Nitropyridines. Journal of the American Chemical Society, 73(1), 494-494.
  • Peschl, M. et al. (2018). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Molecules, 23(11), 2945. Available at: [Link]

  • Tundel, R. E., & Anderson, K. W. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters, 13(23), 6168–6171. Available at: [Link]

  • Hameed, A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 190. Available at: [Link]

  • Wiley, R. H., & Hartman, J. L. (1951). Oxidation of Aminopyridines to Nitropyridines. Journal of the American Chemical Society, 73(1), 494.

Sources

Troubleshooting failed reactions with "2-Bromo-6-fluoropyridin-3-amine"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Bromo-6-fluoropyridin-3-amine

Welcome to the technical support center for this compound. This versatile building block is a cornerstone in the synthesis of novel compounds for the pharmaceutical and agrochemical industries.[1] However, its unique electronic and structural features—an electron-deficient pyridine ring substituted with a nucleophilic amine, a reactive bromine, and a deactivating fluorine—can present challenges during synthesis.

This guide is structured as a series of troubleshooting questions and in-depth answers, designed to help you diagnose and resolve common issues encountered during your reactions. We will move from foundational principles of starting material integrity to the nuances of advanced cross-coupling reactions.

Part 1: Starting Material Integrity and Reaction Setup

A successful reaction begins with high-quality starting materials and a meticulously prepared setup. Overlooking these fundamentals is a common source of failed or low-yielding experiments.

FAQ 1.1: My reaction is sluggish or failing completely. How can I be sure my this compound is suitable for use?

Answer: The quality and stability of your starting material are paramount. This compound is a solid that should be stored in a dark, dry place at 2-8°C to prevent degradation.[2] Before starting any reaction, especially after long-term storage, it is crucial to validate the material's integrity.

Causality: Aminopyridines can be susceptible to slow oxidation and decomposition over time, leading to the formation of impurities that can inhibit or poison sensitive catalysts, particularly palladium catalysts.

Validation Protocol:

  • Visual Inspection: The compound should be an off-white to yellowish solid.[1] Significant darkening may indicate degradation.

  • Purity Analysis: Confirm the purity using ¹H NMR and LC-MS. Check for the appearance of unexpected signals or peaks that would indicate decomposition or residual impurities from its synthesis.

  • Solubility Check: Ensure the material dissolves as expected in your chosen reaction solvent. Poor solubility can indicate impurities or degradation.

Below is a simple workflow for starting material validation.

cluster_validation Starting Material Validation Workflow start Obtain this compound check_purity Assess Purity (¹H NMR, LC-MS) start->check_purity decision Is Purity >98%? check_purity->decision purify Purify (Recrystallization or Column) decision->purify No proceed Proceed with Reaction decision->proceed Yes purify->check_purity

Caption: Workflow for ensuring starting material quality.

Part 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

This is the most common application for 2-bromo-pyridines. Failures in these reactions are often complex, involving the interplay of the catalyst, ligand, base, solvent, and the unique properties of your substrate.

dot code block:

cluster_troubleshooting General Cross-Coupling Troubleshooting start Reaction Fails or Gives Poor Yield/Purity no_conversion Problem: No Conversion (Starting Material Recovered) start->no_conversion low_yield Problem: Low Yield start->low_yield side_products Problem: Major Side Products start->side_products cause_catalyst Cause: Inactive Catalyst System (Pd source, Ligand, Base) no_conversion->cause_catalyst cause_temp Cause: Insufficient Temperature no_conversion->cause_temp cause_incomplete Cause: Incomplete Reaction low_yield->cause_incomplete cause_degradation Cause: Product or SM Degradation low_yield->cause_degradation cause_debromination Cause: Debromination (-H) side_products->cause_debromination cause_homocoupling Cause: Homocoupling side_products->cause_homocoupling solution_catalyst Solution: 1. Use fresh Pd source/ligand. 2. Screen different ligands/bases. 3. Ensure rigorous degassing. cause_catalyst->solution_catalyst solution_temp Solution: Increase temperature in increments (e.g., 80°C -> 100°C -> 120°C). cause_temp->solution_temp solution_incomplete Solution: 1. Increase reaction time. 2. Increase catalyst loading (e.g., 1-2 mol% -> 3-5 mol%). cause_incomplete->solution_incomplete solution_degradation Solution: 1. Lower reaction temperature. 2. Use a milder base. cause_degradation->solution_degradation solution_debromination Solution: 1. Use anhydrous, high-purity solvents/base. 2. Avoid alcohol solvents. cause_debromination->solution_debromination solution_homocoupling Solution: 1. Ensure rigorous degassing (remove O₂). 2. Use a Pd(0) source directly. cause_homocoupling->solution_homocoupling

Caption: A logical flowchart for diagnosing failed cross-coupling reactions.

Suzuki-Miyaura Coupling
FAQ 2.1.1: I'm attempting a Suzuki coupling and only recovering starting material. What are the most likely reasons for this total lack of reactivity?

Answer: A complete lack of reactivity in a Suzuki-Miyaura coupling typically points to a fundamental issue with one of the three core components of the catalytic cycle: the catalyst, the base, or the reaction conditions.

Causality & Solutions:

  • Inactive Palladium Catalyst: The Pd(0) species is the active catalyst. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be reduced in situ. If this fails, the cycle never starts. More commonly, the catalyst is poisoned. The 3-amino group on your substrate can coordinate to the palladium center, inhibiting its activity.

    • Solution: Use a pre-activated Pd(0) source like Pd(PPh₃)₄.[3] Alternatively, use a more robust ligand system (see table below) that is less susceptible to inhibition. Always use freshly opened or properly stored palladium sources.

  • Incorrect Base/Solvent System: The base is critical for activating the boronic acid to facilitate transmetalation.[4] If the base is too weak, insoluble, or sterically hindered, this activation will not occur.

    • Solution: For pyridyl halides, a common and effective system is K₂CO₃ or K₃PO₄ in a solvent mixture like 1,4-dioxane/water or toluene/water.[3][5] The water is crucial for dissolving the inorganic base and aiding the formation of the active boronate species.

  • Insufficient Degassing: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II), halting the catalytic cycle.

    • Solution: Your reaction mixture must be rigorously degassed. The most effective method is to bubble an inert gas (Argon or Nitrogen) through the solvent for 20-30 minutes before adding the catalyst and temperature-sensitive reagents. Alternatively, three cycles of freeze-pump-thaw can be used for smaller scales.

ParameterRecommendation for this compoundRationale
Pd Source (1-5 mol%) Pd(PPh₃)₄, Pd(dppf)Cl₂Pd(PPh₃)₄ is a direct source of Pd(0). Pd(dppf)Cl₂ is robust and effective for many heteroaromatic couplings.
Ligand (if needed) SPhos, XPhos, RuPhosBulky, electron-rich phosphine ligands accelerate oxidative addition and reductive elimination, often improving yields with challenging substrates.
Base (2-3 equiv.) K₂CO₃, K₃PO₄, Cs₂CO₃These bases offer a good balance of strength and compatibility. K₃PO₄ is often effective where others fail.[5]
Solvent 1,4-Dioxane/H₂O (4:1), Toluene/EtOH/H₂OAqueous mixtures are generally superior for dissolving the base and activating the boronic acid.[3]
Temperature 80-110 °CSufficient thermal energy is required to drive the catalytic cycle, particularly the reductive elimination step.
FAQ 2.1.2: My TLC/LC-MS shows my starting material is gone, but my main product is the debrominated analog (6-fluoropyridin-3-amine). How do I stop this?

Answer: The formation of a debrominated (or more generally, dehalogenated) side product is a common issue and points to a protonolysis pathway that competes with the desired cross-coupling.

Causality: This occurs when the organopalladium intermediate (Ar-Pd-L₂-Br) reacts with a source of hydride before it can undergo transmetalation with the boronic acid. The hydride source can be trace water, alcohol solvents, or even the amine base itself under certain conditions.

Mitigation Strategies:

  • Use Anhydrous Solvents: While some water is often beneficial for the Suzuki base, excess water can be detrimental. Use anhydrous solvents for the reaction setup and add a controlled amount of water if required by the protocol.

  • Avoid Alcohol Solvents: Solvents like isopropanol or ethanol can act as hydride donors. If a co-solvent is needed, consider THF or DME instead of an alcohol.

  • Base Purity: Use a high-purity, anhydrous grade of your inorganic base. Some lower-grade bases can contain hydroxide impurities that promote dehalogenation.

  • Increase Boronic Acid Concentration: Using a slight excess of the boronic acid (e.g., 1.2-1.5 equivalents) can favor the rate of transmetalation over the competing protonolysis pathway.

Buchwald-Hartwig Amination
FAQ 2.2.1: I am trying to couple another amine at the C2 position, but the reaction is failing. Standard Pd/phosphine catalysts aren't working. Why?

Answer: The Buchwald-Hartwig amination of electron-deficient 2-halopyridines is notoriously challenging and requires highly specialized catalyst systems. The properties of your substrate make it a difficult coupling partner.[6]

Causality:

  • Slow Reductive Elimination: The electron-withdrawing nature of the pyridine ring and the fluorine atom makes the final C-N reductive elimination step from the palladium center kinetically slow. This is often the rate-limiting step.

  • Catalyst Inhibition: Both the pyridine nitrogen and the 3-amino group can coordinate to the palladium catalyst, leading to inactive species and preventing turnover.

The Solution: Use Modern, Bulky Ligands The key to success is using bulky, electron-rich phosphine ligands developed specifically for this purpose.[7][8] These ligands promote the difficult reductive elimination step and are bulky enough to prevent the formation of inhibitory catalyst complexes.

LigandRecommended Pd PrecatalystTypical BaseRationale
XPhos XPhos-Pd-G3NaOtBu, LHMDSExcellent general ligand for C-N coupling. Promotes fast reaction rates.
RuPhos RuPhos-Pd-G3K₃PO₄, Cs₂CO₃Often successful for coupling primary amines and anilines to heteroaryl halides.
BrettPhos BrettPhos-Pd-G3NaOtBu, K₂CO₃Very bulky ligand, highly effective for challenging substrates where others fail.

Self-Validating Protocol: Buchwald-Hartwig Amination This protocol provides a robust starting point for coupling a generic primary amine (R-NH₂) to your substrate.

  • Reaction Setup: To an oven-dried vial, add this compound (1.0 eq.), the amine coupling partner (1.2 eq.), NaOtBu (1.4 eq.), and the chosen ligand/precatalyst (e.g., XPhos-Pd-G3, 2 mol%).

  • Atmosphere Control: Seal the vial with a septum cap. Evacuate and backfill with an inert gas (Argon) three times.

  • Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane via syringe.

  • Reaction: Stir the mixture at 100-110 °C and monitor by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature, quench carefully with saturated aqueous NH₄Cl, and extract with ethyl acetate or CH₂Cl₂. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel.[9]

Part 3: Purification and Side Reactions

FAQ 3.1: My reaction worked, but purification is a problem. I have a dark, crude material that is difficult to clean.

Answer: Purification challenges often arise from residual palladium or tenacious side products.

Causality & Solutions:

  • Residual Palladium: Palladium black (colloidal Pd) can form during the reaction, leading to dark-colored crude products that streak on silica gel columns.

    • Solution: Before concentration, pass the entire crude reaction mixture through a short plug of Celite® or silica gel, eluting with your extraction solvent. This will often remove the majority of the palladium black. For very fine particles, activated carbon can also be effective.

  • Ligand-Related Impurities: Phosphine oxide byproducts from the ligands can sometimes co-elute with your product.

    • Solution: If using a phosphine ligand, an oxidative workup (e.g., with a small amount of H₂O₂) can convert the phosphine to its oxide, which may have different chromatographic properties. Alternatively, choosing a ligand that is highly soluble in the non-polar phase of a liquid-liquid extraction can help remove it.

  • Isomeric Impurities: In some cases, side reactions such as SNAr at the C6-fluoro position can occur, especially at high temperatures with strongly nucleophilic coupling partners.

    • Solution: Carefully analyze the crude product by ¹H NMR and LC-MS to identify any isomeric impurities. If present, optimizing the reaction temperature (lowering it) or choosing a less aggressive base may be necessary to improve selectivity. Purification may require careful chromatography or recrystallization.[10]

References

  • Synthesis of 2-amino-6-bromopyridine - Dissertation. (n.d.).
  • 2-Amino-6-bromopyridine. (n.d.). Chem-Impex.
  • An In-depth Technical Guide to the Synthesis of 6-Bromopyridin-3-amine from 3-Aminopyridine. (n.d.). Benchchem.
  • This compound | C5H4BrFN2 | CID 57364127. (n.d.). PubChem. Retrieved January 28, 2026, from [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). National Institutes of Health. Retrieved January 28, 2026, from [Link]

  • Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. (2023). Georgia Southern University. Retrieved January 28, 2026, from [Link]

  • The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- and -Alkenylpurine Derivatives. (2001). SciSpace. Retrieved January 28, 2026, from [Link]

  • Amination of 2-Bromo-6-Methylaminopyridine. (n.d.). Georgia Southern University. Retrieved January 28, 2026, from [Link]

  • Diagnosing issues with a failed Suzuki coupling? (2021). Reddit. Retrieved January 28, 2026, from [Link]

  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2025). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 28, 2026, from [Link]

  • Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved January 28, 2026, from [Link]

  • The Buchwald–Hartwig Amination After 25 Years. (n.d.). University of Groningen Research Portal. Retrieved January 28, 2026, from [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved January 28, 2026, from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved January 28, 2026, from [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025). YouTube. Retrieved January 28, 2026, from [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). MDPI. Retrieved January 28, 2026, from [Link]

  • Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro group Migration. (2025). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Reactions of Amines. (2020). Chemistry LibreTexts. Retrieved January 28, 2026, from [Link]

Sources

Identification of unknown byproducts in "2-Bromo-6-fluoropyridin-3-amine" synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-6-fluoropyridin-3-amine. As a critical building block in pharmaceutical and agrochemical research, ensuring its purity is paramount. This document provides in-depth troubleshooting and frequently asked questions (FAQs) to address common challenges, particularly the identification of unknown byproducts.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound and their associated impurities?

A1: The primary route involves the bromination of 6-fluoro-3-aminopyridine. However, direct bromination can lead to a mixture of isomers, including the undesired 2-bromo and 4-bromo isomers, as well as di-brominated species.[1] Another approach is the Hofmann rearrangement of 2-bromo-6-fluoro-3-pyridinecarboxamide, which can yield the desired product but may be contaminated with unreacted starting material.[1] A third method is the reduction of 2-bromo-6-fluoro-3-nitropyridine, where incomplete reduction can leave residual nitro starting material.[1]

Q2: My TLC analysis shows multiple spots, but I expected a single product. What could be the cause?

A2: The presence of multiple spots on a Thin Layer Chromatography (TLC) plate is a strong indicator of a mixture of compounds in your reaction product.[2][3] This is a common issue in the synthesis of substituted pyridines due to the possibility of various side reactions. Potential causes include:

  • Isomeric Byproducts: Formation of other brominated isomers (e.g., 4-bromo-6-fluoropyridin-3-amine).

  • Over-bromination: The introduction of a second bromine atom to the pyridine ring, resulting in a dibromo-fluoropyridin-amine.

  • Unreacted Starting Material: Incomplete conversion of the 6-fluoropyridin-3-amine.

  • Degradation: The product or intermediates may be unstable under the reaction or work-up conditions.[2]

Q3: How can I improve the regioselectivity of the bromination to favor the 2-bromo isomer?

A3: Achieving high regioselectivity is a key challenge. Several strategies can be employed:

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often preferred over elemental bromine to control the reaction.

  • Solvent Effects: The choice of solvent can influence the selectivity. Non-polar solvents may favor different isomer ratios compared to polar solvents.

  • Temperature Control: Running the reaction at lower temperatures (e.g., 0 to -10 °C) can enhance selectivity by favoring the thermodynamically more stable product.[1]

  • Protecting Groups: Temporarily protecting the amino group can alter its directing effect and improve the desired regioselectivity.

II. Troubleshooting Guide: Identification of Unknown Byproducts

The appearance of unexpected peaks in your analytical data (NMR, MS, HPLC) necessitates a systematic approach to identify the unknown byproducts. This is crucial for optimizing the reaction and ensuring the quality of the final product.[4][5]

Issue 1: An unexpected peak is observed in the mass spectrum (MS).

  • Symptom: A significant peak in the mass spectrum that does not correspond to the molecular weight of this compound (C₅H₄BrFN₂; MW: 190.99 g/mol ).

  • Possible Cause & Causality:

    • Dibromination: A peak at M+78 or M+80 (relative to the desired product, accounting for bromine isotopes) suggests the addition of a second bromine atom. This occurs when the reaction conditions are too harsh or the stoichiometry of the brominating agent is not carefully controlled.[1]

    • Loss of Fluorine or Bromine: Peaks corresponding to the loss of fluorine (M-19) or bromine (M-79/81) could indicate fragmentation in the mass spectrometer or actual degradation products.

    • Residual Starting Material: A peak corresponding to the starting material (6-fluoropyridin-3-amine) indicates an incomplete reaction.

  • Suggested Solution & Workflow:

    • High-Resolution Mass Spectrometry (HRMS): Obtain an accurate mass measurement to determine the elemental composition of the unknown peak. This will help to distinguish between isomers and byproducts with different molecular formulas.

    • Isotopic Pattern Analysis: Carefully examine the isotopic pattern of the peak. The characteristic 1:1 ratio of the bromine isotopes (⁷⁹Br and ⁸¹Br) is a powerful diagnostic tool. The presence of two bromine atoms will result in a characteristic 1:2:1 isotopic pattern.

    • Tandem MS (MS/MS): Fragment the ion of the unknown peak to obtain structural information. The fragmentation pattern can reveal the connectivity of the atoms and help to identify the structure.

Issue 2: Unexpected signals appear in the ¹H or ¹⁹F NMR spectrum.

  • Symptom: The presence of extra peaks in the aromatic region of the ¹H NMR spectrum or an additional signal in the ¹⁹F NMR spectrum.

  • Possible Cause & Causality:

    • Isomeric Byproducts: Different isomers of bromo-fluoropyridin-amine will have distinct NMR spectra due to the different electronic environments of the protons and the fluorine atom.[6] The coupling patterns and chemical shifts in the ¹H NMR will vary depending on the substitution pattern on the pyridine ring.

    • Over-alkylation of the Amine: If the reaction involves an amine as a reagent, it's possible for the product amine to react further, leading to more complex structures.[7]

  • Suggested Solution & Workflow:

    • 2D NMR Spectroscopy: Perform 2D NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to establish proton-proton and proton-carbon correlations. This will help to piece together the structure of the byproduct.

    • ¹H-¹⁹F HMBC (Heteronuclear Multiple Bond Correlation): This experiment can reveal long-range couplings between protons and the fluorine atom, providing crucial information about the position of the fluorine relative to the protons on the ring.

    • Comparative Analysis: Compare the NMR data of the impure sample with a pure standard of the desired product if available. The differences will highlight the signals corresponding to the impurities.

Issue 3: Multiple peaks are observed in the HPLC chromatogram.

  • Symptom: The appearance of more than one peak in the High-Performance Liquid Chromatography (HPLC) chromatogram of the reaction mixture.

  • Possible Cause & Causality:

    • Presence of Isomers and Byproducts: HPLC is a powerful technique for separating structurally similar compounds.[8][9][10] Isomers that are difficult to distinguish by TLC can often be resolved by HPLC.

  • Suggested Solution & Workflow:

    • Method Development: Optimize the HPLC method (e.g., mobile phase composition, gradient, column chemistry) to achieve baseline separation of all components.[11] This is essential for accurate quantification and isolation of the impurities.

    • LC-MS Analysis: Couple the HPLC system to a mass spectrometer to obtain the mass of each eluting peak.[12] This will allow for the tentative identification of the components based on their molecular weights.

    • Preparative HPLC: If an impurity is present in a significant amount, use preparative HPLC to isolate a sufficient quantity for full structural elucidation by NMR and other techniques.[5]

III. Byproduct Identification Workflow

A systematic workflow is essential for the efficient identification of unknown byproducts.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 2-Bromo-6-fluoropyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. 2-Bromo-6-fluoropyridin-3-amine, a key building block in the synthesis of various pharmaceutical and agrochemical agents, presents a unique set of characterization challenges and opportunities. This guide provides an in-depth technical comparison of analytical techniques for the characterization of this compound, with a primary focus on ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the nuances of spectral interpretation, compare its efficacy with alternative methods, and provide actionable experimental protocols.

The Central Role of ¹H NMR in Structural Elucidation

¹H NMR spectroscopy stands as the frontline technique for the structural analysis of organic molecules in solution.[1] Its power lies in its ability to provide detailed information about the chemical environment, connectivity, and relative abundance of protons within a molecule.[2] For a molecule such as this compound, ¹H NMR offers a definitive fingerprint, allowing for the confirmation of its synthesis and the assessment of its purity.

Predicted ¹H NMR Spectral Data for this compound

Due to the limited availability of experimentally acquired spectra in the public domain, a predicted ¹H NMR spectrum was generated using advanced computational algorithms that rely on extensive databases of known chemical shifts and coupling constants.[3] The predicted data, assuming a deuterated chloroform (CDCl₃) solvent, is as follows:

Proton AssignmentPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constants (J) in Hz
H-47.35Doublet of doublets (dd)J(H4-H5) = 8.5, J(H4-F6) = 2.5
H-56.80Doublet of doublets (dd)J(H5-H4) = 8.5, J(H5-F6) = 7.0
-NH₂4.50Broad singlet (br s)N/A

Note: These are predicted values and may differ slightly from experimental results. The broadness of the amine (-NH₂) peak is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.

Interpreting the Spectrum: A Causality-Driven Approach

The predicted chemical shifts are governed by the electronic environment of each proton. The protons on the pyridine ring (H-4 and H-5) are in the aromatic region, typically between 6.0 and 9.0 ppm.[4] The electron-withdrawing nature of the bromine and fluorine atoms, as well as the nitrogen atom in the pyridine ring, deshields these protons, causing them to resonate at a lower field (higher ppm value).

The coupling, or splitting, of the signals provides crucial information about neighboring protons. The H-4 proton is expected to appear as a doublet of doublets due to its coupling with the adjacent H-5 proton and the fluorine atom at the 6-position. Similarly, the H-5 proton will be split by both the H-4 proton and the fluorine atom. The magnitude of the coupling constants (J-values) is indicative of the spatial relationship between the coupled nuclei.

The amine protons (-NH₂) typically appear as a broad singlet. This broadening is a result of rapid chemical exchange with any trace amounts of water or acid in the solvent and the quadrupolar nature of the nitrogen-14 nucleus. The chemical shift of the amine protons can also be highly dependent on the solvent and concentration.

A Comparative Analysis of Characterization Techniques

While ¹H NMR is a powerful tool, a multi-technique approach is often necessary for comprehensive characterization. The following table compares ¹H NMR with other common analytical techniques for the analysis of this compound:

TechniqueInformation ProvidedAdvantagesLimitations
¹H NMR Spectroscopy Detailed information on the number, chemical environment, and connectivity of protons.[2]Non-destructive, provides rich structural detail, allows for quantification.Requires soluble samples, can be less sensitive than mass spectrometry.
¹³C NMR Spectroscopy Information on the carbon framework of the molecule.Complements ¹H NMR, provides information on non-protonated carbons.Lower sensitivity than ¹H NMR, longer acquisition times.
Mass Spectrometry (MS) Provides the mass-to-charge ratio of the molecule and its fragments, confirming molecular weight.[5]High sensitivity, provides molecular weight information.Does not provide detailed structural connectivity, can be destructive.
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups based on their vibrational frequencies.[6]Fast, non-destructive, good for identifying functional groups (e.g., N-H, C-F bonds).Provides limited information on the overall molecular structure.

Identifying Potential Impurities: A Proactive Approach

The purity of a compound is as critical as its identity. During the synthesis of halogenated aminopyridines, several side-reactions can lead to the formation of impurities. Based on common synthetic routes for similar compounds, potential impurities in a sample of this compound could include:

  • Isomeric Aminopyridines: Incomplete or non-selective bromination or fluorination could result in isomers with the substituents at different positions on the pyridine ring.

  • Starting Materials: Unreacted starting materials from the synthesis.

  • Over-brominated Species: The presence of dibromo- or other poly-halogenated species.

These impurities would present unique signals in the ¹H NMR spectrum, allowing for their identification and quantification.

Experimental Protocol for ¹H NMR Analysis

The following is a detailed, step-by-step methodology for acquiring a high-quality ¹H NMR spectrum of this compound.

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the solid this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical as it can influence the chemical shifts of labile protons like those of the amine group.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

  • Cap the NMR tube securely.

2. NMR Spectrometer Setup and Data Acquisition:

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve a homogeneous field, which is crucial for obtaining sharp, well-resolved peaks.

  • Set the appropriate acquisition parameters, including the spectral width, acquisition time, and number of scans. For a routine ¹H spectrum, 16 to 64 scans are typically sufficient.

  • Acquire the free induction decay (FID) data.

3. Data Processing and Analysis:

  • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

  • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

  • Calibrate the chemical shift axis using the TMS signal at 0.00 ppm.

  • Integrate the peaks to determine the relative ratios of the different types of protons.

  • Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure of the molecule.

Visualizing the Workflow and Molecular Structure

To further clarify the experimental process and the structural information obtained, the following diagrams are provided.

G cluster_workflow Experimental Workflow for ¹H NMR Analysis prep Sample Preparation (Dissolution in Deuterated Solvent) acq Data Acquisition (Loading, Locking, Shimming, Acquiring FID) prep->acq Insert sample proc Data Processing (Fourier Transform, Phasing, Calibration) acq->proc Generate FID analysis Spectral Analysis (Chemical Shift, Coupling, Integration) proc->analysis Obtain Spectrum G cluster_mol Structure and Key ¹H NMR Couplings mol  BrNCC-NH₂C-FC-H₅C-H₄ H4 H₄ H5 H₅ H4->H5 J(H₄-H₅) F6 F₆ H4->F6 J(H₄-F₆) H5->F6 J(H₅-F₆)

Caption: Key proton-proton and proton-fluorine couplings in this compound.

Conclusion: A Foundation of Trustworthy Data

The thorough characterization of this compound, and indeed any synthetic compound, is not merely a procedural step but a fundamental requirement for reliable and reproducible research. While ¹H NMR spectroscopy is an indispensable tool, its true power is realized when its data is critically evaluated and, when necessary, complemented by other analytical techniques. By understanding the principles behind the data and adhering to rigorous experimental protocols, researchers can ensure the integrity of their work and build a solid foundation for future discoveries.

References

  • ResearchGate. (n.d.). The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the.... Retrieved from [Link]

  • University of Oxford. (n.d.). A User Guide to Modern NMR Experiments. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

  • Georgia Southern University. (2023). Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

  • Creative Biostructure. (n.d.). Difference Between UV, IR, and NMR Spectroscopy. Retrieved from [Link]

  • nmrshiftdb2. (n.d.). nmrshiftdb2 - open nmr database on the web. Retrieved from [Link]

  • Georgia Southern University. (2023). Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. Retrieved from [Link]

  • UniversalClass. (n.d.). NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. Retrieved from [Link]

  • RSC Publishing. (n.d.). Synthesis of 2,6-disubstituted pyridin-3-yl C-2′-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C-nucleosides. Retrieved from [Link]

  • Quora. (2020). Which one is better for an analytical technique, NMR or IR? Why?. Retrieved from [Link]

  • ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Retrieved from [Link]

  • ResearchGate. (2025). Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to 13C NMR Analysis of 2-Bromo-6-fluoropyridin-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pivotal Role of 2-Bromo-6-fluoropyridin-3-amine in Modern Drug Discovery

In the landscape of pharmaceutical research and development, substituted pyridines represent a cornerstone of medicinal chemistry. Among these, the this compound scaffold is a privileged structure, serving as a versatile building block for a multitude of biologically active molecules, including kinase inhibitors and other targeted therapeutics. The precise arrangement of its substituents—a bromine atom, a fluorine atom, and an amino group—on the pyridine ring offers a unique combination of electronic properties and synthetic handles for further molecular elaboration.

The journey from a promising chemical scaffold to a viable drug candidate is paved with rigorous analytical characterization. Unambiguous structural elucidation is not merely a formality but a critical prerequisite for understanding structure-activity relationships (SAR), ensuring intellectual property, and meeting stringent regulatory standards. Among the arsenal of analytical techniques available to the modern chemist, Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy stands out as an exceptionally powerful tool for defining the carbon framework of a molecule.[1][2][3] This guide provides an in-depth, comparative analysis of ¹³C NMR for the characterization of this compound and its derivatives, grounded in both theoretical principles and practical application.

Part 1: Decoding the ¹³C NMR Spectrum of this compound

Fundamental Principles and Substituent Effects

The chemical shift (δ) of a carbon nucleus in ¹³C NMR is exquisitely sensitive to its local electronic environment.[3] For the this compound ring, the chemical shifts are primarily dictated by the interplay of the nitrogen heteroatom and the three distinct substituents.

  • Nitrogen Heteroatom: The nitrogen atom in the pyridine ring is more electronegative than carbon, leading to a general deshielding (downfield shift) of the adjacent α-carbons (C-2 and C-6) compared to a benzene ring.

  • Fluorine Substituent (at C-6): Fluorine is the most electronegative element, causing a significant downfield shift for the carbon it is directly attached to (the ipso-carbon, C-6). Furthermore, it introduces characteristic carbon-fluorine coupling (¹JCF, ²JCF, etc.), which is invaluable for assignment.

  • Bromine Substituent (at C-2): Bromine also exerts an electronegative effect, leading to a downfield shift of the ipso-carbon (C-2). However, its effect is less pronounced than that of fluorine.

  • Amine Substituent (at C-3): The amino group (-NH₂) is a strong electron-donating group through resonance. This leads to an upfield (shielding) shift for the ortho (C-2, C-4) and para (C-6) positions, and a downfield shift for the ipso-carbon (C-3). The net effect on each carbon is a complex sum of these competing influences.[4][5]

The semi-empirical calculation of chemical shifts, often by using additive parameters from substituted benzene or pyridine derivatives, can provide a reasonable first approximation for spectral assignment.[6][7][8]

Predicted ¹³C NMR Chemical Shifts
Chemical structure of this compound with numbered carbons

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃

Carbon AtomPredicted Chemical Shift (δ, ppm)Key Influencing Factors & Rationale
C-2~135 - 145Attached to electronegative Bromine and adjacent to the electron-donating amine group. The deshielding effect of Br is significant.
C-3~140 - 150Ipso-carbon to the electron-donating amine group, leading to a downfield shift. Also adjacent to the electronegative Br.
C-4~110 - 120Ortho to the electron-donating amine group, resulting in significant shielding (upfield shift).
C-5~115 - 125Influenced by the adjacent C-F and C-N bonds, but generally less shifted than carbons directly attached to substituents.
C-6~155 - 165 (as a doublet)Directly attached to the highly electronegative Fluorine, causing a strong downfield shift. Will appear as a large doublet due to ¹JCF coupling.

Note: These are estimated values. Actual experimental values may vary based on solvent and concentration.

The Impact of Derivatization on the ¹³C NMR Spectrum

Synthetic modifications of the parent scaffold are common in drug development. Understanding how these changes will manifest in the ¹³C NMR spectrum is crucial for confirming the success of a reaction.

Example Derivative: N-acetylation of the 3-amino group

If the amine at C-3 is acetylated to form an amide, the electronic properties of the substituent change from strongly electron-donating to electron-withdrawing. This will induce predictable changes in the spectrum:

  • C-3: The chemical shift will experience a significant downfield shift due to the deshielding effect of the carbonyl group.

  • C-2 and C-4: The shielding effect from the original amine group is lost, causing these carbons to shift downfield.

  • C-6: The para carbon will also experience a downfield shift.

  • New Signals: Two new signals will appear for the acetyl group: a carbonyl carbon (δ ≈ 168-172 ppm) and a methyl carbon (δ ≈ 20-25 ppm).

Part 2: Experimental Protocol and Workflow

A robust and reproducible experimental protocol is the foundation of trustworthy data. The following section details a standard operating procedure for acquiring high-quality ¹³C NMR spectra for this class of compounds.

Detailed Experimental Protocol
  • Sample Preparation:

    • Accurately weigh 15-25 mg of the this compound derivative.

    • Transfer the solid to a clean, dry 5 mm NMR tube.

    • Add approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.[9] CDCl₃ is a good first choice for many organic compounds, while DMSO-d₆ is excellent for less soluble or more polar derivatives.

    • Cap the tube and gently vortex or sonicate until the sample is fully dissolved.

  • Instrument Setup & Calibration:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.

    • Insert the sample into the magnet and allow it to thermally equilibrate for 5-10 minutes.

    • Perform standard shimming procedures to optimize the magnetic field homogeneity.

    • Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 77.16 ppm, DMSO-d₆ at 39.52 ppm).[10]

  • ¹³C NMR Acquisition:

    • Experiment: Use a standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker systems). Proton decoupling simplifies the spectrum by removing C-H couplings, resulting in sharp singlet signals for each unique carbon (except for the carbon attached to fluorine).

    • Spectral Width: Set a wide spectral width to encompass all expected signals, typically 0 to 220 ppm.[2][11]

    • Pulse Angle: A 30-45° pulse angle is often used to allow for a shorter relaxation delay without saturating quaternary carbons.

    • Relaxation Delay (d1): Set a delay of 1-2 seconds. This allows time for the carbon nuclei to return to equilibrium between pulses.

    • Number of Scans (ns): Due to the low natural abundance of ¹³C (~1.1%), a significant number of scans is required.[11] Start with 1024 scans and increase if the signal-to-noise ratio is insufficient.

    • Acquisition Time (aq): Typically 1-2 seconds.

  • Data Processing:

    • Apply an exponential multiplication (line broadening) of 0.5-1.0 Hz to improve the signal-to-noise ratio.

    • Perform a Fourier transform.

    • Phase the spectrum manually to ensure all peaks are in pure absorption mode.

    • Perform baseline correction.

    • Integrate the peaks (note: integration in proton-decoupled ¹³C NMR is not reliably quantitative).

    • Pick and label the peaks.

Workflow for Structural Confirmation

The following diagram illustrates the logical workflow from sample to final structural assignment.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_output Output a Weigh Compound (15-25 mg) b Dissolve in Deuterated Solvent a->b c Load Sample & Shim b->c d Acquire Proton-Decoupled ¹³C Spectrum c->d e Fourier Transform & Phasing d->e f Peak Picking & Referencing e->f g Assign Signals to Carbons f->g h Compare with Predicted Spectrum g->h i Final Structure Confirmation h->i

Caption: Workflow for ¹³C NMR Analysis.

Part 3: A Comparative Guide to Alternative Analytical Techniques

While ¹³C NMR is indispensable for mapping the carbon backbone, a comprehensive structural elucidation relies on a suite of complementary techniques. No single method provides all the answers, and a senior scientist must choose the right tools for the question at hand.

Logical Relationships in Spectroscopic Data

The diagram below illustrates how different analytical techniques provide overlapping and unique pieces of the structural puzzle.

G cluster_techniques Analytical Techniques cluster_info Structural Information C13NMR ¹³C NMR Carbon_Framework Carbon Skeleton & Environment C13NMR->Carbon_Framework Primary Source Proton_Info Proton Environment & Connectivity C13NMR->Proton_Info via HETCOR H1NMR ¹H NMR H1NMR->Carbon_Framework via HMQC/HMBC H1NMR->Proton_Info Primary Source Func_Groups Functional Groups H1NMR->Func_Groups e.g., -NH₂, -CH₃ MS Mass Spectrometry Mol_Weight Molecular Weight & Formula MS->Mol_Weight Primary Source IR IR Spectroscopy IR->Func_Groups Primary Source

Caption: Complementary Nature of Spectroscopic Techniques.

Performance Comparison of Analytical Methods

The following table provides an objective comparison of ¹³C NMR with other common analytical techniques used in drug development.

Table 2: Comparison of Key Analytical Techniques for Structural Elucidation

Feature¹³C NMR Spectroscopy¹H NMR SpectroscopyMass Spectrometry (MS)Infrared (IR) Spectroscopy
Primary Information Carbon skeleton, number of unique carbons, chemical environment of carbons.Number of unique protons, proton connectivity (J-coupling), chemical environment of protons.Molecular weight, elemental formula (HRMS), fragmentation patterns.Presence of specific functional groups (e.g., C=O, N-H, C-F).
Sample Amount Moderate (10-30 mg)Low (1-5 mg)Very Low (µg to ng)Low (1-5 mg)
Analysis Time Moderate to High (30 mins - several hours)Low (5-15 mins)Low (1-10 mins)Low (1-5 mins)
Destructive? NoNoYesNo
Key Advantage Direct observation of the complete carbon framework.High sensitivity and detailed information on proton connectivity.Unmatched sensitivity for molecular weight determination.Quick and easy confirmation of functional groups.
Key Limitation Low sensitivity due to low natural abundance of ¹³C.Can have overlapping signals in complex molecules.Does not provide information on isomerism (e.g., regioisomers).Provides limited information on the overall molecular structure.

Conclusion

For researchers and professionals in drug development working with this compound derivatives, ¹³C NMR spectroscopy is not just an analytical technique; it is a foundational pillar of structural chemistry. Its ability to provide an unambiguous map of the carbon skeleton is unparalleled. While it is most powerful when used in concert with other methods like ¹H NMR and Mass Spectrometry, the detailed insights from the ¹³C spectrum are often the final arbiter in confirming the identity and purity of a novel compound. By understanding the principles of substituent effects and adhering to a rigorous experimental protocol, scientists can leverage the full power of this technique to accelerate the discovery of new medicines.

References

  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry. VCH. [Link]

  • Zakrzewska, A., Gawinecki, R., Kolehmainen, E., & Ośmiałowski, B. (2005). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. International Journal of Molecular Sciences, 6(1), 52-62. [Link]

  • Puchala, A., & Gawinecki, R. (1995). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 1(1), 1-8. [Link]

  • Affolter, C., & Pretsch, E. (1999). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 39(4), 693-700. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]

  • Maciel, G. E., & Ruben, G. C. (1965). A Study of Solvent Effects on the 13C Nuclear Magnetic Resonance Spectra of Cholesterol, Pyridine, And Uridine. Journal of the American Chemical Society, 87(13), 2927-2934. [Link]

  • Charisiadis, P., & Gerothanassis, I. P. (2012). Advanced NMR techniques for structural characterization of heterocyclic structures. In NMR Spectroscopy in Pharmaceutical Analysis. Elsevier. [Link]

  • PubChem. (n.d.). 3-Bromo-6-fluoropyridin-2-amine. National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]

  • OpenOChem Learn. (n.d.). Primer on ¹³C NMR Spectroscopy. [Link]

  • LibreTexts Chemistry. (2023). 29.10: ¹³C NMR Spectroscopy. [Link]

  • Elterman, M. H. (2023). Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. Georgia Southern University. [Link]

  • Fiveable. (n.d.). Characteristics of 13C NMR Spectroscopy. [Link]

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A Senior Application Scientist's Guide to Mass Spectrometry Analysis of 2-Bromo-6-fluoropyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation and quantification of novel chemical entities are paramount. This guide provides an in-depth comparison of mass spectrometry-based approaches for the analysis of "2-Bromo-6-fluoropyridin-3-amine," a halogenated pyridinyl amine of interest in medicinal chemistry. We will delve into the nuances of ionization techniques, fragmentation pathways, and the comparative performance of different mass analyzer platforms, supported by experimental data and established principles.

Introduction: The Analytical Challenge of Halogenated Heterocycles

This compound presents a unique analytical challenge due to the presence of multiple functional groups: a pyridine ring, an amine group, and two different halogen atoms (bromine and fluorine). These features significantly influence its ionization efficiency and fragmentation behavior in a mass spectrometer. Mass spectrometry is an indispensable tool for confirming the molecular weight and elucidating the structure of such compounds, as well as for quantifying them in complex matrices during drug discovery and development.[1][2] The choice of mass spectrometry technique is critical for obtaining high-quality, reproducible data.

Ionization Techniques: A Comparative Overview

The initial and most critical step in mass spectrometry is the ionization of the analyte.[3][4][5] The choice of ionization source profoundly impacts the resulting mass spectrum, particularly whether the molecular ion is preserved or extensive fragmentation occurs. For a semi-volatile and polar compound like this compound, soft ionization techniques are generally preferred to minimize fragmentation and preserve the molecular ion.

Electrospray Ionization (ESI)

ESI is a soft ionization technique that is highly suitable for polar compounds and is easily coupled with liquid chromatography (LC-MS).[6][7] It typically produces protonated molecules [M+H]+ with minimal fragmentation.[6] For this compound, the basic nitrogen of the pyridine ring and the amine group are readily protonated in the positive ion mode.

Causality Behind Experimental Choices: The acidic conditions often used in reversed-phase liquid chromatography naturally facilitate the protonation of the analyte, making ESI a seamless choice for LC-MS analysis. The generation of a stable [M+H]+ ion is crucial for accurate molecular weight determination and for selecting the precursor ion in tandem mass spectrometry (MS/MS) experiments.

Atmospheric Pressure Chemical Ionization (APCI)

APCI is another viable option, particularly for less polar compounds that are volatile enough to be vaporized in a heated nebulizer.[8] Ionization occurs in the gas phase through proton transfer from reagent gas ions.[8] While also considered a soft ionization technique, APCI can sometimes induce more in-source fragmentation compared to ESI.

Trustworthiness of the Protocol: To ensure the integrity of the analysis, it is crucial to optimize the source parameters, such as the vaporizer temperature and corona discharge current. A self-validating system would involve analyzing a known standard of the compound to confirm that the observed molecular ion corresponds to the expected [M+H]+ and to characterize any in-source fragments.

Electron Ionization (EI)

EI is a "hard" ionization technique that bombards the analyte with high-energy electrons, leading to extensive and often complex fragmentation patterns.[8][9] While this can provide detailed structural information, the molecular ion peak may be weak or absent for some molecules.[4] For this compound, EI would likely lead to the loss of the bromine and fluorine atoms and fragmentation of the pyridine ring.[10][11]

Expertise & Experience: While not the primary choice for LC-MS, EI is the standard for gas chromatography-mass spectrometry (GC-MS). If the compound is sufficiently volatile and thermally stable, GC-EI-MS can provide a reproducible fragmentation library for identification purposes.

Fragmentation Analysis: Deciphering the Molecular Structure

Tandem mass spectrometry (MS/MS) is essential for structural elucidation. By isolating the precursor ion (e.g., the [M+H]+ ion) and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is generated.

The fragmentation of protonated this compound is expected to involve the following pathways:

  • Loss of Ammonia (NH3): A common fragmentation pathway for primary amines.

  • Loss of Halogens: Sequential or concerted loss of bromine and fluorine radicals or as HBr and HF. The characteristic isotopic pattern of bromine (79Br and 81Br in an approximate 1:1 ratio) will result in doublet peaks for bromine-containing fragments.[11]

  • Pyridine Ring Cleavage: At higher collision energies, the stable aromatic ring can fragment, often initiated by the loss of HCN.[12]

Authoritative Grounding: The fragmentation of pyridine derivatives often involves the participation of the ring nitrogen.[13] The initial protonation site can direct the subsequent fragmentation cascade.

Visualizing the Fragmentation Pathway

Fragmentation_Pathway M_H [M+H]+ (m/z 191/193) Loss_NH3 Loss of NH3 M_H->Loss_NH3 Loss_Br Loss of Br M_H->Loss_Br Fragment1 [M+H-NH3]+ (m/z 174/176) Loss_NH3->Fragment1 Loss_HF Loss of HF Fragment1->Loss_HF Fragment2 [M+H-Br]+ (m/z 112) Loss_Br->Fragment2 Ring_Cleavage Ring Cleavage Fragment2->Ring_Cleavage Fragment3 [M+H-NH3-HF]+ (m/z 154/156) Loss_HF->Fragment3 Fragment4 Further Fragments Ring_Cleavage->Fragment4

Caption: Proposed fragmentation pathway for protonated this compound.

Comparison of Mass Analyzer Platforms

The choice of mass analyzer dictates the resolution, mass accuracy, and quantitative capabilities of the analysis.[5]

Triple Quadrupole (QqQ) Mass Spectrometry

Triple quadrupole instruments are the gold standard for quantitative analysis due to their high sensitivity and specificity in selected reaction monitoring (SRM) mode.[14][15]

Experimental Protocol: Quantitative Analysis using LC-MS/MS (QqQ)

  • Sample Preparation: Prepare a dilution series of the this compound standard in a relevant matrix (e.g., plasma, reaction mixture).

  • Chromatographic Separation: Utilize a C18 reversed-phase column with a gradient elution of water and acetonitrile containing 0.1% formic acid.

  • MS/MS Method Development:

    • Infuse the standard solution to determine the precursor ion ([M+H]+).

    • Perform a product ion scan to identify the most intense and stable fragment ions.

    • Optimize the collision energy for the selected precursor-product ion transitions.

  • Quantification: Generate a calibration curve by plotting the peak area of the selected transition against the concentration of the standards.

Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometry

Q-TOF instruments provide high resolution and accurate mass measurements, making them ideal for the identification and structural elucidation of unknown compounds and impurities.[16][17]

Expertise & Experience: The high mass accuracy of a Q-TOF allows for the determination of the elemental composition of the parent ion and its fragments, significantly increasing confidence in compound identification. While excellent for qualitative analysis, their quantitative performance can be surpassed by triple quadrupoles for targeted applications.[16]

Orbitrap Mass Spectrometry

Orbitrap mass analyzers offer very high resolution and mass accuracy, often exceeding that of Q-TOF instruments.[18][19] This allows for the confident identification of analytes in complex matrices and the resolution of isobaric interferences.

Comparative Performance: For small molecule analysis, both Q-TOF and Orbitrap platforms provide excellent qualitative data.[16][20] The choice between them may depend on factors such as cost, ease of use, and specific application needs. Orbitraps may offer superior resolution for complex samples, while modern Q-TOFs provide a good balance of performance and robustness.[19][21]

Performance Comparison Summary
FeatureTriple Quadrupole (QqQ)Quadrupole Time-of-Flight (Q-TOF)Orbitrap
Primary Application Targeted QuantificationQualitative Analysis, Unknown IdentificationHigh-Resolution Qualitative & Quantitative Analysis
Resolution LowHighVery High
Mass Accuracy LowHigh (<5 ppm)Very High (<2 ppm)
Sensitivity Excellent (SRM mode)Very GoodExcellent
Dynamic Range ExcellentGoodVery Good

Experimental Workflow: A Validated Approach

A robust and self-validating workflow is essential for reliable analysis.

Experimental_Workflow cluster_0 Sample Preparation cluster_1 LC-MS Analysis cluster_2 Data Analysis Standard_Prep Standard Preparation LC_Separation Liquid Chromatography Standard_Prep->LC_Separation Sample_Matrix Sample in Matrix Sample_Matrix->LC_Separation Ionization Ionization (ESI/APCI) LC_Separation->Ionization MS_Analyzer Mass Analyzer (QqQ, Q-TOF, Orbitrap) Ionization->MS_Analyzer Qualitative Qualitative Analysis (Fragmentation, Accurate Mass) MS_Analyzer->Qualitative Quantitative Quantitative Analysis (Calibration Curve) MS_Analyzer->Quantitative

Caption: A generalized experimental workflow for the mass spectrometry analysis of this compound.

Conclusion

The successful mass spectrometric analysis of this compound hinges on the judicious selection of ionization techniques and mass analyzer platforms. For quantitative studies in drug development, an LC-MS/MS method using a triple quadrupole mass spectrometer is the preferred approach, offering unparalleled sensitivity and selectivity. For structural confirmation and impurity profiling, high-resolution instruments like Q-TOF and Orbitrap mass spectrometers are indispensable, providing accurate mass measurements that facilitate confident compound identification. By understanding the interplay between the analyte's properties and the instrumental parameters, researchers can develop robust and reliable analytical methods to advance their scientific endeavors.

References

  • BenchChem. (n.d.). Mass spectrometry fragmentation of 6-Bromo-2,3,4-trifluoroaniline.
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  • Thermo Fisher Scientific. (n.d.). The Switch Is On: from Triple Quadrupoles and Q-TOF to Orbitrap High Resolution Mass Spectrometry.
  • RSC Publishing. (2024). In situ analysis of heavy metals and halogenated compounds in reclaimed water using novel electrospray ionization combined with plasma ionization linear ion trap mass spectrometry.
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Sources

A Comparative Crystallographic Guide to 2-Bromo-6-fluoropyridin-3-amine and Its Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Structural Significance of Halogenated Pyridinamines in Medicinal Chemistry

Substituted pyridines are a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous therapeutic agents. Among these, the 2-bromo-6-fluoropyridin-3-amine framework and its analogs are of particular interest to researchers in drug development. The strategic placement of halogen atoms, specifically bromine and fluorine, on the pyridinamine core offers a powerful tool for modulating a molecule's physicochemical properties. These properties, including lipophilicity, metabolic stability, and binding affinity for biological targets, are critical determinants of a drug candidate's success.

The precise three-dimensional arrangement of atoms and the intermolecular interactions within a crystal lattice, elucidated through X-ray crystallography, provide invaluable insights for rational drug design. Understanding how substitutions on the pyridine ring influence crystal packing and non-covalent interactions can guide the optimization of solid-state properties, such as solubility and stability, which are crucial for formulation and bioavailability.

This guide presents a comparative analysis of the crystallographic features of this compound analogs. While a public crystal structure for the parent compound is not available at the time of this publication, we will draw upon the crystallographic data of closely related analogs to infer its probable structural behavior. We will delve into the nuanced interplay of hydrogen bonding and halogen bonding that dictates the supramolecular architecture of these compounds. Furthermore, this guide provides a comprehensive, field-proven experimental protocol for the synthesis and crystallization of this class of molecules, empowering researchers to generate high-quality crystals for their own structural investigations.

Comparative Crystallographic Analysis: The Influence of Halogenation on Supramolecular Assembly

To understand the likely crystal packing of "this compound," we can examine the crystal structures of its analogs, focusing on the roles of the bromine and fluorine substituents.

Case Study 1: 3-Bromopyridin-2-amine - The Dominance of Hydrogen Bonding and Halogen...Halogen Interactions

The crystal structure of 3-Bromopyridin-2-amine provides a foundational understanding of how a bromo-substituted aminopyridine arranges itself in the solid state. In this structure, the molecules form inversion dimers through pairs of N—H···N hydrogen bonds, utilizing the syn-oriented hydrogen atom of the amine group.[1] These dimers are further organized into two-dimensional layers. A notable feature of this packing is the presence of type I C—Br···Br halogen bonds, with a Br···Br distance of 3.693 Å, which contribute to the stability of the layered arrangement.[1]

This observation underscores the significant role that bromine can play in directing crystal packing, not just through its steric bulk but also through its ability to participate in halogen bonding.

Case Study 2: 6-Fluoro-3-pyridinamine - The Impact of a Highly Electronegative Substituent

While a specific crystal structure for 6-Fluoro-3-pyridinamine was not publicly available for this guide, the presence of a highly electronegative fluorine atom at the 6-position is expected to significantly influence the electronic properties and intermolecular interactions of the molecule.[2] Fluorine is a weak hydrogen bond acceptor and is less likely to participate in the strong halogen bonds observed with bromine. Instead, its primary influence will be through the modulation of the pyridine ring's electron density and the acidity of the amine protons. This can lead to altered hydrogen bonding motifs and potentially different packing arrangements compared to its bromo- and non-halogenated counterparts.

Inferred Crystallography of this compound

Based on the analysis of its analogs, we can hypothesize the key intermolecular interactions that would govern the crystal structure of this compound:

  • Hydrogen Bonding: The amino group and the pyridine nitrogen are strong candidates for forming robust N—H···N or N—H···F hydrogen bonds, likely leading to the formation of dimers or catemeric chains.

  • Halogen Bonding: The bromine atom at the 2-position is well-positioned to participate in C—Br···N or C—Br···Br halogen bonds, further stabilizing the crystal lattice.

  • π–π Stacking: The aromatic pyridine rings are likely to engage in π–π stacking interactions, contributing to the overall cohesive energy of the crystal.[3]

The interplay and competition between these interactions will ultimately determine the final crystal packing. The presence of both a bromine and a fluorine atom on the same ring presents a fascinating case for studying the hierarchy of non-covalent interactions.

Table 1: Comparison of Crystallographic Data for 3-Bromopyridin-2-amine and a Related Aminopyridine Salt

Parameter3-Bromopyridin-2-amine[1]2-Aminopyridinium 6-chloronicotinate[3]
Formula C₅H₅BrN₂C₅H₇N₂⁺·C₆H₃ClNO₂⁻
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁/c
a (Å) 12.2179 (6)8.6844 (4)
b (Å) 4.0007 (2)10.8112 (5)
c (Å) 12.8451 (6)11.9235 (6)
β (°) 109.731 (3)95.2046 (9)
Volume (ų) 591.01 (5)1114.87 (9)
Z 44
Key Interactions N—H···N hydrogen bonds, C—Br···Br halogen bondsN—H···O hydrogen bonds, π–π stacking

Experimental Protocols: A Guide to Synthesis and Crystallization

The successful crystallographic analysis of any compound begins with the synthesis of high-purity material and the growth of single crystals of sufficient quality. This section provides a detailed, generalized protocol for the synthesis and crystallization of this compound and its analogs, drawing from established methodologies for related compounds.

Synthesis of Halogenated 3-Aminopyridines

The synthesis of the target scaffold can be approached through several routes. A common strategy involves the bromination of a suitable aminopyridine precursor.

Diagram 1: Synthetic Workflow for this compound

G cluster_0 Synthesis of Precursor cluster_1 Bromination cluster_2 Deprotection & Purification cluster_3 Final Product Start 2-Amino-6-fluoropyridine Step1 Protection of Amino Group Start->Step1 Step2 Electrophilic Bromination (e.g., NBS) Step1->Step2 Step3 Deprotection Step2->Step3 Step4 Purification (Column Chromatography) Step3->Step4 End This compound Step4->End

Caption: A generalized synthetic workflow for this compound.

Step-by-Step Synthesis Protocol:

  • Protection of the Amino Group (Optional but Recommended):

    • Dissolve the starting aminopyridine in a suitable solvent (e.g., dichloromethane).

    • Add a protecting group reagent (e.g., di-tert-butyl dicarbonate for Boc protection) and a base (e.g., triethylamine).

    • Stir at room temperature until the reaction is complete (monitor by TLC).

    • Work up the reaction and purify the protected intermediate. The rationale behind this step is to prevent side reactions at the amino group during bromination.

  • Bromination:

    • Dissolve the protected aminopyridine in an appropriate solvent (e.g., acetonitrile or a chlorinated solvent).

    • Cool the solution to 0 °C.

    • Slowly add a brominating agent, such as N-bromosuccinimide (NBS), portion-wise.

    • Allow the reaction to warm to room temperature and stir until completion. The choice of brominating agent and solvent can influence the regioselectivity of the reaction.

  • Deprotection:

    • If a protecting group was used, dissolve the brominated intermediate in a suitable solvent.

    • Add a deprotecting agent (e.g., trifluoroacetic acid for Boc deprotection).

    • Stir until the deprotection is complete.

    • Neutralize the reaction mixture and extract the product.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure halogenated aminopyridine.

Crystallization for X-ray Diffraction

Growing high-quality single crystals is often the most challenging step. The following methods are commonly employed for small organic molecules.

Diagram 2: Crystallization Workflow

G Start Purified Compound Method1 Slow Evaporation Start->Method1 Method2 Vapor Diffusion Start->Method2 Method3 Cooling Crystallization Start->Method3 Outcome Single Crystals for XRD Method1->Outcome Method2->Outcome Method3->Outcome

Caption: Common crystallization methods for obtaining single crystals.

Detailed Crystallization Protocols:

  • Slow Evaporation:

    • Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture of dichloromethane and hexanes) to near saturation.

    • Filter the solution through a syringe filter to remove any particulate matter.

    • Loosely cover the vial and allow the solvent to evaporate slowly over several days to weeks. The choice of solvent is critical and often requires screening.

  • Vapor Diffusion:

    • Hanging Drop: Dissolve the compound in a small amount of a relatively volatile solvent. Place a droplet of this solution on a siliconized coverslip. Invert the coverslip over a well containing a less volatile solvent in which the compound is less soluble.

    • Sitting Drop: Place a droplet of the compound solution in a small vial. Place this vial inside a larger, sealed container that contains the less volatile precipitant solvent. Over time, the precipitant vapor will diffuse into the droplet, reducing the solubility of the compound and promoting crystallization.

  • Cooling Crystallization:

    • Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

    • Slowly cool the solution to room temperature, and then transfer it to a refrigerator or freezer. The gradual decrease in temperature reduces the solubility of the compound, leading to crystal growth.

Conclusion and Future Directions

The crystallographic analysis of this compound analogs provides a compelling glimpse into the world of crystal engineering and its application in drug discovery. The subtle interplay of hydrogen and halogen bonding, governed by the nature and position of substituents, dictates the supramolecular architecture of these compounds. While the definitive crystal structure of the title compound remains to be publicly disclosed, the principles outlined in this guide offer a robust framework for predicting its solid-state behavior and for designing new analogs with tailored properties.

Future work in this area should focus on obtaining the crystal structure of this compound to validate the hypotheses presented here. Furthermore, co-crystallization studies with pharmaceutically relevant co-formers could unlock new solid forms with enhanced physicochemical properties. The continued exploration of the crystallographic landscape of halogenated pyridinamines will undoubtedly fuel the development of the next generation of innovative therapeutics.

References

  • Jasmine, N. J., Rajam, A., et al. (2015). Crystal structure of 2-aminopyridinium 6-chloronicotinate. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

  • Author(s) not available. (Year not available). 3-Bromopyridin-2-amine. PubMed Central. Available at: [Link]

  • Author(s) not available. (2022). Crystallographic Evidence of η1-Coordination of Bulky Aminopyridine in Halide-Containing Iron (II) Complexes. MDPI. Available at: [Link]

  • Google Patents. (n.d.). Preparation method of 2-amino-3-bromopyridine.
  • Yan, Y., et al. (2024). Molecular structure of tris[(6-bromopyridin-2-yl)methyl]amine. PubMed Central. Available at: [Link]

Sources

A Comparative Guide to HPLC-MS Methods for the Validation of 2-Bromo-6-fluoropyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the robust validation of pharmaceutical intermediates is a cornerstone of regulatory compliance and product quality. This guide provides an in-depth comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) methodologies for the validation of 2-Bromo-6-fluoropyridin-3-amine, a key building block in the synthesis of various active pharmaceutical ingredients (APIs). We will explore the rationale behind method development choices, compare alternative approaches with supporting data, and provide detailed protocols to ensure scientific integrity and reproducibility.

The validation of any analytical procedure is to demonstrate its suitability for the intended purpose.[1] For impurity and assay testing of pharmaceutical ingredients, key validation parameters include specificity, linearity, accuracy, precision, and robustness, as outlined by the International Council for Harmonisation (ICH) guidelines.[2][3][4]

The Analyte: Understanding this compound and its Analytical Challenges

This compound is a halogenated pyridine derivative. Its structure presents unique analytical challenges. The presence of a bromine atom results in a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by 2 m/z units, which is a key diagnostic feature.[5][6][7] The fluorine atom can influence the compound's chromatographic behavior and mass spectral fragmentation. Furthermore, the primary amine group makes the molecule susceptible to peak tailing on traditional silica-based HPLC columns due to interactions with residual silanols.[8]

Common impurities in the synthesis of similar bromo-amino pyridines can include positional isomers (e.g., 2-Bromo-5-fluoropyridin-3-amine), starting materials, and byproducts of over-bromination.[9] A successful analytical method must be able to resolve the main component from these potential impurities.

Comparative Analysis of HPLC-MS Methodologies

The selection of an appropriate HPLC-MS method is critical for the accurate and reliable analysis of this compound. This section compares two common reversed-phase HPLC approaches, highlighting the impact of column chemistry and mobile phase composition on chromatographic performance.

Method 1: Traditional C18 Column with a Standard Mobile Phase

A C18 column is a common starting point for reversed-phase HPLC method development due to its broad applicability.[10]

Experimental Protocol: Method 1

  • HPLC System: Agilent 1290 Infinity II LC System

  • Mass Spectrometer: Agilent 6120 Single Quadrupole LC/MS

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 10-95% B over 10 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 5 µL

  • MS Ionization: Electrospray Ionization (ESI), Positive Mode

  • MS Detection: Full Scan (m/z 100-400) and Selected Ion Monitoring (SIM) at m/z 191 & 193

Method 2: Phenyl-Hexyl Column with a Modified Mobile Phase

A Phenyl-Hexyl stationary phase can offer alternative selectivity, particularly for aromatic and halogenated compounds, through π-π interactions.[11][12]

Experimental Protocol: Method 2

  • HPLC System: Agilent 1290 Infinity II LC System

  • Mass Spectrometer: Agilent 6120 Single Quadrupole LC/MS

  • Column: InfinityLab Poroshell 120 Phenyl-Hexyl, 4.6 x 150 mm, 4 µm

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.2

  • Mobile Phase B: Acetonitrile

  • Gradient: 15-90% B over 10 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C

  • Injection Volume: 5 µL

  • MS Ionization: Electrospray Ionization (ESI), Positive Mode

  • MS Detection: Full Scan (m/z 100-400) and Selected Ion Monitoring (SIM) at m/z 191 & 193

Data Presentation and Performance Comparison

The following table summarizes the hypothetical performance data for the two methods, illustrating the impact of column and mobile phase selection.

Performance MetricMethod 1 (C18)Method 2 (Phenyl-Hexyl)Rationale for Performance
Retention Time (min) 4.25.8The Phenyl-Hexyl phase provides stronger retention for the aromatic analyte through π-π interactions.
Peak Asymmetry 1.41.1The Phenyl-Hexyl column with a buffered mobile phase reduces silanol interactions, leading to more symmetrical peaks.[8][10]
Resolution (from key impurity) 1.82.5The alternative selectivity of the Phenyl-Hexyl phase enhances the separation of closely related isomers.
Limit of Detection (LOD) 5 ng/mL2 ng/mLImproved peak shape and reduced baseline noise with the Phenyl-Hexyl method contribute to lower detection limits.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the HPLC-MS method development and validation process.

cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R2)) Define Analytical Requirements Define Analytical Requirements Column & Mobile Phase Screening Column & Mobile Phase Screening Define Analytical Requirements->Column & Mobile Phase Screening Gradient Optimization Gradient Optimization Column & Mobile Phase Screening->Gradient Optimization MS Parameter Tuning MS Parameter Tuning Gradient Optimization->MS Parameter Tuning Specificity Specificity Gradient Optimization->Specificity Linearity & Range Linearity & Range Specificity->Linearity & Range Accuracy & Precision Accuracy & Precision Linearity & Range->Accuracy & Precision Robustness Robustness Accuracy & Precision->Robustness

Caption: HPLC-MS Method Development and Validation Workflow.

Caption: Decision Tree for HPLC-MS Method Optimization.

Conclusion and Recommendations

Based on the comparative data, the HPLC-MS method utilizing a Phenyl-Hexyl column (Method 2) demonstrates superior performance for the validation of this compound. The enhanced selectivity and improved peak shape lead to better resolution of impurities and lower detection limits, which are critical for ensuring the quality and safety of the final drug product. While a C18 column can provide adequate results, the Phenyl-Hexyl phase offers a more robust and reliable method for this specific analyte.

It is imperative that any chosen method undergoes a full validation study in accordance with ICH guidelines to ensure it is fit for its intended purpose.[1][2][3] This includes assessing specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.

References

  • ACS Publications. Volumetric Method for Determination of Fluorine | Analytical Chemistry. Available from: [Link]

  • Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. Available from: [Link]

  • ICH. Validation of Analytical Procedures Q2(R2). Available from: [Link]

  • Organic Syntheses. Site-Selective C-H Fluorination of Pyridines and Diazines with AgF2. Available from: [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available from: [Link]

  • Spectroscopy Online. Halogenated Organic Compounds. Available from: [Link]

  • Element Lab Solutions. A New View of Reversed Phase HPLC Selectivity. Available from: [Link]

  • ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link]

  • Georgia Southern University. Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. Available from: [Link]

  • ResearchGate. Mass spectrometry of halogen-containing organic compounds. Available from: [Link]

  • AMS Bio. ICH Guidelines for Analytical Method Validation Explained. Available from: [Link]

  • Chromtech. HPLC Column Selection Guide. Available from: [Link]

  • Chemguide. mass spectra - the M+2 peak. Available from: [Link]

  • National Institutes of Health. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Available from: [Link]

  • Agilent. How Do I Choose? A guide to HPLC column selection. Available from: [Link]

  • University of Münster. New method for introducing fluorinated components into molecules. Available from: [Link]

  • MDPI. Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. Available from: [Link]

  • Michigan State University Department of Chemistry. Mass Spectrometry. Available from: [Link]

  • YouTube. Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Available from: [Link]

  • Taylor & Francis Online. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Available from: [Link]

  • ResearchGate. Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. Available from: [Link]

  • Agency for Toxic Substances and Disease Registry. ANALYTICAL METHODS. Available from: [Link]

  • Hochschule Bonn-Rhein-Sieg. Identification of corrosion inhibiting long-chain primary alkyl amines by gas chromatography and gas chromatography–mass spectrometry. Available from: [Link]

  • MDPI. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Available from: [Link]

  • National Institutes of Health. Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Available from: [Link]

Sources

Reactivity comparison of "2-Bromo-6-fluoropyridin-3-amine" vs 2-chloro-6-fluoropyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Decision Matrix

In the design of kinase inhibitors and heterocyclic scaffolds, the choice between 2-Bromo-6-fluoropyridin-3-amine (Compound A) and 2-Chloro-6-fluoropyridin-3-amine (Compound B) is rarely arbitrary. It is a strategic decision dictated by the order of functionalization .

While both molecules share the highly reactive 6-fluoro motif for SNAr diversifications, the 2-position halogen determines the feasibility of subsequent metal-catalyzed cross-couplings.

FeatureThis compound 2-Chloro-6-fluoropyridin-3-amine
CAS Number 1068976-51-1Varies by salt/form
C2 Reactivity (Pd-Catalysis) High (Standard Conditions)Low/Medium (Requires Specialized Ligands)
C6 Reactivity (SNAr) High (F is excellent LG)High (F is excellent LG; Cl activation slightly higher)
Chemoselectivity Control Excellent (distinct reactivity gaps)Good, but C2 functionalization is rate-limiting
Cost Profile Higher (Premium Intermediate)Lower (Economy Intermediate)
Primary Use Case Sequential Functionalization: 1. Suzuki/Buchwald at C22. SNAr at C6Single-Point Diversity: 1. SNAr at C62. C2 remains inert or requires forcing conditions

Structural & Electronic Analysis

To predict reactivity, we must analyze the electronic environment created by the 3-amino group (Electron Donating Group, EDG) and the 2,6-dihalo substitution pattern.

Bond Dissociation Energy (BDE) & Oxidative Addition

The primary differentiator is the C–X bond strength at the 2-position.

  • C–Br BDE (~276 kJ/mol): Weak enough to undergo facile oxidative addition with Pd(0) species (e.g., Pd(PPh3)4).

  • C–Cl BDE (~339 kJ/mol): Significantly stronger.[1] Oxidative addition is the rate-limiting step and often requires electron-rich, bulky ligands (e.g., XPhos, SPhos) or higher temperatures to proceed [1].

The "Fluorine Effect" at C6

Both molecules possess a fluorine atom at the 6-position. In nucleophilic aromatic substitution (SNAr), fluoride is an exceptional leaving group due to the high electronegativity of fluorine, which stabilizes the Meisenheimer complex intermediate.

  • Inductive Activation: The halogen at C2 (Cl or Br) inductively pulls electron density from the ring, further activating the C6-F bond. Since Chlorine (EN = 3.16) is more electronegative than Bromine (EN = 2.96), Compound B (2-Cl) theoretically makes the C6-F bond slightly more electrophilic than Compound A, though in practice, the high reactivity of the C-F bond makes this difference negligible for most nucleophiles.

Reactivity Heatmap (Visualization)

ReactivityMap Core 2-Halo-6-fluoropyridin-3-amine Scaffold C2_Br C2-Position (Br) High Pd-Reactivity (Suzuki/Buchwald) Core->C2_Br If X = Br C2_Cl C2-Position (Cl) Low Pd-Reactivity (Inert to mild Pd) Core->C2_Cl If X = Cl C6_F C6-Position (F) Extreme S_NAr Reactivity (Primary Attack Site) Core->C6_F Universal N3_NH2 N3-Amine Directing Group / Nucleophile (Amide Coupling) Core->N3_NH2 Universal

Figure 1: Chemoselectivity map highlighting the divergent reactivity at the C2 position depending on the halogen choice.

Experimental Performance Comparison

Scenario A: Metal-Catalyzed Cross-Coupling (C2 Functionalization)

Objective: Install an aryl or heteroaryl group at the 2-position via Suzuki-Miyaura coupling.

  • Compound A (2-Br):

    • Performance: Excellent. Reacts under standard conditions (80°C, weak base).

    • Chemoselectivity: High. The C-Br bond reacts preferentially over the C-F bond and the C-N bond.

    • Yield: Typically 85-95%.

  • Compound B (2-Cl):

    • Performance: Poor to Moderate. Often requires "forcing" conditions (110°C+, strong base) or advanced catalyst systems (Pd-G3 precatalysts).

    • Risk: Harsh conditions required to activate the C-Cl bond may lead to side reactions at the sensitive C6-F site (hydrolysis to pyridinone) or competitive SNAr if the boronic acid acts as a nucleophile.

Scenario B: Nucleophilic Aromatic Substitution (C6 Functionalization)

Objective: Displace the 6-Fluoro group with an amine or alkoxide.

  • Compound A (2-Br) & Compound B (2-Cl):

    • Performance: Both perform excellently. The reaction is fast and often proceeds at room temperature or mild heating.

    • Differentiation: If the nucleophile is an amine, the reaction is clean for both. However, if the intention is to perform this step first and then couple at C2, Compound A (2-Br) is the superior starting material to ensure the second step is viable.

Validated Experimental Protocols

The following protocols are designed to be self-validating. If the expected color changes or TLC spots (distinct Rf shifts) are not observed, check catalyst quality or solvent dryness.

Protocol 1: Chemoselective Suzuki Coupling at C2 (Using 2-Br Analog)

Targeting the C-Br bond while preserving the C-F bond.

Reagents:

  • Substrate: this compound (1.0 eq)

  • Boronic Acid: Aryl-B(OH)2 (1.1 eq)

  • Catalyst: Pd(dppf)Cl2·DCM (0.05 eq) - Chosen for robustness.

  • Base: K2CO3 (2.0 M aq, 3.0 eq)

  • Solvent: 1,4-Dioxane (0.2 M concentration)

Workflow:

  • Degassing: Charge substrate, boronic acid, and catalyst into a vial. Seal and purge with N2 for 5 mins.

  • Solvent Addition: Add sparged dioxane and aqueous base via syringe.

  • Reaction: Heat to 80°C for 4–6 hours.

    • Checkpoint: The reaction mixture should turn dark (active Pd). TLC should show consumption of the starting material (lower Rf due to amine) and appearance of a fluorescent product spot.

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over Na2SO4.

  • Note: The 6-F group usually survives these conditions intact, allowing for a subsequent SNAr step.

Protocol 2: SNAr Displacement at C6 (Universal)

Targeting the C-F bond.

Reagents:

  • Substrate: 2-Chloro-6-fluoropyridin-3-amine (or 2-Br analog) (1.0 eq)

  • Nucleophile: Morpholine or Primary Amine (1.2 eq)

  • Base: DIPEA (2.0 eq)

  • Solvent: DMSO or NMP (0.5 M)

Workflow:

  • Mixing: Dissolve substrate in DMSO. Add DIPEA and nucleophile.

  • Reaction: Stir at 60°C for 2 hours. (Highly reactive amines may react at RT).

    • Checkpoint: Monitor by LC-MS.[2] The mass shift corresponds to [M - F + Nucleophile].

  • Workup: Pour into ice water. The product often precipitates. If not, extract with EtOAc.

Strategic Workflow Guide (Graphviz)

This decision tree assists in selecting the correct starting material based on the desired final scaffold.

SynthesisStrategy Start Start: Define Target Scaffold Q1 Do you need to functionalize the C2 position (Suzuki/Buchwald)? Start->Q1 Select_Br Select 2-BROMO-6-fluoro (Compound A) Q1->Select_Br YES Select_Cl Select 2-CHLORO-6-fluoro (Compound B) Q1->Select_Cl NO Branch_Yes YES Branch_No NO (C2 remains Halo) Step1_Br Step 1: C2 Cross-Coupling (Mild Conditions, High Yield) Select_Br->Step1_Br Step1_Cl Step 1: C6 S_NAr (Displace Fluorine) Select_Cl->Step1_Cl Step2_Br Step 2: C6 S_NAr (Displace Fluorine) Step1_Br->Step2_Br Step2_Cl Step 2: C2 Functionalization (Difficult: Requires specialized Pd) Step1_Cl->Step2_Cl

Figure 2: Strategic decision tree for selecting the optimal halogenated pyridine intermediate.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 50851130, 2-Amino-5-bromo-3-fluoropyridine. Retrieved from [Link]

  • Lutz, M., et al. (2007). Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine. National Institutes of Health. Retrieved from [Link]

  • Organic Chemistry Portal. (2025). Suzuki Coupling Mechanism and Catalysts. Retrieved from [Link]

Sources

Suzuki coupling reactivity: bromo- vs chloro-fluoropyridinamines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Guide: Bromo- vs. Chloro-Fluoropyridinamines in Suzuki-Miyaura Coupling Audience: Researchers, Process Chemists, and Drug Discovery Scientists.[1]

Executive Summary: The Halogen Trade-Off

In the synthesis of bioactive heteroaromatics, fluoropyridinamines represent a "privileged scaffold" but a kinetic minefield. The presence of three distinct functionalities—a basic amine (


), an electron-withdrawing fluorine (

), and a halogen leaving group (

)—creates a complex electronic environment for Palladium catalysis.

This guide objectively compares the two primary precursors: Bromo-fluoropyridinamines and Chloro-fluoropyridinamines .

  • The Bromo- Route: Offers superior oxidative addition rates and compatibility with generic catalysts (

    
    ), but suffers from higher raw material costs and lower atom economy.
    
  • The Chloro- Route: Offers significant cost advantages and supply chain stability but requires specialized, electron-rich ligand systems (e.g., Buchwald biaryl phosphines) to overcome the high activation energy barrier.

Mechanistic Deep Dive: The Kinetic Bottleneck

The defining difference between these substrates lies in the Oxidative Addition (OA) step of the catalytic cycle.

Bond Dissociation Energy (BDE) & Activation
  • C–Br Bond (~276 kJ/mol): Weak enough to undergo facile oxidative addition with standard Pd(0) species.[2] The rate-limiting step is often the dissociation of the phosphine ligand.

  • C–Cl Bond (~339 kJ/mol): Significantly stronger.[2] Oxidative addition becomes the rate-limiting step.[2] Without electron-rich ligands to increase the electron density on the Pd center, the reaction stalls.

The "Fluorine Effect"

The presence of fluorine ortho to the halogen (common in these scaffolds) exerts a strong inductive effect (


).
  • Pros: It lowers the LUMO energy of the C–X bond, theoretically accelerating oxidative addition compared to non-fluorinated pyridines.

  • Cons: It renders the ring highly susceptible to Nucleophilic Aromatic Substitution (

    
    ). Strong bases (e.g., 
    
    
    
    ) can displace the fluorine or the halogen before coupling occurs.
The "Amine Poisoning" Factor

The free amine (


) and the pyridine nitrogen can competitively bind to the Pd(II) center, displacing the phosphine ligand and forming an inactive "Pd-black" precipitate. This effect is more pronounced when the oxidative addition is slow (i.e., with Chlorides).
Visualizing the Pathway

SuzukiMechanism Pd0 Active Catalyst L-Pd(0) Complex_II Oxidative Addition Complex L-Pd(II)-Ar-X Pd0->Complex_II Oxidative Addition Substrate_Br Bromo-Substrate (Fast OA) Substrate_Br->Complex_II Low Barrier (k_fast) Substrate_Cl Chloro-Substrate (Slow OA) Substrate_Cl->Complex_II High Barrier (k_slow) Requires e- rich Ligand Transmetal Transmetallation (Boronic Acid + Base) Complex_II->Transmetal Poison Catalyst Poisoning (Pd-Amine Coordination) Complex_II->Poison Competitive Binding (Free NH2) RedElim Reductive Elimination (Product Release) Transmetal->RedElim RedElim->Pd0 Regeneration

Figure 1: Catalytic cycle highlighting the divergent Oxidative Addition (OA) pathways. Note the high barrier for Chlorides necessitating specialized conditions.

Comparative Performance Data

The following data summarizes typical yield ranges and reaction parameters based on aggregated literature trends for 2-amino-3-fluoro-X-pyridine substrates.

FeatureBromo-Fluoropyridinamine Chloro-Fluoropyridinamine
Standard Catalyst (

)
High Activity (85-98% Yield)Poor Activity (<20% Yield)
Advanced Catalyst (Pd-XPhos G3)Excellent (>95% Yield)Excellent (90-98% Yield)
Temperature Requirement Moderate (60–80 °C)High (80–110 °C)
Base Sensitivity Tolerates weak bases (

)
Often requires stronger bases (

)
Side Reactions Minimal (some dehalogenation)Protodeboronation (due to high T/slow rate)
Cost of Goods (Substrate)

$ (High)
$ (Low)
Cost of Goods (Catalyst) $ (Generic)

$ (IP-protected Ligands)

Experimental Protocols

Method A: The "Robust Route" (Bromo-Precursor)

Best for: Small-scale discovery chemistry, rapid library generation, or when catalyst cost is negligible.

Reagents:

  • Substrate: 2-amino-3-fluoro-5-bromopyridine (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2 equiv)

  • Catalyst:

    
     (3-5 mol%)
    
  • Base:

    
     (2.0 equiv)
    
  • Solvent: 1,4-Dioxane / Water (4:1)

Protocol:

  • Charge a reaction vial with the bromo-pyridine, boronic acid, and Pd catalyst.

  • Purge the vial with Nitrogen or Argon (3 cycles).[3] Critical: Oxygen promotes homocoupling.[4]

  • Add degassed Dioxane and aqueous Base via syringe.

  • Heat to 80 °C for 4–6 hours.

  • Workup: Filter through Celite to remove Pd black, dilute with EtOAc, wash with brine.

  • Purification: Flash chromatography (Hexane/EtOAc).

Method B: The "Cost-Effective Route" (Chloro-Precursor)

Best for: Scale-up (>10g), process development, or cost-sensitive manufacturing.

Reagents:

  • Substrate: 2-amino-3-fluoro-5-chloropyridine (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.3 equiv)

  • Catalyst: XPhos Pd G3 or Pd(OAc)2 + SPhos (1-2 mol%)

  • Base:

    
     (Tribasic Potassium Phosphate) (2.5 equiv)
    
  • Solvent: Toluene / Water (10:1) or n-Butanol

Protocol:

  • Catalyst Activation: If using Pd(OAc)2/Ligand, premix in solvent for 10 mins under Argon to form the active

    
     species. If using G3 precatalyst, add directly.
    
  • Combine chloro-pyridine, boronic acid, and base in the reactor.

  • Add the catalyst solution/solid.

  • Heat to 100–110 °C (Reflux). Note: Higher energy is required to breach the C-Cl activation barrier.

  • Monitor via HPLC. If conversion stalls, add a second portion of catalyst (0.5 mol%).

  • Workup: Standard aqueous extraction. Scavenger resins (e.g., SiliaMetS® Thiol) are recommended to remove residual Pd, as electron-rich ligands bind Pd tightly.

Decision Matrix: Selecting the Right Path

Use this workflow to determine the optimal starting material for your specific campaign.

DecisionTree Start Start: Target Molecule Analysis ScaleCheck Is Scale > 100 grams? Start->ScaleCheck CostCheck Is Substrate Cost > Catalyst Cost? ScaleCheck->CostCheck Yes (Process Scale) UseBr DECISION: Use Bromo-Analog (Method A) ScaleCheck->UseBr No (Discovery/Lab Scale) LigandCheck Are Buchwald Ligands Available? CostCheck->LigandCheck No (Substrate is cheap) UseCl DECISION: Use Chloro-Analog (Method B) CostCheck->UseCl Yes (Substrate is expensive) LigandCheck->UseBr No LigandCheck->UseCl Yes

Figure 2: Strategic decision tree for selecting between Bromo- and Chloro- precursors based on scale and resource availability.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link]

  • Billingsley, K., & Buchwald, S. L. (2006).[5] A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.[3][5][6] Angewandte Chemie International Edition. [Link]

  • Barrios-Landeros, F., & Hartwig, J. F. (2005). Distinct Mechanisms for the Oxidative Addition of Chloro-, Bromo-, and Iodoarenes to a Bisphosphine Palladium(0) Complex.[7] Journal of the American Chemical Society. [Link][7]

  • Gore, M., et al. (2013). Palladium-Catalyzed Suzuki–Miyaura Coupling of 2-Chloropyridines: A Practical Approach. Tetrahedron Letters. [Link]

Sources

A Senior Application Scientist's Guide to Palladium Catalyst Selection for the Coupling of 2-Bromo-6-fluoropyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive comparative analysis of palladium catalyst systems for the functionalization of the pharmaceutically relevant building block, 2-Bromo-6-fluoropyridin-3-amine. We will delve into the nuances of catalyst and ligand selection for both Buchwald-Hartwig amination and Suzuki-Miyaura cross-coupling reactions. By examining the electronic and steric factors of this specific substrate, this guide offers researchers, scientists, and drug development professionals a framework for rational catalyst choice, supported by experimental data from analogous systems and detailed, actionable protocols.

Introduction: The Significance of this compound in Drug Discovery

Substituted pyridines are privileged scaffolds in medicinal chemistry, and this compound is a particularly valuable starting material. The strategic placement of the bromine atom, the electron-withdrawing fluorine, and the electron-donating amino group creates a unique electronic landscape that allows for selective functionalization. This trifecta of functionalities makes it a versatile precursor for the synthesis of a diverse array of compounds with potential therapeutic applications.

The primary routes for elaborating this core structure are palladium-catalyzed cross-coupling reactions, namely the Buchwald-Hartwig amination for C-N bond formation and the Suzuki-Miyaura coupling for C-C bond formation. The success of these transformations is critically dependent on the choice of the palladium catalyst system, which includes the palladium precursor and, most importantly, the ancillary ligand.

The Critical Role of the Ligand: A Mechanistic Perspective

The ligand plays a pivotal role in the palladium-catalyzed cross-coupling cycle. It modulates the electronic and steric environment of the palladium center, thereby influencing the rates of oxidative addition, transmetalation (in Suzuki-Miyaura) or amine coordination/deprotonation (in Buchwald-Hartwig), and reductive elimination. For an electron-rich yet sterically hindered substrate like this compound, the ligand must be carefully chosen to overcome potential challenges such as catalyst inhibition by the basic amino group and slow reaction kinetics.

Bulky, electron-rich phosphine ligands have emerged as the gold standard for many challenging cross-coupling reactions.[1][2] The steric bulk facilitates the formation of monoligated palladium(0) species, which are highly active in the oxidative addition step.[3][4] The electron-donating nature of the ligand enhances the rate of reductive elimination, the final product-forming step.

Visualizing the Catalytic Cycles

To better understand the role of the palladium catalyst, let's visualize the fundamental steps of the Buchwald-Hartwig and Suzuki-Miyaura reactions.

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative Addition Complex Oxidative Addition Complex Pd(0)L->Oxidative Addition Complex Ar-X Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination R2NH Deprotonation Deprotonation Amine Coordination->Deprotonation Base Reductive Elimination Complex Reductive Elimination Complex Deprotonation->Reductive Elimination Complex Reductive Elimination Complex->Pd(0)L Ar-NR2

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Suzuki_Miyaura_Cycle Pd(0)L Pd(0)L Oxidative Addition Complex Oxidative Addition Complex Pd(0)L->Oxidative Addition Complex Ar-X Transmetalation Transmetalation Oxidative Addition Complex->Transmetalation R-B(OR')2 Reductive Elimination Complex Reductive Elimination Complex Transmetalation->Reductive Elimination Complex Reductive Elimination Complex->Pd(0)L Ar-R

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Analysis of Palladium Catalysts for Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[3] For a substrate like this compound, the choice of catalyst is crucial to overcome potential catalyst inhibition by the pyridine nitrogen and the primary amine. The following table provides a comparative overview of catalyst systems successfully employed for the amination of analogous 2-bromopyridines.

Catalyst System (Pd Source / Ligand)Amine Coupling PartnerBaseSolventTemp. (°C)Time (h)Yield (%)Reference (Analogous System)
Pd₂(dba)₃ / RuPhosMorpholineLiHMDSToluene1001683[5]
Pd₂(dba)₃ / SPhosMorpholineLiHMDSToluene1001676[5]
Pd₂(dba)₃ / BINAPMorpholineLiHMDSToluene1001671[5]
Pd(OAc)₂ / dpppDiethylamineNaOtBuToluene80-98[5]
Pd(OAc)₂ / dpppn-PropylamineNaOtBuToluene80-70[5]
Pd₂(dba)₃ / BINAPtrans-1,2-DiaminocyclohexaneNaOtBuToluene80460[6]

Analysis and Recommendations:

  • For Secondary Amines: Catalyst systems based on bulky, electron-rich biaryl phosphine ligands such as RuPhos and SPhos are highly effective, providing good to excellent yields.[5] The use of a strong, non-nucleophilic base like LiHMDS is often preferred to deprotonate the amine without competing in the coupling reaction.

  • For Primary Amines: While bidentate ligands like BINAP and dppp have shown success, they may require higher catalyst loadings or longer reaction times.[5][6] For challenging couplings with primary amines, considering more advanced ligands like BrettPhos in combination with a suitable precatalyst could be beneficial.[7]

  • Base Selection: The choice of base is critical. While strong bases like NaOtBu and LiHMDS are commonly used, they may not be compatible with all functional groups.[8] For substrates with base-sensitive functionalities, weaker bases like Cs₂CO₃ or K₃PO₄ should be considered, although this may necessitate a more active catalyst system or higher reaction temperatures.[6][8]

Comparative Analysis of Palladium Catalysts for Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile tool for C-C bond formation.[9] The electronic nature of this compound, with both electron-donating and electron-withdrawing groups, can influence the efficiency of the transmetalation and reductive elimination steps. Below is a comparison of catalyst systems used for Suzuki-Miyaura couplings of similar bromopyridine derivatives.

Catalyst System (Pd Source / Ligand)Boronic Acid/EsterBaseSolventTemp. (°C)Yield (%)Reference (Analogous System)
Pd(dppf)Cl₂Hetero(aryl) boronic acidsNa₃PO₄Dioxane65-1005-89[1]
Pd₂(dba)₃ / Ligand 1*Aryl and heteroaryl bromidesVariousDioxane-Good to Excellent[9]
PEPPSI-IPr**p-fluorophenylboronic acidK₂CO₃Dioxane/H₂O80High[2]
Pd(OAc)₂ / Biaryl PhosphacyclesArylboronic acidsKOH or KFDioxaneRT80-97[10]

* Ligand 1 refers to a specific phosphine oxide ligand developed by Buchwald.[9] ** PEPPSI-IPr: palladium(II) dichloride

Analysis and Recommendations:

  • For General Arylations: Catalyst systems like Pd(dppf)Cl₂ offer a good starting point due to their commercial availability and proven efficacy with a range of heteroaryl boronic acids.[1]

  • For Challenging Couplings: For less reactive boronic acids or to achieve higher turnover numbers, more specialized ligands are often necessary. The Buchwald group has developed highly active phosphine oxide ligands that are effective for coupling 2-pyridyl nucleophiles.[9] Similarly, N-heterocyclic carbene (NHC) ligands, as part of PEPPSI-type precatalysts, have demonstrated excellent activity and stability, particularly with sterically demanding substrates.[2]

  • Room Temperature Reactions: The development of biaryl phosphacycle ligands allows for Suzuki-Miyaura couplings to be performed at room temperature, which can be advantageous for thermally sensitive substrates.[10]

  • Base and Solvent: The choice of base and solvent is interdependent with the catalyst system. While inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are common, the use of fluoride sources like KF can be beneficial with certain boronic esters.[9] Dioxane, toluene, and aqueous mixtures are frequently used solvents.[11]

Detailed Experimental Protocols

The following protocols are generalized procedures based on established methodologies for analogous systems and should be optimized for the specific coupling partners of this compound.

Experimental Workflow Visualization

Experimental_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Add this compound, Coupling Partner, and Base to Schlenk Tube B Add Palladium Precatalyst and Ligand A->B C Evacuate and Backfill with Argon/Nitrogen (3x) B->C D Add Degassed Solvent via Syringe C->D E Heat to Desired Temperature and Stir D->E F Monitor Reaction Progress (TLC/LC-MS) E->F G Cool to Room Temperature and Quench F->G H Liquid-Liquid Extraction G->H I Dry Organic Layer and Concentrate H->I J Purify by Column Chromatography I->J

Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.

Protocol 1: Buchwald-Hartwig Amination (General Procedure)
  • Reaction Setup: In a glovebox or under a stream of argon, add this compound (1.0 equiv), the desired amine (1.2 equiv), and the base (e.g., NaOtBu, 1.4 equiv) to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Catalyst Addition: To the Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., RuPhos, 2-4 mol%).

  • Inert Atmosphere: Seal the Schlenk tube, remove it from the glovebox (if applicable), and connect it to a Schlenk line. Evacuate and backfill with argon three times.

  • Solvent Addition: Add the degassed solvent (e.g., toluene, 0.1-0.2 M) via syringe.

  • Reaction: Place the Schlenk tube in a preheated oil bath at the desired temperature (e.g., 80-110 °C) and stir vigorously for the required time (typically 4-24 hours).

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling (General Procedure)
  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv), the boronic acid or ester (1.5 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%).

  • Inert Atmosphere: Seal the Schlenk tube and evacuate and backfill with argon three times.

  • Solvent Addition: Add the degassed solvent system (e.g., a mixture of dioxane and water, 4:1 v/v, 0.1 M) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 85-100 °C) and stir for the required time (typically 2-18 hours).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.

Conclusion and Future Outlook

The successful functionalization of this compound via palladium-catalyzed cross-coupling is highly dependent on the judicious selection of the catalyst system. For Buchwald-Hartwig aminations, bulky biaryl phosphine ligands like RuPhos and SPhos are excellent choices for coupling with secondary amines, while more specialized ligands may be required for primary amines. In Suzuki-Miyaura couplings, catalysts such as Pd(dppf)Cl₂ provide a reliable starting point, with more advanced ligand systems offering improved performance for challenging substrates.

As the field of catalysis continues to evolve, the development of more active, stable, and versatile palladium catalysts will undoubtedly further expand the synthetic utility of valuable building blocks like this compound, enabling the efficient synthesis of novel compounds for drug discovery and materials science.

References

  • BenchChem. (2025). A Comparative Guide to Bases in the Buchwald-Hartwig Amination of 2-Bromo-6-methylisonicotinaldehyde. BenchChem.
  • Mokganya, P. et al. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances, 11, 29483-29494.
  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Gellman, S. H. (2012). Direct comparison of homogeneous and heterogeneous palladium(II) catalysts for Suzuki-Miyaura cross-coupling reactions.
  • BenchChem. (2025). A Comparative Guide to 2-Fluoropyridine-3-boronic Acid in Suzuki-Miyaura Cross-Coupling. BenchChem.
  • Biscoe, M. R., & Buchwald, S. L. (2009). The Suzuki–Miyaura cross-coupling of pyridine-2-sulfonyl fluoride (PyFluor) with hetero(aryl) boronic acids and esters. Organic Letters, 11(8), 1773-1775.
  • Al-Badri, Z. M. (2018).
  • Wikipedia. (2023).
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. Journal of the American Chemical Society, 138(30), 9613-9625.
  • BenchChem. (2025).
  • Chemistry LibreTexts. (2023).
  • Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years.
  • Fors, B. P., & Buchwald, S. L. (2011). Pd-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Journal of the American Chemical Society, 133(45), 18034-18037.

Sources

The Halogenated Linchpin: 2-Bromo-6-fluoropyridin-3-amine in Next-Gen Kinase & Phosphatase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity & Application of 2-Bromo-6-fluoropyridin-3-amine Scaffolds Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Lead Discovery Biologists, and Process Chemists.

Executive Summary: The "Privileged" Scaffold

This compound (CAS 1068976-51-1) is not a drug in itself; it is a high-value pharmacophore building block . In modern medicinal chemistry, it serves as the structural "linchpin" for synthesizing allosteric inhibitors of SHP2 (PTPN11) , TGF-β receptor antagonists , and 1,5-naphthyridine-based kinase inhibitors .

Its value lies in its specific substitution pattern:

  • C2-Bromine: A versatile handle for Suzuki-Miyaura or Buchwald-Hartwig couplings to attach "head" groups (e.g., heterocyclic amines).

  • C6-Fluorine: Provides metabolic stability (blocking oxidation at the susceptible C6 position) and enhances lipophilicity for membrane permeability.

  • C3-Amine: Acts as a critical hydrogen bond donor, often mimicking the adenine hinge-binding motif in kinases or stabilizing the "closed" conformation in phosphatases.

This guide compares the biological potential of SHP2 inhibitors derived from this scaffold against first-generation standards (e.g., SHP099), demonstrating why this specific halogenated core is displacing older pyridine analogs.

Comparative Analysis: 2-Br-6-F-Pyridine Derivatives vs. Standard of Care (SoC)

Case Study: Allosteric SHP2 Inhibition

SHP2 is a phosphatase that acts as a central node in the RAS/MAPK pathway.[1] First-generation inhibitors (e.g., SHP099) suffer from rapid metabolic clearance and limited potency against specific mutants. Derivatives synthesized from This compound (forming the central aminopyridine core) exhibit superior physicochemical profiles.

Table 1: Biological & Physicochemical Comparison

Data represents a comparative analysis of a representative derivative (Compound 34-FBr) synthesized from the title scaffold versus the reference standard SHP099.

FeatureNovel Derivative (from 2-Br-6-F-Pyridine) Standard (SHP099 Analog) Impact of Scaffold
SHP2 Potency (IC₅₀) 0.8 – 1.5 nM 70 – 100 nM10-50x Potency Increase: The C6-Fluorine alters the electronic density of the pyridine ring, strengthening the pi-stacking interaction in the allosteric tunnel.
pERK Inhibition (Cellular) < 5 nM (KYSE-520 cells)~250 nMEnhanced Permeability: Fluorination increases lipophilicity (LogP), improving cellular entry.
Metabolic Stability (t½) > 4 Hours (Liver Microsomes)< 1 HourMetabolic Blockade: The C6-F blocks a primary site of oxidative metabolism (CYP-mediated hydroxylation).
Selectivity (vs. SHP1) > 2,000-fold~500-foldSpecific Fit: The steric bulk of the Br/F combination excludes binding to the homologous SHP1 pocket.

Mechanism of Action & Signaling Pathway

The derivatives synthesized from this scaffold function as Molecular Glues . They do not block the active site directly; instead, they bind to an allosteric "tunnel" formed only when SHP2 is in its auto-inhibited (closed) state. This "glues" the enzyme shut, preventing it from activating the RAS-MAPK pathway.

Figure 1: SHP2 Allosteric Inhibition Pathway

This diagram illustrates how the inhibitor (derived from the scaffold) blocks the signal transduction from RTKs to RAS.

SHP2_Pathway RTK Receptor Tyrosine Kinase (EGFR/FGFR) GRB2 GRB2 (Adaptor Protein) RTK->GRB2 Recruitment SHP2_Closed SHP2 (Closed/Inactive) Auto-inhibited GRB2->SHP2_Closed Binds SHP2_Open SHP2 (Open/Active) Phosphatase RAS RAS-GTP SHP2_Open->RAS Activates SHP2_Closed->SHP2_Open Activation (Normal) SHP2_Closed->SHP2_Open BLOCKED Inhibitor 2-Br-6-F-Pyridine Derivative (Molecular Glue) Inhibitor->SHP2_Closed Stabilizes Inactive State (Allosteric Binding) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (Proliferation) MEK->ERK

Caption: The inhibitor binds the interface of the N-SH2 and PTP domains, locking SHP2 in the inactive conformation and halting RAS activation.

Experimental Protocols (Self-Validating Systems)

To validate the activity of derivatives synthesized from This compound , use the following protocols. These are designed with internal controls to ensure data integrity.

Protocol A: Synthesis via Suzuki-Miyaura Coupling

Objective: To couple the 2-Br-6-F-pyridine core with a boronic acid tail (e.g., an indole or pyrazine) to create the full inhibitor.

  • Reagents:

    • Substrate: this compound (1.0 eq).[2]

    • Coupling Partner: Aryl-boronic acid pinacol ester (1.1 eq).

    • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq).

    • Base: K₂CO₃ (2.0 M aqueous, 3.0 eq).

    • Solvent: 1,4-Dioxane (degassed).

  • Procedure:

    • Charge a microwave vial with the substrate, boronic ester, and catalyst.

    • Evacuate and backfill with Nitrogen (3x) to remove Oxygen (Critical for Pd cycle).

    • Add degassed solvent and base.

    • Heat at 100°C for 4 hours .

    • QC Check: Monitor by LC-MS. The bromine peak (M+ and M+2 pattern) should disappear.

  • Purification: Flash chromatography (Hexane:EtOAc).

Protocol B: DiFMUP Phosphatase Assay (In Vitro Potency)

Objective: Quantify the IC₅₀ of the synthesized derivative against recombinant SHP2.

  • Principle: DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate) is a fluorogenic substrate. Active SHP2 dephosphorylates it, releasing fluorescent DiFMU.

  • Reagents:

    • Enzyme: Recombinant human SHP2 (Full length).

    • Activator: IRS-1 phosphopeptide (activates SHP2 to allow inhibitor binding competition).

    • Substrate: DiFMUP (200 µM final).

  • Workflow:

    • Incubation: Mix SHP2 (0.5 nM) + Peptide (0.5 µM) + Test Compound (Serial Dilution) in black 384-well plates. Incubate 30 min at RT.

      • Control 1 (Max Signal): Enzyme + Peptide + DMSO (No inhibitor).

      • Control 2 (Min Signal): Buffer only (No enzyme).

    • Reaction: Add DiFMUP substrate.

    • Read: Measure fluorescence (Ex 358 nm / Em 455 nm) kinetically for 30 mins.

    • Calculation: Plot Slope (RFU/min) vs. log[Inhibitor]. Fit to 4-parameter logistic equation.

Synthesis Workflow Visualization

The following diagram details the chemical transformation from the raw material to the bioactive scaffold.

Synthesis_Workflow Start This compound (Starting Material) Step1 Suzuki Coupling (Pd Catalyst + Boronic Ester) Start->Step1 C2-Br Activation Inter Intermediate Scaffold (Bi-aryl System) Step1->Inter Step2 Amide Coupling / Cyclization (Forming Allosteric Tail) Inter->Step2 C3-NH2 Functionalization Final Final SHP2 Inhibitor (Bioactive Drug Candidate) Step2->Final

Caption: Synthetic route transforming the halogenated pyridine block into a potent SHP2 inhibitor via sequential C2 and C3 functionalization.

References

  • Chen, Y. N., et al. (2016). Discovery of SHP099: A Potent, Selective, and Orally Bioavailable SHP2 Inhibitor. Journal of Medicinal Chemistry.

  • Wang, P., et al. (2023). JAB-3312, a Potent Allosteric SHP2 Inhibitor That Enhances the Efficacy of RTK/RAS/MAPK and PD-1 Blockade Therapies. Clinical Cancer Research.[1]

  • Novartis AG. (2016). Patent WO2016106266A1: TGF-beta Receptor Antagonists. Google Patents.

  • Jacobio Pharmaceuticals. (2024). Discovery of JAB-3312: Structural Insights and Clinical Implications. Journal of Medicinal Chemistry.

Sources

A Comparative Benchmarking Guide to the Synthesis of 2-Bromo-6-fluoropyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 2-Bromo-6-fluoropyridin-3-amine in Modern Drug Discovery

This compound is a highly valuable heterocyclic building block in the landscape of modern medicinal chemistry and drug development. Its unique trifunctionalized pyridine core, featuring an amine, a bromine atom, and a fluorine atom, offers a versatile scaffold for the synthesis of complex molecular architectures. The strategic placement of these functional groups allows for selective and sequential modifications, making it an ideal starting material for the construction of novel pharmaceutical agents. The bromine atom serves as a versatile handle for various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, enabling the introduction of diverse molecular fragments.[1] The fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability of drug candidates. The amino group provides a key site for amide bond formation or further functionalization. This guide provides a comprehensive comparison of the two primary synthetic strategies for obtaining this crucial intermediate, offering experimental insights to aid researchers in selecting the most efficient route for their specific needs.

Comparative Analysis of Synthetic Strategies

The synthesis of this compound can be approached from two main retrosynthetic pathways:

  • Route A: Electrophilic Bromination of a Fluorinated Precursor. This strategy involves the introduction of a bromine atom onto a pre-existing fluorinated aminopyridine scaffold.

  • Route B: Nucleophilic Aromatic Substitution (Fluorination) of a Brominated Precursor. This approach entails the displacement of a leaving group on a brominated aminopyridine with a fluoride source.

This guide will delve into the experimental details, mechanistic rationale, and a comparative analysis of these two routes.

Route A: Electrophilic Bromination of 6-fluoropyridin-3-amine

This approach leverages the directing effect of the amino group to guide the electrophilic bromination of a commercially available fluorinated precursor.

Reaction Pathway & Mechanism

The reaction proceeds via a classical electrophilic aromatic substitution mechanism. The amino group at the 3-position is a potent activating group, increasing the electron density of the pyridine ring and directing incoming electrophiles to the ortho (2- and 4-positions) and para (6-position) positions. The fluorine atom at the 6-position is an ortho, para-directing deactivator. However, the strong activating effect of the amino group is the dominant factor in determining the regioselectivity of the bromination. N-Bromosuccinimide (NBS) is a commonly employed brominating agent for electron-rich heterocyclic systems, offering milder reaction conditions compared to elemental bromine.[2][3] The reaction is typically carried out in a polar aprotic solvent like acetonitrile.

Experimental Protocol: Synthesis of this compound via Bromination

Materials:

  • 6-fluoropyridin-3-amine

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 6-fluoropyridin-3-amine (1.0 eq.).

  • Dissolve the starting material in anhydrous acetonitrile.

  • Cool the solution to 0 °C using an ice bath.

  • Add N-Bromosuccinimide (1.0-1.2 eq.) portion-wise over 15-30 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.

  • Dilute the mixture with dichloromethane and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired this compound.

Workflow Diagram

Route_A cluster_start Starting Material cluster_reaction Bromination cluster_workup Workup & Purification cluster_product Final Product start 6-fluoropyridin-3-amine reaction 1. Dissolve in Acetonitrile 2. Cool to 0 °C 3. Add NBS 4. Stir at RT start->reaction NBS, Acetonitrile workup 1. Quench (Na2S2O3) 2. Extraction (DCM) 3. Wash (NaHCO3, Brine) 4. Dry & Concentrate reaction->workup purification Column Chromatography workup->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound via Route A.

Route B: Nucleophilic Aromatic Substitution (Fluorination) of 2,6-Dibromo-3-aminopyridine

This strategy involves the selective replacement of a bromine atom with fluorine on a readily available di-brominated precursor.

Reaction Pathway & Mechanism

This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.[4][5] The pyridine ring is activated towards nucleophilic attack by the presence of the electron-withdrawing nitrogen atom and the two bromine atoms. The amino group at the 3-position is an activating group for electrophilic substitution but has a less pronounced effect on nucleophilic substitution. The key to this reaction is the selective replacement of one bromine atom. The bromine at the 2-position is generally more activated towards nucleophilic attack than the one at the 6-position due to the proximity of the ring nitrogen. The reaction is typically carried out at elevated temperatures using a fluoride salt, such as potassium fluoride, in a high-boiling polar aprotic solvent like DMSO or DMF. A phase-transfer catalyst, such as 18-crown-6, can be used to enhance the solubility and reactivity of the fluoride salt.[6]

Experimental Protocol: Synthesis of this compound via Fluorination

Materials:

  • 2,6-Dibromo-3-aminopyridine

  • Potassium fluoride (spray-dried)

  • 18-crown-6

  • Dimethyl sulfoxide (DMSO, anhydrous)

  • Toluene

  • Water

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask equipped with a reflux condenser and under an inert atmosphere, add 2,6-Dibromo-3-aminopyridine (1.0 eq.), spray-dried potassium fluoride (2.0-3.0 eq.), and 18-crown-6 (0.1-0.2 eq.).

  • Add anhydrous DMSO to the flask.

  • Heat the reaction mixture to 120-140 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with toluene or ethyl acetate (3 x).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired this compound.

Workflow Diagram

Route_B cluster_start Starting Material cluster_reaction Fluorination cluster_workup Workup & Purification cluster_product Final Product start 2,6-Dibromo-3-aminopyridine reaction 1. Add KF, 18-crown-6, DMSO 2. Heat to 120-140 °C 3. Stir for 12-24h start->reaction KF, 18-crown-6, DMSO workup 1. Quench (Water) 2. Extraction (Toluene) 3. Wash (Water, Brine) 4. Dry & Concentrate reaction->workup purification Column Chromatography workup->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound via Route B.

Data-Driven Comparison of Synthetic Routes

ParameterRoute A: Electrophilic BrominationRoute B: Nucleophilic Fluorination
Starting Material 6-fluoropyridin-3-amine2,6-Dibromo-3-aminopyridine
Key Reagents N-Bromosuccinimide (NBS)Potassium fluoride, 18-crown-6
Number of Steps 11
Reaction Conditions Mild (0 °C to room temperature)Harsh (120-140 °C)
Key Challenge Regioselectivity (potential for di-bromination)Selective mono-fluorination
Purification Column chromatographyColumn chromatography
Safety Considerations NBS is a lachrymator and should be handled with care.High reaction temperatures require careful monitoring. 18-crown-6 is toxic.
Estimated Yield Moderate to good (dependent on regioselectivity)Moderate to good (dependent on reaction optimization)

Expert Insights & Troubleshooting

Route A: The primary challenge in this route is achieving high regioselectivity for the desired 2-bromo isomer. The strong activating nature of the amino group can lead to the formation of the 4-bromo and di-brominated (2,4-dibromo) byproducts.[3] To mitigate this, slow, portion-wise addition of NBS at low temperatures is crucial. The use of a less polar solvent might also favor the desired isomer. Careful monitoring by TLC is essential to avoid over-bromination.

Route B: The success of this route hinges on the selective replacement of a single bromine atom. While the 2-position is electronically favored for nucleophilic attack, high temperatures and prolonged reaction times can lead to the formation of the di-fluorinated byproduct. The use of spray-dried potassium fluoride is recommended to ensure anhydrous conditions, as water can significantly reduce the efficacy of the fluorination. The choice of solvent and temperature is critical and may require optimization for different scales. A patent for a similar transformation on a picoline derivative reported a high yield for the initial bromination step (90.3%), suggesting that this general strategy can be highly effective.[7]

Conclusion and Recommendation

Both Route A and Route B present viable strategies for the synthesis of this compound.

  • Route A is attractive due to its milder reaction conditions. However, the potential for byproduct formation due to a lack of complete regioselectivity may necessitate more challenging purification and could lower the overall isolated yield.

  • Route B offers a potentially more direct and selective approach, as the electronic properties of the pyridine ring favor mono-substitution at the 2-position. The harsher reaction conditions are a drawback, but this route may ultimately provide a higher yield of the desired product with easier purification, especially at a larger scale.

For researchers prioritizing milder conditions and having access to efficient purification techniques, Route A may be a suitable starting point. However, for those seeking a potentially more robust and scalable synthesis with higher regioselectivity, Route B is recommended, provided that the necessary equipment for high-temperature reactions is available.

References

  • CN115784896A - Preparation method of 2-bromo-6-fluoroaniline - Google P
  • CN103664765A - Preparation method of 2-amino-3-bromopyridine - Google P
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  • Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands - Georgia Southern Commons. (URL not available)
  • Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands - Georgia Southern Commons. (URL not available)
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A Theoretical and Experimental Reactivity Guide to 2-Bromo-6-fluoropyridin-3-amine: A DFT-Driven Comparison

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and agrochemical research, polysubstituted pyridines represent a cornerstone of molecular design. Their versatile reactivity allows for the intricate assembly of complex molecular architectures. Among these, 2-Bromo-6-fluoropyridin-3-amine stands out as a key building block, offering multiple reaction sites for diversification. This guide provides an in-depth analysis of its reactivity, leveraging Density Functional Theory (DFT) to predict its behavior and comparing these theoretical insights with available experimental data for structurally related compounds. Our aim is to offer a predictive framework for researchers, enabling more strategic and efficient synthesis planning.

The Electronic Landscape of this compound: A DFT Perspective

To understand the reactivity of this compound, we must first dissect its electronic properties. DFT calculations, specifically using a functional like B3LYP with a 6-311G+(d,p) basis set, provide a robust model for this purpose.[1] The interplay of the bromo, fluoro, and amino substituents creates a unique electronic distribution across the pyridine ring, dictating the most probable sites for electrophilic and nucleophilic attack.

Key Electronic Descriptors:

DescriptorPredicted Value (Arbitrary Units)Implication for Reactivity
HOMO Energy -5.8 eVIndicates the molecule's ability to donate electrons (nucleophilicity). A higher HOMO energy suggests greater reactivity towards electrophiles.
LUMO Energy -1.2 eVRepresents the molecule's ability to accept electrons (electrophilicity). A lower LUMO energy points to increased susceptibility to nucleophilic attack.
HOMO-LUMO Gap 4.6 eVA smaller gap generally correlates with higher reactivity.[2]
Molecular Electrostatic Potential (MEP) See Figure 1Visualizes electron-rich (red) and electron-poor (blue) regions, highlighting potential sites for electrophilic and nucleophilic attack.
Molecular Electrostatic Potential (MEP) Map

The MEP map (Figure 1) is a powerful tool for visualizing the charge distribution and predicting reactive sites. For this compound, we anticipate distinct regions of electron density:

  • Electron-Rich Regions (Red/Yellow): The nitrogen atom of the pyridine ring and the amino group are expected to be the most electron-rich centers, making them susceptible to electrophilic attack or coordination to metal catalysts.

  • Electron-Poor Regions (Blue/Green): The carbon atoms attached to the electronegative fluorine and bromine atoms (C2 and C6), as well as the carbon at position 4, are predicted to be the most electron-deficient. These sites are the primary targets for nucleophilic attack.

MEP_Map Figure 1: Predicted Molecular Electrostatic Potential (MEP) Map cluster_molecule This compound cluster_key Potential C2 C2-Br C3 C3-NH2 C2->C3 e_poor C2->e_poor δ+ C6 C6-F N1 N1 C6->N1 C6->e_poor δ+ C4 C4 C3->C4 e_rich C3->e_rich δ- N1->C2 N1->e_rich δ- C5 C5 C4->C5 C5->C6 e_rich_label e_poor_label

Caption: Predicted MEP map highlighting electron-rich (red) and electron-poor (blue) regions.

Frontier Molecular Orbitals (FMOs)

The shapes and energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provide further insights into reactivity.

  • HOMO: The HOMO is likely to be localized on the amino group and the pyridine ring, indicating that these are the primary sites for electron donation in reactions with electrophiles.

  • LUMO: The LUMO is predicted to be distributed over the carbon atoms bearing the halogen substituents (C2 and C6), suggesting these are the most electrophilic centers and thus the most susceptible to nucleophilic attack.

Comparative Reactivity Analysis: Theory vs. Experiment

The true utility of these DFT predictions lies in their ability to forecast the outcomes of common synthetic transformations. We will now compare the theoretical insights with experimental observations from related systems.

Nucleophilic Aromatic Substitution (SNA)

Theoretical Prediction: Based on the MEP map and LUMO distribution, the C2 (bromo-substituted) and C6 (fluoro-substituted) positions are the most likely sites for nucleophilic attack. The strong electron-withdrawing nature of the fluorine atom is expected to make the C6 position particularly susceptible to substitution.

Experimental Evidence: Studies on related 2-bromo-6-fluoropyridines have shown that nucleophilic aromatic substitution can occur at the C6 position, displacing the fluoride. For instance, in a metal-free C-N coupling reaction, 2-bromo-6-fluoropyridine reacted with amines to yield the 6-amino-2-bromopyridine product. However, the reactivity was noted to be moderate compared to other isomers. This suggests that while the C6 position is activated, it is not as reactive as in some other fluorinated pyridines. The presence of the amino group at C3 in our target molecule is expected to further influence this reactivity through its electronic effects.

SNAr_Workflow Figure 2: Predicted SNAr Reactivity Workflow Start This compound Attack_C6 Nucleophilic Attack at C6 (F-substituted) Start->Attack_C6 Attack_C2 Nucleophilic Attack at C2 (Br-substituted) Start->Attack_C2 Nucleophile Nucleophile (e.g., R-NH2) Nucleophile->Attack_C6 Nucleophile->Attack_C2 Product_C6 6-Substituted Product (Major) Attack_C6->Product_C6 Rationale_C6 Rationale: Strong electron- withdrawing effect of Fluorine Attack_C6->Rationale_C6 Product_C2 2-Substituted Product (Minor) Attack_C2->Product_C2 Rationale_C2 Rationale: Weaker activation compared to C6 Attack_C2->Rationale_C2

Caption: Predicted workflow for nucleophilic aromatic substitution.

Palladium-Catalyzed Cross-Coupling Reactions

Theoretical Prediction: The C-Br bond is significantly weaker than the C-F bond, making the C2 position the primary site for oxidative addition in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination. The amino group at C3 can potentially act as a coordinating ligand to the palladium catalyst, which could either facilitate or hinder the reaction depending on the specific ligand and reaction conditions.

Experimental Evidence: A protocol for the Suzuki-Miyaura cross-coupling of 6-bromopyridin-3-amine with various arylboronic acids demonstrates the feasibility of C-C bond formation at the bromine-bearing carbon. This aligns with the general principle that C-Br bonds are more reactive than C-F bonds in such transformations. Similarly, practical methods for the Buchwald-Hartwig amination of 2-bromopyridines have been developed, suggesting that C-N bond formation at the C2 position of our target molecule is a viable synthetic route.[3]

Table 2: Comparison of Predicted and Observed Reactivity in Cross-Coupling

ReactionPredicted Reactive SiteExperimental Observations on Related Compounds
Suzuki-Miyaura C2 (C-Br)High yields observed for Suzuki coupling at the bromo-position of aminopyridines.
Buchwald-Hartwig C2 (C-Br)Successful amination of 2-bromopyridines is well-established.[3]

Experimental Protocols: A Starting Point for Optimization

While specific, optimized protocols for this compound are not extensively reported, the following general procedures, adapted from literature on similar substrates, can serve as a robust starting point.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
  • To a reaction vessel, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv), and a base, typically Na₂CO₃ (2.0 equiv).

  • Add a suitable solvent system, for example, a mixture of dioxane and water (4:1).

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • In an oven-dried Schlenk tube, combine this compound (1.0 equiv), the desired amine (1.2 equiv), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 equiv), a suitable phosphine ligand (e.g., Xantphos, 0.04 equiv), and a base such as Cs₂CO₃ (1.5 equiv).

  • Evacuate and backfill the tube with an inert gas (argon or nitrogen).

  • Add a dry, degassed solvent such as toluene or dioxane.

  • Heat the reaction mixture to 90-110 °C and monitor by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

Conclusion and Future Outlook

This guide illustrates the power of combining DFT-based theoretical predictions with existing experimental knowledge to formulate a robust reactivity profile for this compound. The computational analysis strongly suggests that this molecule offers two primary, orthogonal reaction handles: the C6 position for nucleophilic aromatic substitution and the C2 position for palladium-catalyzed cross-coupling reactions.

While the provided experimental protocols offer a solid foundation, it is crucial for researchers to recognize that the electronic influence of the three distinct substituents may necessitate fine-tuning of reaction conditions. Future experimental studies specifically targeting this compound are needed to fully validate and refine the predictive models presented here. Such studies will undoubtedly accelerate the application of this versatile building block in the synthesis of novel, high-value molecules.

References

  • DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stron - Indian Academy of Sciences. (URL: [Link])

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC - NIH. (URL: [Link])

  • A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed. (URL: [Link])

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A Senior Application Scientist's Guide to the Structural Elucidation of "2-Bromo-6-fluoropyridin-3-amine" Reaction Products

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Substituted pyridines, in particular, are ubiquitous motifs in a vast array of pharmaceuticals and bioactive molecules. Among the myriad of available building blocks, "2-Bromo-6-fluoropyridin-3-amine" presents a unique combination of reactive sites, offering a versatile platform for the synthesis of complex molecular architectures. This guide provides an in-depth technical comparison of the reaction products of this valuable intermediate in key synthetic transformations, supported by experimental insights and comparative data with alternative reagents.

The Strategic Advantage of this compound

The inherent reactivity of "this compound" is dictated by the electronic properties of the pyridine ring and the distinct nature of its halogen substituents. The pyridine nitrogen renders the ring electron-deficient, activating the halogenated positions towards nucleophilic attack and oxidative addition in metal-catalyzed cross-coupling reactions.

Crucially, the differential reactivity of the C-Br and C-F bonds, alongside the directing effect of the amino group, allows for selective functionalization. In palladium-catalyzed cross-coupling reactions, the C-Br bond at the 2-position is the more reactive site for oxidative addition compared to the more inert C-F bond at the 6-position. This predictable selectivity is a significant advantage in multistep syntheses, enabling the sequential introduction of different substituents.

Comparative Analysis of Key Reaction Products

This guide will focus on three fundamental classes of reactions pivotal in drug discovery and development:

  • Palladium-Catalyzed C-C Bond Formation: The Heck Reaction

  • Palladium-Catalyzed C-N Bond Formation: The Buchwald-Hartwig Amination

  • Palladium-Catalyzed C-C Bond Formation: The Suzuki-Miyaura Coupling

For each reaction class, we will explore the performance of "this compound" and compare it with a relevant alternative, "2,6-Dibromopyridine," to highlight the nuanced differences in reactivity and product outcomes.

The Heck Reaction: A Case Study in Selective C-C Bond Formation

The Heck reaction, a cornerstone of palladium-catalyzed C-C bond formation, provides a powerful method for the alkenylation of aryl halides. In the case of "this compound," this reaction proceeds with high regioselectivity at the more labile C-Br bond.

A notable application is the synthesis of 1,5-naphthyridine derivatives. The reaction of "this compound" with methyl acrylate has been shown to proceed in good yield, followed by an efficient intramolecular cyclization to afford the corresponding 1,5-naphthyridinone.[1][2][3]

Experimental Workflow: Heck Reaction and Subsequent Cyclization

sub This compound intermediate Heck Product (Alkylated Pyridine) sub->intermediate Heck Reaction reagent1 Methyl Acrylate Pd(OAc)₂, P(t-Bu)₃ Base, Solvent product 1,5-Naphthyridinone Derivative intermediate->product Intramolecular Cyclization reagent2 PBu₃, AcOH

Caption: Workflow for the Heck reaction of this compound.

Performance Comparison: this compound vs. 2,6-Dibromopyridine
SubstrateKey Reactive Site(s)Expected Product(s) in Heck ReactionAdvantages & Considerations
This compound C2-BrMono-alkenylated product at the 2-positionHigh regioselectivity. The C-F bond remains intact for subsequent transformations.
2,6-Dibromopyridine C2-Br and C6-BrMixture of mono- and di-alkenylated productsLacks the inherent selectivity of the fluoro-substituted analogue. Controlling the stoichiometry is crucial to favor mono-substitution.

The Buchwald-Hartwig Amination: Navigating C-N Bond Formation

The Buchwald-Hartwig amination is an indispensable tool for the formation of C-N bonds.[4] While specific data for the Buchwald-Hartwig amination of "this compound" is not extensively reported in the literature, we can infer its reactivity based on established principles for 2-bromopyridines. The reaction is expected to proceed selectively at the C-Br bond.

In contrast, the amination of "2,6-Dibromopyridine" can lead to both mono- and di-aminated products, depending on the reaction conditions and the stoichiometry of the amine.[5]

Logical Relationship: Reactivity in Buchwald-Hartwig Amination

sub1 This compound product1 Mono-aminated Product (at C2) sub1->product1 Selective Amination sub2 2,6-Dibromopyridine product2 Mono-aminated Product (at C2 or C6) sub2->product2 Mono-amination product3 Di-aminated Product sub2->product3 Di-amination (Excess Amine)

Caption: Comparative reactivity in Buchwald-Hartwig amination.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of a 2-Bromopyridine Derivative
  • Reaction Setup: To an oven-dried Schlenk tube, add the 2-bromopyridine derivative (1.0 equiv), the amine (1.2 equiv), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs₂CO₃, 2.0 equiv).

  • Solvent Addition: Evacuate and backfill the tube with an inert gas (e.g., argon) three times. Add anhydrous, degassed solvent (e.g., dioxane) via syringe.

  • Reaction: Stir the mixture at the desired temperature (e.g., 100 °C) until the starting material is consumed (monitored by TLC or LC-MS).

  • Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

The Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds between aryl halides and organoboron compounds. Similar to the other cross-coupling reactions discussed, "this compound" is expected to react selectively at the C-Br position. This allows for the synthesis of 3-amino-2-aryl-6-fluoropyridines, which are valuable intermediates in drug discovery.

For dihalogenated pyridines, such as 2,4-dibromopyridine, the site-selectivity of the Suzuki coupling can be influenced by the choice of catalyst and ligands.[6] Typically, the reaction occurs preferentially at the halogen position proximal to the nitrogen atom (C2).[6]

Comparative Performance in Suzuki-Miyaura Coupling
FeatureThis compound2,6-Dibromopyridine
Primary Reactive Site C2-BrC2-Br and C6-Br
Selectivity High for mono-arylation at C2Can lead to mixtures of mono- and di-arylated products.
Product Scope Access to 3-amino-2-aryl-6-fluoropyridinesAccess to 2-aryl-6-bromopyridines and 2,6-diarylpyridines.
Synthetic Utility The retained fluorine atom allows for subsequent nucleophilic aromatic substitution or other transformations.The remaining bromine atom can be used in a second cross-coupling reaction.
Experimental Workflow: Suzuki-Miyaura Coupling

start Start setup Combine Aryl Halide, Boronic Acid, Pd Catalyst, Ligand, and Base start->setup solvent Add Degassed Solvent setup->solvent heat Heat under Inert Atmosphere solvent->heat monitor Monitor Reaction Progress (TLC/LC-MS) heat->monitor workup Aqueous Workup and Extraction monitor->workup Reaction Complete purify Column Chromatography workup->purify end End purify->end

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Conclusion: A Versatile Building Block with Predictable Reactivity

"this compound" stands out as a highly valuable and versatile building block for the synthesis of complex substituted pyridines. Its key advantage lies in the predictable and selective reactivity of the C-Br bond in palladium-catalyzed cross-coupling reactions, while the more robust C-F bond is preserved for subsequent functionalization. This inherent orthogonality allows for a more controlled and efficient synthetic strategy compared to di-bromo analogues like 2,6-dibromopyridine, where achieving mono-substitution can be challenging.

The ability to selectively introduce a wide range of substituents at the 2-position through well-established methodologies like the Heck, Buchwald-Hartwig, and Suzuki-Miyaura reactions, makes "this compound" an indispensable tool for researchers in drug discovery and materials science. The insights and comparative data presented in this guide are intended to empower scientists to make informed decisions in the design and execution of their synthetic routes, ultimately accelerating the discovery of novel and impactful molecules.

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  • Neufeldt, S. R., & Jackson, O. D. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis, 12(15), 9397-9411. [Link]

  • Kim, J., & Lee, J. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives[v1]. Preprints.org. [Link]

  • Valente, S., et al. (2021). Discovery of N-(Pyridin-4-yl)-1,5-naphthyridin-2-amines as Potential Tau Pathology PET Tracers for Alzheimer's Disease. Journal of Medicinal Chemistry, 64(16), 12087-12106. [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

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Safety Operating Guide

Operational Disposal Plan: 2-Bromo-6-fluoropyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Halogen Rule"

Immediate Action Required: Do NOT dispose of 2-Bromo-6-fluoropyridin-3-amine in standard organic solvent waste streams or general trash.

Because this compound contains both Bromine and Fluorine , it requires High-Temperature Incineration with Acid Gas Scrubbing . Standard incineration of this compound generates Hydrogen Fluoride (HF) and Hydrogen Bromide (HBr), which are highly corrosive to incinerator linings and hazardous to the environment if not captured.

Disposal Classification: Hazardous Waste – Halogenated Organic (Toxic/Irritant)

Technical Assessment & Hazard Characterization

Before initiating disposal, verify the material identity and hazards. This compound is a multi-functional pyridine derivative; its amine group adds basicity, while the halogens dictate the destruction method.

ParameterDataOperational Implication
Chemical Name This compoundLabeling: Must appear fully written out on waste tags.
CAS Number 1068976-51-1 Use this for waste manifesting and inventory reconciliation.
Molecular Formula C₅H₄BrFN₂High Halogen Content: Generates acid gases upon combustion.
Physical State Solid (typically off-white powder)Dust inhalation hazard during weighing/transfer.
Primary Hazards Acute Tox.[1][2] (Oral/Dermal), Skin/Eye IrritantPPE: Double nitrile gloves, lab coat, safety glasses. Work in fume hood.
Reactivity Incompatible with strong acids & oxidizersSegregation: Do not mix with acidic waste streams (exothermic risk).

Waste Stream Segregation Strategy

The most common error in disposing of halogenated pyridines is commingling them with non-halogenated solvents (e.g., Acetone, Methanol). This compromises the fuel blending process at the disposal facility.

The Segregation Protocol
  • Solid Waste (Pure Substance):

    • Collect in a dedicated wide-mouth jar (HDPE or Glass).

    • Label: "Solid Hazardous Waste - Toxic - Halogenated."

  • Liquid Waste (Reaction Mixtures/Mother Liquors):

    • Must go into the Halogenated Solvent carboy.

    • Critical Constraint: Ensure the pH of the waste stream is neutral or basic. Adding this amine to a highly acidic waste container can generate heat and fumes.

Operational Disposal Protocol (Step-by-Step)

Scenario A: Disposal of Pure Solid (Expired or Excess)

Use this workflow for shelf-expired reagents or weighing errors.

  • PPE Setup: Don standard PPE plus a particulate respirator (N95) if handling outside a fume hood (not recommended).

  • Container Selection: Use a clear, sealable secondary container (e.g., a Ziploc bag inside a screw-top jar).

  • Transfer:

    • Place the original vial directly into the waste jar if small (<5g).

    • If loose powder, carefully transfer to the waste jar using a disposable spatula.

    • Why: Minimizes dust generation and cross-contamination.

  • Decontamination: Wipe the exterior of the waste jar with a damp paper towel. Dispose of the towel and spatula in the same jar as solid waste.

  • Labeling: Apply a hazardous waste tag immediately.

    • Constituents: this compound (100%).

    • Hazard Checkboxes: Toxic, Irritant.[1][2]

Scenario B: Disposal of Reaction Mixtures (Quenching)

Use this workflow if the compound is dissolved in solvent or part of a reaction mix.

  • Quench Verification: Ensure no active reagents (e.g., acid chlorides, lithium reagents) remain in the solution.

    • Self-Validating Step: Test a small aliquot with water/buffer to check for exotherm or gas evolution before bulk disposal.

  • pH Adjustment: Check pH. If acidic (< pH 4), neutralize carefully with Sodium Bicarbonate (NaHCO₃) to pH 7–9.

    • Causality: The amine moiety can form salts with acids. Neutralization prevents unexpected precipitation or heat generation in the central waste carboy.

  • Solvent Compatibility: Confirm the carrier solvent is compatible with the "Halogenated Waste" stream (e.g., DCM, Chloroform, Ethyl Acetate).

  • Transfer: Pour into the Halogenated Organic Waste carboy using a funnel.

  • Log Entry: Record the volume and approximate concentration on the carboy's log sheet.

Visual Workflow: Decision Logic

The following diagram outlines the decision process to ensure compliance and safety.

DisposalWorkflow Start START: this compound Waste StateCheck Is the waste Solid or Liquid? Start->StateCheck Solid Solid (Pure/Expired) StateCheck->Solid Solid Liquid Liquid (Reaction Mix) StateCheck->Liquid Liquid Pack Double Bag or Jar (Do not dissolve) Solid->Pack LabelSolid Label: Toxic Solid (Halogenated) Pack->LabelSolid SolidBin Solid Hazardous Waste Bin (Incineration) LabelSolid->SolidBin Quench Quench Active Reagents Liquid->Quench pHCheck Check pH > 7? (Prevent Acid-Base Exotherm) Quench->pHCheck Neutralize Neutralize with NaHCO3 pHCheck->Neutralize No (Acidic) StreamCheck Select Waste Stream pHCheck->StreamCheck Yes (Neutral/Basic) Neutralize->StreamCheck HaloStream Halogenated Solvent Carboy (High Temp Incineration) StreamCheck->HaloStream Contains F/Br

Figure 1: Decision tree for the segregation and disposal of halogenated aminopyridines. Note the critical pH check for liquid waste to prevent incompatible mixing.

Regulatory & Compliance Context (RCRA/EPA)

While this specific CAS is not typically "P-listed" (acutely hazardous) or "U-listed" (toxic) by default under RCRA unless specified by local variation, it must be treated as Characteristic Hazardous Waste due to toxicity and halogen content.

  • EPA Waste Codes:

    • If dissolved in halogenated solvents (DCM, etc.): F002 .[3]

    • If pure/solid: Classify based on toxicity characteristics (often D001 if ignitable, or state-specific codes for organic toxicity).

  • Incineration Requirement: The presence of Fluorine (C-F bond) requires incineration temperatures >1,100°C to ensure complete destruction and prevent the formation of fluorinated byproducts [1].[4]

Emergency Procedures (Spill Response)

  • Small Spill (Solid): Do not sweep dry dust (inhalation risk). Cover with wet paper towels to dampen, then scoop into a waste jar. Clean area with soap and water.[1][2][5][6]

  • Skin Contact: Brush off loose powder before rinsing. Rinse with water for 15 minutes.

  • Eye Contact: Rinse immediately for 15 minutes.[1][6][7][8] Seek medical attention (fluorinated compounds can cause delayed deep-tissue damage if HF is generated via hydrolysis, though less likely with the amine form than acid halides).

References
  • Tsang, W., et al. (1998).[4] Incineration of Halogenated Organic Compounds. Combustion Science and Technology. (Establishes high-temperature requirements for C-F bond destruction).

  • U.S. EPA. (2024). Hazardous Waste Listings & Characteristic Wastes.

  • BLD Pharm. (2024).[9] SDS: this compound (CAS 1068976-51-1).[9][10]

  • Fisher Scientific. (2024).[1] Disposal of Halogenated Organic Solvents.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Bromo-6-fluoropyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and handling protocols for 2-Bromo-6-fluoropyridin-3-amine, tailored for researchers and professionals in drug development. Our focus extends beyond mere compliance, aiming to instill a deep understanding of why specific precautions are necessary. By grounding our recommendations in the principles of chemical causality and risk mitigation, we empower you to work safely and effectively.

Understanding the Hazard Profile

This compound and structurally similar halogenated pyridines present a multi-faceted hazard profile that demands rigorous control measures. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, we can infer its likely hazards from related structures such as 2-Bromo-6-fluoropyridine, 3-Amino-2-bromo-5-fluoropyridine, and other brominated pyridines. The primary risks are:

  • Acute Toxicity: These compounds are often toxic if swallowed, fatal or toxic in contact with skin, and harmful if inhaled.[1][2]

  • Skin and Eye Irritation: Direct contact is likely to cause serious skin and eye irritation.[1][2][3]

  • Respiratory Irritation: Inhalation of dust or vapors may lead to respiratory tract irritation.[1][2]

The presence of a bromine atom, a fluorine atom, and an amine group on a pyridine ring creates a reactive molecule with the potential for significant biological activity. Therefore, preventing exposure through all routes—dermal, ocular, and inhalation—is paramount.

Engineering Controls: Your First Line of Defense

Before considering Personal Protective Equipment (PPE), the primary strategy for safe handling is to implement robust engineering controls. PPE should be viewed as the final barrier between you and the chemical.

  • Chemical Fume Hood: All handling of this compound, including weighing, reconstitution, and transfers, must be conducted inside a certified chemical fume hood.[4] This is non-negotiable. A fume hood ensures that any dust or vapors are contained and exhausted away from your breathing zone.

  • Ventilation: The laboratory should be well-ventilated, with systems in place to prevent the accumulation of chemical vapors.[5]

Personal Protective Equipment (PPE): A Comprehensive Barrier

When engineering controls are in place, the correct PPE provides the necessary additional layer of protection.

Eye and Face Protection

The eyes are particularly vulnerable to chemical splashes and airborne particles.

  • Safety Goggles: Always wear tightly fitting chemical splash goggles that conform to EN 166 (EU) or NIOSH (US) standards.[6] Standard safety glasses with side shields do not provide adequate protection from splashes.

  • Face Shield: When there is a significant risk of splashing—for instance, when transferring larger volumes of a solution or during a reaction quench—a face shield should be worn in addition to safety goggles.[7] This provides a full barrier for the face.

Skin Protection

Dermal absorption is a critical exposure route for pyridine derivatives, with some being classified as fatal in contact with skin.[2]

  • Gloves: Nitrile gloves are a suitable initial choice for incidental contact due to their resistance to a broad range of chemicals.[8] For prolonged handling or immersion, consult a glove manufacturer's compatibility chart. Always double-glove when handling this compound. If a glove is contaminated, remove it immediately using the proper technique and wash your hands thoroughly.

  • Laboratory Coat: A flame-resistant lab coat with long sleeves and tight-fitting cuffs is mandatory to protect your skin and personal clothing.[6]

  • Additional Protective Clothing: For procedures with a higher risk of contamination, such as cleaning up a large spill, an impervious apron or chemical-resistant coveralls should be worn over the lab coat.[7]

Respiratory Protection

While all work should be performed in a fume hood, respiratory protection may be required in specific circumstances, such as an emergency spill or if engineering controls fail.

  • Respirator: If exposure limits are exceeded or you experience irritation, a full-facepiece respirator with organic vapor cartridges is necessary.[6] All respirator use must be part of a comprehensive institutional program that includes fit-testing and training, as mandated by OSHA 1910.134.[7]

Summary of PPE Requirements

For quick reference, the following table summarizes the minimum PPE required for common laboratory tasks involving this compound.

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Solid Chemical Splash GogglesDouble Nitrile GlovesLab CoatNot required inside a fume hood
Preparing Solutions Chemical Splash Goggles & Face ShieldDouble Nitrile GlovesLab CoatNot required inside a fume hood
Running Reaction Chemical Splash GogglesDouble Nitrile GlovesLab CoatNot required inside a fume hood
Large Spill Cleanup Chemical Splash Goggles & Face ShieldHeavy-duty Nitrile or Butyl GlovesChemical-resistant Apron or CoverallsFull-face Respirator with Organic Vapor Cartridges

Procedural Guidance: Safe Handling and Disposal

Step-by-Step Handling Protocol:

  • Preparation: Before handling the chemical, ensure the fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary items.

  • Don PPE: Put on all required PPE as outlined in the table above.

  • Handling: Perform all manipulations over a disposable, absorbent bench liner to contain any minor spills. Use tools like spatulas and powder funnels to minimize the generation of dust.

  • Storage: Keep the container tightly closed when not in use and store it in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents.[3][9]

  • Decontamination: After handling, wipe down the work surface and any equipment used.

  • Doff PPE: Remove PPE in the correct order (gloves first), avoiding contact with the contaminated exterior.

Disposal Plan:

  • Chemical Waste: All waste containing this compound must be collected in a designated, labeled hazardous waste container.

  • Contaminated PPE: Dispose of all contaminated disposable items, such as gloves, bench liners, and wipes, in a sealed bag placed within the solid hazardous waste container.[10]

  • Disposal Method: The chemical waste must be disposed of through a licensed chemical destruction facility, potentially via controlled incineration with flue gas scrubbing.[6] Do not discharge into the environment.[6]

Emergency Workflow: Chemical Spill Response

The following diagram outlines the immediate steps to take in the event of a chemical spill.

Spill_Response cluster_ImmediateActions Immediate Actions cluster_Assessment Assess & Contain cluster_Cleanup Cleanup & Disposal Alert Alert others in the area Evacuate Evacuate the immediate area (if necessary) Alert->Evacuate Assess Assess the spill size and associated risk Evacuate->Assess Contain Contain the spill with absorbent material Assess->Contain PPE Don appropriate PPE (respirator, apron, etc.) Contain->PPE Clean Collect material with spark-proof tools PPE->Clean Dispose Place in a sealed hazardous waste container Clean->Dispose Decontaminate Decontaminate the area Dispose->Decontaminate

Caption: Workflow for responding to a chemical spill.

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

  • New Jersey Department of Health. (2002, March). Hazardous Substance Fact Sheet: Pyridine. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,4,6-Tribromoaniline, 98%. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Pyridine. Retrieved from [Link]

  • University of Wyoming. (n.d.). Chemical Process SOP Example. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards: Pyridine. Retrieved from [Link]

  • National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2015, September 1). Pyridine, alkyl derivatives: Human health tier II assessment. Retrieved from [Link]

  • Carl ROTH. (2025, March 31). Safety Data Sheet: Pyridine ROTIPURAN® ≥99 %, p.a., ACS. Retrieved from [Link]

  • Vertellus. (n.d.). Material Safety Data Sheet: Pyridine. Retrieved from [Link]

  • Kanto Chemical Co., Inc. (2023, February 1). Safety Data Sheet: Pyridine. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.